Product packaging for 2-Amino-3-bromo-5-methylbenzoic acid(Cat. No.:CAS No. 13091-43-5)

2-Amino-3-bromo-5-methylbenzoic acid

Cat. No.: B085322
CAS No.: 13091-43-5
M. Wt: 230.06 g/mol
InChI Key: LCMZECCEEOQWLQ-UHFFFAOYSA-N
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Description

2-Amino-3-bromo-5-methylbenzoic acid is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrNO2 B085322 2-Amino-3-bromo-5-methylbenzoic acid CAS No. 13091-43-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-bromo-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8BrNO2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMZECCEEOQWLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379016
Record name 2-Amino-3-bromo-5-methylbenzoic acid
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Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13091-43-5
Record name 2-Amino-3-bromo-5-methylbenzoic acid
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Record name 2-Amino-3-bromo-5-methylbenzoic acid
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Amino-3-bromo-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed, in-depth exploration of a robust multi-step synthesis for 2-Amino-3-bromo-5-methylbenzoic acid, a valuable substituted anthranilic acid derivative. This compound serves as a critical building block in the development of pharmaceuticals, agrochemicals, and specialty materials.[1][2] Moving beyond a simple recitation of steps, this document elucidates the causal chemical principles governing each transformation, from electrophilic aromatic substitution to reduction. We present a validated three-step pathway commencing with 3-methylbenzoic acid, detailing the strategic rationale for regiochemical control at each stage. The guide includes comprehensive, step-by-step experimental protocols, detailed mechanistic discussions, characterization data, and essential safety protocols, tailored for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction and Strategic Overview

This compound is a highly functionalized aromatic molecule whose structural motifs—a halogenated aniline and a benzoic acid—make it a versatile precursor in medicinal chemistry. The specific arrangement of its substituents allows for the construction of complex heterocyclic systems and other scaffolds of therapeutic interest.

While direct bromination of 2-amino-5-methylbenzoic acid is an established route, this guide focuses on a more instructive three-step synthesis starting from 3-methylbenzoic acid (m-toluic acid). This approach was deliberately chosen for its pedagogical value, as it provides a clear and practical context for discussing the foundational principles of electrophilic aromatic substitution (EAS) and the strategic manipulation of substituent directing effects.

The synthetic pathway detailed herein comprises:

  • Nitration: An electrophilic aromatic substitution to install a nitro group, which serves as a precursor to the target amine.

  • Bromination: A second electrophilic aromatic substitution, where the regiochemical outcome is carefully controlled by the existing substituents.

  • Reduction: The conversion of the nitro group to the final primary amine functionality.

This guide will provide the theoretical underpinning for each step, followed by a detailed experimental protocol designed for reproducibility and safety.

Synthetic Strategy and Mechanistic Elucidation

The chosen synthetic route is predicated on the well-understood principles of substituent effects in electrophilic aromatic substitution. The interplay between activating and deactivating groups at each stage is key to achieving the desired substitution pattern.

Overall Synthetic Workflow

The transformation from the starting material to the final product is a logical sequence of functional group installation and modification.

G Start 3-Methylbenzoic Acid Inter1 5-Methyl-2-nitrobenzoic Acid Start->Inter1 Step 1: Nitration (HNO₃, H₂SO₄) Inter2 3-Bromo-5-methyl-2-nitrobenzoic Acid Inter1->Inter2 Step 2: Bromination (Br₂, FeBr₃) Product This compound Inter2->Product Step 3: Reduction (SnCl₂·2H₂O, HCl)

Caption: Three-step synthesis of the target compound.

Step 1: Regioselective Nitration of 3-Methylbenzoic Acid

Mechanistic Rationale

The first step involves the nitration of 3-methylbenzoic acid. This reaction is a classic example of electrophilic aromatic substitution where the regioselectivity is governed by the competing directing effects of the two substituents on the ring.

  • Methyl Group (-CH₃): An activating group that directs incoming electrophiles to the ortho and para positions through an inductive electron-donating effect.

  • Carboxylic Acid Group (-COOH): A deactivating group that directs incoming electrophiles to the meta position due to its electron-withdrawing nature.

The electrophile in this reaction is the highly reactive nitronium ion (NO₂⁺), generated in situ from the reaction of concentrated nitric acid and sulfuric acid.[3]

G cluster_0 Nitronium Ion Generation HNO3 HNO₃ H2SO4 H₂SO₄ H2ONO2+ H₂O⁺-NO₂ NO2+H2O NO2+H2O H2ONO2+->NO2+H2O NO2+ NO₂⁺ (Electrophile) HSO4- HSO₄⁻ H2O H₂O HNO3H2SO4 HNO3H2SO4 H2ONO2+HSO4- H2ONO2+HSO4- HNO3H2SO4->H2ONO2+HSO4-

Caption: Generation of the nitronium ion electrophile.

The positions ortho to the methyl group are C2 and C6. The position para is C5. The positions meta to the carboxylic acid are C2 and C5. Both groups, therefore, direct the incoming electrophile to the C2 and C5 positions. The position C2 is strongly favored due to the powerful activating effect of the methyl group, leading to the major product being 5-methyl-2-nitrobenzoic acid .[4][5]

Detailed Experimental Protocol: Synthesis of 5-Methyl-2-nitrobenzoic Acid

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMolesNotes
3-Methylbenzoic Acid136.1510.0 g73.4 mmolStarting Material
Conc. Sulfuric Acid (98%)98.0840 mL-Catalyst and Solvent
Conc. Nitric Acid (70%)63.016.0 mL~94 mmolNitrating Agent
Ice18.02~200 g-For cooling and quenching
Deionized Water18.02As needed-For washing

Procedure:

  • Preparation: In a 250 mL round-bottom flask, carefully add 10.0 g of 3-methylbenzoic acid to 40 mL of concentrated sulfuric acid. Stir the mixture with a magnetic stirrer until the solid has completely dissolved. Cool the flask in an ice-salt bath to between 0 and 5 °C.

  • Nitrating Mixture: In a separate beaker or dropping funnel, cautiously mix 6.0 mL of concentrated nitric acid with 10 mL of concentrated sulfuric acid, ensuring this mixture is also pre-cooled in an ice bath.

  • Reaction: Add the cold nitrating mixture dropwise to the stirred solution of 3-methylbenzoic acid over a period of 30-45 minutes. It is critical to maintain the internal reaction temperature below 10 °C to prevent over-nitration and side reactions.

  • Stirring: Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 1-2 hours.

  • Quenching: Slowly and carefully pour the reaction mixture over a beaker containing approximately 200 g of crushed ice with constant stirring. A white to pale yellow precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper.

  • Drying: Allow the product to air-dry on the filter, then transfer it to a watch glass to dry to a constant weight. The expected product is 5-methyl-2-nitrobenzoic acid.

    • Expected Yield: 10.5 g (79%)

    • Appearance: Off-white to light yellow crystalline powder.

    • Melting Point: 134-136 °C.[4]

Step 2: Electrophilic Bromination of 5-Methyl-2-nitrobenzoic Acid

Mechanistic Rationale

The second step is the bromination of the intermediate, 5-methyl-2-nitrobenzoic acid. The regiochemical outcome is now dictated by three substituents:

  • -CH₃ (at C5): ortho, para-director. Directs to C4 and C6.

  • -NO₂ (at C2): meta-director. Directs to C4 and C6.

  • -COOH (at C1): meta-director. Directs to C3 and C5.

The electrophile is Br⁺, generated from Br₂ with a Lewis acid catalyst like FeBr₃. Analyzing the directing effects:

  • Position C4 is disfavored due to steric hindrance from the adjacent methyl group at C5.

  • Position C6 is sterically accessible.

  • Position C3 is meta to both the -COOH and -NO₂ groups and ortho to the -CH₃ group.

While C6 is a possible site, the C3 position is uniquely favored as it satisfies the directing preference of the carboxylic acid while being ortho to the activating methyl group. Therefore, the bromine atom is selectively introduced at the C3 position, yielding 3-bromo-5-methyl-2-nitrobenzoic acid .

Detailed Experimental Protocol: Synthesis of 3-Bromo-5-methyl-2-nitrobenzoic Acid

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMolesNotes
5-Methyl-2-nitrobenzoic Acid181.159.0 g49.7 mmolStarting Intermediate
Liquid Bromine159.812.8 mL (8.7 g)54.4 mmolBrominating Agent (Handle in fume hood)
Iron (III) Bromide (FeBr₃)295.56~0.5 g~1.7 mmolLewis Acid Catalyst
Dichloromethane (DCM)84.93100 mL-Solvent
Sodium Thiosulfate Solution158.11As needed-To quench excess bromine

Procedure:

  • Setup: In a dry 250 mL round-bottom flask equipped with a dropping funnel and a gas outlet bubbler (to neutralize HBr gas), suspend 9.0 g of 5-methyl-2-nitrobenzoic acid and 0.5 g of FeBr₃ in 100 mL of dichloromethane.

  • Bromine Addition: In the dropping funnel, place 2.8 mL of liquid bromine. Add the bromine dropwise to the stirred suspension over 20 minutes at room temperature. The reaction is exothermic, and the mixture will turn reddish-brown.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add a 10% aqueous solution of sodium thiosulfate until the red color of excess bromine disappears.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer with 1 M HCl (2 x 50 mL) and then with brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture to yield 3-bromo-5-methyl-2-nitrobenzoic acid.

    • Expected Yield: 9.8 g (76%)

    • Appearance: Pale yellow solid.

Step 3: Reduction of the Nitro Group

Mechanistic Rationale

The final step is the reduction of the nitro group to a primary amine. A classic and reliable method for this transformation is the use of tin (II) chloride (SnCl₂) or tin metal in concentrated hydrochloric acid. The mechanism involves a series of single-electron transfers from the metal (tin is oxidized from Sn⁰/Sn²⁺ to Sn⁴⁺) and protonations by the acid. The nitro group is sequentially reduced to nitroso, then to a hydroxylamine, and finally to the amine.

The overall reaction can be summarized as: Ar-NO₂ + 3 SnCl₂ + 7 H⁺ → Ar-NH₃⁺ + 3 Sn⁴⁺ + 2 H₂O

A final basic work-up is required to deprotonate the anilinium salt (Ar-NH₃⁺) and isolate the free amine product (Ar-NH₂).

Detailed Experimental Protocol: Synthesis of this compound

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMolesNotes
3-Bromo-5-methyl-2-nitrobenzoic Acid260.048.0 g30.8 mmolStarting Intermediate
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)225.6534.7 g154 mmolReducing Agent
Conc. Hydrochloric Acid (37%)36.4660 mL-Acidic Medium
Sodium Hydroxide (NaOH)40.00As needed-For basification
Ethyl Acetate88.11As needed-Extraction Solvent

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask, suspend 8.0 g of 3-bromo-5-methyl-2-nitrobenzoic acid in 60 mL of concentrated hydrochloric acid.

  • Addition of Reductant: To this stirred suspension, add 34.7 g of tin(II) chloride dihydrate in portions. The reaction is highly exothermic; add the tin salt slowly to maintain control of the temperature, using an ice bath if necessary.

  • Heating: After the addition is complete, heat the mixture to 80-90 °C in a water bath for 2-3 hours. The solution should become clear.

  • Cooling and Basification: Cool the reaction mixture to room temperature and then further in an ice bath. Slowly and carefully add a 10 M aqueous solution of sodium hydroxide with vigorous stirring until the white precipitate of tin hydroxides redissolves and the solution is strongly alkaline (pH > 10).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Isolation and Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The final product, this compound, can be purified by recrystallization from ethanol or an ethanol/water mixture.

    • Expected Yield: 5.9 g (83%)

    • Appearance: White to light brown solid.[1]

    • Melting Point: 204-208 °C.[6]

Characterization and Data Analysis

Validation of the structure and purity of the intermediates and the final product is essential. The following table summarizes key characterization data.

CompoundM.W. ( g/mol )AppearanceM.P. (°C)¹H NMR (δ, ppm) (DMSO-d₆)
5-Methyl-2-nitrobenzoic Acid181.15Off-white crystalline solid134-13613.5 (s, 1H, COOH), 8.0-7.4 (m, 3H, Ar-H), 2.4 (s, 3H, CH₃) (Predicted/Representative)
3-Bromo-5-methyl-2-nitrobenzoic Acid260.04Pale yellow solidN/A13.8 (s, 1H, COOH), 8.1 (d, 1H, Ar-H), 7.9 (d, 1H, Ar-H), 2.5 (s, 3H, CH₃) (Predicted)
This compound230.06White to light brown solid204-2087.69 (d, 1H), 7.33 (d, 1H), 2.10 (s, 3H) (Representative data for a similar isomer)[7]

Note: NMR data for intermediates is predicted based on established chemical shifts. The data for the final product is representative of a closely related isomer and should be confirmed by acquiring actual spectra.

Safety and Handling

This synthesis involves hazardous materials and requires strict adherence to safety protocols.

  • Acids (H₂SO₄, HNO₃, HCl): All are highly corrosive and can cause severe burns. Always handle in a chemical fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Acid spills should be neutralized with sodium bicarbonate.

  • Bromine (Br₂): Highly toxic, corrosive, and volatile. Causes severe burns upon contact and is fatal if inhaled. All manipulations must be performed in a well-ventilated chemical fume hood. Have a solution of sodium thiosulfate ready to neutralize spills.

  • Exothermic Reactions: The nitration and reduction steps are highly exothermic. Maintain diligent temperature control using ice baths and slow, portion-wise addition of reagents to prevent runaway reactions.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Halogenated organic waste and acidic/basic aqueous waste should be segregated into appropriate containers.

Conclusion

This guide has detailed a reliable and instructive three-step synthesis of this compound. By starting from 3-methylbenzoic acid, the synthesis provides an excellent platform for understanding and applying the principles of regiochemical control in electrophilic aromatic substitution. The protocols have been presented with a focus on reproducibility, safety, and mechanistic clarity. This valuable building block, now accessible through a well-defined synthetic route, can be utilized by researchers in the ongoing development of novel chemical entities with potential applications in medicine and materials science.

References

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID.
  • PubChem. (n.d.). This compound.
  • ChemBK. (2024). This compound.
  • BYJU'S. (n.d.). Benzene Reactions – Sulfonation, Nitration and Halogenation.
  • MySkinRecipes. (n.d.). This compound.
  • Scribd. (n.d.). Bromine Liquid Safety Guidelines.
  • PubChem. (n.d.). 5-Methyl-2-nitrobenzoic acid.
  • Master Organic Chemistry. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl).

Sources

An In-depth Technical Guide to the Chemical Properties of 2-Amino-3-bromo-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and spectroscopic profile of 2-Amino-3-bromo-5-methylbenzoic acid (CAS No. 13091-43-5). As a trifunctional aromatic compound, it serves as a highly versatile building block in modern organic synthesis. Its unique substitution pattern, featuring an amine, a bromine atom, and a carboxylic acid on a toluene scaffold, offers multiple reaction sites for molecular elaboration. This document details established synthetic protocols, explores its reactivity in key transformations such as palladium-catalyzed cross-coupling reactions, and provides an analysis of its spectral data. The guide is intended to be a critical resource for researchers in medicinal chemistry, materials science, and chemical synthesis, facilitating its application in the development of novel pharmaceuticals and functional materials.

Chemical Identity and Physicochemical Properties

This compound is a substituted anthranilic acid derivative. Its structural features are pivotal to its chemical behavior and utility in synthesis.

Structure and Identification
  • IUPAC Name: this compound[1]

  • Synonyms: 3-Bromo-5-methylanthranilic acid, 6-Amino-5-bromo-m-toluic acid[2]

  • CAS Number: 13091-43-5[1]

  • Molecular Formula: C₈H₈BrNO₂[1]

  • Molecular Weight: 230.06 g/mol [1]

  • Chemical Structure:

    
    

    (Image Source: PubChem CID 2774400)

Physicochemical Data

The physicochemical properties of this compound are essential for its handling, reaction setup, and purification. The data presented below has been aggregated from various chemical suppliers and databases.

PropertyValueSource(s)
Physical Appearance White to pale cream/light yellow crystalline solid/powder[2]
Melting Point 204-208 °C
Boiling Point 350.2 °C (Predicted)[3]
Solubility Soluble in ethanol, ethers, and chlorinated hydrocarbons; Insoluble in water.[4]
pKa (Predicted) 4.62 ± 0.10[4]
XLogP3 2.4[1][5]
Topological Polar Surface Area 63.3 Ų[1][5]

Synthesis and Purification

The most direct and established route to this compound is the electrophilic aromatic substitution (bromination) of its precursor, 2-Amino-3-methylbenzoic acid. The directing effects of the activating amino (-NH₂) and methyl (-CH₃) groups guide the bromine atom to the ortho/para positions. The position ortho to the strongly activating amino group is favored.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Step cluster_reagents Reagents & Conditions cluster_workup Workup & Purification cluster_product Final Product A 2-Amino-3-methylbenzoic acid B Electrophilic Bromination A->B D 1. Quench with Water 2. Filtration 3. Recrystallization (e.g., from Ethanol) B->D C 1. N-Bromosuccinimide (NBS) 2. Solvent: DMF or Acetic Acid 3. Heat/Stir C->B E This compound D->E

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol: Bromination of 2-Amino-3-methylbenzoic acid

This protocol is adapted from established procedures for the halogenation of substituted anthranilic acids.

Materials:

  • 2-Amino-3-methylbenzoic acid (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05-1.1 eq)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-Amino-3-methylbenzoic acid in a suitable volume of DMF (e.g., 5-10 mL per gram of starting material).

  • Reagent Addition: To this solution, add N-Bromosuccinimide (NBS) portion-wise at room temperature. A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing ice-water. A precipitate will form.

  • Isolation: Stir the slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove residual DMF and succinimide.

  • Purification: Dry the crude product. For higher purity, recrystallize the solid from a suitable solvent system, such as ethanol/water.

Expert Insight: The choice of NBS as the brominating agent is strategic. It is a solid, making it easier to handle than liquid bromine, and it provides a controlled source of electrophilic bromine, minimizing over-bromination and side reactions. DMF is an excellent solvent for this reaction due to its polar aprotic nature, which solubilizes the starting material and facilitates the ionic mechanism of electrophilic substitution.

Chemical Reactivity and Synthetic Applications

The molecule's three distinct functional groups—the aromatic amine, the aryl bromide, and the carboxylic acid—can be manipulated with high selectivity, making it a valuable synthetic intermediate.

Logical Relationship of Reactive Sites

Reactivity cluster_reactions Potential Transformations Molecule This compound Amino Group (-NH2) Bromo Group (-Br) Carboxylic Acid (-COOH) R1 Diazotization (Sandmeyer) Acylation / Amide Formation Molecule:f1->R1 R2 Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Nucleophilic Aromatic Substitution Molecule:f2->R2 R3 Esterification Amide Coupling Reduction to Alcohol Molecule:f3->R3

Caption: Key reactive sites and their associated chemical transformations.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The aryl bromide moiety is an excellent handle for forming new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organohalide with a boronic acid or ester, is particularly powerful for synthesizing biaryl structures, which are common motifs in pharmaceuticals.[6]

General Reaction Scheme:


(Image Source: Wikimedia Commons, Suzuki reaction)

Experimental Causality:

  • Catalyst: A palladium(0) source is required. Often, a stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) is used, which is reduced in situ to the active Pd(0) species. The choice of phosphine ligand (e.g., PPh₃, SPhos, XPhos) is critical; bulky, electron-rich ligands accelerate the rate-limiting oxidative addition step and stabilize the catalytic intermediates. [7]* Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential. Its role is to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step where the organic group is transferred from boron to palladium. [6][8]* Solvent: Aprotic polar solvents like dioxane, toluene, or DMF are typically used, often with a small amount of water to aid in dissolving the base. [1] This reaction transforms the bromo-substituted acid into a diverse array of biaryl compounds, significantly expanding its utility as a molecular scaffold.

Reactions of the Amine and Carboxylic Acid Groups
  • Amine Group: The primary amino group can be readily acylated to form amides or undergo diazotization with nitrous acid (NaNO₂/HCl) to form a diazonium salt. This intermediate is highly versatile and can be substituted with a wide range of nucleophiles in Sandmeyer-type reactions.

  • Carboxylic Acid Group: Standard transformations such as Fischer esterification (with an alcohol under acidic catalysis) or amide coupling (using coupling reagents like DCC or EDC) allow for straightforward modification of the carboxylate function.

Spectroscopic Profile

Spectroscopic analysis is fundamental to confirming the structure and purity of the compound.

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and elemental composition.

  • Molecular Ion (M⁺): The electron impact (EI) or electrospray ionization (ESI) mass spectrum will show a characteristic pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). This results in two peaks of nearly equal intensity at m/z 229 and m/z 231 .

  • Key Fragmentation: PubChem's GC-MS data indicates top peaks at m/z 211 and 213 . This corresponds to the loss of a hydroxyl radical (•OH, 17 Da), a common fragmentation pathway for benzoic acids, yielding the [M-OH]⁺ acylium ion. Another significant peak is observed at m/z 77 , corresponding to the phenyl fragment [C₆H₅]⁺, a characteristic fragment for many benzene derivatives. [5]

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of the key functional groups. While experimental data is not publicly plotted, a detailed study of the closely related precursor, 2-amino-3-methylbenzoic acid, provides a strong basis for assignment. [9]

Wavenumber (cm⁻¹) Functional Group Vibration Mode
~3500-3300 N-H (Amine) Asymmetric & Symmetric Stretch
~3300-2500 O-H (Carboxylic Acid) Stretching (broad)
~1700-1680 C=O (Carboxylic Acid) Stretching
~1620-1580 N-H (Amine) / C=C (Aromatic) Scissoring / Ring Stretch
~1300-1200 C-O (Carboxylic Acid) Stretching

| ~800-700 | C-H (Aromatic) | Out-of-plane Bending |

Nuclear Magnetic Resonance (NMR) Spectroscopy

No publicly available experimental NMR spectra for this compound were identified. The following analysis is a prediction based on established principles and data from analogous compounds.

¹H NMR (Predicted, in DMSO-d₆, 400 MHz):

  • δ ~13.0 ppm (s, 1H): Carboxylic acid proton (-COOH ). Expected to be a broad singlet.

  • δ ~7.6 ppm (d, J ≈ 2 Hz, 1H): Aromatic proton at C4 (H -4). It is ortho to the methyl group and meta to the bromine.

  • δ ~7.4 ppm (d, J ≈ 2 Hz, 1H): Aromatic proton at C6 (H -6). It is ortho to the amino group and meta to the bromine.

  • δ ~5.5 ppm (s, 2H): Amino protons (-NH₂ ). Expected to be a broad singlet; its chemical shift is highly dependent on concentration and solvent.

  • δ ~2.2 ppm (s, 3H): Methyl protons (-CH₃ ).

¹³C NMR (Predicted, in DMSO-d₆, 101 MHz):

  • δ ~168 ppm: Carboxylic acid carbon (C =O).

  • δ ~148 ppm: Aromatic carbon bearing the amino group (C -NH₂).

  • δ ~138 ppm: Aromatic carbon (C -6).

  • δ ~135 ppm: Aromatic carbon (C -4).

  • δ ~132 ppm: Aromatic carbon bearing the methyl group (C -CH₃).

  • δ ~115 ppm: Aromatic carbon bearing the carboxylic acid (C -COOH).

  • δ ~108 ppm: Aromatic carbon bearing the bromine (C -Br).

  • δ ~20 ppm: Methyl carbon (-C H₃).

Applications in Drug Discovery and Materials Science

The structural motifs present in this compound make it a valuable precursor in several high-value research areas.

  • Pharmaceutical Development: Substituted anthranilic acids are privileged scaffolds in medicinal chemistry. They serve as starting materials for a variety of heterocyclic systems and biologically active molecules. For instance, they are key building blocks in the synthesis of certain Pim kinase inhibitors , which are being investigated as potential anticancer agents due to their role in cell survival and proliferation pathways. [10][11][12]The ability to use the bromine atom for Suzuki coupling allows for the rapid generation of diverse compound libraries to explore structure-activity relationships (SAR). [13]* Materials Science: The compound's aromatic structure and multiple functional groups allow for its incorporation into polymers and organic electronic materials. It can be used to synthesize novel dyes and pigments, where the specific substitution pattern influences the resulting color and photophysical properties. [14]

Safety and Handling

Appropriate safety precautions must be observed when handling this compound.

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.

    • H317: May cause an allergic skin reaction.

    • May cause skin, eye, and respiratory irritation. [5]* Precautionary Statements:

    • P261: Avoid breathing dust.

    • P280: Wear protective gloves/eye protection/face protection.

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • Personal Protective Equipment (PPE): Use in a well-ventilated area or fume hood. Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

Conclusion

This compound is a synthetically versatile and valuable chemical intermediate. Its trifunctional nature permits selective and diverse chemical modifications, including the formation of C-C bonds via modern cross-coupling techniques. This guide has provided a detailed overview of its chemical identity, synthesis, reactivity, and spectroscopic characteristics to support and guide its effective use in advanced research and development applications, particularly in the pursuit of new therapeutic agents and functional materials.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Chen, Z., et al. (2012). The design, synthesis, and biological evaluation of PIM kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(11), 3732-8.
  • ChemBK. (2024). This compound.
  • PubChem. (n.d.). This compound - GHS Classification. National Center for Biotechnology Information.
  • Holder, S., et al. (2009). Synthesis and evaluation of novel inhibitors of Pim-1 and Pim-2 protein kinases. Journal of Medicinal Chemistry, 52(1), 193-204.
  • MySkinRecipes. (n.d.). This compound.
  • Yurdakul, Ş., & Çırak, Ç. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. DergiPark Akademik.
  • ResearchGate. (2021). The design, synthesis, and biological evaluation of PIM kinase inhibitors.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001123).
  • PubChem. (n.d.). 2-Amino-5-bromo-3-methylbenzoic acid. National Center for Biotechnology Information.
  • ChemBK. (2024). This compound - Physico-chemical Properties.
  • Supporting Information - The Royal Society of Chemistry. (n.d.).
  • Supporting Information - Wiley Online Library. (n.d.).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • MySkinRecipes. (n.d.). This compound.

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Physical properties of 2-Amino-3-bromo-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 2-Amino-3-bromo-5-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physical and chemical properties of this compound (CAS No: 13091-43-5). As a substituted anthranilic acid derivative, this compound serves as a versatile building block and key intermediate in the synthesis of pharmaceuticals, agrochemicals, and novel materials.[1][2] A thorough understanding of its physical characteristics is paramount for optimizing reaction conditions, ensuring purity, developing analytical methods, and predicting its behavior in various chemical and biological systems. This document details its physicochemical properties, provides validated experimental protocols for their determination, and discusses the spectroscopic data essential for its structural elucidation and quality control.

Compound Identification and Overview

This compound is an aromatic compound featuring a benzene ring substituted with four different functional groups: a carboxylic acid, an amino group, a bromine atom, and a methyl group. The interplay of these groups dictates its chemical reactivity and physical properties. The electron-donating amino and methyl groups and the electron-withdrawing bromo and carboxyl groups create a unique electronic environment that influences its acidity, solubility, and spectroscopic behavior.

PropertyValue
IUPAC Name This compound[3][4]
Synonyms 3-Bromo-5-methylanthranilic acid, 6-Amino-5-bromo-m-toluic acid[4]
CAS Number 13091-43-5[1][4][5][6][7]
Molecular Formula C₈H₈BrNO₂[1][3][4][6][8]
Molecular Weight 230.06 g/mol [1][3][4][5][6][7]
Appearance White to light brown powder/solid[6][7]

Physicochemical Properties

The physical properties of a compound are critical for its handling, purification, and application in synthesis. The following section details the key physicochemical parameters for this compound.

ParameterValueNotes
Melting Point 204-208 °C[6][7][9]Literature value, experimentally determined.
Boiling Point 350.2 ± 42.0 °CPredicted value.[1][6]
Density 1.682 ± 0.06 g/cm³Predicted value.[6][9]
pKa 4.62 ± 0.10Predicted value.[6]
Melting Point

The melting point is a fundamental property used to identify a compound and assess its purity. A sharp melting range, typically spanning 1-2°C, is indicative of a pure substance, whereas impurities tend to depress and broaden this range.[10] The literature value for this compound is consistently reported in the range of 204-208 °C.[6][7][9]

This protocol describes the standard method for obtaining an accurate melting point using a digital melting point apparatus. The choice of a slow temperature ramp near the melting point is critical for allowing the system to remain in thermal equilibrium, which is the foundation for an accurate measurement.

  • Sample Preparation:

    • Ensure the sample is completely dry and finely powdered.

    • Gently tap the open end of a capillary tube into the sample, forcing a small amount of powder into the tube.

    • Invert the tube and tap it on a hard surface to compact the solid into the closed end, aiming for a sample height of 2-3 mm.[10]

  • Apparatus Setup:

    • Insert the capillary tube into the heating block of the melting point apparatus.[11]

  • Approximate Determination (Optional but Recommended):

    • If the melting point is unknown, perform a rapid determination by heating at a fast ramp rate (e.g., 10-20 °C/min) to find an approximate range.[12]

  • Accurate Determination:

    • Allow the apparatus to cool to at least 15-20 °C below the approximate melting point.[11]

    • Begin heating at a slow, controlled rate, typically 1-2 °C per minute.[12]

  • Data Recording:

    • Record the temperature (T₁) at which the first droplet of liquid appears.

    • Record the temperature (T₂) at which the entire sample has transformed into a transparent liquid.[11]

    • The melting point is reported as the range T₁ - T₂.

MeltingPointWorkflow A Prepare Dry, Powdered Sample B Pack 2-3 mm in Capillary Tube A->B C Insert into Apparatus B->C D Heat Rapidly to Find Approx. Range C->D F Heat Slowly (1-2 °C/min) C->F If range is known E Cool & Re-run D->E Optional E->F G Record T1 (First Drop) & T2 (Fully Melted) F->G

Caption: Workflow for Melting Point Determination.

Solubility Profile

Solubility is a critical parameter in drug development for formulation and in organic synthesis for reaction solvent selection and purification. Based on its structure, this compound has both polar (amino, carboxyl) and nonpolar (aromatic ring, methyl, bromo) characteristics. It is reported to be insoluble in water but soluble in organic solvents like ethanol, ethers, and chlorinated hydrocarbons.[6] This aligns with the "like dissolves like" principle, where the large, nonpolar aromatic core dominates its interaction with the highly polar water solvent.

The shake-flask method is considered the gold standard for determining equilibrium solubility, as it ensures the system has reached a true thermodynamic equilibrium between the undissolved solid and the saturated solution.[13]

  • Preparation:

    • Add an excess amount of the solid compound to a known volume of the selected solvent (e.g., water, ethanol, buffer at a specific pH) in a sealed, inert container. The excess solid is crucial to ensure saturation is achieved.

  • Equilibration:

    • Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation followed by careful filtration through a chemically inert syringe filter (e.g., 0.22 µm PTFE). This step must be performed without altering the temperature.[14]

  • Quantification:

    • Accurately dilute a known volume of the clear filtrate.

    • Determine the concentration of the compound in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.[14] A calibration curve with standards of known concentrations must be used for accurate quantification.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for any dilutions. Report the solubility in units such as mg/mL or mol/L at the specified temperature.

SolubilityWorkflow A Add Excess Solid to Solvent B Agitate at Constant Temp (24-72h) A->B C Centrifuge & Filter (Phase Separation) B->C D Analyze Filtrate (e.g., HPLC) C->D E Calculate Concentration D->E

Caption: Workflow for Shake-Flask Solubility Determination.

Acidity Constant (pKa)

The pKa value quantifies the acidity of a compound. For this compound, the primary acidic functional group is the carboxylic acid (-COOH). The amino group (-NH₂) is basic. The predicted pKa of ~4.62 corresponds to the dissociation of the carboxylic acid proton.[6] This value is crucial for predicting the ionization state of the molecule at a given pH, which in turn affects its solubility, lipophilicity, and biological activity.

Potentiometric titration is a highly reliable method for determining pKa values.[15][16] It involves monitoring the pH of a solution of the compound as a titrant (a strong base) is added incrementally.

  • Preparation:

    • Accurately weigh and dissolve a sample of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to create a solution of known concentration (e.g., 1-10 mM).[15]

    • Use an electrolyte like KCl (e.g., 0.15 M) to maintain constant ionic strength.[15]

  • Apparatus Setup:

    • Calibrate a pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[15]

    • Place the sample solution in a jacketed vessel to maintain a constant temperature and stir gently with a magnetic stirrer.

  • Titration:

    • If necessary, acidify the initial solution with a small amount of strong acid (e.g., HCl) to fully protonate the carboxylate group.

    • Add a standardized strong base solution (e.g., 0.1 M NaOH) in small, precise increments using a burette or automated titrator.

    • Record the pH value after each addition, allowing the reading to stabilize.[15]

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.[17]

    • Identify the equivalence point, which is the point of maximum slope on the curve.

    • Determine the volume of titrant at the half-equivalence point (half the volume required to reach the equivalence point).

    • The pKa is equal to the pH of the solution at the half-equivalence point.[18]

pKaWorkflow cluster_setup Setup cluster_titration Titration cluster_analysis Analysis A Prepare Analyte Solution C Add Titrant Incrementally A->C B Calibrate pH Meter B->C D Record pH vs. Volume Added C->D E Plot Titration Curve (pH vs. Vol) D->E F Identify Equivalence Point (V_eq) E->F G Find Half-Equivalence Point (V_eq / 2) F->G H pKa = pH at V_eq / 2 G->H

Sources

2-Amino-3-bromo-5-methylbenzoic acid structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 2-Amino-3-bromo-5-methylbenzoic Acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive, technically-grounded walkthrough for the structural elucidation of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the scientific rationale behind each analytical step. We will integrate data from multiple spectroscopic techniques to build a self-validating case for the molecule's precise structure, emphasizing the synergy between different analytical methods.

Introduction and Strategic Overview

This compound (C₈H₈BrNO₂) is a substituted anthranilic acid derivative. Its unique arrangement of functional groups—an amine, a carboxylic acid, a bromine atom, and a methyl group on an aromatic scaffold—makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Specifically, its reactive handles are leveraged by medicinal chemists to construct more complex molecules with potential biological activity.[1]

The unequivocal confirmation of its structure is paramount before its use in any synthetic pathway. A multi-technique analytical approach is not merely best practice; it is essential for ensuring the regiochemistry of the substituents is correctly assigned. This guide will detail the integrated use of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) experiments to achieve this confirmation.

Initial Hypothesis: The Proposed Structure

Based on its IUPAC name, the proposed structure is as follows:

  • Parent: Benzoic acid

  • Substituents:

    • An amino group (-NH₂) at position 2.

    • A bromine atom (-Br) at position 3.

    • A methyl group (-CH₃) at position 5.

Molecular Formula: C₈H₈BrNO₂[3][4] Molecular Weight: 230.06 g/mol [3][5] IUPAC Name: this compound[3] Common Synonyms: 3-Bromo-5-methylanthranilic acid, 6-Amino-5-bromo-m-toluic acid[3]

Degree of Unsaturation Calculation: The degree of unsaturation (DoU) provides initial insight into the molecule's structure. DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 8 + 1 - (8/2) - (1/2) + (1/2) = 5 A DoU of 5 is consistent with a substituted benzene ring (which accounts for 4 degrees of unsaturation: one ring and three double bonds) and a carbonyl group (C=O) from the carboxylic acid (which accounts for the fifth degree).

The Elucidation Workflow: A Multi-Pronged Approach

A robust elucidation strategy does not rely on a single piece of evidence. Instead, it builds a case by correlating data from orthogonal techniques. Our workflow is designed to first confirm the molecular formula and key functional groups before mapping the precise connectivity of the atomic framework.

G cluster_0 Initial Analysis cluster_1 Functional Group Identification cluster_2 Structural Framework Mapping cluster_3 Final Confirmation A Sample Acquisition & Purity Check (HPLC) B Mass Spectrometry (MS) Determine Molecular Weight & Formula A->B Confirm Mass C Infrared (IR) Spectroscopy Identify Key Bonds (C=O, N-H, O-H) B->C Confirm Formula D 1D NMR (¹H, ¹³C) Identify Proton/Carbon Environments C->D Confirm Functional Groups E 2D NMR (COSY, HSQC) Establish ¹H-¹H & ¹H-¹³C Connectivity D->E Map Direct Bonds F 2D NMR (HMBC) Map Long-Range (2-3 Bond) Connectivity E->F Map Skeleton G Data Integration & Final Structure Assignment F->G Assemble Evidence

Caption: Overall workflow for the structure elucidation of this compound.

Mass Spectrometry: The First Piece of the Puzzle

Mass spectrometry serves two primary functions at the outset: confirming the molecular weight and providing evidence for the presence of key elements through isotopic patterns.

Rationale for MS: This is the definitive technique for determining the molecular mass of the analyte. For halogenated compounds, the natural isotopic abundance of elements like bromine provides a characteristic signature, offering an immediate layer of validation.

Expected Observations:

  • Molecular Ion (M⁺): A signal corresponding to the intact molecule.

  • Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which are nearly equal in abundance. Therefore, we expect to see two peaks of almost equal intensity for the molecular ion, separated by 2 m/z units: the [M]⁺ peak at m/z ≈ 229 and the [M+2]⁺ peak at m/z ≈ 231. This pattern is a hallmark of a monobrominated compound.

  • High-Resolution MS (HRMS): This technique would provide a highly accurate mass measurement (e.g., 228.9738 Da for C₈H₈⁷⁹BrNO₂), allowing for the unambiguous determination of the elemental formula.[3][5]

Data PointExpected ValueRationale
Molecular Formula C₈H₈BrNO₂Derived from proposed structure.
Monoisotopic Mass 228.9738 u (for ⁷⁹Br)Calculated exact mass.[3][5]
[M]⁺ and [M+2]⁺ Peaks m/z ≈ 229 and 231Characteristic isotopic signature of a single bromine atom.
Fragmentation Loss of H₂O (M-18), loss of COOH (M-45)Common fragmentation pathways for carboxylic acids.

Infrared Spectroscopy: Identifying the Functional Groups

IR spectroscopy is a rapid and non-destructive method to confirm the presence of the molecule's key functional groups. It works by detecting the vibrational frequencies of bonds within the molecule.

Rationale for IR: The proposed structure contains several IR-active functional groups (amine, carboxylic acid). The presence or absence of their characteristic absorption bands provides strong evidence for the structural hypothesis. IR spectra for this compound are available in public databases, confirming its vibrational characteristics.[3]

Expected Key Absorptions:

Wavenumber (cm⁻¹)Bond VibrationFunctional GroupInterpretation
3400–3200N-H Stretch (asymmetric/symmetric)Primary AmineA doublet in this region is characteristic of the -NH₂ group.
3300–2500 (broad)O-H StretchCarboxylic AcidA very broad band due to hydrogen bonding, often overlapping with C-H stretches.
~1700C=O StretchCarboxylic AcidStrong, sharp absorption typical for a carbonyl group.
1620–1550N-H BendPrimary AmineBending vibration of the amino group.
1600, 1475C=C StretchAromatic RingAbsorptions characteristic of the benzene ring.
1300–1200C-N StretchAromatic AmineConfirms the amine is attached to the ring.
600-500C-Br StretchAryl HalideIndicates the presence of the carbon-bromine bond.

Nuclear Magnetic Resonance: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for structure elucidation, as it provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.

¹H NMR Spectroscopy

This experiment identifies all unique proton environments in the molecule.

Rationale for ¹H NMR: The number of signals, their integration (area under the peak), chemical shift (position), and multiplicity (splitting pattern) allow us to deduce the number and type of protons and their neighboring relationships.

Predicted ¹H NMR Data (in CDCl₃ or DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10-13Broad Singlet1HCOOHThe acidic proton of the carboxylic acid is highly deshielded and often exchanges, leading to a broad signal.
~7.5-7.8Doublet (d)1HAr-HAromatic proton ortho to the -COOH group and meta to the -NH₂ group. Deshielded by the carbonyl.
~7.2-7.4Doublet (d)1HAr-HAromatic proton meta to the -COOH group and ortho to the -NH₂ group.
~4.5-5.5Broad Singlet2HNH₂Amine protons are often broad due to quadrupole effects and exchange. Their chemical shift is solvent-dependent.
~2.1-2.3Singlet (s)3HCH₃Methyl group protons attached to the aromatic ring. Appears as a singlet as there are no adjacent protons.

Note: The two aromatic protons (at C4 and C6) are expected to be meta-coupled to each other, resulting in small doublet splitting (J ≈ 2-3 Hz).

¹³C NMR Spectroscopy

This experiment identifies all unique carbon environments.

Rationale for ¹³C NMR: The number of signals confirms the number of non-equivalent carbons. The chemical shifts indicate the type of carbon (e.g., sp², sp³, carbonyl).

Predicted ¹³C NMR Data: We expect 8 distinct signals, one for each carbon atom in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~170C=OCarboxylic acid carbonyl carbon, highly deshielded.
~145C-NH₂Aromatic carbon attached to the electron-donating amino group.
~135-140C-CH₃Aromatic carbon attached to the methyl group.
~130-135Ar-CHAromatic methine carbons.
~120-125Ar-CHAromatic methine carbons.
~115C-COOHAromatic carbon attached to the carboxylic acid.
~110C-BrAromatic carbon attached to bromine (shielded by halogen).
~20CH₃Methyl carbon, in the typical sp³ region.
2D NMR for Unambiguous Confirmation

While 1D NMR provides a strong foundation, 2D NMR experiments are required to definitively prove the proposed substitution pattern.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically through 2-3 bonds). We would expect to see a cross-peak between the two aromatic protons, confirming their meta-relationship.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached. This allows for the unambiguous assignment of the ¹³C signals for the protonated carbons (the two Ar-CH carbons and the CH₃ carbon).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the entire structure. It shows correlations between protons and carbons that are 2-3 bonds away.

Key Expected HMBC Correlations:

G A H₃C (δ ~2.2) D C-5 (δ ~138) (C-CH₃) A->D ²J E C-4, C-6 (δ ~130-135) (Ar-CH) A->E ³J B Ar-H (δ ~7.3) B->D ³J C Ar-H (δ ~7.6) F C-1 (δ ~115) (C-COOH) C->F ³J

Caption: Key expected HMBC correlations for confirming the molecular structure.

  • Methyl Protons (A): Will show a strong three-bond (³J) correlation to the two adjacent aromatic methine carbons (C4 and C6) (E) and a two-bond (²J) correlation to the carbon it is attached to (C5) (D). This is critical for placing the methyl group.

  • Aromatic Proton at C6 (C): Will show a three-bond (³J) correlation to the carboxylic acid carbon (C1) (F), confirming its position relative to the -COOH group.

  • Aromatic Proton at C4 (B): Will show a three-bond (³J) correlation to the carbon bearing the methyl group (C5) (D).

These correlations, taken together, leave no ambiguity about the substitution pattern on the aromatic ring.

Experimental Protocols

Synthesis via Electrophilic Bromination

A common and reliable method for synthesizing the title compound is through the direct bromination of 2-amino-5-methylbenzoic acid.[6]

Protocol: Bromination using N-Bromosuccinimide (NBS)

  • Dissolution: Dissolve 2-amino-5-methylbenzoic acid (1.0 eq) in N,N-dimethylformamide (DMF).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) to the solution portion-wise at room temperature. The use of NBS is often preferred as it is a solid and easier to handle than liquid bromine.[6]

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, pour the reaction mixture into water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound as a solid.[7]

General Protocol for Spectroscopic Analysis
  • Sample Preparation: Prepare samples of the purified compound. For NMR, dissolve ~5-10 mg in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. For IR, a KBr pellet or ATR (Attenuated Total Reflectance) can be used. For MS, dissolve a small amount in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition:

    • NMR: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field spectrometer.

    • MS: Acquire a mass spectrum using an Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) instrument.[6]

    • IR: Acquire an infrared spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.[3]

  • Data Processing and Interpretation: Process the raw data using appropriate software. Analyze the spectra as detailed in the sections above, correlating all data points to build a cohesive structural argument.

Conclusion

The structure of this compound is confirmed through a systematic and integrated analytical approach. Mass spectrometry validates the molecular weight (230.06 g/mol ) and the presence of a single bromine atom. Infrared spectroscopy confirms the key functional groups: a primary amine, a carboxylic acid, and an aromatic ring. Finally, a full suite of 1D and 2D NMR experiments provides an unambiguous map of the molecular skeleton, confirming the precise regiochemistry of the substituents on the benzene ring. This multi-technique validation is the cornerstone of scientific integrity in chemical research, ensuring that subsequent synthetic and biological studies are built upon a foundation of confirmed molecular identity.

References

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An In-depth Technical Guide to Key Isomers of C8H8BrNO2 for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Isomeric Landscape of C8H8BrNO2

The molecular formula C8H8BrNO2 represents a fascinating landscape of chemical diversity, encompassing a variety of structural isomers with significant potential in medicinal chemistry and drug development. Constitutional isomers, with their distinct connectivity of atoms, can exhibit vastly different physicochemical properties and biological activities.[1] This guide provides an in-depth technical exploration of a particularly relevant class of C8H8BrNO2 isomers: the bromo-hydroxyacetanilides. These compounds, built upon the N-(hydroxyphenyl)acetamide scaffold, are of considerable interest due to their structural similarities to widely used pharmaceuticals and the unique properties conferred by the bromine substituent.

The strategic introduction of a bromine atom into a drug candidate can significantly modulate its pharmacological profile. Bromination can enhance therapeutic activity, favorably influence metabolism, and increase the duration of action.[2][3] Furthermore, bromine's ability to form halogen bonds can lead to more specific and potent interactions with biological targets.[4] This guide will focus on two key isomers, N-(2-bromo-4-hydroxyphenyl)acetamide and N-(3-bromo-4-hydroxyphenyl)acetamide, providing a comprehensive overview of their synthesis, characterization, and potential applications for researchers, scientists, and drug development professionals.

Core Isomers of Interest: Synthesis, Characterization, and Potential Applications

N-(2-bromo-4-hydroxyphenyl)acetamide

IUPAC Name: N-(2-bromo-4-hydroxyphenyl)acetamide[5] CAS Number: 97868-28-5[5] Molecular Formula: C8H8BrNO2[5] Molecular Weight: 230.06 g/mol [5]

This isomer features a bromine atom ortho to the acetamido group and para to the hydroxyl group on the phenyl ring. This substitution pattern is crucial in defining its chemical reactivity and potential biological interactions.

The synthesis of N-(2-bromo-4-hydroxyphenyl)acetamide can be conceptualized as a two-step process starting from 4-aminophenol, the precursor to paracetamol (acetaminophen). The core principle involves the protection of the amine group via acetylation, followed by regioselective bromination.

Synthetic Workflow:

4-Aminophenol 4-Aminophenol N-(4-hydroxyphenyl)acetamide (Paracetamol) N-(4-hydroxyphenyl)acetamide (Paracetamol) 4-Aminophenol->N-(4-hydroxyphenyl)acetamide (Paracetamol) Acetylation (Acetic Anhydride) N-(2-bromo-4-hydroxyphenyl)acetamide N-(2-bromo-4-hydroxyphenyl)acetamide N-(4-hydroxyphenyl)acetamide (Paracetamol)->N-(2-bromo-4-hydroxyphenyl)acetamide Bromination (e.g., NBS in Acetonitrile)

Caption: Synthetic pathway to N-(2-bromo-4-hydroxyphenyl)acetamide.

Experimental Protocol: Synthesis of N-(2-bromo-4-hydroxyphenyl)acetamide

This protocol is adapted from established methods for the acetylation of 4-aminophenol and the bromination of activated aromatic rings.

Step 1: Synthesis of N-(4-hydroxyphenyl)acetamide (Paracetamol) [6]

  • Reaction Setup: In a 250 mL round-bottom flask, suspend 10.9 g (0.1 mol) of 4-aminophenol in 30 mL of water.

  • Acetylation: While stirring, add 12.0 mL (0.127 mol) of acetic anhydride to the suspension.

  • Reaction Conditions: Warm the mixture gently on a hot plate with continuous stirring for 15-20 minutes until the solid dissolves, then continue heating for an additional 10 minutes.

  • Isolation: Cool the flask in an ice bath to induce crystallization. Collect the crude product by vacuum filtration and wash with a small amount of cold water.

  • Purification: Recrystallize the crude product from hot water to obtain pure N-(4-hydroxyphenyl)acetamide. Dry the crystals in a desiccator.

Step 2: Bromination of N-(4-hydroxyphenyl)acetamide

Rationale: The hydroxyl and acetamido groups are ortho-, para-directing. Since the para position is blocked, bromination is expected to occur at one of the ortho positions. The acetamido group is a stronger activating group than the hydroxyl group is deactivating (due to steric hindrance), directing the bromine to the position ortho to the acetamido group.

  • Reaction Setup: In a 100 mL round-bottom flask protected from light, dissolve 7.55 g (0.05 mol) of N-(4-hydroxyphenyl)acetamide in 50 mL of acetonitrile.

  • Brominating Agent: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve 8.9 g (0.05 mol) of N-bromosuccinimide (NBS) in 20 mL of acetonitrile.

  • Reaction: Add the NBS solution dropwise to the cooled solution of N-(4-hydroxyphenyl)acetamide over 30 minutes with continuous stirring.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into 100 mL of cold water. A precipitate will form.

  • Isolation and Purification: Collect the solid by vacuum filtration and wash with cold water. Purify the crude product by recrystallization from an ethanol/water mixture to yield N-(2-bromo-4-hydroxyphenyl)acetamide as a white solid.[2]

Property Data Source
Melting Point 112–113 °C[2]
¹H NMR (600 MHz, DMSO-d6) δ 9.80 (s, 1H), 9.30 (s, 1H), 7.22 (d, J = 8.7 Hz, 1H), 7.00 (d, J = 2.7 Hz, 1H), 6.74 (dd, J = 8.7, 2.7 Hz, 1H), 2.00 (s, 3H)[2]
¹³C NMR (151 MHz, DMSO-d6) δ 168.47, 155.96, 129.13, 127.81, 119.78, 118.54, 114.89, 22.94[2]
HRMS (m/z) (ESI) calcd for C8H9BrNO2 [M+H]+: 229.9811, found: 229.9812[2]

Derivatives of N-phenylacetamide are known for a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[7][8] The brominated phenolic scaffold, in particular, has been identified as a promising pharmacophore. Bromophenols have been investigated as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key target in the treatment of diabetes and obesity.[2] Furthermore, halophenols have been explored as inhibitors of protein tyrosine kinases (PTKs), which are critical in cancer cell signaling pathways.[9] The anti-inflammatory effects of brominated phenolic compounds are often mediated through the modulation of signaling pathways such as NF-κB and MAPK.[10]

N-(3-bromo-4-hydroxyphenyl)acetamide

IUPAC Name: N-(3-bromo-4-hydroxyphenyl)acetamide[9] CAS Number: 6329-78-8[9] Molecular Formula: C8H8BrNO2[9] Molecular Weight: 230.06 g/mol [9]

In this isomer, the bromine atom is positioned meta to the acetamido group and ortho to the hydroxyl group. This arrangement significantly alters the electronic and steric properties of the molecule compared to its 2-bromo counterpart.

The synthesis of this isomer also starts from N-(4-hydroxyphenyl)acetamide. However, achieving regioselectivity for the 3-position requires careful control of the reaction conditions, as the 2-position is also activated.

Synthetic Workflow:

N-(4-hydroxyphenyl)acetamide (Paracetamol) N-(4-hydroxyphenyl)acetamide (Paracetamol) N-(3-bromo-4-hydroxyphenyl)acetamide N-(3-bromo-4-hydroxyphenyl)acetamide N-(4-hydroxyphenyl)acetamide (Paracetamol)->N-(3-bromo-4-hydroxyphenyl)acetamide Bromination (e.g., Br2 in Acetic Acid)

Caption: Synthetic pathway to N-(3-bromo-4-hydroxyphenyl)acetamide.

Experimental Protocol: Synthesis of N-(3-bromo-4-hydroxyphenyl)acetamide

This protocol is based on established electrophilic aromatic substitution reactions on phenolic compounds.

  • Reaction Setup: Dissolve 7.55 g (0.05 mol) of N-(4-hydroxyphenyl)acetamide in 50 mL of glacial acetic acid in a 250 mL three-necked flask equipped with a dropping funnel and a magnetic stirrer.

  • Brominating Agent: In the dropping funnel, place a solution of 8.0 g (0.05 mol) of bromine in 10 mL of glacial acetic acid.

  • Reaction: Cool the flask in an ice bath. Add the bromine solution dropwise to the stirred solution of N-(4-hydroxyphenyl)acetamide over a period of 1 hour.

  • Reaction Conditions: After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Work-up: Pour the reaction mixture into 200 mL of ice-cold water. A precipitate will form.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove acetic acid and any unreacted bromine. Recrystallize the solid from aqueous ethanol to obtain pure N-(3-bromo-4-hydroxyphenyl)acetamide as a white solid.[2]

Property Data Source
Melting Point 155–156 °C[2]
¹H NMR (600 MHz, DMSO-d6) δ 9.94 (s, 1H), 9.81 (s, 1H), 7.82 (d, J = 2.5 Hz, 1H), 7.26 (dd, J = 8.7, 2.5 Hz, 1H), 6.87 (d, J = 8.7 Hz, 1H), 1.99 (s, 3H)[2]
¹³C NMR (101 MHz, DMSO-d6) δ 167.86, 149.79, 132.12, 123.45, 119.74, 116.09, 108.56, 23.81[2]
HRMS (m/z) (ESI) calcd for C8H9BrNO2 [M+H]+: 229.9811, found: 229.9810[2]

Similar to its 2-bromo isomer, N-(3-bromo-4-hydroxyphenyl)acetamide holds promise as a scaffold for the development of new therapeutic agents. The presence of the bromine atom ortho to the hydroxyl group can influence the acidity of the phenol and its ability to participate in hydrogen bonding, which could be critical for enzyme inhibition. The general class of acetamide derivatives has been explored for antioxidant and potential anti-inflammatory activities. The unique substitution pattern of this isomer may offer a different profile of activity against targets such as PTP1B and protein tyrosine kinases compared to the 2-bromo isomer, making it a valuable compound for structure-activity relationship (SAR) studies.

Conclusion: The Utility of C8H8BrNO2 Isomers in Modern Drug Discovery

The bromo-hydroxyacetanilide isomers of C8H8BrNO2 represent a fertile ground for medicinal chemistry exploration. This guide has provided a detailed technical overview of two key isomers, N-(2-bromo-4-hydroxyphenyl)acetamide and N-(3-bromo-4-hydroxyphenyl)acetamide, from their synthesis and characterization to their potential as foundational structures in drug discovery programs. The strategic placement of the bromine atom, in conjunction with the hydroxyl and acetamido functionalities, offers a versatile platform for the design of novel enzyme inhibitors and modulators of key signaling pathways. For researchers and scientists in drug development, a thorough understanding of the synthesis and properties of these isomers is paramount to unlocking their full therapeutic potential.

References

  • This reference is not cited in the text.
  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (n.d.). MDPI.
  • Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Information. (n.d.).
  • N-(2-Bromo-4-hydroxyphenyl)acetamide. (n.d.). PubChem.
  • Introducing bromine to the molecular structure as a strategy for drug design. (2024). Journal of Medical Science, 93(3), 239-247.
  • Introducing bromine to the molecular structure as a strategy for drug design. (2024). ResearchGate.
  • n-(3-Bromo-4-hydroxyphenyl)acetamide. (n.d.). PubChem.
  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2010). Molecules, 15(12), 9213-9224.
  • Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. (n.d.). IRE Journals.
  • This reference is not cited in the text.
  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2023). Molecules, 28(13), 5122.
  • This reference is not cited in the text.
  • Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. (n.d.).

Sources

An In-Depth Technical Guide to 2-Amino-3-bromo-5-methylbenzoic Acid (CAS 13091-43-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Complex Synthesis

2-Amino-3-bromo-5-methylbenzoic acid, registered under CAS number 13091-43-5, is a highly functionalized aromatic building block of significant interest in medicinal chemistry and organic synthesis.[1][2] This substituted anthranilic acid derivative is not merely a passive intermediate; its unique arrangement of an amino group, a bromine atom, and a carboxylic acid on a toluene backbone provides a strategic platform for constructing complex molecular architectures.[1] The inherent reactivity of each functional group can be selectively addressed, making it a valuable asset in the synthesis of pharmaceuticals, agrochemicals, and materials for organic electronics.[1][2]

This guide provides an in-depth analysis of the properties, synthesis, reactivity, and applications of this compound, with a particular focus on its emerging role in the development of novel cancer therapeutics. As a Senior Application Scientist, the aim is not just to present data, but to illuminate the causal relationships behind its synthetic utility, empowering researchers to leverage its full potential.

Physicochemical and Structural Characteristics

The compound typically presents as a white to pale brown or cream-colored crystalline solid.[3] Its structural features—a carboxylic acid and an amino group—confer solubility in polar organic solvents, while its aromatic nature provides thermal stability.[1]

PropertyValueSource(s)
CAS Number 13091-43-5
IUPAC Name This compound[4]
Synonyms 3-Bromo-5-methylanthranilic acid, 6-Amino-5-bromo-m-toluic acid[1]
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol
Melting Point 204-208 °C (lit.)
Appearance White to pale brown crystalline solid[3][5]
Predicted pKa 4.62 ± 0.10[2]
InChI Key LCMZECCEEOQWLQ-UHFFFAOYSA-N[4]
SMILES Cc1cc(c(c(c1)Br)N)C(=O)O[1]

Strategic Synthesis: Electrophilic Bromination

The most established and efficient route to this compound is the regioselective electrophilic bromination of its precursor, 2-amino-3-methylbenzoic acid. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. In this case, the para position (C5) is sterically accessible and electronically favored, leading to the desired product.

Synthesis Precursor 2-Amino-3-methylbenzoic acid Product This compound (CAS 13091-43-5) Precursor->Product Electrophilic Aromatic Substitution Reagent Brominating Agent (e.g., NBS or HBr/H₂O₂) Reagent->Product

Caption: Synthesis of the target compound via bromination.

Detailed Experimental Protocol: Synthesis via HBr/DMSO

This protocol is adapted from established procedures for the bromination of substituted anilines. The choice of DMSO as a solvent and aqueous HBr provides a practical and effective method.

  • Dissolution: In a suitable reaction vessel, dissolve 2-amino-3-methylbenzoic acid (10.0 g, 66 mmol) in dimethyl sulfoxide (DMSO).

  • Reagent Addition: Slowly add 48% aqueous hydrogen bromide solution (18.0 mL) to the stirred solution at room temperature.

  • Reaction: Continue stirring the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching and Precipitation: Carefully quench the reaction by pouring the mixture into a saturated sodium bicarbonate solution. This neutralizes the excess acid and causes the product to precipitate.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Washing and Drying: Wash the filter cake thoroughly with water to remove any inorganic salts and dry under vacuum to afford this compound as a solid. The expected yield is typically high, in the range of 85% or greater.

Chemical Reactivity and Synthetic Logic

The synthetic value of this compound lies in the orthogonal reactivity of its three key functional groups. A thorough understanding of this reactivity allows for precise and strategic bond formation in multi-step syntheses.

Reactivity Core CAS 13091-43-5 NH2 Amino Group (-NH₂) Core->NH2 nucleophilic, basic Br Bromo Group (-Br) Core->Br electrophilic handle COOH Carboxylic Acid (-COOH) Core->COOH acidic Diazotization Diazotization (Sandmeyer) NH2->Diazotization Coupling Pd-catalyzed Cross-Coupling (e.g., Suzuki) Br->Coupling Amidation Amidation, Esterification COOH->Amidation

Caption: Reactivity map of the core functional groups.

  • The Amino Group (-NH₂): This nucleophilic center is readily acylated or alkylated. More importantly, it can be converted to a diazonium salt, a versatile intermediate for Sandmeyer-type reactions, enabling its replacement with a wide variety of substituents (e.g., -OH, -CN, other halogens).[1]

  • The Bromo Group (-Br): As a halogen on an aromatic ring, the bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions. It is more reactive than a chloro-substituent, often allowing for milder reaction conditions in Suzuki, Heck, or Buchwald-Hartwig couplings, which are foundational for creating C-C, C-N, and C-O bonds. This reactivity is crucial for building the biaryl scaffolds common in many drug molecules.

  • The Carboxylic Acid Group (-COOH): This group can be converted into esters, amides, or acid chlorides. In drug design, a carboxylic acid often serves as a key hydrogen-bonding group or a salt-forming moiety to interact with biological targets or improve pharmacokinetic properties.

The ortho relationship between the amino and carboxylic acid groups allows for the formation of intramolecular hydrogen bonds and can influence the conformation of the molecule. The ortho amino group and meta bromo group provide a specific substitution pattern that is leveraged in the synthesis of targeted inhibitors.

Application in Drug Discovery: Targeting Apoptosis in Cancer

A compelling application of this compound is as a foundational scaffold for developing inhibitors of anti-apoptotic proteins, specifically Myeloid Cell Leukemia-1 (Mcl-1) and B-cell lymphoma-2-related protein A1 (Bfl-1).[1] These proteins are members of the Bcl-2 family, which are central regulators of the intrinsic (or mitochondrial) pathway of apoptosis.

The Intrinsic Apoptosis Pathway and the Role of Mcl-1/Bfl-1

In healthy cells, anti-apoptotic proteins like Mcl-1, Bfl-1, and Bcl-xL sequester pro-apoptotic "effector" proteins such as Bak and Bax, preventing them from oligomerizing at the mitochondrial outer membrane. Upon receiving an apoptotic stimulus (e.g., DNA damage), BH3-only proteins (like Bim, Puma, or tBid) are activated. They bind to and neutralize the anti-apoptotic proteins, liberating Bak and Bax. The freed Bak/Bax then form pores in the mitochondrial membrane, leading to the release of cytochrome c, activation of caspases, and ultimately, cell death.[6]

Many cancers subvert this process by overexpressing Mcl-1 and/or Bfl-1, effectively sequestering all available Bak/Bax and rendering the cells resistant to apoptosis. Therefore, small molecules that inhibit Mcl-1 and Bfl-1 can restore the natural apoptotic process in cancer cells.

Apoptosis_Pathway cluster_Mito Mitochondrion cluster_AntiApoptotic Anti-Apoptotic Bak Bak / Bax CytoC Cytochrome c Bak->CytoC releases Caspases Caspase Activation CytoC->Caspases activates Stimulus Apoptotic Stimulus (e.g., DNA Damage) BH3_only BH3-only proteins (Bim, tBid, Puma) Stimulus->BH3_only activates Mcl1 Mcl-1 / Bfl-1 BH3_only->Mcl1 inhibits Mcl1->Bak inhibits (sequesters) Inhibitor Dual Inhibitor (Derived from CAS 13091-43-5) Inhibitor->Mcl1 inhibits Apoptosis Apoptosis Caspases->Apoptosis

Caption: Role of Mcl-1/Bfl-1 inhibitors in the apoptosis pathway.

Synthetic Workflow: From Building Block to Bioactive Inhibitor

The this compound scaffold is ideal for constructing Mcl-1/Bfl-1 inhibitors. A representative synthetic strategy involves a key Suzuki cross-coupling reaction to install a substituted aryl group at the 3-position, followed by amide bond formation.

Inhibitor_Synthesis Start CAS 13091-43-5 Intermediate Biaryl Intermediate Start->Intermediate Suzuki Coupling Step1_reagent 1. Protection (e.g., Esterification) 2. Arylboronic Acid, Pd Catalyst Step1_reagent->Intermediate Final Dual Mcl-1/Bfl-1 Inhibitor Intermediate->Final Amidation Step2_reagent 1. Deprotection 2. Amine, Coupling Agent Step2_reagent->Final

Caption: General synthetic workflow for Mcl-1/Bfl-1 inhibitors.

Detailed Protocol: Suzuki Cross-Coupling of the Methyl Ester Derivative

This protocol is a validated method for palladium-catalyzed C-C bond formation, a critical step in elaborating the core scaffold.

  • Esterification (Protection): First, protect the carboxylic acid of this compound as a methyl ester using standard conditions (e.g., methanol with a catalytic amount of sulfuric acid under reflux) to prevent side reactions.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the methyl 2-amino-3-bromo-5-methylbenzoate (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).

  • Solvent Addition and Degassing: Add a solvent mixture, typically 1,4-dioxane and water (4:1 ratio, 10 mL total). Degas the solution by bubbling argon through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction's progress by TLC. The reaction is typically complete within 4-12 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude biaryl product by flash column chromatography on silica gel.

Analytical and Quality Control

Ensuring the purity and identity of this compound is critical for its use in regulated environments like drug development. A combination of chromatographic and spectroscopic techniques is employed.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used for purity assessment.

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or phosphoric acid.

  • Detection: UV detection at an appropriate wavelength based on the compound's UV-Vis spectrum.

  • Expected Result: A single major peak corresponding to the product, with purity typically specified as ≥97% or higher for research-grade material.[5]

Spectroscopic Characterization
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will show characteristic signals for the aromatic protons, the methyl group protons, and the exchangeable protons of the amino and carboxylic acid groups. The specific chemical shifts and coupling constants confirm the substitution pattern.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound. The presence of a bromine atom will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in ~1:1 ratio), with two major peaks separated by 2 Da (M+ and M+2), which is a definitive confirmation of its presence.[1]

  • Infrared (IR) Spectroscopy: The spectrum will exhibit characteristic absorption bands for the N-H stretches of the primary amine, the broad O-H stretch of the carboxylic acid, and the C=O stretch of the carbonyl group.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection/face protection).

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling the material.

Conclusion

This compound (CAS 13091-43-5) is far more than a simple chemical intermediate. Its trifunctional nature offers a sophisticated toolkit for the synthetic chemist, enabling the strategic and controlled construction of complex molecules. The demonstrated utility of this scaffold in creating dual inhibitors of Mcl-1 and Bfl-1 highlights its direct relevance to modern drug discovery, particularly in the challenging field of oncology. By understanding the interplay of its physicochemical properties, synthetic accessibility, and functional group reactivity, researchers can confidently design and execute innovative synthetic strategies to develop the next generation of therapeutic agents.

References

  • Abstract LB-226: Discovery of small molecule Mcl-1 and Bfl-1 inhibitors. (2020). AACR Journals.
  • Bfl-1/A1 functions, similar to Mcl-1, as a selective tBid and Bak antagonist. (n.d.). NIH.
  • This compound. (2024). ChemBK.
  • This compound. (n.d.). MySkinRecipes.
  • This compound | C8H8BrNO2 | CID 2774400. (n.d.). PubChem.

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Biological activity of substituted benzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Biological Activity of Substituted Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are foundational scaffolds in the landscape of medicinal chemistry and drug discovery.[1][2] First isolated in the 16th century from gum benzoin, this seemingly simple molecule has given rise to a vast and diverse array of therapeutic agents that span a multitude of disease areas.[1][2] The versatility of the benzoic acid scaffold lies in the amenability of its phenyl ring to substitution, which allows for the fine-tuning of steric, electronic, and lipophilic properties to achieve desired pharmacological activities and pharmacokinetic profiles.[1][3] This technical guide provides a comprehensive exploration of the biological activity of substituted benzoic acids, delving into their structure-activity relationships, mechanisms of action, and key therapeutic applications, supported by detailed experimental protocols and visual aids to facilitate a deeper understanding for professionals in the field.

The Benzoic Acid Scaffold: A Privileged Structure

The benzoic acid core is a common feature in a multitude of biologically active compounds.[3] Its prevalence can be attributed to several key chemical features:

  • The Carboxylic Acid Group: This functional group is a crucial hydrogen bond donor and acceptor, frequently interacting with the active sites of enzymes and receptors.[3] Its acidic nature also plays a significant role in the molecule's overall physicochemical properties, including solubility and membrane permeability.[4]

  • The Aromatic Ring: The phenyl ring provides a rigid scaffold for the precise spatial orientation of substituents. It can also engage in various non-covalent interactions with biological targets, including π-π stacking and hydrophobic interactions.

  • Substituent Versatility: The benzene ring can be readily functionalized with a wide range of substituents at the ortho, meta, and para positions. These substituents profoundly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its pharmacokinetic and pharmacodynamic properties.[3]

Structure-Activity Relationships (SAR)

The biological activity of benzoic acid derivatives is critically dependent on the nature, number, and position of substituents on the aromatic ring.[3][5] Understanding these structure-activity relationships (SAR) is paramount for the rational design of potent and selective therapeutic agents.[3]

Influence of Key Substituents
  • Hydroxyl (-OH) Group: As an electron-donating group, the hydroxyl group can act as both a hydrogen bond donor and acceptor, influencing solubility and interactions with biological targets.[3] Its position is critical for activity; for instance, a hydroxyl group at the 2-position of the benzene ring has been shown to have a strong positive effect on the inhibitory activity against α-amylase.[6] The presence of multiple hydroxyl groups, as seen in dihydroxybenzoic acid (DHBA), can enhance anticancer activity by inhibiting histone deacetylases (HDACs).[7]

  • Methoxy (-OCH3) Group: The influence of methoxy groups is variable. While they can increase lipophilicity, their impact on biological activity depends on their position and the specific biological target. For example, methoxylation at the 2-position of benzoic acid has a negative effect on α-amylase inhibition.[6]

  • Nitro (-NO2) Group: The presence of a nitro group is often associated with antimicrobial activity.[3]

  • Halogen Groups (-F, -Cl, -Br, -I): Halogen substitution can significantly influence both enzyme inhibition and antiproliferative potency.[8] For instance, 2-chlorobenzoic acid derivatives have shown promising antimicrobial activity.[9]

  • Methyl (-CH3) Group: This electron-donating and lipophilic group can affect the molecule's ability to cross cell membranes and can introduce steric effects that influence binding to a target.[3]

Positional Isomerism

The position of substituents on the benzoic acid ring has a profound impact on biological activity. For example, in the context of antibacterial activity against E. coli, ortho-hydroxybenzoic acid (salicylic acid) shows stronger activity than its meta and para isomers.[5] Electrophilic aromatic substitution on benzoic acid typically occurs at the meta position due to the electron-withdrawing nature of the carboxylic acid group.[10][11]

Mechanisms of Action

Substituted benzoic acids exert their biological effects through a variety of mechanisms, including:

  • Enzyme Inhibition: Many benzoic acid derivatives function as enzyme inhibitors. For example, they can inhibit α-amylase, a key enzyme in starch digestion, and histone deacetylases (HDACs), which are implicated in cancer.[6][7] Some derivatives also act as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1.[12]

  • Disruption of Cell Membranes: The antimicrobial action of some benzoic acid derivatives is attributed to their ability to disrupt the cell membranes of microorganisms.

  • Modulation of Signaling Pathways: Substituted benzoic acids can interfere with cellular signaling pathways. For instance, some derivatives can inhibit the activation of NF-κβ, a key regulator of the inflammatory response.[13]

  • Inhibition of Auxin Transport: In plants, certain substituted benzoic acids can act as auxins or inhibit polar auxin transport, thereby affecting plant growth.[14]

Key Biological Activities and Therapeutic Applications

Antimicrobial Activity

Substituted benzoic acids have demonstrated broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi.[9][15][16] The presence of hydroxyl and nitro groups is often associated with enhanced antimicrobial effects.[3][15] For example, gallic acid has been shown to be highly active against S. enterica.[15]

Anticancer Activity

Numerous studies have highlighted the anticancer potential of substituted benzoic acid derivatives.[7][17][18][19][20] They can induce cancer cell death through various mechanisms, including the induction of apoptosis and cell cycle arrest.[7] Dihydroxybenzoic acid (DHBA) has been identified as a potent HDAC inhibitor that can effectively inhibit cancer cell growth.[7]

Anti-inflammatory Activity

Certain benzoic acid derivatives exhibit significant anti-inflammatory properties.[13][21] Their mechanism of action often involves the inhibition of key inflammatory mediators, such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines like TNF-α and IL-1β.[13]

Herbicidal Activity

The plant growth-regulating properties of substituted benzoic acids have led to their development as herbicides.[22][23] They can interfere with essential plant processes, leading to weed control.[22][23] For instance, certain 3-(pyridin-2-yl)benzenesulfonamide derivatives have shown potent herbicidal activity.[24]

Other Notable Activities
  • Anti-sickling Activity: Some benzoic acid derivatives have shown promise in the management of sickle cell disease (SCD) by inhibiting the polymerization of sickle hemoglobin.[16][25]

  • Enzyme Inhibition: As mentioned earlier, substituted benzoic acids are known to inhibit a variety of enzymes, making them valuable tools for studying enzyme function and for the development of enzyme-targeted therapeutics.[6][7][12]

Experimental Protocols for Evaluation

Synthesis of Substituted Benzoic Acids

A common method for synthesizing substituted benzoic acids is through the oxidation of the corresponding substituted toluenes.

Protocol: Oxidation of Substituted Toluene to Substituted Benzoic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted toluene in a suitable solvent (e.g., water or a mixture of pyridine and water).

  • Oxidant Addition: Slowly add an oxidizing agent, such as potassium permanganate (KMnO₄), to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux for a specified period (e.g., 1-2 hours) to ensure complete oxidation.

  • Work-up: After cooling, the excess oxidant is destroyed (e.g., by adding a small amount of sodium bisulfite). The mixture is then filtered to remove manganese dioxide.

  • Acidification: The filtrate is acidified with a strong acid, such as hydrochloric acid (HCl), to precipitate the substituted benzoic acid.

  • Isolation and Purification: The precipitated product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or water).

For a more detailed and specific synthetic procedure, refer to specialized organic synthesis literature.[2]

In Vitro Antimicrobial Susceptibility Testing (MIC/MBC Determination)

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters for evaluating the antimicrobial activity of a compound.

Protocol: Broth Microdilution Method for MIC Determination

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a suitable broth medium.

  • Serial Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension. Include positive (broth with bacteria, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the MBC, subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in bacterial viability.

This protocol is a general guideline and should be adapted based on the specific microorganism and compound being tested.[5]

In Vitro Anticancer Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the substituted benzoic acid derivative for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[18]

In Vivo Anti-inflammatory Assay (Carrageenan-induced Paw Edema)

This is a widely used animal model to screen for the acute anti-inflammatory activity of new compounds.

Protocol: Carrageenan-induced Rat Paw Edema

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for a week before the experiment.

  • Compound Administration: Administer the test compound (substituted benzoic acid derivative) or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally to the rats. A control group receives the vehicle only.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar tissue of the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Volume: Measure the paw volume of each rat at different time points (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.[13][21]

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[26][27][28] For substituted benzoic acids, QSAR studies have been instrumental in:

  • Predicting Biological Activity: QSAR models can predict the antimicrobial, anticancer, or other biological activities of novel benzoic acid derivatives before their synthesis, thus saving time and resources.[9][26]

  • Identifying Key Descriptors: These studies help identify the physicochemical properties (e.g., hydrophobicity, electronic parameters, steric factors) that are most influential for a particular biological activity.[26][27]

  • Guiding Drug Design: The insights gained from QSAR models can guide the rational design of more potent and selective benzoic acid derivatives.

A typical QSAR study involves the following steps:

  • Data Set Selection: A set of substituted benzoic acid derivatives with known biological activities is chosen.

  • Descriptor Calculation: A large number of molecular descriptors (e.g., topological, electronic, hydrophobic) are calculated for each molecule.

  • Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity.[27]

  • Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

Visualizations

Experimental Workflow for Biological Evaluation

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_insilico In Silico Analysis synthesis Synthesis of Substituted Benzoic Acids characterization Structural Characterization (NMR, IR, Mass Spec) synthesis->characterization antimicrobial Antimicrobial Assays (MIC/MBC) characterization->antimicrobial Test Compounds anticancer Anticancer Assays (MTT, etc.) characterization->anticancer Test Compounds enzyme Enzyme Inhibition Assays characterization->enzyme Test Compounds qsar QSAR Modeling antimicrobial->qsar Activity Data anti_inflammatory Anti-inflammatory Model (Paw Edema) anticancer->anti_inflammatory Lead Compounds anticancer->qsar Activity Data enzyme->qsar Activity Data toxicity Toxicity Studies anti_inflammatory->toxicity Promising Candidates docking Molecular Docking qsar->docking Guide Design signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-1β) Benzoic_Acid Substituted Benzoic Acid Benzoic_Acid->IKK Inhibits

Sources

An In-depth Technical Guide to 2-Amino-3-bromo-5-methylbenzoic acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-bromo-5-methylbenzoic acid, a substituted anthranilic acid derivative, is a key building block in the synthesis of a variety of complex organic molecules. Its trifunctional nature, featuring amino, bromo, and carboxylic acid moieties, provides multiple reactive sites for the construction of diverse molecular architectures. This guide offers a comprehensive overview of its synthesis, physicochemical and spectroscopic properties, characteristic reactivity, and its significant applications in medicinal chemistry and materials science.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValueSource(s)
IUPAC Name This compound[PubChem][1]
CAS Number 13091-43-5[PubChem][1]
Molecular Formula C₈H₈BrNO₂[PubChem][1]
Molecular Weight 230.06 g/mol [PubChem][1]
Appearance White to light brown powder[ChemBK][2]
Melting Point 204-208 °C[ChemBK][2]
Solubility Soluble in ethanol, ethers, and chlorinated hydrocarbons; insoluble in water.[ChemBK][2]

Synthesis of this compound

The primary route for the synthesis of this compound involves the electrophilic bromination of 2-amino-5-methylbenzoic acid. The amino group is a strong activating group and directs the incoming electrophile to the ortho and para positions. Since the para position is already occupied by the methyl group, the bromine atom is directed to the ortho position (position 3).

Proposed Synthesis Workflow

Synthesis of this compound start 2-Amino-5-methylbenzoic acid product This compound start->product Electrophilic Bromination reagents Brominating Agent (e.g., NBS or Br₂) Solvent (e.g., DMF or Acetic Acid) Electrophilic Bromination Electrophilic Bromination reagents->Electrophilic Bromination

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Adapted from the synthesis of 2-amino-5-bromo-3-methylbenzoic acid)

Method 1: Using N-Bromosuccinimide (NBS)

  • Dissolution: Dissolve 2-amino-5-methylbenzoic acid (1 equivalent) in N,N-dimethylformamide (DMF).

  • Addition of Brominating Agent: To the solution, add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization.

Method 2: Using Aqueous Hydrogen Bromide

  • Dissolution: Dissolve 2-amino-5-methylbenzoic acid (1 equivalent) in dimethyl sulfoxide (DMSO).

  • Addition of Brominating Agent: Add 48% aqueous hydrogen bromide (HBr) to the solution.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up: Quench the reaction with a saturated solution of sodium bicarbonate. The product will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with water, and dry under vacuum to yield the final product.[3]

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

While the ¹H NMR spectrum for this compound is not directly available in the searched literature, the spectrum of its isomer, 2-amino-5-bromo-3-methylbenzoic acid, provides valuable insight. For 2-amino-5-bromo-3-methylbenzoic acid in DMSO-d₆, the following peaks are observed: a singlet for the methyl protons at approximately 2.10 ppm, and two doublets for the aromatic protons at around 7.33 ppm and 7.69 ppm.[3] For this compound, one would expect to see a singlet for the methyl protons and two singlets for the two aromatic protons, likely in a similar chemical shift range.

¹³C NMR Spectroscopy

Predicted ¹³C NMR data for this compound suggests the following approximate chemical shifts:

Carbon AtomPredicted Chemical Shift (ppm)
Carboxylic Acid (C=O)~170
C-NH₂~145
C-Br~110
Aromatic Carbons115-140
Methyl Carbon~20
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.[1]

  • N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • O-H stretching: A broad band in the region of 2500-3300 cm⁻¹ due to the carboxylic acid hydroxyl group.

  • C=O stretching: A strong absorption band around 1680-1710 cm⁻¹ for the carboxylic acid carbonyl group.

  • C-N stretching: A band in the region of 1250-1350 cm⁻¹.

  • C-Br stretching: A band in the fingerprint region, typically below 600 cm⁻¹.

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 229 and a characteristic M+2 peak at m/z 231 of similar intensity, which is indicative of the presence of a bromine atom.[1] The fragmentation pattern would likely involve the loss of H₂O, COOH, and Br.

Reactivity and Synthetic Applications

The three functional groups of this compound each exhibit characteristic reactivity, making it a versatile precursor for a wide range of chemical transformations.

Reactivity of this compound cluster_amino Amino Group Reactions cluster_bromo Bromo Group Reactions cluster_cooh Carboxylic Acid Reactions main This compound amino_diazotization Diazotization (Sandmeyer Reaction) main->amino_diazotization NaNO₂, H⁺ amino_acylation Acylation main->amino_acylation Acyl chloride/Anhydride bromo_suzuki Suzuki-Miyaura Coupling main->bromo_suzuki Ar-B(OH)₂, Pd catalyst, Base bromo_ullmann Ullmann Condensation main->bromo_ullmann Phenol/Amine, Cu catalyst cooh_esterification Esterification main->cooh_esterification Alcohol, H⁺ cooh_amidation Amidation main->cooh_amidation Amine, Coupling agent

Caption: Key reactions of this compound.

Reactions of the Amino Group
  • Diazotization and Sandmeyer Reactions: The primary amino group can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). This diazonium salt is a versatile intermediate that can be substituted by a variety of nucleophiles (e.g., -Cl, -Br, -CN, -OH) in the presence of a copper(I) salt catalyst.[4]

Reactions of the Bromo Group
  • Suzuki-Miyaura Coupling: The bromo substituent serves as an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the formation of a C-C bond by coupling with a boronic acid, introducing a wide range of aryl or vinyl substituents.[5]

  • Ullmann Condensation: The bromo group can also participate in copper-catalyzed Ullmann condensation reactions to form C-O or C-N bonds with phenols or amines, respectively.[6]

Reactions of the Carboxylic Acid Group
  • Esterification: The carboxylic acid can be readily converted to its corresponding ester through Fischer esterification by reacting it with an alcohol in the presence of an acid catalyst.

  • Amidation: The carboxylic acid can be transformed into an amide by reacting it with an amine in the presence of a coupling agent.

Applications in Medicinal Chemistry

Substituted anthranilic acids are privileged scaffolds in medicinal chemistry, and this compound is a valuable intermediate in the synthesis of various biologically active compounds, particularly in the areas of oncology and inflammatory diseases.[2][5]

Synthesis of Kinase Inhibitors

The structural motif of this compound is found in the precursors to several kinase inhibitors. For instance, it is a potential key intermediate in the synthesis of Trametinib, a MEK inhibitor used in the treatment of melanoma. While a direct synthetic step from the topic compound to a Trametinib precursor was not explicitly found in the searched literature, related structures are utilized in its synthesis. The general importance of substituted aminobenzoic acids in the development of kinase inhibitors is well-established.

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its trifunctional nature allows for a wide array of chemical transformations, making it a key intermediate in the preparation of complex molecules, particularly in the field of medicinal chemistry. This guide has provided a comprehensive overview of its synthesis, characterization, reactivity, and applications, serving as a valuable resource for researchers and professionals in drug discovery and development.

References

  • This compound. (2024, April 9). ChemBK.
  • This compound. (n.d.). PubChem.
  • Sandmeyer reaction. (n.d.). Wikipedia.
  • Ullmann Reaction. (n.d.). Organic Chemistry Portal.
  • Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide. (n.d.). Google Patents.
  • Process for preparing 2-amino-5-bromobenzamide derivatives. (n.d.). Google Patents.
  • This compound. (n.d.). MySkinRecipes.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2021). MDPI.
  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis. (2025). PMC.
  • 2-Amino-5-bromo-3-methylbenzoic acid. (n.d.). PubChem.
  • Precision Organic Compounds for Laboratory Synthesis: Focus on 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. (n.d.). IJTSRD.
  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (2015). MDPI.
  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
  • Methyl 2-amino-5-bromo-3-methylbenzoate. (n.d.). PubChem.
  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (n.d.). NIH.
  • Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. (2018). DergiPark.
  • NMR Spectra and Molecular Structure. (n.d.).
  • 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). (n.d.). Human Metabolome Database.
  • 2-Amino-benzoic acid - Optional[FTIR] - Spectrum. (n.d.). SpectraBase.
  • The discovery of 2-amino-3,5-diarylbenzamide inhibitors of IKK-alpha and IKK-beta kinases. (n.d.).
  • CuI-Catalyzed Ullmann-Type Coupling of Phenols and Thiophenols with 5-Substituted 1,2,3-Triiodobenzenes: Facile Synthesis of Mammary Carcinoma Inhibitor BTO-956 in One Step. (n.d.). ResearchGate.

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An In-depth Technical Guide to 2-Amino-3-bromo-5-methylbenzoic acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Historical Context: The Rise of Substituted Anthranilic Acids

The scientific journey of 2-Amino-3-bromo-5-methylbenzoic acid is best understood within the historical context of its parent structure, anthranilic acid (2-aminobenzoic acid). Anthranilic acid itself has been a cornerstone in chemical synthesis for over a century, serving as a precursor for dyes and the non-nutritive sweetener saccharin.[1] The early 20th century saw foundational studies into the reactivity of anthranilic acid, including its bromination, which laid the groundwork for the synthesis of halogenated derivatives.[2]

A significant surge in interest in substituted anthranilic acids occurred in the mid-20th century, particularly within the pharmaceutical industry. The discovery of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs) in the 1960s, such as mefenamic acid, highlighted the therapeutic potential of N-phenylanthranilic acid derivatives. This spurred extensive research into modifying the anthranilic acid scaffold with various functional groups, including halogens and alkyl groups, to modulate biological activity. It is within this landscape of targeted drug discovery and the need for novel synthetic intermediates that this compound likely emerged as a valuable and versatile chemical entity.

Synthesis of this compound: A Detailed Examination

The primary and most established route to this compound is through the electrophilic bromination of its precursor, 2-amino-3-methylbenzoic acid (3-methylanthranilic acid).[3] The choice of brominating agent and reaction conditions can be tailored to optimize yield and purity.

Key Synthetic Methodologies

Two prevalent methods for the synthesis of this compound are detailed below. The selection of a particular method often depends on factors such as scale, available reagents, and desired purity.

Method 1: Bromination using N-Bromosuccinimide (NBS)

This method is a widely used laboratory-scale procedure that employs N-bromosuccinimide as a mild and selective brominating agent.

  • Causality of Experimental Choices:

    • N-Bromosuccinimide (NBS): NBS is chosen for its ability to provide a low, steady concentration of bromine in the reaction mixture, which helps to control the regioselectivity of the bromination and minimize the formation of poly-brominated byproducts.

    • N,N-Dimethylformamide (DMF): DMF is an excellent polar aprotic solvent that readily dissolves the starting material and facilitates the reaction. Its high boiling point allows the reaction to be conducted at elevated temperatures if necessary, though this specific reaction often proceeds efficiently at room temperature.

  • Experimental Protocol:

    • Dissolve 2-amino-3-methylbenzoic acid (1 equivalent) in N,N-dimethylformamide (DMF).

    • Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the solution while stirring.

    • Continue stirring the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into water to precipitate the product.

    • Collect the precipitate by filtration, wash with water, and dry under vacuum to yield this compound.

Method 2: Bromination using Aqueous Hydrogen Bromide (HBr)

This alternative method utilizes a solution of hydrogen bromide in water, often in the presence of an oxidizing agent, to generate bromine in situ.

  • Causality of Experimental Choices:

    • Aqueous Hydrogen Bromide (HBr) and Hydrogen Peroxide (H₂O₂): This combination provides an effective and atom-economical way to generate bromine for the electrophilic substitution. The reaction between HBr and H₂O₂ produces bromine and water.

    • Dimethyl Sulfoxide (DMSO): DMSO is a suitable solvent for this reaction, capable of dissolving the starting material and withstanding the reaction conditions.

  • Experimental Protocol:

    • Dissolve 2-amino-3-methylbenzoic acid (1 equivalent) in Dimethyl Sulfoxide (DMSO).

    • Carefully add 48% aqueous hydrogen bromide (HBr) to the solution.

    • Stir the mixture at room temperature.

    • Slowly add a solution of hydrogen peroxide (H₂O₂) dropwise, maintaining the reaction temperature.

    • Stir the reaction mixture overnight at room temperature.

    • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the mixture is basic, which precipitates the product.

    • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_precursor Precursor cluster_method1 Method 1: NBS Bromination cluster_method2 Method 2: HBr/H₂O₂ Bromination cluster_product Product Precursor 2-Amino-3-methylbenzoic acid Reagents1 N-Bromosuccinimide (NBS) N,N-Dimethylformamide (DMF) Precursor->Reagents1 Reagents2 Aqueous HBr & H₂O₂ Dimethyl Sulfoxide (DMSO) Precursor->Reagents2 Reaction1 Stir at Room Temperature Reagents1->Reaction1 Workup1 Precipitation in Water Filtration & Drying Reaction1->Workup1 Product This compound Workup1->Product Reaction2 Stir at Room Temperature Reagents2->Reaction2 Workup2 Quench with NaHCO₃ Filtration & Drying Reaction2->Workup2 Workup2->Product

Caption: Synthetic routes to this compound.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in research and development.

PropertyValue
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol
Appearance White to light brown powder
Melting Point 204-208 °C
Solubility Soluble in ethanol, ethers, and chlorinated hydrocarbons; insoluble in water.[1]
CAS Number 13091-43-5, 206548-13-2
Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

  • ¹H NMR (500 MHz, DMSO-d₆): δ 7.69 (d, J = 1.0 Hz, 1H), 7.33 (d, J = 1.0 Hz, 1H), 2.10 (s, 3H).[4]

  • Mass Spectrometry (ESI+): m/z 231 ([M+H]⁺).[4]

The proton NMR spectrum is characteristic, showing two aromatic protons as doublets with a small coupling constant, indicative of their meta-relationship, and a singlet for the methyl group protons. The mass spectrum confirms the molecular weight of the compound.

Applications in Research and Development

This compound is a versatile intermediate with significant applications in several areas of chemical science.[5]

Pharmaceutical Development

The primary application of this compound is as a key building block in the synthesis of active pharmaceutical ingredients (APIs).[5] Its trifunctional nature (amino, bromo, and carboxylic acid groups) allows for diverse chemical modifications to generate complex molecules with potential therapeutic activities, particularly in the areas of oncology and inflammatory diseases.[3][5]

Agrochemical Synthesis

Similar to its role in pharmaceuticals, it serves as an intermediate in the preparation of more complex agrochemicals.[4] The specific substitution pattern can be leveraged to develop novel herbicides, fungicides, and pesticides.

Materials Science

The unique electronic and structural properties of this compound make it a candidate for investigation in materials science.[4][5] It can be used in the synthesis of novel organic electronic materials and pigments.[4]

Chemical Reactivity and Further Transformations

The functional groups of this compound offer multiple avenues for further chemical transformations.

Transformations cluster_amino Amino Group Reactions cluster_bromo Bromo Group Reactions cluster_carboxyl Carboxylic Acid Reactions Start This compound Diazotization Diazotization (NaNO₂/H⁺) Start->Diazotization -NH₂ Amide Amide Formation Start->Amide -NH₂ Coupling Cross-Coupling Reactions (e.g., Suzuki, Heck) Start->Coupling -Br Cyanation Cyanation (CuCN) Start->Cyanation -Br Esterification Esterification Start->Esterification -COOH Amide_Coupling Amide Coupling Start->Amide_Coupling -COOH Sandmeyer Sandmeyer Reactions (e.g., -CN, -Cl, -Br) Diazotization->Sandmeyer

Caption: Potential chemical transformations of this compound.

Conclusion

This compound stands as a testament to the enduring importance of substituted anthranilic acids in modern chemistry. While its precise origin story is not prominently documented, its utility as a versatile synthetic intermediate is well-established. The synthetic methodologies are robust and accessible, and its trifunctional nature provides a rich platform for the development of novel pharmaceuticals, agrochemicals, and materials. This guide has provided a detailed overview of its synthesis, properties, and applications, intended to empower researchers and developers in their scientific endeavors.

References

  • ChemBK. (2024, April 9). This compound.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). 2-Amino-5-bromo-3-methylbenzoic acid.
  • Wheeler, A. S., & Oates, W. (1910). THE BROMINATION OF ANTHRANILIC ACID. Journal of the American Chemical Society, 32(6), 770–773.
  • MySkinRecipes. (n.d.). This compound.
  • International Journal of Pharmaceutical Sciences. (2024). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review.
  • Google Patents. (n.d.). Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Wikipedia. (n.d.). Anthranilic acid.
  • Semantic Scholar. (n.d.). THE BROMINATION OF ANTHRANILIC ACID.
  • ResearchGate. (n.d.). The Chemistry of Anthranilic Acid.

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Spectroscopic Characterization of 2-Amino-3-bromo-5-methylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for 2-Amino-3-bromo-5-methylbenzoic acid, a key intermediate in pharmaceutical and chemical synthesis. Understanding its spectroscopic signature is paramount for identity confirmation, purity assessment, and structural elucidation in research and development settings. This document synthesizes established spectroscopic principles with practical, field-proven insights to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Compound Profile and Structural Overview

This compound is a polysubstituted aromatic carboxylic acid. The spatial arrangement of its functional groups—an amine (-NH₂), a bromine atom (-Br), a methyl group (-CH₃), and a carboxylic acid (-COOH)—on the benzene ring dictates its unique chemical and spectral properties. Accurate characterization is essential to ensure the correct isomer is utilized in subsequent synthetic steps.

PropertyValueSource
Molecular Formula C₈H₈BrNO₂[1]
Molecular Weight 230.06 g/mol [1]
CAS Number 13091-43-5
Appearance White to light brown solid/powder[2]
Melting Point 204-208 °C
IUPAC Name This compound[1]

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns. For this compound, electron ionization (EI) is a common technique.

Expected Observations:

  • Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight. A key feature will be the isotopic pattern of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an approximate 1:1 ratio. This results in two molecular ion peaks of nearly equal intensity: M⁺ at m/z 229 (containing ⁷⁹Br) and M+2 at m/z 231 (containing ⁸¹Br). The presence of this doublet is a definitive indicator of a monobrominated compound.

  • Fragmentation Pattern: The molecular ion is energetically unstable and will fragment into smaller, more stable ions.[3][4] The fragmentation of aromatic carboxylic acids often follows predictable pathways.[5][6]

Table 2.1: Predicted Mass Spectrometry Fragmentation

m/z (for ⁷⁹Br)m/z (for ⁸¹Br)Proposed Fragment IonFragment LostRationale
212214[M - OH]⁺∙OHLoss of a hydroxyl radical from the carboxylic acid group.
184186[M - COOH]⁺∙COOHDecarboxylation, loss of the carboxylic acid radical.
151-[M - Br - H]⁺∙Br, ∙HLoss of a bromine radical followed by a hydrogen radical.
104104[M - Br - COOH]⁺∙Br, ∙COOHLoss of both the bromine and carboxylic acid radicals.
7777[C₆H₅]⁺C₂H₃BrNO₂Phenyl cation fragment, common in aromatic compounds.[6]

Note: Data from PubChem indicates prominent peaks at m/z 211 and 213, which likely correspond to the [M - H₂O]⁺ fragment from an ortho effect, a common fragmentation for ortho-substituted benzoic acids.[1]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of the analyte (approx. 1 mg/mL) in a volatile solvent such as methanol or dichloromethane.

  • Injection: Inject 1 µL of the prepared solution into the GC-MS instrument.

  • GC Separation: Utilize a capillary column (e.g., DB-5ms) with a temperature program designed to separate the analyte from any impurities. A typical program might start at 100°C, hold for 1 minute, and ramp to 280°C at 15°C/min.

  • Ionization: Use a standard electron ionization (EI) source at 70 eV.

  • Mass Analysis: Scan a mass range of m/z 50-300 to detect the molecular ion and key fragments.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_output Data Output Prep Dissolve Sample (1 mg/mL in MeOH) Inject Inject 1 µL Prep->Inject GC GC Separation (e.g., DB-5ms column) Inject->GC Ionize EI Ionization (70 eV) GC->Ionize Detect Mass Analyzer (Scan m/z 50-300) Ionize->Detect Spectrum Mass Spectrum Detect->Spectrum

Caption: Workflow for GC-MS analysis of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The Attenuated Total Reflectance (ATR) technique is particularly useful for solid samples as it requires minimal sample preparation.[7][8] Data from PubChem indicates that an ATR-IR spectrum was acquired on a Bruker Tensor 27 FT-IR instrument.[1]

Expected Observations:

The IR spectrum will be characterized by absorption bands corresponding to the vibrations of its specific functional groups.

Table 3.1: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration TypeIntensityNotes
3500-3300Amino (-NH₂)N-H StretchMediumTypically two bands for a primary amine.
3300-2500Carboxylic Acid (-OH)O-H StretchStrong, BroadVery characteristic broad absorption due to hydrogen bonding.[9][10]
3100-3000Aromatic C-HC-H StretchMedium-WeakIndicates the presence of the benzene ring.[2]
2950-2850Methyl (-CH₃)C-H StretchMedium-WeakAliphatic C-H stretching.
1710-1680Carboxylic Acid (C=O)C=O StretchStrongConjugation with the aromatic ring lowers the frequency.[9]
1620-1580Amino (-NH₂)N-H BendMediumScissoring vibration of the primary amine.
1600-1450Aromatic C=CC=C StretchMedium-VariableMultiple bands are characteristic of the aromatic ring.[2]
1300-1200Carboxylic Acid (C-O)C-O StretchStrongCoupled with O-H in-plane bending.
1300-1000Aryl Amine (C-N)C-N StretchMedium-Strong
800-600Aryl Halide (C-Br)C-Br StretchStrong
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Background Collection: Ensure the ATR crystal (typically diamond or germanium) is clean.[8] Collect a background spectrum of the empty crystal to subtract atmospheric H₂O and CO₂ absorptions.[11]

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure, ensuring intimate contact between the sample and the crystal surface.[8][12]

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Cleaning: After analysis, thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) and a soft cloth.[11]

ATR_Workflow cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_cleanup Post-Analysis Clean Clean ATR Crystal Background Collect Background Spectrum Clean->Background Place Place Solid Sample on Crystal Background->Place Press Apply Pressure Place->Press Acquire Acquire Spectrum (16-32 scans, 4 cm⁻¹ res.) Press->Acquire CleanUp Clean Crystal (Isopropanol) Acquire->CleanUp

Caption: Standard workflow for ATR-FTIR analysis of a solid sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted)

The aromatic region (δ 6.5-8.0 ppm) will show two distinct signals for the two aromatic protons.[15] The methyl group will appear as a singlet in the aliphatic region (δ 2.0-2.5 ppm). The amine (-NH₂) and carboxylic acid (-COOH) protons are exchangeable and may appear as broad singlets or may not be observed depending on the solvent used (e.g., they will exchange with deuterium in D₂O).

  • Substituent Effects:

    • -NH₂ (Amino): A strong electron-donating group, it shields ortho and para positions, shifting their signals upfield (to lower ppm).

    • -COOH (Carboxylic Acid): An electron-withdrawing group, it deshields ortho and para positions, shifting them downfield (to higher ppm).

    • -Br (Bromo): An electron-withdrawing group (inductive effect) but electron-donating through resonance, with the inductive effect typically dominating for protons. It deshields ortho positions.

    • -CH₃ (Methyl): A weak electron-donating group, it shields ortho and para positions.

Table 4.1: Predicted ¹H NMR Data (in DMSO-d₆)

Proton LabelPositionPredicted δ (ppm)MultiplicityIntegrationRationale
H-4meta to -COOH, ortho to -CH₃~7.3Doublet (d)1HInfluenced by all substituents. Meta-coupling to H-6 (J ≈ 2-3 Hz).
H-6ortho to -COOH, meta to -CH₃~7.6Doublet (d)1HStrongly deshielded by the ortho -COOH group. Meta-coupling to H-4.
-CH₃C-5~2.3Singlet (s)3HTypical chemical shift for a methyl group on an aromatic ring.
-NH₂C-2~5.0-6.0Broad Singlet (br s)2HExchangeable protons; chemical shift is concentration and temperature dependent.
-COOHC-1~12.0-13.0Broad Singlet (br s)1HHighly deshielded, exchangeable proton.
¹³C NMR Spectroscopy (Predicted)

The spectrum will show 8 distinct signals for the 8 carbon atoms, as there is no molecular symmetry. Aromatic carbons typically resonate between δ 110-160 ppm.[15]

  • Substituent Effects:

    • -COOH: The carbonyl carbon is highly deshielded, appearing far downfield (>165 ppm).

    • -NH₂: The carbon attached to the amino group (C-2) is strongly shielded.

    • -Br: The carbon attached to bromine (C-3) is shielded (heavy atom effect).

    • -CH₃: The methyl carbon will appear upfield (~20 ppm).

Table 4.2: Predicted ¹³C NMR Data (in DMSO-d₆)

Carbon LabelPredicted δ (ppm)Rationale
C-1 (-COOH)~168Carbonyl carbon, highly deshielded.
C-1' (ipso)~125Attached to the -COOH group.
C-2 (-NH₂)~145Attached to the electron-donating -NH₂ group.
C-3 (-Br)~110Shielded by the attached bromine.
C-4~135Aromatic CH carbon.
C-5 (-CH₃)~138Attached to the methyl group.
C-6~120Aromatic CH carbon.
-CH₃~21Aliphatic methyl carbon.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh ~10-20 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A 400 MHz or higher field instrument is recommended.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. This typically requires a longer acquisition time than ¹H NMR.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the signals (for ¹H NMR).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep Dissolve ~15mg Sample in ~0.7mL Deuterated Solvent (e.g., DMSO-d₆ + TMS) Insert Insert Tube Prep->Insert Lock Lock & Shim Insert->Lock AcquireH1 Acquire ¹H Spectrum Lock->AcquireH1 AcquireC13 Acquire ¹³C Spectrum AcquireH1->AcquireC13 Process Fourier Transform, Phase Correction, Integration AcquireC13->Process

Caption: General workflow for acquiring ¹H and ¹³C NMR spectra.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region due to π → π* transitions within the benzene ring.

Expected Observations:

The spectrum is expected to show two main absorption bands:

  • E₂-band (ca. 200-240 nm): A strong absorption corresponding to a π → π* transition of the benzene ring.

  • B-band (ca. 250-300 nm): A weaker, fine-structured band, also from a π → π* transition, which is sensitive to substitution on the ring.

The various substituents will cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzene (λₘₐₓ ≈ 255 nm). The amino group, in particular, is a strong auxochrome that will significantly shift the absorption maximum to a longer wavelength. The exact λₘₐₓ will be sensitive to the solvent polarity and pH, as protonation of the amino group or deprotonation of the carboxylic acid will alter the electronic structure of the chromophore.[16]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). A concentration in the range of 10-100 µM is typical.

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a blank spectrum).

  • Measurement: Replace the blank cuvette with a quartz cuvette containing the sample solution.

  • Scan: Scan the absorbance from approximately 400 nm down to 200 nm.

  • Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Conclusion

The comprehensive spectroscopic analysis of this compound provides a unique fingerprint for its unambiguous identification. Mass spectrometry confirms its molecular weight and the presence of a single bromine atom through the characteristic M/M+2 isotopic pattern. IR spectroscopy validates the presence of key functional groups, including the amine, carboxylic acid, and substituted aromatic ring. While experimental NMR data is scarce, a detailed prediction based on established chemical shift theory provides a robust framework for structural confirmation. Finally, UV-Visible spectroscopy characterizes the electronic properties of the aromatic system. Together, these techniques form a self-validating system for ensuring the quality and identity of this important chemical intermediate.

References

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
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  • ResearchGate. (n.d.). UV–vis absorption spectrum of (a) aliphatic amino acids and (b) aromatic amino acids.
  • University of Baghdad Digital Repository. (2020). QUANTITATIVE ANALYSIS OF SOME AROMATIC AMINO ACIDS BY SPECTROPHOTOMETRIC MATHEMATICAL DERIVATIZATION.
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  • PubMed. (2020). Theoretical Research on Excited States: Ultraviolet and Fluorescence Spectra of Aromatic Amino Acids.
  • Proprep. (n.d.). Interpret the benzoic acid IR spectrum, focusing on the carboxylic acid functional group's characteristic peaks.
  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
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  • YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Chemistry with Caroline.
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  • DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid.
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2-Amino-3-bromo-5-methylbenzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-3-bromo-5-methylbenzoic Acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and materials science, offering insights into its synthesis, properties, and diverse applications.

Core Molecular and Physicochemical Profile

This compound is an aromatic organic compound featuring amino, bromo, and carboxylic acid functional groups. This unique substitution pattern makes it a versatile building block in complex organic synthesis.

A summary of its key quantitative data is presented below:

PropertyValueCitations
Molecular Formula C₈H₈BrNO₂[1][2][3][4]
Linear Formula H₂NC₆H₂(Br)(CH₃)CO₂H[5][6]
Molecular Weight 230.06 g/mol [2][5][6][7][8]
CAS Number 13091-43-5[2][3][5][7]
IUPAC Name This compound[8]
Melting Point 202-208 °C[2][3][5][6]
Boiling Point 350.2 °C (Predicted)[2][3][5]
Density ~1.68 g/cm³ (Predicted)[2][3]
Appearance White to light brown crystalline powder[3]

Synthesis and Reaction Pathways

The primary and most established method for synthesizing this compound involves the direct electrophilic bromination of its precursor, 2-amino-3-methylbenzoic acid (also known as 3-methylanthranilic acid).[7] The selection of the brominating agent and solvent system is critical for optimizing yield and purity.

Established Synthetic Routes

Common approaches utilize N-bromosuccinimide (NBS) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or aqueous hydrogen bromide (HBr) in dimethyl sulfoxide (DMSO).[1][7] The reaction with NBS typically involves stirring the mixture at room temperature or with gentle heating to achieve the desired substitution.[1][7] The polarity of the solvent can influence the regioselectivity of the bromination on substituted anilines, making careful solvent selection crucial to minimize byproducts.[7]

G cluster_synthesis Synthesis Workflow Precursor 2-Amino-3-methylbenzoic Acid Reaction Electrophilic Bromination Precursor->Reaction Reagent Brominating Agent (NBS or HBr) Reagent->Reaction Solvent Solvent (DMF or DMSO) Solvent->Reaction Quench Quench with Base (e.g., Sodium Bicarbonate) Reaction->Quench Product This compound Purification Filtration & Drying Quench->Purification Purification->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (NBS/DMF Method)
  • Dissolution: Dissolve 2-amino-3-methylbenzoic acid (1 equivalent) in N,N-dimethylformamide (DMF).

  • Reagent Addition: Slowly add N-bromosuccinimide (NBS) (1.05 equivalents) to the solution at room temperature.[1]

  • Reaction: Stir the reaction mixture at room temperature for approximately 1 hour.[1]

  • Workup: Pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate.[1]

  • Purification: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1] Further purification can be achieved through recrystallization.

Key Chemical Transformations

The functional groups of this compound—the primary amine, the bromine atom, and the carboxylic acid—serve as reactive sites for a variety of chemical transformations.

The primary amino group is particularly versatile. It can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid).[7] This diazonium intermediate is highly valuable as it can undergo a range of Sandmeyer-type reactions, allowing for the substitution of the amino group with a wide array of other functionalities (e.g., -Cl, -CN, -OH).

G cluster_reactions Key Functional Group Transformations Start This compound Diazonium Diazonium Salt Intermediate Start->Diazonium NaNO₂, H⁺ Sandmeyer Sandmeyer Reactions Diazonium->Sandmeyer Products Diverse Substituted Derivatives (-Cl, -CN, -OH, etc.) Sandmeyer->Products

Caption: Transformation of the amino group via diazotization and Sandmeyer reactions.

Applications in Research and Development

The trifunctional nature of this molecule makes it a crucial intermediate in several high-value research and industrial sectors.

  • Pharmaceutical Development : This compound is a key starting material for synthesizing various pharmaceuticals.[7][9] It is particularly investigated for developing treatments for inflammatory diseases and cancer.[7][9] The substituted benzoic acid scaffold is instrumental in designing inhibitors of anti-apoptotic proteins that are often overexpressed in cancer cells.[7]

  • Biochemical Research : In biochemistry, it is employed in studies focusing on amino acid interactions and enzyme activity, which helps in elucidating metabolic pathways and protein functions.[7][9]

  • Agrochemicals and Dyes : Beyond medicine, it serves as a versatile reagent in broader organic synthesis and is used as an intermediate in the creation of complex agrochemicals and dyes.[5][7]

  • Material Science : There is growing interest in its potential for developing novel materials, especially in the fields of organic electronics and photonic devices.[7][9]

Analytical and Spectroscopic Characterization

A comprehensive structural elucidation of this compound relies on various spectroscopic techniques.

  • Mass Spectrometry (MS) : Gas Chromatography-Mass Spectrometry (GC-MS) analysis is a primary technique for its characterization.[7] Studies have identified numerous peaks in its mass spectrum, which provide critical information for confirming its molecular mass and elucidating its fragmentation patterns.[7][8]

  • Infrared (IR) and Raman Spectroscopy : FTIR and FT-Raman spectra provide detailed information about the vibrational modes of the molecule's functional groups (e.g., N-H, C=O, C-Br stretches), confirming its structural integrity.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the substitution pattern on the aromatic ring and the overall molecular structure.

Safety, Handling, and Storage

Proper handling and storage are imperative when working with this compound.

  • Hazard Classifications : The compound is classified as harmful if swallowed and may cause an allergic skin reaction.[6][8]

  • GHS Hazard Codes : H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction).[6][8]

  • Personal Protective Equipment (PPE) : It is recommended to use appropriate PPE, including gloves, eye protection (eyeshields, faceshield), and a dust mask (type N95 or equivalent).[6]

  • Storage : The compound should be stored in a dry, well-sealed container at room temperature.[2][3]

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its unique molecular structure provides a robust platform for the synthesis of a wide range of complex molecules, driving innovation in pharmaceuticals, agrochemicals, and materials science. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in research and development.

References

  • This compound | 13091-43-5. (n.d.). Benchchem.
  • 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID synthesis. (n.d.). Chemicalbook.
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  • This compound | 13091-43-5. (n.d.). ChemicalBook.
  • This compound. (n.d.). ChemBK.
  • This compound 97 13091-43-5. (n.d.). Sigma-Aldrich.
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  • This compound | C8H8BrNO2 | CID 2774400. (n.d.). PubChem.
  • 2-Amino-5-bromo-3-methylbenzoic acid | C8H8BrNO2 | CID 11850383. (n.d.). PubChem.

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Unlocking the Potential of 2-Amino-3-bromo-5-methylbenzoic Acid: A Technical Guide for Innovative Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of a Privileged Scaffold

In the landscape of modern chemical research, the identification and exploitation of versatile molecular frameworks are paramount to accelerating discovery. 2-Amino-3-bromo-5-methylbenzoic acid, a substituted anthranilic acid, represents one such scaffold of significant strategic value. While its direct applications are still emerging, its structural motifs are hallmarks of successful pharmaceuticals and advanced materials. This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals, illuminating the untapped potential of this compound and providing a robust framework for its exploration. We will move beyond the theoretical, offering actionable insights and detailed experimental pathways to unlock its promise in medicinal chemistry and materials science.

Core Molecular Attributes and Strategic Considerations

This compound (CAS: 13091-43-5) is a crystalline solid with a molecular weight of 230.06 g/mol .[1] Its strategic value lies in the orthogonal reactivity of its three key functional groups: a nucleophilic amino group, a carboxylic acid amenable to various coupling reactions, and a bromine atom perfectly positioned for modern cross-coupling methodologies. This trifecta of reactivity allows for a systematic and diverse derivatization, making it an ideal starting point for the construction of complex molecular architectures.

PropertyValueSource
CAS Number 13091-43-5[2]
Molecular Formula C₈H₈BrNO₂[3][4]
Molecular Weight 230.06 g/mol [1][3]
Appearance Pale cream colored crystalline solid[3]
Melting Point 202-208 °C[2][3]
Solubility Soluble in polar solvents[4]

The methyl group at the 5-position provides a subtle yet important steric and electronic influence, potentially enhancing binding interactions with biological targets or influencing the solid-state packing of derived materials. The true potential of this molecule is realized not in its isolated form, but as a versatile building block for innovation.[3][5]

Potential Research Area 1: Medicinal Chemistry - Engineering Novel Therapeutics

The anthranilic acid core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous approved drugs, particularly in the anti-inflammatory and oncology sectors.[5] The unique substitution pattern of this compound offers a compelling entry point for the development of next-generation therapeutics.

Rationale: Targeting Kinases and Inflammatory Pathways

Kinases remain a high-value target class in oncology and immunology. The 2-aminobenzamide substructure is a known hinge-binding motif for many kinase inhibitors. By leveraging the bromine atom for Suzuki or Buchwald-Hartwig cross-coupling reactions, a diverse array of aryl and heteroaryl moieties can be introduced at the 3-position. This strategy allows for the exploration of the ATP-binding pocket and the development of potent and selective inhibitors.

Furthermore, substituted anthranilic acids are known to modulate inflammatory pathways.[6] Derivatization of the core scaffold can lead to novel inhibitors of key inflammatory mediators, offering potential treatments for a range of autoimmune and inflammatory disorders.

Proposed Synthetic Strategy: A Multi-pronged Approach

A robust research program should explore derivatization at both the bromine and carboxylic acid functionalities. The following workflow outlines a logical progression for the synthesis and screening of a focused library of compounds.

G cluster_0 Core Molecule & Initial Modifications cluster_1 Diversification via Cross-Coupling cluster_2 Final Derivatization & Screening A 2-Amino-3-bromo- 5-methylbenzoic acid B Esterification (e.g., MeOH, H+) A->B Protection C Methyl 2-amino-3-bromo- 5-methylbenzoate B->C D Suzuki Coupling (ArB(OH)2, Pd catalyst) C->D E Buchwald-Hartwig Amination (R2NH, Pd catalyst) C->E F Library of 3-Aryl/Heteroaryl Esters D->F G Library of 3-Amino Esters E->G H Amide Coupling (R'NH2, coupling agent) F->H I Hydrolysis (LiOH) F->I G->H G->I J Final Library of Amides H->J K Final Library of Carboxylic Acids I->K L Biological Screening (Kinase Assays, Anti-inflammatory Assays) J->L K->L

Caption: Proposed workflow for the synthesis and screening of a diverse library of compounds.

Detailed Experimental Protocols

Protocol 2.3.1: Suzuki-Miyaura Cross-Coupling of Methyl 2-amino-3-bromo-5-methylbenzoate

  • Rationale: This protocol facilitates the introduction of diverse aryl and heteroaryl groups at the 3-position, which is crucial for exploring the active sites of biological targets. The use of a palladium catalyst and a suitable ligand is essential for efficient coupling.

  • Materials:

    • Methyl 2-amino-3-bromo-5-methylbenzoate (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Pd(PPh₃)₄ (0.05 eq)

    • K₂CO₃ (2.0 eq)

    • 1,4-Dioxane/H₂O (4:1 mixture)

    • Nitrogen or Argon source

  • Procedure:

    • To a flame-dried Schlenk flask, add methyl 2-amino-3-bromo-5-methylbenzoate, the arylboronic acid, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (3 cycles).

    • Add the 1,4-dioxane/H₂O solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

    • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2.3.2: Amide Bond Formation

  • Rationale: Conversion of the carboxylic acid or its corresponding ester to an amide is a common strategy in drug discovery to modulate solubility, cell permeability, and to introduce additional hydrogen bonding interactions.

  • Materials:

    • Substituted methyl benzoate (from 2.3.1) or the corresponding hydrolyzed carboxylic acid (1.0 eq)

    • Primary or secondary amine (1.5 eq)

    • HATU (1,1'-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

    • Anhydrous DMF (N,N-Dimethylformamide)

  • Procedure:

    • If starting from the ester, first hydrolyze to the carboxylic acid using LiOH in a THF/water mixture.

    • Dissolve the carboxylic acid in anhydrous DMF.

    • Add the amine, followed by DIPEA and HATU.

    • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solution and purify the product by column chromatography or preparative HPLC.

Potential Research Area 2: Materials Science - Designing Novel Organic Semiconductors

The field of organic electronics is continually searching for new molecular building blocks that offer tunable electronic properties, good processability, and high stability. The rigid, planar structure of the anthranilic acid core, combined with its potential for extensive π-conjugation through derivatization, makes this compound an intriguing candidate for the synthesis of novel organic semiconductors.[3]

Rationale: Building Blocks for π-Conjugated Systems

The bromine atom on the aromatic ring is a prime handle for the construction of extended π-conjugated systems via reactions like the Suzuki or Stille coupling. By introducing electronically diverse aryl or heteroaryl groups, the HOMO and LUMO energy levels of the resulting molecules can be precisely tuned. The amino and carboxylic acid groups offer further opportunities for modification, such as the formation of charge-transporting polymers or self-assembling monolayers.

Proposed Synthetic Strategy: Synthesis of a Novel Donor-Acceptor Molecule

The following pathway illustrates the synthesis of a potential donor-acceptor type molecule, a common motif in organic electronics.

G A 2-Amino-3-bromo- 5-methylbenzoic acid B Amide Coupling with Electron-Rich Amine (e.g., Aniline) A->B C N-Aryl-2-amino-3-bromo- 5-methylbenzamide B->C D Suzuki Coupling with Electron-Deficient Boronic Ester (e.g., Pyridylboronic ester) C->D E Final Donor-Acceptor Molecule D->E F Characterization: Cyclic Voltammetry, UV-Vis & Fluorescence Spectroscopy E->F

Caption: Synthetic pathway for a donor-acceptor molecule for materials science applications.

Detailed Experimental Protocol: Double Suzuki Coupling for Extended Conjugation
  • Rationale: This protocol aims to create a larger, more conjugated system by performing Suzuki couplings at two positions. This requires initial derivatization to introduce a second reactive handle.

  • Materials:

    • This compound (1.0 eq)

    • (4-(Pinacolato)borophenyl)amine (1.1 eq)

    • Pd(dppf)Cl₂ (0.05 eq)

    • Aqueous Na₂CO₃ (2M)

    • Toluene

    • Aryl or heteroaryl bromide (1.1 eq)

  • Procedure:

    • Perform a Suzuki coupling between this compound and (4-(pinacolato)borophenyl)amine as described in Protocol 2.3.1 to yield 2-amino-3-(4-aminophenyl)-5-methylbenzoic acid.

    • Protect the amino groups (e.g., as Boc carbamates).

    • Convert the carboxylic acid to a triflate.

    • Perform a second Suzuki coupling at the newly introduced triflate position with a different arylboronic acid or ester.

    • Deprotect the amino groups.

    • Purify the final extended π-conjugated system by column chromatography and recrystallization.

Conclusion and Future Outlook

This compound is a molecule of significant, yet largely untapped, potential. Its versatile chemical handles, embedded within the privileged anthranilic acid scaffold, offer a gateway to a vast chemical space. The proposed research avenues in medicinal chemistry and materials science are not merely speculative; they are grounded in the established success of analogous structures and enabled by the power of modern synthetic chemistry.

For drug discovery professionals, this molecule provides a robust starting point for the generation of diverse libraries targeting high-value protein classes like kinases. For materials scientists, it offers a novel building block for the rational design of organic electronic materials with tailored properties. The detailed protocols provided herein serve as a launchpad for these explorations. It is with confidence that we can predict that future research into this compound will yield a wealth of novel and impactful discoveries.

References

  • Manus Aktteva Biopharma LLP. (n.d.). 2-Amino-3-Bromo-5-Methyl-Benzoic Acid (CAS No.: 13091-43-5).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Precision Organic Compounds for Laboratory Synthesis: Focus on 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID.
  • PubMed. (n.d.). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). 2-Amino-5-bromo-3-methylbenzoic acid.
  • PubMed. (n.d.). The discovery of 2-amino-3,5-diarylbenzamide inhibitors of IKK-alpha and IKK-beta kinases.
  • MySkinRecipes. (n.d.). 3-Amino-5-bromo-2-methylbenzoic acid.
  • Chemical e-data Search. (n.d.). CAS 13091-43-5 this compound 13091435.
  • Google Patents. (n.d.). CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.

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Safety and handling of 2-Amino-3-bromo-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling and Application of 2-Amino-3-bromo-5-methylbenzoic Acid

Section 1: Executive Summary & Scope

This technical guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound (CAS No. 13091-43-5). Primarily intended for researchers, chemists, and professionals in the pharmaceutical and chemical synthesis fields, this document synthesizes critical safety data with practical, field-proven protocols. This compound is a versatile aromatic amino acid derivative, valued as a key building block and intermediate in the synthesis of complex molecules, particularly for pharmaceuticals targeting inflammatory diseases and cancer[1][2][3]. Its unique trifunctional structure—possessing amino, bromo, and carboxylic acid moieties—necessitates a thorough understanding of its reactivity and associated hazards to ensure safe laboratory and industrial application[1][4]. This guide moves beyond mere data recitation to explain the causality behind safety protocols, grounding them in the compound's specific chemical properties.

Section 2: Chemical and Physical Profile

A precise understanding of the physicochemical properties of this compound is fundamental to its safe handling. These properties dictate its behavior under various laboratory conditions and inform the selection of appropriate storage and handling procedures.

Chemical Identifiers
IdentifierValue
CAS Number 13091-43-5[5][6][7]
Molecular Formula C₈H₈BrNO₂[4][6][8]
Molecular Weight 230.06 g/mol [6][7]
IUPAC Name This compound[6]
Common Synonyms 3-Bromo-5-methylanthranilic acid, 6-Amino-5-bromo-m-toluic acid[4][6]
InChI Key LCMZECCEEOQWLQ-UHFFFAOYSA-N[6][7]
Physicochemical Properties
PropertyValueSource
Appearance White to light brown/cream crystalline powder/solid.[4][8][9]
Melting Point 204-208 °C (lit.)[5][7][8]
Boiling Point 350.2 ± 42.0 °C (Predicted)[5][8]
Density 1.682 ± 0.06 g/cm³ (Predicted)[5][8]
Solubility Insoluble in water. Soluble in ethanol, ethers, and chlorinated hydrocarbons.[8]
pKa 4.62 ± 0.10 (Predicted)[5][8]

Section 3: Hazard Identification and Toxicological Profile

According to the Globally Harmonized System (GHS), this compound is classified as hazardous. The primary risks are associated with ingestion, skin sensitization, and irritation to the skin, eyes, and respiratory tract[6][7][9][10].

GHS Classification
Pictogram GHS07 (Exclamation Mark)[7]
Signal Word Warning [6][7]
Hazard Codes H302, H315, H317, H319, H335[6][7]
Hazard Statements Harmful if swallowed.[6][7] Causes skin irritation.[6][9] May cause an allergic skin reaction.[6][7] Causes serious eye irritation.[6][9] May cause respiratory irritation.[6][9]
Precautionary Codes P261, P264, P270, P280, P301+P312, P302+P352[7]
Analysis of Health Hazards
  • Oral Toxicity (H302): The compound is classified as harmful if swallowed. This necessitates preventing ingestion by prohibiting eating, drinking, and smoking in the laboratory and using appropriate personal protective equipment (PPE).

  • Skin Irritation and Sensitization (H315, H317): As an aromatic carboxylic acid, the compound can cause skin irritation upon contact[11]. More significantly, it is a skin sensitizer, meaning repeated exposure can lead to an allergic reaction or dermatitis[6][7]. This potential for sensitization is the primary driver for the mandatory use of impervious gloves and protective clothing.

  • Eye Irritation (H319): The crystalline, dusty nature of the solid poses a significant risk of mechanical and chemical irritation to the eyes, which can be severe[11]. The use of tightly sealed safety goggles is non-negotiable.

  • Respiratory Irritation (H335): Inhalation of the fine powder can irritate the respiratory system[10][11]. The causality lies in the deposition of fine particulates in the respiratory tract. Therefore, handling should always occur in a well-ventilated area or fume hood to minimize dust generation and inhalation[12].

  • Ecotoxicological Data: It is critical to note that comprehensive data on aquatic toxicity, persistence, and bioaccumulation are largely unavailable[12]. This data gap mandates a cautious approach, treating the compound as potentially harmful to the environment and preventing its release into drains or waterways[12].

Section 4: Risk Assessment and Mitigation Workflow

A systematic approach to risk assessment is crucial before any handling of this compound. The following workflow provides a self-validating system to ensure safety.

RiskAssessmentWorkflow cluster_plan Planning & Assessment cluster_exec Execution & Review A Identify Hazards (H302, H315, H317, H319, H335) B Assess Exposure Potential (Weighing, Transfer, Reaction) A->B C Implement Control Hierarchy (Elimination, Engineering, Admin, PPE) B->C D Perform Work (Follow SOPs) C->D E Monitor & Document (Observe for issues, record data) D->E F Review & Refine (Post-procedure debrief, update SOPs) E->F F->A Continuous Improvement

Caption: Risk Assessment and Mitigation Workflow for this compound.

This workflow emphasizes the "Hierarchy of Controls." The most effective control is engineering (e.g., using a fume hood) to contain the hazard at its source. Administrative controls (e.g., SOPs) and PPE are essential final layers of protection.

Section 5: Standard Operating Procedures (SOPs)

The following protocols are designed to be self-validating systems for handling this compound safely.

SOP 1: Laboratory Handling and Use (Weighing and Transfer)
  • Preparation:

    • Verify that a chemical fume hood is certified and operational.

    • Ensure an eyewash station and safety shower are accessible and unobstructed[10][13].

    • Don the required PPE: a lab coat, nitrile gloves (or other impervious gloves), and tightly sealed safety goggles[7][12].

  • Procedure:

    • Conduct all manipulations of the solid compound within the fume hood to contain dust.

    • Place the stock container, a tared weigh boat or beaker, and a non-sparking spatula onto the analytical balance inside the hood.

    • Carefully transfer the desired amount of the solid. Avoid generating dust clouds by using slow, deliberate movements. If dust is unavoidable, a respirator (e.g., N95) is required[7].

    • Securely close the primary stock container immediately after dispensing.

    • Wipe the spatula and any contaminated surfaces with a damp cloth (e.g., wetted with ethanol) to collect residual powder before removing items from the hood.

  • Validation:

    • Visually inspect the work area for any residual powder. The absence of visible dust confirms proper containment.

SOP 2: Emergency Response Protocols
  • Spill Containment:

    • Evacuate non-essential personnel and ensure the area is well-ventilated.

    • For a small spill, gently cover with an inert absorbent material (e.g., sand or vermiculite). Avoid sweeping dry powder.

    • Moisten the absorbent material slightly with water to prevent airborne dust.

    • Carefully collect the mixture using spark-proof tools into a suitable, labeled container for hazardous waste disposal[12].

    • Decontaminate the spill area with soap and water.

  • First Aid Measures:

    • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes[9][12]. Seek medical attention if irritation or an allergic reaction develops.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[9][12]. Seek immediate medical attention.

    • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[9][12].

    • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water and seek immediate medical attention[12].

SOP 3: Storage and Waste Management
  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated area[9][12].

    • The compound should be stored away from incompatible materials such as strong oxidizing agents[10].

    • The designated storage class is 11 for combustible solids[7].

  • Waste Disposal:

    • All waste containing this compound must be treated as hazardous.

    • Do not discharge into sewer systems or the environment[12].

    • Dispose of waste through a licensed chemical destruction facility, typically via controlled incineration with flue gas scrubbing to manage hazardous decomposition products like hydrogen bromide and nitrogen oxides[11][12].

    • Contaminated packaging should be triple-rinsed and disposed of in the same manner as the chemical itself[14].

Section 6: Chemical Reactivity and Application Context

Understanding the compound's reactivity is key to anticipating hazards during synthesis. Its three primary functional groups are the main sites of reaction.

ReactiveSites cluster_mol This compound mol Structure (Ar-ring) N Amino Group (-NH₂) Nucleophilic Site (e.g., Diazotization) mol->N Br Bromine Atom (-Br) Leaving Group / Electrophilic Site (e.g., Cross-Coupling) mol->Br COOH Carboxylic Acid (-COOH) Acidic Site (e.g., Esterification, Amidation) mol->COOH

Caption: Key Reactive Sites on the this compound molecule.

  • Amino Group: This group can undergo diazotization followed by Sandmeyer-type reactions, which often involve corrosive acids and generate unstable diazonium salt intermediates[1].

  • Bromine Atom: The C-Br bond can participate in various cross-coupling reactions. These reactions may require pyrophoric reagents or high temperatures, introducing additional hazards.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, which can lead to vigorous or exothermic reactions[10].

  • Hazardous Decomposition: When heated to decomposition or in a fire, the compound may emit toxic and corrosive fumes, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide (HBr)[11].

Section 7: Conclusion

This compound is an invaluable reagent in modern chemical and pharmaceutical research. Its utility, however, is paired with significant health hazards, including oral toxicity, respiratory irritation, and, most notably, skin sensitization. Adherence to the principles of the Hierarchy of Controls—prioritizing engineering solutions like fume hoods and supplementing with rigorous administrative protocols and appropriate PPE—is paramount for its safe use. By understanding the causality behind these safety measures, rooted in the compound's physicochemical properties, researchers can effectively mitigate risks and foster a secure and productive laboratory environment.

Section 8: References

  • This compound | 13091-43-5. (n.d.). Benchchem. Retrieved from

  • 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID synthesis. (n.d.). Chemicalbook. Retrieved from

  • 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID Safety Data Sheets. (n.d.). Echemi. Retrieved from

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  • This compound 97 | 13091-43-5. (n.d.). Sigma-Aldrich. Retrieved from

  • CAS 13091-43-5: this compound. (n.d.). CymitQuimica. Retrieved from

  • 2-Amino-5-bromo-3-(trifluoromethyl)benzoic acid Safety Data Sheet. (2019). Synquest Labs. Retrieved from

  • This compound. (n.d.). MySkinRecipes. Retrieved from

  • Precision Organic Compounds for Laboratory Synthesis: Focus on 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from

  • 2-Amino-5-methylbenzoic acid SAFETY DATA SHEET. (2025). Thermo Fisher Scientific. Retrieved from

  • 2-Amino-3-bromo-5-fluorobenzoic acid SAFETY DATA SHEET. (2025). Thermo Fisher Scientific. Retrieved from

  • 2-Amino-5-methylbenzoic Acid Safety Data Sheet. (n.d.). Santa Cruz Biotechnology. Retrieved from

  • Methyl 3-AMino-5-broMo-2-Methylbenzoate - Safety Data Sheet. (2025). ChemicalBook. Retrieved from

  • Methyl 2-amino-5-bromo-3-methylbenzoate | C9H10BrNO2 | CID 2763413. (n.d.). PubChem. Retrieved from

  • This compound | 13091-43-5. (n.d.). TCI Chemicals. Retrieved from

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An In-depth Technical Guide to 2-Amino-3-bromo-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Amino-3-bromo-5-methylbenzoic acid, a key chemical intermediate for professionals in research, development, and drug discovery. It covers essential identifiers, physicochemical properties, synthetic methodologies, and significant applications, grounding all information in authoritative sources.

Core Identification and Nomenclature

Accurate identification is critical in chemical synthesis and regulatory compliance. This compound is known by several names and is cataloged under various chemical registry numbers. This section aims to consolidate these identifiers to ensure clarity and prevent ambiguity in procurement and application.

A primary synonym for this compound is 3-Bromo-5-methylanthranilic acid.[1][2][3] Another common name is 6-Amino-5-bromo-m-toluic acid.[1][2][3] The unambiguous IUPAC name for this compound is this compound.[4]

The following table summarizes the key identifiers for this molecule:

Identifier TypeValueSource
CAS Number 13091-43-5[1][4][5][6][7][8]
PubChem CID 2774400[1][4]
Molecular Formula C₈H₈BrNO₂[1][4][5]
Molecular Weight 230.06 g/mol [1][4][5][6]
InChI 1S/C8H8BrNO2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,10H2,1H3,(H,11,12)[4][6]
InChIKey LCMZECCEEOQWLQ-UHFFFAOYSA-N[4][6]
SMILES CC1=CC(=C(C(=C1)Br)N)C(=O)O[4]
EC Number 625-729-7[4]
MDL Number MFCD00051705[1][6]

A comprehensive list of depositor-supplied synonyms is available through the PubChem database, which includes variations in naming conventions and supplier-specific identifiers.[4]

Chemical Structure Visualization

The structural arrangement of the functional groups on the benzene ring is fundamental to the reactivity and utility of this compound. The following diagram illustrates this structure.

Caption: 2D representation of this compound.

Physicochemical Properties

Understanding the physical and chemical properties of a compound is essential for its handling, storage, and application in experimental work.

PropertyValueSource
Appearance White to light yellow powder or crystalline solid.[1][2]
Melting Point 204-208 °C[6][9]
Solubility Soluble in ethanol, ethers, and chlorinated hydrocarbons; insoluble in water.[9]
Purity Typically available in purities of 97% or higher.[1][2][6]

Synthesis and Reactivity

The primary route for synthesizing this compound is through the electrophilic bromination of its precursor, 2-amino-3-methylbenzoic acid (also known as 3-methylanthranilic acid).[10] The choice of brominating agent and reaction conditions is crucial for achieving high yield and purity.[10]

Experimental Protocol: Synthesis via N-Bromosuccinimide (NBS)

This method is a common approach for the targeted bromination of activated aromatic rings.

Workflow Diagram:

Synthesis_Workflow_NBS start Dissolve 2-amino-3-methylbenzoic acid in DMF add_nbs Add N-bromosuccinimide (NBS) start->add_nbs Step 1 reflux Reflux the mixture for several hours add_nbs->reflux Step 2 cool Cool the reaction mixture reflux->cool Step 3 precipitate Precipitate the product cool->precipitate Step 4 filter Filter and wash the solid precipitate->filter Step 5 dry Dry the final product filter->dry Step 6

Caption: Workflow for the synthesis using NBS.

Step-by-Step Methodology: [10]

  • Dissolution: Dissolve 2-amino-3-methylbenzoic acid in a suitable solvent, such as N,N-dimethylformamide (DMF).

  • Addition of Brominating Agent: Add N-bromosuccinimide (NBS) to the solution.

  • Reaction: Stir the mixture at reflux for several hours to ensure the completion of the bromination reaction.

  • Workup: After cooling, the product is typically precipitated, filtered, and washed to remove impurities.

Alternative Protocol: Synthesis via Aqueous Hydrogen Bromide (HBr)

An alternative method utilizes aqueous hydrogen bromide in a solvent like dimethyl sulfoxide (DMSO).[10]

Step-by-Step Methodology: [10]

  • Dissolution: Prepare a solution of 2-amino-3-methylbenzoic acid in DMSO.

  • Treatment with HBr: Treat the solution with aqueous hydrogen bromide and stir at room temperature.

  • Quenching: Quench the reaction with a base, such as sodium bicarbonate, to precipitate the desired product.

The amino group of this compound is a site for various chemical transformations, including diazotization followed by Sandmeyer-type reactions, allowing for the introduction of diverse functionalities.[10]

Applications in Research and Development

This compound is a versatile building block, primarily due to its distinct functional groups—the amino, bromo, and carboxylic acid moieties—which allow for the construction of more complex molecules.[1][10]

  • Pharmaceutical Development: This compound is a key intermediate in the synthesis of various pharmaceuticals.[1][10] It is particularly valuable in the development of treatments for inflammatory diseases and in cancer research.[1][10] For instance, substituted benzoic acids are utilized in designing inhibitors of anti-apoptotic proteins that are overexpressed in many cancers.[10]

  • Biochemical Research: In the field of biochemistry, it is used in studies investigating amino acid interactions and enzyme activity, which helps in understanding metabolic pathways and protein functions.[1][10]

  • Organic Synthesis and Agrochemicals: Beyond its pharmaceutical applications, it serves as an intermediate in the formulation of complex agrochemicals and dyes.[1][9][10]

  • Material Science: There is ongoing research into its potential for developing new materials, especially in the fields of organic electronics and photonic devices.[1][10]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. In general, it should be stored at room temperature or under refrigerated conditions (2°C - 8°C) in a well-closed container.[1]

References

  • PubChem. This compound.
  • PubChem. 2-Amino-5-bromo-3-methylbenzoic acid.
  • PubChem. Methyl 2-amino-5-bromo-3-methylbenzoate.
  • PubChem. 2-Amino-5-bromo-3-nitrobenzoic acid.
  • ChemBK. This compound. [Link]
  • PubChem. Methyl 3-Amino-5-bromo-2-methylbenzoate.

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Methodological & Application

Protocol for using 2-Amino-3-bromo-5-methylbenzoic acid in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 2-Amino-3-bromo-5-methylbenzoic Acid

Introduction: A Versatile Scaffold for Modern Synthesis

This compound is a trifunctional aromatic compound that has emerged as a highly valuable and versatile building block in contemporary organic synthesis. Its structure, featuring an amino group, a bromine atom, and a carboxylic acid moiety on a toluene backbone, provides multiple reactive handles for orthogonal chemical modifications. This unique arrangement makes it an ideal precursor for constructing complex molecular architectures, particularly in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2]

The strategic placement of the bromine atom ortho to the activating amino group, coupled with the steric influence of the adjacent methyl group, allows for highly selective transformations. This application note provides a detailed exploration of the compound's properties and a comprehensive protocol for its use in one of the most powerful C-C bond-forming reactions in modern chemistry: the Suzuki-Miyaura cross-coupling.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical properties is fundamental to its successful application in synthesis. The key characteristics of this compound are summarized below.

PropertyValueReference
CAS Number 13091-43-5[3][4][5]
Molecular Formula C₈H₈BrNO₂[3][5][6]
Molecular Weight 230.06 g/mol [5][6]
Melting Point 204-208 °C[3][5]
Appearance Solid[5]
Solubility Soluble in ethanol, ethers, and chlorinated hydrocarbons; insoluble in water.[3]
SMILES Cc1cc(Br)c(N)c(c1)C(O)=O[5][6]
InChI Key LCMZECCEEOQWLQ-UHFFFAOYSA-N[5][6]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide functionality is the most synthetically exploited feature of this compound, serving as a canonical handle for palladium-catalyzed cross-coupling reactions.[7] These reactions are cornerstones of modern organic synthesis, enabling the efficient construction of carbon-carbon and carbon-heteroatom bonds with remarkable functional group tolerance.[8][9]

The Suzuki-Miyaura Coupling: Rationale and Mechanism

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is particularly well-suited for this substrate.[8][10] It allows for the direct installation of a wide variety of aryl, heteroaryl, or vinyl groups at the C3 position, leading to the formation of diverse biaryl and substituted aromatic scaffolds that are prevalent in medicinal chemistry.[11]

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[12]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.

  • Transmetalation: The organic group from the activated boronic acid (or its ester) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.[13]

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Suzuki_Cycle pd0 L₂Pd(0) ox_add Oxidative Addition pd0->ox_add pd_complex L₂Pd(II)(Ar)(Br) ox_add->pd_complex Ar-Br transmetal Transmetalation pd_complex->transmetal pd_r_complex L₂Pd(II)(Ar)(Ar') transmetal->pd_r_complex Ar'-B(OH)₂ + Base pd_r_complex->pd0 red_elim Reductive Elimination pd_r_complex->red_elim product Ar-Ar' (Product) red_elim->product

General Catalytic Cycle of the Suzuki-Miyaura Reaction.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a robust, field-proven methodology for the coupling of this compound with a generic arylboronic acid.

Materials and Equipment
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 or 10:1 mixture)[11]

  • Round-bottom flask or Schlenk tube

  • Reflux condenser

  • Magnetic stirrer and heat source (oil bath)

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Standard glassware for aqueous workup and extraction

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup (Inert Atmosphere):

    • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

    • Seal the flask with a septum, and connect it to an inert gas line. Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure the atmosphere is completely inert.[11] Causality: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Establishing an inert atmosphere is critical for catalytic turnover and reaction success.

  • Solvent Addition and Degassing:

    • Add the 1,4-dioxane/water solvent mixture via syringe.

    • Degas the resulting solution by bubbling the inert gas through the liquid (via a long needle) for 15-20 minutes.[11] Causality: Solvents contain dissolved oxygen which must be removed to protect the catalyst.

  • Catalyst Addition:

    • Under a positive pressure of inert gas (i.e., with gas flowing out of the flask), briefly remove the septum and add the Pd(PPh₃)₄ catalyst (3-5 mol%) to the flask.[11] Reseal immediately. Causality: Adding the sensitive catalyst last to the degassed, inerted mixture minimizes its exposure to any residual oxygen.

  • Reaction Execution:

    • Attach a reflux condenser (with inert gas flowing at the top).

    • Lower the flask into an oil bath preheated to 80-100 °C and begin vigorous stirring.[11]

    • Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Aqueous Workup:

    • Once complete, allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water and then brine (saturated NaCl solution).[11] Causality: This removes the inorganic base and salts from the organic phase.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation).

  • Purification:

    • The resulting crude solid is then purified by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure coupled product.[11]

Workflow setup 1. Inert Atmosphere Setup (Add Solids, Evacuate/Backfill) solvent 2. Solvent Addition & Degassing setup->solvent catalyst 3. Catalyst Addition solvent->catalyst reaction 4. Heat & Stir (80-100°C, 4-12h) catalyst->reaction workup 5. Aqueous Workup (Cool, Extract, Wash, Dry) reaction->workup purify 6. Purification (Column Chromatography) workup->purify product Pure Product purify->product

Experimental Workflow for Suzuki-Miyaura Coupling.

Alternative Synthetic Transformations

The utility of this compound extends beyond C-C coupling. Its functional groups permit other high-value transformations:

  • Buchwald-Hartwig Amination: The C-Br bond can be coupled with primary or secondary amines, again using a palladium catalyst, to form C-N bonds.[4][14] This provides access to a different class of complex aniline derivatives.[15][16]

  • Sandmeyer-Type Reactions: The primary amino group can be converted into a diazonium salt intermediate. This highly versatile functional group can then be displaced by a wide range of nucleophiles (e.g., -OH, -CN, -X) to install different functionalities on the aromatic ring.[4]

Safety and Handling Precautions

As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to proper handling protocols is a non-negotiable aspect of experimental integrity.

  • Hazard Identification: This compound may be harmful if swallowed (Acute Toxicity 4) and may cause an allergic skin reaction (Skin Sensitizer 1).[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[5][17][18] A dust mask (e.g., N95) should be used when handling the solid powder to avoid inhalation.[5]

  • Handling: Conduct all manipulations in a well-ventilated chemical fume hood.[19] Avoid formation of dust and aerosols.[17] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[19]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention if irritation persists.[17][19]

    • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[17][19]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[19]

References

  • This compound - ChemBK.
  • This compound - MySkinRecipes.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic - RSC Publishing.
  • This compound | C8H8BrNO2 | CID 2774400 - PubChem.
  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed.
  • 17.2. Palladium catalyzed couplings | Organic Chemistry II - Lumen Learning.
  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts.
  • Buchwald–Hartwig amination - Wikipedia.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Suzuki Coupling - Organic Chemistry Portal.

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The Strategic Application of 2-Amino-3-bromo-5-methylbenzoic Acid in Modern Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Scaffolding Molecule

In the landscape of contemporary drug discovery and medicinal chemistry, the identification and utilization of versatile chemical building blocks are paramount to the efficient synthesis of novel therapeutic agents. 2-Amino-3-bromo-5-methylbenzoic acid, a substituted anthranilic acid derivative, has emerged as a significant scaffold, particularly in the development of treatments for cancer and inflammatory diseases.[1][2] Its strategic arrangement of functional groups—a nucleophilic amine, a versatile bromine atom amenable to cross-coupling reactions, and a carboxylic acid for amide bond formation or other modifications—provides a rich platform for chemical elaboration.[2] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a starting material is a prerequisite for its effective and safe use in any synthetic protocol.

PropertyValueReference
CAS Number 13091-43-5
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol
Melting Point 204-208 °C
Appearance Solid

Safety Information: this compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Core Applications in Pharmaceutical Synthesis

The utility of this compound in pharmaceutical development is primarily centered on its role as a precursor for heterocyclic systems, which form the core of many biologically active molecules.

Synthesis of Quinazolinone Scaffolds for Anti-Inflammatory and Antiviral Agents

The quinazolinone core is a privileged structure in medicinal chemistry, found in numerous compounds with a wide range of biological activities. This compound is an ideal starting material for the synthesis of substituted quinazolinones.

A notable example of a drug candidate developed from a closely related precursor is Ziresovir , an antiviral agent for the treatment of Respiratory Syncytial Virus (RSV) infection.[3] The synthesis of Ziresovir involves the construction of a quinazoline ring from 2-bromo-5-methylbenzoic acid.[3] This highlights the industrial relevance of this class of building blocks.

Protocol 1: General Synthesis of 8-Bromo-6-methyl-quinazolin-4(3H)-one Derivatives

This protocol outlines a two-step synthesis of 2,3-disubstituted-8-bromo-6-methyl-quinazolin-4(3H)-ones, demonstrating the utility of this compound as a foundational scaffold.

Step 1: Formation of the Benzoxazinone Intermediate

The initial step involves the acylation of the amino group followed by cyclization to form a benzoxazinone. This intermediate is then poised for reaction with a primary amine to form the quinazolinone core.

  • Reagents and Materials:

    • This compound

    • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

    • Pyridine (or another suitable base)

    • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

    • Round-bottom flask, magnetic stirrer, and standard glassware

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add pyridine (1.1 eq) to the solution and cool to 0 °C in an ice bath.

    • Slowly add the desired acyl chloride (1.05 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude benzoxazinone intermediate.

Step 2: Formation of the Quinazolinone Ring

The benzoxazinone intermediate is then reacted with a primary amine to yield the final quinazolinone product.

  • Reagents and Materials:

    • Benzoxazinone intermediate from Step 1

    • Primary amine (R-NH₂)

    • Solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF))

    • Reflux condenser

  • Procedure:

    • Dissolve the crude benzoxazinone (1.0 eq) in ethanol in a round-bottom flask.

    • Add the primary amine (1.2 eq) to the solution.

    • Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.

    • Collect the solid product by filtration and wash with cold ethanol.

    • The crude product can be further purified by recrystallization or column chromatography.

Diagram: Synthetic Workflow for Quinazolinone Derivatives

G A 2-Amino-3-bromo- 5-methylbenzoic acid B Acylation & Cyclization (Acyl Chloride, Pyridine) A->B Step 1 C 8-Bromo-2-substituted-6-methyl- 4H-benzo[d][1,3]oxazin-4-one B->C D Condensation (Primary Amine, Ethanol, Reflux) C->D Step 2 E 2,3-Disubstituted-8-bromo- 6-methyl-quinazolin-4(3H)-one D->E G cluster_0 Cancer Cell Mcl1 Mcl-1 Apoptosis Apoptosis Mcl1->Apoptosis | Bfl1 Bfl-1 Bfl1->Apoptosis | Inhibitor 2,5-Substituted Benzoic Acid Derivative Inhibitor->Mcl1 Inhibits Inhibitor->Bfl1 Inhibits

Caption: Inhibition of Mcl-1 and Bfl-1 promotes apoptosis in cancer cells.

Protocol 2: Suzuki-Miyaura Cross-Coupling for Scaffold Diversification

The bromine atom at the 3-position of the benzoic acid ring is a key handle for introducing a wide variety of aryl and heteroaryl substituents via palladium-catalyzed Suzuki-Miyaura cross-coupling. This reaction is a cornerstone of modern medicinal chemistry for creating diverse libraries of compounds for structure-activity relationship (SAR) studies.

  • Reagents and Materials:

    • This compound (or its ester derivative)

    • Arylboronic acid or ester

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

    • Base (e.g., K₂CO₃, Cs₂CO₃)

    • Solvent system (e.g., 1,4-dioxane/water, DMF)

    • Schlenk flask or microwave vial, inert atmosphere setup

  • Procedure:

    • To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add the degassed solvent system (e.g., 4:1 dioxane/water).

    • Add the palladium catalyst (e.g., 5 mol%) under a positive pressure of the inert gas.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategically functionalized building blocks in accelerating pharmaceutical development. Its utility in constructing complex heterocyclic scaffolds like quinazolinones and its potential as a core for novel anti-cancer agents targeting Mcl-1 and Bfl-1 underscore its importance. The synthetic protocols outlined herein provide a foundation for researchers to explore the vast chemical space accessible from this versatile intermediate. As our understanding of disease biology deepens, the demand for such adaptable and reactive starting materials will undoubtedly continue to grow, paving the way for the discovery of the next generation of life-saving medicines.

References

  • ACS Omega. (2025, August 13). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Precision Organic Compounds for Laboratory Synthesis: Focus on 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID.
  • National Institutes of Health. (2020, March 12). Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins.
  • MySkinRecipes. (n.d.). This compound.
  • ACS Figshare. (n.d.). Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl‑1 and Bfl‑1 Proteins.
  • PubMed. (2020, March 12). Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins.
  • ResearchGate. (2025, May 17). Design, synthesis and biological evaluation of dual Bcl-2/Mcl-1 inhibitors bearing 2-(1H-indol-4-yl)benzoic acid scaffold.
  • PubMed. (2003, November 17). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents.
  • Stanford University - Gray Lab. (n.d.). Patents.
  • PubMed. (2021, September 1). Design, synthesis and biological evaluation of dual Bcl-2/Mcl-1 inhibitors bearing 2-(1H-indol-4-yl)benzoic acid scaffold.
  • Google Patents. (n.d.). Aurora kinase inhibitors and methods of making and using thereof.
  • Google Patents. (n.d.). Tyrosine kinase inhibitors.
  • National Institutes of Health - PubChem. (n.d.). Ziresovir.
  • Google Patents. (n.d.). Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • PubMed. (2019, July 11). Discovery of Ziresovir as a Potent, Selective, and Orally Bioavailable Respiratory Syncytial Virus Fusion Protein Inhibitor.

Sources

Derivatization of 2-Amino-3-bromo-5-methylbenzoic acid for biological activity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis and Biological Evaluation of 2-Amino-3-bromo-5-methylbenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the derivatization of this compound, a versatile scaffold for the development of novel therapeutic agents. This compound's unique trifunctional nature—possessing an amino group, a bromo substituent, and a carboxylic acid moiety—offers multiple avenues for chemical modification. We present the strategic rationale, detailed experimental protocols for derivatization at each functional group, and methodologies for subsequent biological evaluation. This guide is intended to empower researchers to systematically explore the structure-activity relationships (SAR) of this privileged scaffold to generate derivatives with enhanced biological activities, particularly in the fields of oncology, inflammation, and infectious diseases.

Introduction: The Strategic Value of the this compound Scaffold

In the landscape of medicinal chemistry, the identification of versatile starting materials is paramount. This compound has emerged as a significant building block in the synthesis of complex, biologically active molecules. Its value lies in the three distinct functional groups integrated within its stable aromatic structure:

  • The Primary Amino Group: A potent nucleophile and a key site for forming amides, sulfonamides, and Schiff bases, allowing for the introduction of diverse functionalities.

  • The Carboxylic Acid Group: Can be readily converted into esters or amides, serving as a critical anchor point for coupling with other molecules or modulating physicochemical properties like solubility and cell permeability.

  • The Bromo Group: An excellent handle for modern synthetic chemistry, particularly metal-catalyzed cross-coupling reactions, enabling the introduction of complex carbon-carbon and carbon-heteroatom bonds. Its presence also influences the electronic properties and lipophilicity of the molecule.

The strategic modification of these groups allows for the systematic exploration of chemical space to develop derivatives with improved potency, selectivity, and pharmacokinetic profiles for various therapeutic targets, including those in cancer and inflammatory diseases.

Core Rationale: A Multi-Pronged Approach to Derivatization

The derivatization of the core scaffold is guided by the principles of structure-activity relationship (SAR) studies. Each modification is a hypothesis: how will altering a specific part of the molecule affect its interaction with a biological target? The goal is to create a library of compounds where systematic changes can be correlated with changes in biological effect.

G cluster_strategies Derivatization Strategies Start This compound (Starting Scaffold) Amino Amino Group Modification (Amides, Sulfonamides) Start->Amino Targeted Synthesis Bromo Bromo Group Modification (Cross-Coupling Reactions) Start->Bromo Targeted Synthesis Acid Carboxylic Acid Modification (Esters, Amides) Start->Acid Targeted Synthesis Library Diverse Chemical Library Amino->Library Bromo->Library Acid->Library Screening Biological Screening (Anticancer, Anti-inflammatory, Antimicrobial) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Lead Compound Optimization SAR->Lead

Caption: Workflow for derivatization and biological evaluation.

Synthetic Strategies and Experimental Protocols

The following protocols are designed as self-validating systems. Each includes checkpoints for reaction monitoring (e.g., TLC) and concludes with purification and characterization, ensuring the integrity of the synthesized compounds.

Strategy 1: Derivatization of the Carboxylic Acid Group

Modification at the carboxylic acid is fundamental for creating libraries of amides and esters, which are prevalent motifs in many pharmaceuticals.

Protocol 1: Amide Coupling via HATU

This protocol details a standard and highly efficient procedure for forming an amide bond with a primary amine using HATU, a common peptide coupling reagent.

Rationale for Reagent Selection:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient coupling reagent that minimizes side reactions and racemization (if chiral amines are used). It rapidly activates the carboxylic acid.

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic organic base used to neutralize the acid formed during the reaction and maintain an optimal pH for the coupling to proceed.

  • DMF (N,N-Dimethylformamide): A polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.

G cluster_reactants Reactants cluster_reagents Reagents Start 2-Amino-3-bromo- 5-methylbenzoic acid Process Stir at Room Temp (4-12 hours) Start->Process Amine Primary/Secondary Amine (R-NH2) Amine->Process HATU HATU (Coupling Agent) HATU->Process DIPEA DIPEA (Base) DIPEA->Process DMF DMF (Solvent) DMF->Process Product Resulting Amide Derivative Process->Product

The Strategic Utility of 2-Amino-3-bromo-5-methylbenzoic Acid in the Forge of Heterocyclic Scaffolds: Advanced Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Medicinal Chemistry

In the landscape of drug discovery and development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are privileged motifs in a vast array of biologically active molecules. Among the myriad of starting materials available to the synthetic chemist, 2-amino-3-bromo-5-methylbenzoic acid stands out as a particularly versatile and strategic building block. Its unique trifunctional nature—an activating amino group, a reactive bromo substituent, and a carboxylic acid handle—provides a rich platform for the construction of diverse and complex heterocyclic systems. This guide provides detailed application notes and robust protocols for the synthesis of key heterocyclic cores, including quinazolinones, acridones, and benzodiazepines, starting from this readily accessible precursor. We will delve into the mechanistic underpinnings of these transformations, offering insights into the rationale behind the chosen experimental conditions to empower researchers in their synthetic endeavors.[1][2]

Part 1: Synthesis of the Key Precursor: this compound

The journey into complex heterocycles begins with the efficient preparation of the starting material. The most direct and established route to this compound involves the electrophilic bromination of 2-amino-3-methylbenzoic acid.[3] Understanding the nuances of this reaction is critical for ensuring high yield and purity.

Protocol 1: Electrophilic Bromination of 2-Amino-3-methylbenzoic Acid

This protocol details the synthesis of this compound using N-Bromosuccinimide (NBS) as the brominating agent. The amino group in the starting material is a strongly activating ortho-, para-director. With the ortho position to the amino group being sterically hindered by the methyl group and the other ortho position occupied by the carboxylic acid, bromination is directed to the para position.

Experimental Workflow:

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-3-methylbenzoic acid (1.0 eq) in N,N-dimethylformamide (DMF).

  • Reagent Addition: To the stirred solution, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature (20°C). The use of DMF as a solvent facilitates the dissolution of the starting material and promotes the reaction.[4]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1 hour. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford a brown solid.[4]

Quantitative Data Summary:

ParameterValueReference
Starting Material2-Amino-3-methylbenzoic acid[4]
Brominating AgentN-Bromosuccinimide (NBS)[4]
SolventN,N-Dimethylformamide (DMF)[4]
Temperature20°C[4]
Reaction Time1 hour[4]
Typical YieldQuantitative[4]

Part 2: Synthesis of Quinazolinone Derivatives

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[5] this compound is an excellent precursor for the synthesis of substituted quinazolinones.

Protocol 2: Niementowski Reaction for 6-Bromo-8-methylquinazolin-4(3H)-one

The Niementowski reaction is a classic and direct method for synthesizing 4(3H)-quinazolinones from anthranilic acids and an amide.[6] This protocol adapts the method for this compound using formamide.

Reaction Mechanism:

The reaction proceeds through an initial acylation of the amino group of the anthranilic acid by formamide, followed by an intramolecular cyclization and dehydration to form the quinazolinone ring.

Experimental Workflow:

Caption: Workflow for the Niementowski synthesis of 6-bromo-8-methylquinazolin-4(3H)-one.

Detailed Step-by-Step Protocol:

  • Reaction Setup: In a flask equipped with a reflux condenser, mix this compound (1.0 eq) and formamide (4.0 eq).

  • Reaction: Heat the mixture at 130-140°C for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the solid with cold water and dry. The crude product can be purified by recrystallization from ethanol to yield 6-bromo-8-methylquinazolin-4(3H)-one.

Part 3: Synthesis of Acridone Scaffolds

Acridones are another important class of heterocyclic compounds known for their diverse biological activities, including antitumor and antiviral properties.[3] The synthesis of acridones from this compound can be achieved via a two-step process involving an initial Ullmann condensation followed by an intramolecular cyclization.[7]

Protocol 3: Two-Step Synthesis of Substituted Acridones

Step 1: Ullmann Condensation for N-Aryl Anthranilic Acid Synthesis

The Ullmann condensation is a copper-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[7] In this step, this compound is coupled with an aryl halide.

Experimental Workflow (Step 1):

Caption: Workflow for the Ullmann condensation to form N-aryl anthranilic acid.

Detailed Step-by-Step Protocol (Step 1):

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), the desired aryl halide (e.g., chlorobenzene, 1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq), and copper powder (0.2 eq) in dimethylformamide (DMF).

  • Reaction: Reflux the mixture at 110-120°C for 3 hours.[8]

  • Work-up: After cooling, filter the reaction mixture. Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the N-aryl anthranilic acid derivative.

  • Isolation: Collect the precipitate by filtration and wash with water.

Step 2: Intramolecular Cyclization to Acridone

The N-aryl anthranilic acid derivative is then cyclized in the presence of a dehydrating agent like polyphosphoric acid (PPA) to form the acridone ring system.[8]

Experimental Workflow (Step 2):

Caption: Workflow for the intramolecular cyclization to form the acridone.

Detailed Step-by-Step Protocol (Step 2):

  • Reaction: Heat the N-aryl anthranilic acid obtained from Step 1 with polyphosphoric acid (PPA) at 100°C for 1 hour.[8]

  • Work-up: Pour the hot reaction mixture onto crushed ice with stirring.

  • Isolation: Collect the precipitated acridone derivative by filtration, wash thoroughly with water, and dry.

Part 4: Synthesis of Benzodiazepine Derivatives

Benzodiazepines are a well-known class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties.[9] A plausible synthetic route to a benzodiazepine scaffold from this compound involves its conversion to a 2-aminobenzamide, followed by reaction with an α-amino acid derivative and subsequent cyclization.

Protocol 4: Multi-step Synthesis of a 1,4-Benzodiazepine-2,5-dione

This protocol outlines a general strategy for the synthesis of a 1,4-benzodiazepine-2,5-dione, a core structure in many biologically active benzodiazepines.

Synthetic Strategy:

The carboxylic acid of this compound is first converted to an amide. This is followed by N-alkylation with an α-halo acetyl halide and subsequent intramolecular cyclization to form the seven-membered benzodiazepine ring.

Experimental Workflow:

Caption: Proposed synthetic pathway to a 1,4-benzodiazepine-2,5-dione.

Detailed Step-by-Step Protocol (Conceptual):

  • Amide Formation: Convert this compound to the corresponding benzamide. This can be achieved by first converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia.

  • N-Alkylation: React the resulting 2-amino-3-bromo-5-methylbenzamide with an α-halo acetyl halide, such as chloroacetyl chloride, in the presence of a base (e.g., pyridine or triethylamine) to N-alkylate the amino group.

  • Intramolecular Cyclization: Treat the N-alkylated intermediate with a strong base, such as sodium hydride (NaH), in an aprotic solvent like THF or DMF. The base will deprotonate the amide nitrogen, which will then undergo an intramolecular nucleophilic substitution to displace the halide and form the seven-membered benzodiazepine ring.[10]

Rationale for Experimental Choices:

  • Amide Formation: The conversion to the amide is a necessary step to introduce the second nitrogen atom required for the benzodiazepine ring.

  • N-Alkylation: The use of an α-halo acetyl halide introduces the two-carbon unit needed to form the seven-membered ring.

  • Intramolecular Cyclization: A strong, non-nucleophilic base is required to deprotonate the amide without competing in other side reactions. Aprotic solvents are used to prevent quenching of the strong base.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of medicinally important heterocyclic compounds. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers in drug discovery and organic synthesis. By understanding the underlying principles of these transformations, chemists can further innovate and develop novel synthetic routes to new chemical entities with therapeutic potential. The strategic placement of functional groups on this precursor allows for a modular approach to building molecular complexity, making it an indispensable tool in the modern synthetic chemist's arsenal.

References

  • International Journal of Pharmaceutical Research and Applications (IJPRA). A Review on 4(3H)-quinazolinone synthesis. [Link]
  • ACG Publications. A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. [Link]
  • RJPT. Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. [Link]
  • MDPI.
  • Frontiers. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. [Link]
  • Generis Publishing. SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. [Link]
  • PubMed. Synthesis of Fused Polycyclic 1,4-Benzodiazepines via a Metal-Free Cascade Cyclization of 2-Acylbenzoic Acids with N-(o-Aminobenzyl)-indoles. [Link]
  • ACS Publications.
  • NINGBO INNO PHARMCHEM CO.,LTD. Precision Organic Compounds for Laboratory Synthesis: Focus on 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID. [Link]
  • MySkinRecipes. This compound. [Link]
  • ACS Publications. New Synthetic Routes to Triazolo-benzodiazepine Analogues: Expanding the Scope of the Bump-and-Hole Approach for Selective Bromo and Extra-Terminal (BET) Bromodomain Inhibition. [Link]
  • Scribd. Ullmann Acridine Synthesis | PDF | Acid | Chemical Reactions. [Link]
  • Wikipedia.
  • Juniper Publishers. Synthesis of Acridone Base Phenolic Compounds for Antibacterial Activity. [Link]
  • ResearchGate. (PDF) Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. [Link]
  • PMC. New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. [Link]
  • MDPI. Design and Synthesis of New Acridone-Based Nitric Oxide Fluorescent Probe. [Link]
  • NIH.
  • MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]
  • Organic Chemistry Portal. Synthesis of acridones. [Link]
  • NIH. Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. [Link]
  • PMC. Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[5][11]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents. [Link]
  • ResearchGate. Facile Intramolecular Cyclization of N-(2-Hydroxybenzoyl)

Sources

Experimental setup for reactions involving 2-Amino-3-bromo-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Complex Molecule Synthesis

2-Amino-3-bromo-5-methylbenzoic acid is a trifunctional aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern—featuring a nucleophilic amine, a carboxylic acid capable of amide bond formation, and an aryl bromide poised for carbon-carbon bond formation—makes it an exceptionally versatile starting material. The strategic positioning of these groups allows for sequential, regioselective modifications, enabling the construction of complex molecular architectures, particularly biaryl and heteroaryl scaffolds found in many biologically active compounds.[1]

This guide provides an in-depth exploration of the experimental setups for two of the most critical transformations involving this reagent: Palladium-catalyzed Suzuki-Miyaura cross-coupling at the aryl bromide position and HATU-mediated amide bond formation at the carboxylic acid function. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and offer insights into potential challenges.

Physicochemical Properties & Safety Considerations

Before commencing any experimental work, it is crucial to understand the properties and handling requirements of the reagent.

PropertyValueSource
Molecular Formula C₈H₈BrNO₂[2]
Molecular Weight 230.06 g/mol [3]
Appearance Solid, often a light cream or off-white powder[4]
Melting Point 204-208 °C[2][5]
Solubility Soluble in ethanol, ethers; insoluble in water[2]

Safety Profile: this compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][6]

  • Handling: Always handle in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[7] Avoid inhalation of dust.[4][7]

  • First Aid: In case of contact, flush eyes with water for at least 15 minutes.[4][8] Wash skin thoroughly with soap and water.[4][8] If inhaled, move to fresh air.[4][8]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[4][6]

Application I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds, making it a cornerstone of modern synthesis.[1][9] The aryl bromide of our substrate is an excellent electrophilic partner for this transformation.

Mechanistic Rationale

The catalytic cycle is a well-established process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[10][11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the substrate, forming a Pd(II) complex.[9][12][13] This is often the rate-determining step.

  • Transmetalation: The organic group from an organoboron species (e.g., a boronic acid) is transferred to the palladium center. This step requires activation by a base.[9][13][14]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.[9][12][13]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd(0)Ln Pd(0)Ln (Active Catalyst) OxAdd Ar-Pd(II)-Br(Ln) Transmetal Ar-Pd(II)-Ar'(Ln) Product Ar-Ar' (Biaryl Product) Transmetal->Product ArBr 2-Amino-3-bromo- 5-methylbenzoic acid ArBr->OxAdd ArBOH2 Ar'-B(OH)₂ + Base ArBOH2->Transmetal

Detailed Protocol: Synthesis of a Biaryl Derivative

This protocol provides a general method for the coupling of this compound with a generic arylboronic acid.[15]

Table 1: Reagents and Stoichiometry

ReagentM.W.AmountMoles (mmol)Equiv.
This compound230.06230 mg1.01.0
Arylboronic acid--1.21.2
Pd(dppf)Cl₂816.6424.5 mg0.030.03
Potassium Carbonate (K₂CO₃)138.21276 mg2.02.0
1,4-Dioxane-8 mL--
Water-2 mL--

Experimental Workflow

Suzuki_Workflow start Start: Oven-dried Schlenk Flask reagents Add Solids: 1. Substrate (1.0 eq) 2. Boronic Acid (1.2 eq) 3. Base (2.0 eq) start->reagents setup Evacuate & Backfill with Argon (3x) reagents->setup solvent Add Degassed Solvents (Dioxane/Water 4:1) setup->solvent catalyst Add Pd(dppf)Cl₂ (3 mol%) under positive Argon flow solvent->catalyst reaction Heat to 80-100 °C Stir for 4-12 h Monitor by TLC/LC-MS catalyst->reaction workup Cool to RT Dilute with Ethyl Acetate Wash with Water & Brine reaction->workup purify Dry (Na₂SO₄), Filter, Concentrate Purify via Flash Chromatography workup->purify end Characterize Product (NMR, MS, IR) purify->end

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[15]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1] The active Pd(0) catalyst is sensitive to oxygen.[16]

  • Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water. Degas this solvent mixture by bubbling argon through it for 15-20 minutes. Add 10 mL of the degassed solvent to the flask via syringe.[1]

  • Catalyst Addition: Under a positive flow of argon, add the palladium catalyst, Pd(dppf)Cl₂ (3 mol%). The dppf ligand is a bulky, electron-rich phosphine that stabilizes the palladium center and facilitates the catalytic cycle.

  • Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.[15]

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2x 20 mL) and then with brine (1x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Application II: HATU-Mediated Amide Bond Formation

The carboxylic acid moiety is readily converted to an amide, a key functional group in pharmaceuticals. HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate]) is a highly efficient coupling reagent, particularly for challenging or sterically hindered substrates.[17][18]

Mechanistic Rationale

HATU is an aminium/uronium salt that activates carboxylic acids to facilitate nucleophilic attack by an amine.[19][20]

  • Activation: In the presence of a non-nucleophilic base (like DIPEA), the carboxylate anion attacks HATU to form a highly reactive OAt-active ester.[19][21] This reaction releases tetramethylurea as a byproduct.

  • Coupling: The amine nucleophile then attacks the activated ester, forming the stable amide bond and releasing the HOAt anion.[21] HATU is known for high coupling efficiencies and fast reaction rates, which are thought to arise from a neighboring group effect from the pyridine nitrogen atom.[19]

HATU_Mechanism

Detailed Protocol: Synthesis of an Amide Derivative

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine.[22][23]

Table 2: Reagents and Stoichiometry

ReagentM.W.AmountMoles (mmol)Equiv.
This compound230.06230 mg1.01.0
Amine (R-NH₂)--1.11.1
HATU380.16418 mg1.11.1
DIPEA (Hünig's base)129.25348 µL2.02.0
Anhydrous DMF-5 mL--

Experimental Workflow

Amide_Workflow start Start: Dry Round-bottom Flask dissolve Dissolve Substrate (1.0 eq) in Anhydrous DMF start->dissolve add_reagents Add HATU (1.1 eq) Add DIPEA (2.0 eq) dissolve->add_reagents activate Stir at RT for 5-10 min (Activation Step) add_reagents->activate add_amine Add Amine (1.1 eq) activate->add_amine reaction Stir at RT for 1-4 h Monitor by TLC/LC-MS add_amine->reaction workup Quench with Water Extract with Ethyl Acetate reaction->workup purify Wash with LiCl(aq), Dry, Concentrate Purify via Flash Chromatography workup->purify end Characterize Product (NMR, MS, IR) purify->end

Step-by-Step Methodology:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 mmol).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, 5 mL) and stir until the solid is fully dissolved.

  • Activation: Add HATU (1.1 mmol) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 mmol).[17] Stir the mixture at room temperature for 5-10 minutes to allow for the formation of the active ester.

  • Amine Addition: Add the desired amine (1.1 mmol) to the reaction mixture.

  • Reaction: Continue stirring at room temperature. The reaction is typically rapid and can be complete within 1-4 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3x 30 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with a 5% aqueous LiCl solution (to remove residual DMF), followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Orthogonal Strategy: Protecting Group Considerations

The presence of both an amine and a carboxylic acid offers opportunities for selective reactions but also presents challenges. For instance, if the desired reaction involves the aryl bromide and is incompatible with a free amine (e.g., certain catalysts might be poisoned by the Lewis basic amine), a protecting group strategy is required.[16]

  • Amine Protection: The amine can be protected as a carbamate, such as a tert-butyloxycarbonyl (Boc) or Carboxybenzyl (Cbz) group.[24][25] These groups render the amine non-nucleophilic and are stable to many cross-coupling conditions.[24] They can be removed later under acidic (Boc) or hydrogenolysis (Cbz) conditions.[24]

  • Orthogonality: An orthogonal protecting group strategy allows for the selective removal of one group in the presence of others.[24][26] For example, protecting the amine with Boc and the carboxylic acid as a benzyl ester allows for selective deprotection of the amine with acid, or the ester via hydrogenolysis, enabling further derivatization at either site independently.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low/No Yield in Suzuki Coupling 1. Inactive Catalyst (Pd(II) not reduced to Pd(0)).[27] 2. Poor Reagent Quality (moisture, oxygen).[27] 3. Protodeboronation of boronic acid.[16]1. Use a pre-activated Pd(0) source (e.g., Pd(PPh₃)₄) or ensure conditions favor reduction.[27] 2. Use freshly distilled/anhydrous solvents; ensure proper degassing.[27] 3. Use a stronger base or boronic ester; minimize reaction time.
Side Reactions in HATU Coupling 1. Racemization (if chiral centers are present). 2. Incomplete reaction with hindered amines.1. HATU is known to minimize racemization, but keep reaction times short and use non-nucleophilic bases.[17] 2. Increase reaction temperature slightly (e.g., to 40-50 °C) or increase reaction time.[28]
Difficulty in Purification 1. Tetramethylurea byproduct from HATU. 2. Phosphine oxide byproduct from Suzuki.1. The aqueous workup and LiCl wash are typically effective. 2. Optimize chromatography conditions; sometimes a different solvent system is needed to separate from the non-polar byproduct.

References

  • H
  • Amine to Amide Mechanism - HATU - Common Organic Chemistry. Common Organic Chemistry. [Link]
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs. [Link]
  • This compound - ChemBK. ChemBK. [Link]
  • Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies | ACS Omega. ACS Omega. [Link]
  • HATU: Gold Standard Peptide Coupling Reagent for Amide Bo... - Inhibitor Research Hub. Inhibitor Research Hub. [Link]
  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. ChemRxiv. [Link]
  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. YouTube. [Link]
  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Request PDF - ResearchGate.
  • Amide Synthesis - Fisher Scientific. Fisher Scientific. [Link]
  • This compound | C8H8BrNO2 | CID 2774400 - PubChem. PubChem. [Link]
  • Amine to Amide (Coupling) - HATU - Common Organic Chemistry. Common Organic Chemistry. [Link]
  • Onnuch, P., Liu, Y., & Liu, D. R. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019-1024. [Link]
  • 2-Amino-5-bromo-3-methylbenzoic acid | C8H8BrNO2 | CID 11850383 - PubChem. PubChem. [Link]
  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS - Neliti. Neliti. [Link]
  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. [Link]
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - ResearchGate.
  • Protective Groups - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. Royal Society of Chemistry. [Link]
  • PROTECTING GROUP STRATEGIES IN ORGANIC SYNTHESIS - Semantic Scholar. Semantic Scholar. [Link]
  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. Reddit. [Link]
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
  • Amino Acid-Protecting Groups - ResearchGate.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. YouTube. [Link]
  • 13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

Sources

The Strategic Application of 2-Amino-3-bromo-5-methylbenzoic Acid in the Development of Novel Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Versatile Scaffold

In the landscape of modern oncology drug discovery, the pursuit of novel molecular entities with high efficacy and selectivity against cancer-specific targets is paramount. Within this context, the strategic use of versatile chemical scaffolds that serve as foundational building blocks is a cornerstone of medicinal chemistry. 2-Amino-3-bromo-5-methylbenzoic acid has emerged as a compound of significant interest for researchers, scientists, and drug development professionals.[1][2] Its utility does not lie in its intrinsic anticancer activity, but rather in its role as a key intermediate in the synthesis of a diverse array of heterocyclic compounds, most notably quinazolines and quinazolinones, which are privileged structures in the design of kinase inhibitors.[3][4][5][6]

The unique trifunctional nature of this compound—possessing an amino group, a bromine atom, and a carboxylic acid—provides medicinal chemists with a powerful toolkit for molecular elaboration. The amino and carboxylic acid moieties are perfectly poised for the construction of the quinazoline core through cyclization reactions, while the bromine atom serves as a convenient handle for introducing further molecular complexity via cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold, a critical process in optimizing the potency, selectivity, and pharmacokinetic properties of a drug candidate.

This application note provides a comprehensive guide to the strategic use of this compound in cancer research, detailing a representative synthetic protocol for a potent kinase inhibitor, as well as established methodologies for its biological evaluation.

Chemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
Molecular Formula C₈H₈BrNO₂[7]
Molecular Weight 230.06 g/mol [7]
Appearance Solid[7]
Melting Point 204-208 °C[7]
CAS Number 13091-43-5[7]

Storage and Handling: Store in a cool, dry, and well-ventilated area. Keep containers tightly closed. It is advisable to handle this compound in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Application in Kinase Inhibitor Synthesis: A Representative Workflow

The primary application of this compound in cancer research is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[8] The quinazoline scaffold, readily accessible from this compound, is a common feature of many clinically approved kinase inhibitors that target receptors such as the Epidermal Growth Factor Receptor (EGFR).[3][5]

The following diagram illustrates a representative synthetic workflow for the preparation of a 4-anilinoquinazoline-based kinase inhibitor from this compound.

G A This compound B Step 1: Cyclization (e.g., with formamide) A->B Heat C 6-Bromo-8-methylquinazolin-4(3H)-one B->C D Step 2: Chlorination (e.g., with SOCl₂ or POCl₃) C->D E 6-Bromo-4-chloro-8-methylquinazoline D->E F Step 3: Nucleophilic Aromatic Substitution (with a substituted aniline) E->F Base, Solvent G Target Kinase Inhibitor (6-Bromo-N-(substituted-phenyl)-8-methylquinazolin-4-amine) F->G

Caption: Synthetic workflow for a quinazoline-based kinase inhibitor.

Protocol 1: Synthesis of a 4-Anilinoquinazoline Derivative

This protocol outlines a representative synthesis of a 6-bromo-4-anilino-8-methylquinazoline derivative, a scaffold known for its potential as an EGFR inhibitor.

Step 1: Cyclization to form the Quinazolinone Core

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (1 equivalent) and formamide (10-15 equivalents).

  • Heat the reaction mixture to 150-160 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Add water to the flask and stir to break up the solid.

  • Collect the solid by vacuum filtration, wash with water, and then a small amount of cold ethanol.

  • Dry the resulting solid, 6-bromo-8-methylquinazolin-4(3H)-one, under vacuum.

Step 2: Chlorination of the Quinazolinone

  • To a round-bottom flask, add the 6-bromo-8-methylquinazolin-4(3H)-one from the previous step (1 equivalent) and thionyl chloride (5-10 equivalents).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (approximately 80 °C) for 2-4 hours, until the reaction is complete (monitored by TLC).

  • Carefully remove the excess thionyl chloride under reduced pressure.

  • Add toluene to the residue and evaporate again to ensure complete removal of thionyl chloride. The resulting solid is 6-bromo-4-chloro-8-methylquinazoline.

Step 3: Nucleophilic Aromatic Substitution with a Substituted Aniline

  • Dissolve the 6-bromo-4-chloro-8-methylquinazoline (1 equivalent) in a suitable solvent such as isopropanol or 2-ethoxyethanol in a round-bottom flask.

  • Add the desired substituted aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 equivalents).

  • Heat the reaction mixture to reflux for 4-8 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure and triturate with a suitable solvent like diethyl ether or hexane to induce precipitation.

  • Wash the solid with the solvent used for trituration and dry under vacuum to yield the final product, a 6-bromo-N-(substituted-phenyl)-8-methylquinazolin-4-amine derivative.

Biological Evaluation of Synthesized Compounds

Once synthesized, the novel compounds must be evaluated for their anticancer activity. This typically involves a tiered approach, starting with in vitro assays to determine cytotoxicity and target engagement, followed by more complex cell-based assays to elucidate the mechanism of action.

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell lines of interest (e.g., A549 for lung cancer, MCF-7 for breast cancer).

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin).

  • Synthesized compound dissolved in DMSO to create a stock solution (e.g., 10 mM).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

  • 96-well microplates.

Procedure:

  • Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized compound in complete culture medium from the DMSO stock solution. The final DMSO concentration should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO only as a vehicle control, and wells with untreated cells as a negative control.

  • Incubate the plate for 48-72 hours at 37 °C in a humidified incubator with 5% CO₂.

  • After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Kinase Inhibition Assay

To confirm that the synthesized compound inhibits the intended kinase target (e.g., EGFR), a direct enzyme inhibition assay is necessary. These are often performed using commercially available kits.

General Principle:

  • The assay is typically performed in a 96-well plate format.

  • The recombinant kinase enzyme, a specific substrate (often a peptide that the kinase phosphorylates), and ATP are combined in a reaction buffer.

  • The synthesized compound at various concentrations is added to the reaction mixture.

  • The reaction is allowed to proceed for a set amount of time at a specific temperature.

  • The amount of phosphorylated substrate is then quantified. This is often done using an antibody that specifically recognizes the phosphorylated form of the substrate, which is linked to a detection system (e.g., fluorescence or luminescence).

  • The results are used to calculate the IC₅₀ value of the compound for the specific kinase.

Investigating the Mechanism of Action: Signaling Pathway Analysis

If a compound shows potent cytotoxicity and target engagement, the next step is to understand its effects on the downstream signaling pathways. For an EGFR inhibitor, this would involve examining the phosphorylation status of EGFR and key downstream effectors like Akt and ERK.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF EGF->EGFR Binds and Activates Inhibitor Synthesized Inhibitor (from 2-Amino-3-bromo- 5-methylbenzoic acid) Inhibitor->EGFR Inhibits (ATP-binding site)

Sources

Application Note: 2-Amino-3-bromo-5-methylbenzoic Acid as a Versatile Building Block for Novel High-Performance Polymers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Material Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-amino-3-bromo-5-methylbenzoic acid as a strategic building block for the synthesis of novel materials. Its unique trifunctional nature, featuring amino, bromo, and carboxylic acid moieties, offers a rich platform for chemical elaboration. We present field-proven protocols for the synthesis of this key intermediate and its subsequent application in the creation of a high-performance benzoxazine monomer, which can be thermally cured into a robust polybenzoxazine thermoset. This guide emphasizes the causality behind experimental choices, provides self-validating protocols, and includes detailed characterization and troubleshooting sections to empower researchers in their synthetic endeavors.

Introduction: The Strategic Value of this compound

This compound is an aromatic compound distinguished by a strategically substituted benzene ring. The presence of an amine, a carboxylic acid, and a bromine atom provides three distinct reactive sites. This multifunctionality makes it an exceptionally valuable intermediate for constructing complex molecular architectures.[1][2] While it has found utility in the synthesis of pharmaceuticals and agrochemicals, its potential in materials science, particularly for developing new polymers, is an area of growing interest.[1][3]

The electron-donating amino group, the electron-withdrawing carboxylic acid, and the synthetically versatile bromo-substituent allow for a wide range of chemical transformations. The bromine atom, in particular, can be leveraged for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new functionalities or to build extended conjugated systems for electronic and photonic applications.[3] The amino and carboxylic acid groups are ideal for forming amide bonds in peptide synthesis or for creating heterocyclic structures like benzoxazines.[4]

This application note will focus on one such advanced application: its use in synthesizing a novel benzoxazine monomer, a precursor to high-performance polybenzoxazine resins known for their excellent thermal stability, low water absorption, and high mechanical strength.

Physicochemical Properties & Safety Data

A thorough understanding of the physical and chemical properties of the starting material is critical for successful and safe experimentation.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 13091-43-5[4][5]
Molecular Formula C₈H₈BrNO₂[6]
Molecular Weight 230.06 g/mol [4][6]
Appearance White to light brown solid/powder[7]
Melting Point 204-208 °C (lit.)[4][5][7]
Boiling Point ~350.2 °C (Predicted)[5][7]
Solubility Soluble in ethanol, ethers, DMF, DMSO. Insoluble in water.[3][7]
pKa 4.62 ± 0.10 (Predicted)[5]

Safety & Handling:

This compound requires careful handling in a well-ventilated fume hood.[8] Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction).[4][6]

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water).[4]

Protocol I: Synthesis of this compound

The most established and reliable method for synthesizing the title compound is through the electrophilic bromination of its precursor, 2-amino-3-methylbenzoic acid.[3] The protocol below utilizes N-Bromosuccinimide (NBS) as the brominating agent, which is favored for its ease of handling and high selectivity compared to elemental bromine.

Rationale: The amino group is a strong activating group and ortho-, para-director. In 2-amino-3-methylbenzoic acid, the positions ortho (position 3, blocked by methyl) and para (position 5) to the amino group are activated. Bromination is therefore highly regioselective for the C5 position. N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, solubilizing the starting material and facilitating the ionic mechanism.

cluster_0 Synthesis Workflow start 2-Amino-3-methylbenzoic Acid in DMF reagent + N-Bromosuccinimide (NBS) start->reagent Add portion-wise reaction Stir at Room Temp (1-2 hours) reagent->reaction workup Aqueous Workup (Pour into water) reaction->workup Reaction monitoring by TLC filtration Filter Precipitate workup->filtration product This compound (Crude Product) filtration->product purify Recrystallization (e.g., from Ethanol) product->purify final_product Pure Product purify->final_product Benzoxazine Synthesis & Polymerization cluster_Monomer Part A: Monomer Synthesis cluster_Polymer Part B: Polymerization A 2-Amino-3-bromo- 5-methylbenzoic Acid Reaction1 Mannich-like Condensation (Solvent, Reflux) A->Reaction1 B Phenol (e.g., Bisphenol A) B->Reaction1 C Paraformaldehyde C->Reaction1 Monomer Functional Benzoxazine Monomer Reaction1->Monomer Monomer2 Functional Benzoxazine Monomer Curing Thermal Curing (e.g., 180-220 °C) Monomer2->Curing Ring-Opening Polymerization Polymer Cross-linked Polybenzoxazine Thermoset Curing->Polymer

Sources

2-Amino-3-bromo-5-methylbenzoic acid reaction with N-bromosuccinimide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Selective Benzylic Bromination of 2-Amino-3-bromo-5-methylbenzoic Acid using N-Bromosuccinimide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide for the selective benzyglic bromination of this compound to synthesize 2-amino-3-bromo-5-(bromomethyl)benzoic acid. This transformation is of significant interest as it converts a simple methyl group into a highly versatile bromomethyl functional group, a key precursor for further molecular elaboration in medicinal chemistry and materials science. We will delve into the mechanistic dichotomy of N-Bromosuccinimide (NBS) reactivity, detailing the rationale for reaction conditions that favor the desired free-radical pathway over competing electrophilic aromatic substitution. This guide presents a robust, step-by-step protocol, complete with quantitative data, safety precautions, and methods for product characterization, designed to ensure reliable and reproducible outcomes in the laboratory.

Mechanistic Rationale and Strategy

The reaction between this compound and N-Bromosuccinimide (NBS) presents a classic case of regioselective control. NBS is a versatile reagent capable of acting as a source of electrophilic bromine (Br+) or as a bromine radical (Br•), depending on the reaction conditions.[1][2] Understanding this duality is paramount to achieving the desired synthetic outcome.

Competing Pathways: Benzylic vs. Aromatic Bromination
  • Free-Radical Benzylic Bromination (Wohl-Ziegler Reaction): The target reaction involves the substitution of a hydrogen atom on the benzylic methyl group. This pathway is favored under free-radical conditions.[3] The reaction is initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar, anhydrous solvent like carbon tetrachloride (CCl₄) or a safer alternative like acetonitrile.[1][4][5] The stability of the intermediate benzylic radical, which is resonance-stabilized by the aromatic ring, is the primary driving force for this selectivity.[6][7][8]

  • Electrophilic Aromatic Substitution: The starting material's aromatic ring is substituted with a strongly activating amino group and a weakly activating methyl group. These groups would typically direct an electrophile to the C4 and C6 positions. This reaction is favored in polar solvents (e.g., DMF) and can be promoted by acid catalysis.[9][10][11] While possible, this pathway can be suppressed by avoiding polar protic solvents and acidic conditions.

The protocol described herein is optimized for the free-radical pathway to ensure the selective formation of the benzylic bromide.

Free-Radical Reaction Mechanism

The Wohl-Ziegler reaction proceeds via a radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination.[3][12]

  • Initiation: The reaction begins with the homolytic cleavage of a radical initiator (e.g., AIBN) upon heating, which then generates a small amount of bromine radicals (Br•) from NBS.

  • Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzyl radical and hydrogen bromide (HBr). This benzylic radical then reacts with a molecule of Br₂ (generated in low concentration from the reaction of NBS with HBr) to form the desired product and a new bromine radical, which continues the chain.[3][6][13]

  • Termination: The reaction concludes when radicals combine to form non-radical species.

G Figure 1: Free-Radical Benzylic Bromination Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination AIBN AIBN (Initiator) NBS_init NBS AIBN->NBS_init heat (Δ) Br_rad Br• (Bromine Radical) NBS_init->Br_rad generates HBr HBr Br_rad->HBr forms Start_Mat Substrate (-CH₃) Benzyl_rad Benzylic Radical (-CH₂•) Start_Mat->Benzyl_rad + Br• Product Product (-CH₂Br) Benzyl_rad->Product + Br₂ Product->Br_rad releases Br2 Br₂ Br2->Benzyl_rad HBr->Br2 + NBS NBS_prop NBS Term1 Br• + Br• → Br₂ Term2 R• + Br• → R-Br Term3 R• + R• → R-R

Caption: Figure 1: Free-Radical Benzylic Bromination Mechanism.

Experimental Protocol

This protocol details the synthesis of 2-amino-3-bromo-5-(bromomethyl)benzoic acid on a 5 mmol scale.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )Amount (mmol)Mass/VolumeNotes
This compound13091-43-5230.065.01.15 gStarting material. Ensure it is dry.[14]
N-Bromosuccinimide (NBS)128-08-5177.985.250.934 g1.05 eq. Use freshly recrystallized NBS for best results.[1]
Azobisisobutyronitrile (AIBN)78-67-1164.210.2541 mg0.05 eq. Radical initiator. Handle with care.
Acetonitrile (CH₃CN)75-05-841.05-50 mLAnhydrous solvent. A safer alternative to CCl₄.[15]
Ethyl Acetate (EtOAc)141-78-688.11-~150 mLFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃) Solution---~50 mLFor washing.
Brine---~50 mLFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04-~5 gFor drying organic layer.
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.15 g, 5.0 mmol).

  • Reagent Addition: Add anhydrous acetonitrile (50 mL), followed by N-Bromosuccinimide (0.934 g, 5.25 mmol) and AIBN (41 mg, 0.25 mmol).

  • Reaction Execution: Place the flask in a pre-heated oil bath at 85 °C and allow the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., mobile phase 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours. The starting material spot should diminish and a new, lower Rf product spot should appear.

  • Work-up - Step 1 (Cooling & Filtration): Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. The succinimide byproduct will precipitate as a white solid. Filter the reaction mixture through a Büchner funnel to remove the succinimide, washing the solid with a small amount of cold acetonitrile.

  • Work-up - Step 2 (Solvent Removal): Transfer the filtrate to a round-bottom flask and remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Work-up - Step 3 (Extraction): Dissolve the resulting residue in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product, typically an off-white or pale yellow solid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford the pure 2-amino-3-bromo-5-(bromomethyl)benzoic acid.

Workflow and Characterization

Experimental Workflow Diagram

G Figure 2: Experimental Workflow Setup 1. Reaction Setup (Flask, Condenser, Stir Bar) Add 2. Add Reagents (Substrate, NBS, AIBN, CH₃CN) Setup->Add Reflux 3. Reflux at 85°C (2-4 hours) Add->Reflux Monitor 4. Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete Cool 5. Cool to RT & Filter (Remove Succinimide) Monitor->Cool Complete Evap 6. Evaporate Solvent (Rotary Evaporator) Cool->Evap Extract 7. Liquid-Liquid Extraction (EtOAc, NaHCO₃, Brine) Evap->Extract Dry 8. Dry & Concentrate (Na₂SO₄, Evaporate) Extract->Dry Purify 9. Purification (Recrystallization) Dry->Purify Characterize 10. Characterization (NMR, MS, MP) Purify->Characterize

Caption: Figure 2: Experimental Workflow.

Expected Product Characterization
  • Product Name: 2-Amino-3-bromo-5-(bromomethyl)benzoic acid

  • Molecular Formula: C₈H₇Br₂NO₂

  • Molar Mass: 308.96 g/mol

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR: Expect a characteristic singlet for the benzylic protons (-CH₂Br) around δ 4.5-4.8 ppm. The aromatic protons will appear as distinct signals, and the amine (-NH₂) and carboxylic acid (-COOH) protons will be broad singlets.

  • Mass Spectrometry (MS): Expect to see the molecular ion peak cluster characteristic of a dibrominated compound (isotopes ¹⁹Br and ⁸¹Br).

Safety and Handling Precautions

  • N-Bromosuccinimide (NBS): NBS is an irritant and a lachrymator. It should be handled in a well-ventilated fume hood. Avoid contact with skin and eyes. Pure NBS is white; if it is yellow or brown, it may contain free bromine and should be recrystallized from water before use.[1][5]

  • Azobisisobutyronitrile (AIBN): AIBN is a flammable solid and can decompose exothermically. It should be stored in a cool place and handled with care, avoiding friction or shock.

  • Solvents: Acetonitrile and ethyl acetate are flammable. All heating should be conducted in a well-ventilated fume hood away from open flames.

  • General: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

This application note provides a scientifically grounded and detailed protocol for the selective benzylic bromination of this compound. By carefully controlling the reaction conditions to favor a free-radical mechanism, researchers can efficiently synthesize 2-amino-3-bromo-5-(bromomethyl)benzoic acid, a valuable intermediate for further chemical synthesis. The outlined procedures for reaction execution, monitoring, work-up, and purification are designed to be robust and reproducible, forming a reliable foundation for laboratory work.

References

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
  • Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
  • Chemistry Steps. (n.d.). Benzylic Bromination.
  • Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds.
  • Chemia. (2022, March 28). Allylic position and benzylic position bromination: bromination reactions that use NBS(1): N-bromo compounds(3): Discussion series on bromination/iodination reactions 3.
  • Khan Academy. (n.d.). Synthesis of substituted benzene rings II (video).
  • ResearchGate. (2025, August 6). Alternative approach to the free radical bromination of oligopyridine benzylic-methyl group | Request PDF.
  • Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS.
  • Taylor & Francis Online. (n.d.). Hydrochloric Acid Catalysis of N-Bromosuccinimide (NBS) Mediated Nuclear Aromatic Brominations in Acetone.
  • PubMed Central (PMC). (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
  • Wikipedia. (n.d.). N-Bromosuccinimide.
  • Oregon State University. (2020, June 22). Chapter 3 Worked Problem 1.
  • Quora. (2017, May 12). What is the role of the NBS (N-bromosuccinimide) reagent in organic chemistry?.
  • Wikipedia. (2019, July 6). N-Bromosuccinimide.
  • Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde.
  • Sciencemadness.org. (2004, February 18). Rate of Bromination on Substituted Benzenes.
  • PubChem. (n.d.). 2-amino-5-bromo-3-methylbenzoic acid.
  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.
  • ChemBK. (2024, April 9). This compound.

Sources

Synthesis of Quinazolinones from 2-Amino-3-bromo-5-methylbenzoic Acid: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of quinazolinone derivatives, a pivotal class of heterocyclic compounds in medicinal chemistry, starting from 2-amino-3-bromo-5-methylbenzoic acid. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the synthetic strategy, reaction mechanisms, and practical laboratory procedures.

Introduction: The Significance of the Quinazolinone Scaffold

Quinazolinones are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrimidinone ring.[1] This structural motif is a cornerstone in drug discovery, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[2][3] The versatile synthetic accessibility of the quinazolinone core allows for extensive chemical modifications, enabling the fine-tuning of their biological profiles.[1] This guide focuses on a robust synthetic pathway commencing with the readily available substituted anthranilic acid, this compound, to generate a library of potentially bioactive quinazolinone derivatives.

Core Synthetic Strategy: The Benzoxazinone Intermediate Route

The most common and reliable method for synthesizing 4(3H)-quinazolinones from anthranilic acid derivatives proceeds through a two-step sequence.[2][4] The initial step involves the cyclization of the anthranilic acid with an acylating agent, typically an acid anhydride or acid chloride, to form a reactive benzoxazinone intermediate.[4][5] This intermediate is then subjected to a condensation reaction with a primary amine to yield the desired 2,3-disubstituted quinazolin-4(3H)-one.[2] This strategy offers the advantage of introducing diversity at two positions of the quinazolinone core by varying the acylating agent and the primary amine.

Below is a generalized workflow for this synthetic approach.

G cluster_0 PART 1: Benzoxazinone Formation cluster_1 PART 2: Quinazolinone Synthesis cluster_2 PART 3: Purification & Analysis A This compound D Reaction Mixture 1 A->D B Acyl Chloride (R1COCl) or Acid Anhydride ((R1CO)2O) B->D C Pyridine (Base & Solvent) C->D Catalyst E 7-Bromo-2-R1-6-methyl-4H-3,1-benzoxazin-4-one D->E Cyclization G Reaction Mixture 2 E->G F Primary Amine (R2NH2) F->G H 7-Bromo-2-R1-3-R2-6-methylquinazolin-4(3H)-one G->H Condensation I Crude Product H->I J Purification (Recrystallization or Chromatography) I->J K Characterization (NMR, IR, MS) J->K L Pure Quinazolinone Derivative K->L

Figure 1. General workflow for the synthesis of quinazolinone derivatives.

Detailed Reaction Mechanism

The formation of the quinazolinone ring via the benzoxazinone intermediate is a well-established process. The following mechanism illustrates the key steps:

  • Acylation of the Amino Group: The synthesis is initiated by the acylation of the amino group of this compound with an acyl chloride or acid anhydride. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.

  • Intramolecular Cyclization: The resulting N-acyl intermediate undergoes an intramolecular nucleophilic attack from the carboxylate group onto the newly formed amide carbonyl carbon. This is followed by dehydration to form the stable six-membered benzoxazinone ring.

  • Nucleophilic Attack by the Amine: The benzoxazinone intermediate is then subjected to a nucleophilic attack by a primary amine at the C-4 carbonyl carbon. This leads to the opening of the oxazinone ring.[5]

  • Intramolecular Cyclization and Dehydration: The newly formed intermediate undergoes a second intramolecular cyclization, where the terminal amino group attacks the amide carbonyl carbon. Subsequent dehydration results in the formation of the thermodynamically stable quinazolinone ring.

G cluster_0 Benzoxazinone Formation cluster_1 Quinazolinone Formation A This compound B Acyl Chloride (R1COCl) C N-Acyl Intermediate A->C + R1COCl - HCl D 7-Bromo-2-R1-6-methyl-4H-3,1-benzoxazin-4-one C->D Intramolecular Cyclization & Dehydration E Primary Amine (R2NH2) F Ring-Opened Intermediate D->F Nucleophilic Attack by R2NH2 G 7-Bromo-2-R1-3-R2-6-methylquinazolin-4(3H)-one F->G Intramolecular Cyclization & Dehydration

Figure 2. Plausible reaction mechanism for quinazolinone synthesis.

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a representative quinazolinone derivative from this compound.

Protocol 1: Synthesis of 7-Bromo-6-methyl-2-phenyl-4H-3,1-benzoxazin-4-one

This protocol details the formation of the benzoxazinone intermediate using benzoyl chloride as the acylating agent.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
This compound230.06102.30 g
Benzoyl chloride140.57121.43 mL
Pyridine (anhydrous)79.10-20 mL

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (2.30 g, 10 mmol) in anhydrous pyridine (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.43 mL, 12 mmol) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate, 7:3).

  • Upon completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to afford the crude 7-bromo-6-methyl-2-phenyl-4H-3,1-benzoxazin-4-one.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Protocol 2: Synthesis of 7-Bromo-6-methyl-2-phenyl-3-(prop-2-yn-1-yl)quinazolin-4(3H)-one

This protocol describes the condensation of the benzoxazinone intermediate with propargylamine to yield the final quinazolinone product.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
7-Bromo-6-methyl-2-phenyl-4H-3,1-benzoxazin-4-one316.1551.58 g
Propargylamine55.0860.41 mL
Glacial Acetic Acid60.05-15 mL

Procedure:

  • In a 50 mL round-bottom flask, suspend 7-bromo-6-methyl-2-phenyl-4H-3,1-benzoxazin-4-one (1.58 g, 5 mmol) in glacial acetic acid (15 mL).

  • Add propargylamine (0.41 mL, 6 mmol) to the suspension.

  • Heat the reaction mixture at reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into 50 mL of crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Characterization of Quinazolinone Derivatives

The structural elucidation of the synthesized quinazolinones is crucial and is typically achieved through a combination of spectroscopic techniques.[6][7]

Spectroscopic Data Summary (Expected)

The following table provides expected ranges for the key spectroscopic signals of a representative quinazolinone derivative, 7-bromo-6-methyl-2-phenyl-3-substituted-quinazolin-4(3H)-one. Actual values may vary depending on the specific substituents and the solvent used for analysis.[6][8]

TechniqueExpected Observations
¹H NMR (Proton NMR) - Aromatic protons of the quinazolinone core and the 2-phenyl group typically appear in the range of δ 7.0-8.5 ppm. - The methyl protons at position 6 will appear as a singlet around δ 2.4-2.6 ppm. - Protons of the N-3 substituent will have characteristic chemical shifts depending on their chemical environment.
¹³C NMR (Carbon NMR) - The carbonyl carbon (C-4) of the quinazolinone ring is expected to resonate around δ 160-165 ppm. - The C-2 carbon will appear in the range of δ 150-155 ppm. - Aromatic carbons will be observed between δ 115-150 ppm. - The methyl carbon will be found around δ 20-25 ppm.
IR Spectroscopy - A strong absorption band for the C=O stretching of the quinazolinone ring will be observed around 1670-1690 cm⁻¹. - C=N stretching vibrations are typically seen in the region of 1610-1630 cm⁻¹. - Aromatic C-H stretching will appear above 3000 cm⁻¹.
Mass Spectrometry - The mass spectrum will show the molecular ion peak (M⁺) corresponding to the calculated molecular weight of the synthesized compound. - Fragmentation patterns can provide further structural information.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The successful synthesis of the benzoxazinone intermediate in Protocol 1 can be confirmed by its characteristic spectroscopic data before proceeding to Protocol 2. The progress of each reaction should be diligently monitored by TLC to ensure the consumption of starting materials and the formation of the desired product. The final purified compound should be subjected to a full suite of spectroscopic analyses (¹H NMR, ¹³C NMR, IR, and MS) to unequivocally confirm its structure and purity.[7]

Conclusion

The synthesis of quinazolinones from this compound via a benzoxazinone intermediate is a versatile and reliable method for generating a diverse range of these pharmacologically important molecules. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to successfully synthesize and characterize novel quinazolinone derivatives for potential applications in drug discovery and development.

References

  • Meftah, O. N., Ali, A., & Al-kaf, A. G. (n.d.). Recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: A review.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
  • Borah, R., et al. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry.
  • ResearchGate. (n.d.). Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid.
  • Kavran, M., et al. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Taylor & Francis Online.
  • Patil, S. B., et al. (2018). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. International Journal of Trend in Scientific Research and Development.
  • ResearchGate. (n.d.). Plausible reaction mechanism for the synthesis of quinazolinone.
  • JoVE. (n.d.). One-Step Synthesis of 4(3H)-Quinazolinones: An Important Heterocyclic Scaffold in Medicinal Chemistry.
  • PubMed. (2021). Synthesis of the quinazolinone derivatives using an acid-functionalized magnetic silica heterogeneous catalyst in terms of green chemistry.
  • National Institutes of Health. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization.
  • Frontiers. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
  • ACS Publications. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines.
  • MDPI. (2022). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study.
  • DergiPark. (n.d.). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds.
  • DOI. (2019). Preparation of 4(3H)-quinazolinones from aryldiazonium salt, nitriles and 2-aminobenzoate via a cascade annulation.
  • ResearchGate. (n.d.). Methodologies for the synthesis of quinazolinones.
  • ResearchGate. (n.d.). A Novel Method for the Synthesis of 4(3H)-Quinazolinones.
  • ProQuest. (2021). Synthesis of the quinazolinone derivatives using an acid-functionalized magnetic silica heterogeneous catalyst in terms of green chemistry.
  • ResearchGate. (n.d.). Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid.
  • National Institutes of Health. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities.
  • Generis Publishing. (n.d.). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES.
  • Oriental Journal of Chemistry. (2018). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives.
  • CyberLeninka. (n.d.). OPTIMAL SYNTHESIS OF QUINAZOLIN-4-ONE.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines.
  • National Institutes of Health. (2024). One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst.
  • RSC Publishing. (n.d.). Recent advances in the synthesis of 2,3-fused quinazolinones.

Sources

Application Notes and Protocols for Microwave-Assisted Synthesis Using 2-Amino-3-bromo-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Accelerating Discovery with Microwave Chemistry

In the fast-paced environment of drug discovery and development, the rapid synthesis of novel chemical entities is paramount.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically reducing reaction times from hours or days to mere minutes.[2][3] This is achieved through the unique heating mechanism of microwave energy, which directly interacts with polar molecules in the reaction mixture, leading to rapid, uniform, and efficient heating.[4][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 2-Amino-3-bromo-5-methylbenzoic acid as a versatile building block in microwave-assisted synthesis. This compound is a valuable intermediate in the synthesis of a variety of pharmaceuticals, particularly those targeting inflammatory diseases and cancer.[6] We will explore its application in key bond-forming reactions, providing detailed protocols and insights into the causality behind experimental choices.

The core advantage of microwave synthesis lies in its ability to accelerate reaction kinetics by rapidly reaching and maintaining target temperatures.[7] Unlike conventional heating methods that rely on slow heat transfer through vessel walls, microwaves generate heat volumetrically within the sample.[8] This often leads to higher yields, cleaner reaction profiles with fewer by-products, and is considered a greener chemistry approach due to reduced energy consumption and the potential for solvent-free reactions.[9][10]

Causality of Experimental Choices: Why Microwave Synthesis?

The decision to employ microwave irradiation is driven by the need for efficiency and speed. The interaction of the microwave's electric field with polar molecules induces rapid rotation, generating heat.[4] This "dielectric heating" is highly dependent on the dipole moment of the molecules present.[7] Solvents with high dielectric constants are particularly effective at absorbing microwave energy and transferring it to the reactants.[5] For this compound, its polar functional groups (amino and carboxylic acid) make it and its reaction mixtures suitable for microwave heating.

Furthermore, reactions conducted in sealed vessels under microwave irradiation can reach temperatures far above the solvent's boiling point at atmospheric pressure, leading to significant rate enhancements.[11] This is particularly advantageous for reactions with high activation energies.

Experimental Workflow: A Generalized Approach

The following diagram outlines a typical workflow for a microwave-assisted synthesis experiment. This process emphasizes safety and efficiency, from reactant preparation to product purification.

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reactants Prepare Reactants & Solvent add_reagents Add Reagents to Microwave Vial prep_reactants->add_reagents seal_vial Seal Vial add_reagents->seal_vial place_in_reactor Place Vial in Microwave Reactor seal_vial->place_in_reactor set_params Set Reaction Parameters (Temp, Time, Power) place_in_reactor->set_params run_reaction Run Reaction set_params->run_reaction cool_vial Cool Vial to Room Temp run_reaction->cool_vial extract_product Extract Crude Product cool_vial->extract_product purify_product Purify by Chromatography extract_product->purify_product characterize Characterize Product (NMR, MS, etc.) purify_product->characterize

Caption: Generalized workflow for microwave-assisted organic synthesis.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds. The bromine atom on the this compound scaffold is an ideal handle for this transformation, allowing for the introduction of various aryl or heteroaryl groups. The following is a representative protocol adapted from procedures for structurally similar compounds.[4][12]

Objective: To synthesize 2-amino-5-methyl-3-(phenyl)benzoic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a more advanced pre-catalyst)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture, DMF)

  • Microwave reactor vial (10 mL) with a stir bar

Experimental Procedure:

  • Reagent Preparation: In a 10 mL microwave process vial, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (5 mL).

  • Vial Sealing: Securely seal the vial with a Teflon-lined cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a constant temperature of 120-150°C for 10-30 minutes. Reaction progress can be monitored by thin-layer chromatography (TLC).[12]

  • Work-up: After the reaction, allow the vial to cool to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Reaction Parameters

ParameterValueRationale
Temperature120-150 °CHigher temperatures accelerate the catalytic cycle.[11]
Time10-30 minutesSignificantly reduced from conventional heating times of several hours.[12]
BaseK₂CO₃ or Cs₂CO₃Essential for the transmetalation step in the catalytic cycle.
SolventDioxane/WaterA polar solvent system that heats efficiently in the microwave.
CatalystPd(PPh₃)₄A common and effective catalyst for Suzuki couplings.

Protocol 2: Microwave-Assisted Synthesis of Quinazolinone Derivatives

Quinazolinones are a class of heterocyclic compounds with a wide range of biological activities.[8] this compound is an excellent precursor for the synthesis of these scaffolds. The following protocol is a generalized procedure for the condensation reaction to form a quinazolinone core, inspired by established microwave-assisted methods.[5][13]

Objective: To synthesize a 2,3-disubstituted quinazolin-4-one derivative.

Materials:

  • This compound

  • An amine (e.g., aniline)

  • An anhydride (e.g., acetic anhydride) or an aldehyde

  • Solvent (e.g., DMF, or solvent-free)

  • Microwave reactor vial (10 mL) with a stir bar

Experimental Procedure:

  • Intermediate Formation (optional but common): In a microwave vial, react this compound with an anhydride (e.g., acetic anhydride) to form the corresponding benzoxazinone intermediate. This can often be done under microwave irradiation for a few minutes.[5]

  • Quinazolinone Formation: To the intermediate in the vial, add the desired amine (1.0 mmol).

  • Microwave Irradiation: Seal the vial and irradiate in the microwave reactor at 140-160°C for 5-20 minutes.[7]

  • Work-up: After cooling, the product may precipitate. If so, it can be collected by filtration. Otherwise, an extractive work-up with a suitable organic solvent is necessary.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Logical Relationship: Quinazolinone Synthesis Pathway

The synthesis of quinazolinones from anthranilic acids often proceeds through a key intermediate, which then undergoes cyclization.

G A 2-Amino-3-bromo- 5-methylbenzoic Acid B Benzoxazinone Intermediate A->B + Acylating Agent (Microwave) C Quinazolinone Product B->C + Amine (Microwave)

Caption: Reaction pathway for quinazolinone synthesis.

Safety Precautions in Microwave Chemistry

While microwave synthesis is generally safe when performed correctly, it is crucial to adhere to strict safety protocols.[14]

  • Pressure Management: Reactions in sealed vessels can generate significant pressure. Always use vials and caps rated for the temperatures and pressures you intend to use. Modern microwave reactors have built-in pressure monitoring.

  • Solvent Choice: Be aware of the properties of your solvents at high temperatures. Avoid highly volatile or flammable solvents unless the reactor is specifically designed for their use.

  • Exothermic Reactions: Highly exothermic reactions can lead to a rapid and dangerous increase in temperature and pressure. It is advisable to run such reactions at lower power and with careful temperature monitoring.[14]

  • Equipment Integrity: Never use domestic microwave ovens for chemical synthesis. Laboratory-grade microwave reactors are designed with safety features, such as pressure relief mechanisms and microwave leakage detectors, that are absent in household appliances.[14]

Conclusion and Future Outlook

Microwave-assisted synthesis using this compound offers a rapid and efficient route to a diverse range of chemical structures relevant to drug discovery. The protocols provided herein serve as a robust starting point for researchers to explore the vast chemical space accessible from this versatile building block. The continued development of microwave technology, including scale-up capabilities, promises to further integrate this powerful tool into the workflows of medicinal and process chemists, accelerating the journey from discovery to clinical application.[2][11]

References

  • MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • IJNRD. (2023, June 6). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH.
  • EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development.
  • Unknown. (n.d.). The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: A Review.
  • Frontiers. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
  • CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis.
  • Scholars Research Library. (n.d.). Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives.
  • NIH. (2023, July 10). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane.
  • Unknown. (n.d.). A brief review: Microwave assisted organic reaction.
  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis.
  • ANU BOOKS PUBLISHER & DISTRIBUTOR. (n.d.). Role of Microwave in Pharmaceutical Sciences.
  • ResearchGate. (2025, August 6). Microwaves in drug discovery and development: A Review.
  • MDPI. (2023, November 7). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
  • Unknown. (n.d.). PART - 1 INTRODUCTION.
  • Unknown. (n.d.). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions.
  • PubMed. (n.d.). Microwave-assisted efficient copper-promoted N-arylation of amines with arylboronic acids.

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Application Notes and Protocols: The Strategic Use of 2-Amino-3-bromo-5-methylbenzoic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Pivotal Intermediate in Modern Crop Protection

2-Amino-3-bromo-5-methylbenzoic acid is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of advanced agrochemicals.[1][2] Its structure, featuring an amino group, a carboxylic acid, and a bromine atom on a methyl-substituted benzene ring, offers multiple reaction sites for constructing complex, biologically active molecules.[1] These functional groups make it an ideal precursor for developing novel insecticides, particularly those within the highly effective anthranilic diamide class.[1][3] This document provides an in-depth guide to the application of this key intermediate, focusing on its role in the synthesis of the market-leading insecticide, chlorantraniliprole, and outlines detailed protocols for its utilization. While industrial synthesis of chlorantraniliprole often uses the analogous 2-amino-5-chloro-3-methylbenzoic acid, the synthetic principles and reaction pathways detailed herein are directly applicable to its bromo-substituted counterpart.

Core Application: Synthesis of Anthranilic Diamide Insecticides

The primary application of this compound and its analogs in agrochemistry is in the production of anthranilic diamide insecticides.[3] This class of compounds, which includes chlorantraniliprole and cyantraniliprole, is renowned for its novel mode of action, high insecticidal efficacy, and favorable safety profile for non-target organisms.[4][5]

Mechanism of Action: Anthranilic diamides function by targeting insect ryanodine receptors (RyRs).[5][6] These receptors are ligand-gated calcium channels located on the sarcoplasmic reticulum of muscle cells. The insecticide locks the receptor in an open state, causing an uncontrolled release of internal calcium stores.[6][7] This leads to impaired muscle regulation, paralysis, cessation of feeding, and eventual death of the target pest.[7] This unique mechanism makes them highly effective against a broad spectrum of chewing pests, particularly Lepidoptera (moths and butterflies).[5]

Convergent Synthetic Strategy: The industrial synthesis of chlorantraniliprole is a convergent process, meaning two complex intermediates are synthesized separately before being joined in a final coupling step.[8][9]

  • Intermediate A: An N-methyl anthranilamide derivative, synthesized from a substituted 2-aminobenzoic acid like 2-amino-5-chloro-3-methylbenzoic acid.

  • Intermediate B: A pyrazole carboxylic acid derivative, specifically 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid.[8][10]

The final and crucial step involves the formation of an amide bond between these two intermediates.[8]

G cluster_A Intermediate A Synthesis cluster_B Intermediate B Synthesis A_start 2-Amino-3-methylbenzoic Acid (or chloro/bromo analog) A_mid Benzoxazinone Intermediate A_start->A_mid Chlorination/ Cyclization A_end 2-Amino-5-chloro- N,3-dimethylbenzamide A_mid->A_end Aminolysis w/ Methylamine Final Chlorantraniliprole A_end->Final Amide Coupling B_start 2,3-Dichloropyridine B_mid1 (3-chloropyridin-2-yl)-hydrazine B_start->B_mid1 Hydrazine Hydrate B_mid2 Pyrazoline Intermediate B_mid1->B_mid2 Cyclization B_end 3-Bromo-1-(3-chloro-2-pyridinyl)- 1H-pyrazole-5-carboxylic acid B_mid2->B_end Oxidation/ Bromination/ Hydrolysis B_end->Final G cluster_main Benzoxazinone Formation Mechanism struct1 Pyrazole-COOH + MsCl struct2 Mixed Anhydride (Activated Intermediate) struct1->struct2 Base (e.g., Picoline) struct4 Benzoxazinone Product struct2->struct4 Intramolecular Nucleophilic Attack struct3 Aminobenzoic Acid struct3->struct4

Caption: Mechanism of Benzoxazinone intermediate formation.

Route 2: Direct Amide Coupling

This route involves the direct formation of the amide bond between the two key intermediates without forming a cyclized intermediate. [8] Causality Behind Experimental Choices:

  • Coupling Reagents: This approach requires the use of specialized peptide coupling reagents. Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with additives like HOBt (Hydroxybenzotriazole) are used to activate the carboxylic acid. [11][12][13]* Mechanism: These reagents convert the carboxylic acid into a highly reactive O-acylisourea (with EDC) or an activated ester (with HATU/HOBt), which is then readily attacked by the amine of the second intermediate to form the amide bond directly. [12][14]This method is common in medicinal chemistry and can provide high yields, but the reagents can be more expensive than those used in the benzoxazinone route. [12]

Data Presentation: Reaction Parameters

The following table summarizes typical conditions for the key benzoxazinone formation step, based on published patent literature.

ParameterDescriptionReference
Reactant 1 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid[15][16]
Reactant 2 2-Amino-5-chloro-3-methylbenzoic acid[15][16]
Activating Agent Methanesulfonyl Chloride (MsCl)[15][16]
Base Inorganic (e.g., Na₂CO₃, K₂CO₃) or Organic (e.g., 3-Picoline)[10][15]
Solvent Acetonitrile, Propionitrile[10][15]
Temperature -5 °C to 35 °C[9][10]
Reaction Time 4 - 8 hours[15]
Typical Yield >95% (uncorrected)[10]

Detailed Experimental Protocols

Disclaimer: These protocols are intended for informational purposes for trained chemists. All procedures should be performed in a suitable fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of Benzoxazinone Intermediate

This protocol is adapted from established industrial processes for the synthesis of the key intermediate leading to chlorantraniliprole. [15][16]

  • Reaction Setup: To a suitable reaction vessel equipped with a mechanical stirrer and a temperature probe, add 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (1.0 eq) and acetonitrile (approx. 8 volumes).

  • Base Addition: Stir the mixture at ambient temperature (25 °C) to form a slurry. Add an inorganic base such as potassium bicarbonate (1.05 eq) portion-wise over 15 minutes.

  • Activation: Cool the mixture if necessary to maintain 25 °C. Add methanesulfonyl chloride (MsCl) (0.6 eq) dropwise over 30 minutes. Stir for an additional 30 minutes.

  • Addition of Amine: Add 2-amino-5-chloro-3-methylbenzoic acid (1.0 eq) to the slurry. Stir for 30 minutes. The temperature should be maintained between 28-32 °C. [15]5. Second Addition: Add a second portion of base (e.g., sodium carbonate, 1.0 eq) followed by a second portion of MsCl (1.0 eq) over 1 hour. [15]6. Reaction Monitoring: Stir the reaction mixture at 30 °C for 6-8 hours. Monitor the reaction progress by a suitable chromatographic method (e.g., HPLC or TLC) until the starting materials are consumed.

  • Workup: Upon completion, the resulting mass containing the benzoxazinone intermediate can often be used directly in the next step without isolation. [15]

Protocol 2: Synthesis of Chlorantraniliprole from Benzoxazinone

This protocol details the ring-opening of the intermediate formed in Protocol 1. [15]

  • Reaction Setup: Take the reaction mass containing the 2-[3-bromo-1-(3-chloro-2-pyridyl)-1H-pyrazol-5-yl]-6-chloro-8-methyl-4H-3,1-benzoxazin-4-one from the previous step.

  • Aminolysis: Pass methylamine gas through the reaction mixture, or add an aqueous solution of methylamine (e.g., 40% w/w) dropwise. [9]Maintain the temperature below 35 °C.

  • Reaction Monitoring: Continue the addition of methylamine until HPLC analysis shows the complete disappearance of the benzoxazinone intermediate. [15]4. Isolation: Add water to the reaction mixture to precipitate the crude product. [10]5. Purification: Filter the solids, wash with a mixture of acetonitrile and water, and then with fresh acetonitrile. [10]Dry the solid under vacuum to afford the final product, chlorantraniliprole, as a powder. [10]A typical uncorrected yield for this two-step, one-pot process is approximately 97%. [10]

Conclusion

This compound and its halogenated analogs are indispensable intermediates in the agrochemical industry. Their structural features are expertly exploited in the convergent synthesis of anthranilic diamide insecticides like chlorantraniliprole. The well-established synthetic routes, particularly the robust and high-yielding pathway through a benzoxazinone intermediate, demonstrate the power of strategic molecular design. Understanding the mechanisms and protocols associated with this key building block is crucial for researchers and scientists working on the development of next-generation crop protection solutions.

References

  • A Process For The Preparation Of Chlorantraniliprole. Quick Company.
  • Anthranilic diamide class of insecticides. ResearchGate.
  • Coupling Reagents in Amide Synthesis. Scribd.
  • Preparation method of chlorantraniliprole and intermediate thereof. Eureka | Patsnap.
  • This compound. MySkinRecipes.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
  • Novel Anthranilic Diamide Insecticides: Design, Synthesis, and Insecticidal Evaluation. ResearchGate.
  • Amide Synthesis. Fisher Scientific.
  • Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. MDPI.
  • Study on the synthesis of anthranilicdiamides insecticide. ResearchGate.
  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science.
  • Anthranilic diamide insecticides: chlorantraniliprole and cyantraniliprole. ResearchGate.

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The Strategic Application of 2-Amino-3-bromo-5-methylbenzoic Acid in the Synthesis of Novel Dual PARP/HDAC Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Dual-Targeting in Oncology

The landscape of cancer therapy is progressively shifting from single-target agents to multi-faceted approaches that can preemptively address the notorious adaptability of cancer cells. A particularly compelling strategy in this domain is the simultaneous inhibition of Poly (ADP-ribose) polymerase (PARP) and histone deacetylases (HDACs).[1][2] These two enzyme families play critical, yet distinct, roles in cancer cell survival and proliferation. PARP enzymes are cornerstones of DNA damage repair, while HDACs are epigenetic regulators that influence gene expression. The synergistic lethality achieved by their dual inhibition has shown immense promise, particularly in overcoming resistance to single-agent PARP inhibitors and expanding their applicability to a wider range of tumors.[3][4] This application note delineates the pivotal role of 2-Amino-3-bromo-5-methylbenzoic acid as a versatile precursor in the rational design and synthesis of potent dual PARP/HDAC inhibitors.

This compound: A Precursor of Choice

This compound is a trifunctional aromatic compound, the chemical properties of which make it an exceptionally valuable starting material for the synthesis of complex heterocyclic structures characteristic of many PARP inhibitors, such as Niraparib.[4] Its strategic utility stems from the orthogonal reactivity of its functional groups:

  • The amino group serves as a key nucleophile for the construction of nitrogen-containing heterocyclic cores, such as the indazole ring found in Niraparib.

  • The carboxylic acid moiety provides a handle for amide bond formation, a common linkage in many bioactive molecules.

  • The bromo substituent offers a site for cross-coupling reactions, enabling the introduction of diverse aryl or alkyl groups to modulate the pharmacological properties of the final compound.

  • The methyl group can influence the electronic properties and steric profile of the molecule, potentially enhancing binding affinity and selectivity.

This unique combination of reactive sites allows for a modular and convergent synthetic approach to dual PARP/HDAC inhibitors.

Conceptual Synthetic Strategy: From Precursor to Dual Inhibitor

The synthesis of a dual PARP/HDAC inhibitor from this compound can be conceptualized as a two-stage process. The first stage involves the construction of the PARP-inhibitory pharmacophore, followed by the introduction of an HDAC-targeting moiety. While a direct, published protocol starting from this specific precursor is not available, a scientifically sound and plausible synthetic route can be extrapolated from established methods for synthesizing PARP inhibitors and dual-function molecules.[3][5]

Part 1: Elaboration of the PARP-Inhibitory Core

The initial steps would focus on transforming this compound into a suitable heterocyclic scaffold, such as an indazolone or a phthalazinone, which are common cores in potent PARP inhibitors. This could be achieved through a series of reactions including diazotization of the amino group followed by intramolecular cyclization. The bromo and methyl groups on the aromatic ring can be retained or modified at this stage to fine-tune the interaction with the PARP active site.

Part 2: Installation of the HDAC-Targeting Moiety

With the PARP-inhibitory core in hand, the next phase involves the appendage of a functional group capable of chelating the zinc ion in the active site of HDAC enzymes. This is typically achieved by coupling the core structure with a molecule containing a zinc-binding group (ZBG), such as a hydroxamic acid or a benzamide. The carboxylic acid functionality of the original precursor, or a derivative thereof, can be activated and reacted with an appropriate amine-containing linker attached to the ZBG.

Exemplary Synthetic Protocol (Hypothetical)

The following protocol is a plausible, though hypothetical, multi-step synthesis illustrating the conversion of this compound into a dual PARP/HDAC inhibitor. This protocol is based on established chemical transformations in medicinal chemistry.

Step 1: Synthesis of a Diazonium Salt Intermediate

  • Suspend this compound (1 equivalent) in a solution of 2M hydrochloric acid.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.

Causality: The diazotization of the primary amine is a classic and efficient method to generate a reactive intermediate for subsequent cyclization reactions to form the core heterocyclic structure of the PARP inhibitor.

Step 2: Intramolecular Cyclization to form the Indazolone Core

  • To the freshly prepared diazonium salt solution, add a reducing agent such as sodium sulfite (2 equivalents) in water, portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

  • Upon completion, neutralize the reaction with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography to yield the indazolone core.

Causality: Reductive cyclization of the diazonium salt is a common strategy to form the indazole ring system, a privileged scaffold for PARP inhibition.

Step 3: Amide Coupling with a Linker-ZBG Moiety

  • Dissolve the indazolone core (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF).

  • Add a coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents).

  • To this mixture, add the amine-terminated linker connected to the HDAC zinc-binding group (e.g., an aminobenzamide derivative) (1.1 equivalents).

  • Stir the reaction at room temperature for 4-6 hours until completion.

  • Work up the reaction by adding water and extracting the product with an organic solvent.

  • Purify the final dual inhibitor by preparative High-Performance Liquid Chromatography (HPLC).

Causality: Amide bond formation is a robust and widely used reaction in medicinal chemistry to link different molecular fragments. The use of a coupling agent like HATU ensures efficient and high-yield formation of the amide bond under mild conditions.

Visualizing the Synthetic Workflow

G cluster_0 Part 1: PARP Inhibitor Core Synthesis cluster_1 Part 2: HDAC Targeting Moiety Installation Precursor This compound Diazonium Diazonium Salt Intermediate Precursor->Diazonium Diazotization (NaNO2, HCl) Indazolone Indazolone Core Diazonium->Indazolone Reductive Cyclization (Na2SO3) Dual_Inhibitor Dual PARP/HDAC Inhibitor Indazolone->Dual_Inhibitor Amide Coupling (HATU, DIPEA) Linker_ZBG Linker-ZBG Moiety Linker_ZBG->Dual_Inhibitor

Caption: Synthetic workflow from precursor to dual inhibitor.

Mechanism of Action: A Two-Pronged Attack on Cancer Cells

The dual inhibitors synthesized from this compound are designed to exert their anticancer effects through the simultaneous blockade of two critical cellular pathways:

  • PARP Inhibition and Synthetic Lethality: The indazolone core, derived from the precursor, mimics the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes. This competitive inhibition prevents the repair of single-strand DNA breaks. In cancer cells with pre-existing defects in homologous recombination repair (a common feature of many cancers), this accumulation of unrepaired DNA damage during replication leads to cell death through a mechanism known as synthetic lethality.

  • HDAC Inhibition and Epigenetic Reprogramming: The appended zinc-binding group chelates the zinc ion in the active site of HDAC enzymes. This inhibition leads to the hyperacetylation of histone proteins, resulting in a more open chromatin structure. This, in turn, can lead to the re-expression of tumor suppressor genes that were previously silenced. Furthermore, HDAC inhibition has been shown to downregulate the expression of key homologous recombination repair proteins, inducing a "BRCAness" phenotype in cancer cells that were previously proficient in this repair pathway. This acquired vulnerability makes them susceptible to the effects of PARP inhibition.[3]

Visualizing the Dual Inhibition Pathway

G cluster_0 Dual PARP/HDAC Inhibitor cluster_1 Cellular Targets & Effects Dual_Inhibitor Dual Inhibitor (from Precursor) PARP PARP Enzyme Dual_Inhibitor->PARP Binds to active site HDAC HDAC Enzyme Dual_Inhibitor->HDAC Chelates Zinc in active site DNA_Repair Inhibition of DNA Repair PARP->DNA_Repair Histone_Acetylation Histone Hyperacetylation HDAC->Histone_Acetylation Apoptosis Cancer Cell Apoptosis DNA_Repair->Apoptosis Synthetic Lethality BRCAness Induction of 'BRCAness' Histone_Acetylation->BRCAness BRCAness->Apoptosis Synergizes with PARP Inhibition

Caption: Mechanism of action of the dual PARP/HDAC inhibitor.

Quantitative Analysis of Inhibitory Potency

While specific IC50 data for dual inhibitors derived directly from this compound is not yet published, data from structurally related olaparib-based benzamide dual inhibitors provide a strong indication of the potential potency that can be achieved. The following table summarizes the inhibitory activities of a series of such compounds against key PARP and HDAC isoforms.[3]

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)HDAC1 IC50 (µM)HDAC6 IC50 (µM)
B101 1.120.210.08>10
B102 0.890.150.06>10
B201 2.150.450.04>10
B202 1.870.330.07>10
Olaparib 0.350.08NDND
Chidamide NDND0.04>10
ND: Not Determined

Data sourced from Zhu, Q., et al. (2024). Novel dual inhibitors of PARP and HDAC induce intratumoral STING-mediated antitumor immunity in triple-negative breast cancer. Cell Death & Differentiation.[3]

This data demonstrates that it is possible to design molecules with potent, nanomolar inhibition of PARP1 and PARP2, combined with low micromolar to nanomolar inhibition of HDAC1. The strategic use of precursors like this compound allows for the systematic exploration of the chemical space to optimize this dual activity.

Conclusion and Future Directions

This compound stands out as a highly valuable and versatile precursor for the synthesis of novel dual PARP/HDAC inhibitors. Its unique trifunctional nature provides a robust platform for the construction of complex, multi-pharmacophore molecules. The ability to systematically modify the core structure and append different zinc-binding groups allows for the fine-tuning of inhibitory potency and selectivity against various PARP and HDAC isoforms. The development of dual inhibitors from this and related precursors represents a promising frontier in cancer therapy, with the potential to overcome drug resistance and improve patient outcomes. Future research should focus on the actual synthesis and biological evaluation of dual inhibitors derived from this compound to validate the proposed synthetic strategies and to further elucidate the structure-activity relationships governing their dual inhibitory action.

References

  • Zhu, Q., et al. (2024). Novel dual inhibitors of PARP and HDAC induce intratumoral STING-mediated antitumor immunity in triple-negative breast cancer. Cell Death & Differentiation.
  • Lu, H., et al. (2019). Recent Study of Dual HDAC/PARP Inhibitor for the Treatment of Tumor. Current Topics in Medicinal Chemistry.
  • Chen, Y., et al. (2022). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. European Journal of Medicinal Chemistry.
  • Tiwari, D., et al. (2011). SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. International Journal of Drug Development and Research.
  • Shaanxi University of Science and Technology. (2017). A kind of synthetic method for preparing Niraparib. Google Patents.

Sources

Application Notes & Protocols: Leveraging 2-Amino-3-bromo-5-methylbenzoic Acid in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-canonical amino acids (NCAAs) into peptide structures is a cornerstone of modern drug discovery, enabling the design of peptidomimetics with enhanced stability, conformational rigidity, and novel functionalities. 2-Amino-3-bromo-5-methylbenzoic acid, a substituted anthranilic acid derivative, represents a uniquely valuable building block in this field. Its intrinsic steric hindrance, conferred by the ortho-bromo and meta-methyl substituents, serves to enforce specific torsional angles upon the peptide backbone, thereby creating conformationally constrained structures. Furthermore, the chemically tractable aryl bromide provides a versatile handle for post-synthetic modifications, allowing for the creation of complex peptide architectures. This guide provides an in-depth exploration of the applications of this compound, detailing optimized protocols for its incorporation into peptide chains and its subsequent chemical manipulation.

Introduction: A Building Block for Structural Control and Functionalization

Peptides are remarkable therapeutic agents, but their application is often limited by poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and selectivity. The strategic introduction of NCAAs that restrict backbone rotation is a proven method to overcome these limitations.[1][2] this compound is an exemplary scaffold for this purpose.

Its structure is notable for two key features:

  • Steric Constraint: The presence of a bromine atom ortho to the amino group introduces significant steric bulk. When incorporated into a peptide chain, this forces the adjacent amide bonds into well-defined, low-energy conformations, effectively "locking" the local backbone structure. This is invaluable for mimicking or stabilizing secondary structures like β-turns and helices.

  • Reactive Handle: The carbon-bromine bond is a versatile functional group for a variety of transition metal-catalyzed cross-coupling reactions.[3] This allows the peptide to be further modified after its initial synthesis, opening avenues for peptide stapling, cyclization, or conjugation to other molecules of interest (e.g., fluorophores, toxins, or pharmacokinetic modifiers).

This document will provide researchers with the foundational knowledge and detailed protocols required to effectively utilize this powerful building block in both solid-phase and solution-phase peptide synthesis.

Physicochemical Properties

A clear understanding of the physical properties of this compound is essential for its successful application in synthesis.

PropertyValueReference
IUPAC Name This compound[4]
CAS Number 13091-43-5[5]
Molecular Formula C₈H₈BrNO₂[4]
Molecular Weight 230.06 g/mol [4]
Melting Point 204-208 °C[5][6]
Appearance Solid[5]
Solubility Soluble in ethanol, ethers, and chlorinated hydrocarbons; insoluble in water.[6]

Core Application: Solid-Phase Peptide Synthesis (SPPS) of Sterically Hindered Peptides

The primary challenge in incorporating this compound is overcoming the steric hindrance that impedes the amide bond-forming reaction.[7] Standard coupling reagents are often insufficient, leading to low yields and deletion sequences.[7] The following protocols are optimized to address this challenge using the Fmoc/tBu strategy, the most common approach in modern SPPS.[8][9]

Workflow for SPPS Incorporation

The following diagram outlines the key steps for successfully incorporating the sterically hindered this compound residue into a growing peptide chain on a solid support.

SPPS_Workflow Resin Peptide-Resin (Free N-terminus) Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection 1. Wash1 DMF Wash Deprotection->Wash1 2. Coupling Hindered Coupling (Fmoc-NCAA, HATU, DIPEA in NMP) Wash1->Coupling 3. Wash2 DMF Wash Coupling->Wash2 4. Capping Capping (Optional) (Acetic Anhydride) Wash2->Capping 5. NextCycle Proceed to Next Cycle Capping->NextCycle 6.

Caption: SPPS cycle for incorporating a sterically hindered NCAA.

Protocol 1: Optimized Coupling of Fmoc-2-amino-3-bromo-5-methylbenzoic acid

This protocol employs a high-reactivity uronium salt-based activating agent and a superior solvating solvent to maximize coupling efficiency.

Materials:

  • Fmoc-2-amino-3-bromo-5-methylbenzoic acid

  • Peptide-resin with a free N-terminal amine

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[10]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N-Methyl-2-pyrrolidone (NMP) is preferred over Dimethylformamide (DMF) for its superior solvating properties, which can help disrupt peptide aggregation.[11]

  • Standard SPPS resins (e.g., Wang, Rink Amide)[12]

  • Deprotection Solution: 20% Piperidine in DMF

  • Washing Solvents: DMF, Dichloromethane (DCM)

Methodology:

  • Resin Swelling & Deprotection:

    • Swell the peptide-resin in DMF for 30 minutes.

    • Perform N-terminal Fmoc deprotection by treating the resin with 20% piperidine in DMF (2 x 10 minutes).[13]

    • Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x) to prepare for coupling.

  • Pre-activation and Coupling (First Coupling):

    • In a separate vessel, dissolve Fmoc-2-amino-3-bromo-5-methylbenzoic acid (4 eq. relative to resin loading) and HATU (3.9 eq.) in NMP.

    • Add DIPEA (8 eq.) to the solution and allow the mixture to pre-activate for 1-5 minutes. The solution will typically change color.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. Microwave-assisted synthesis can significantly shorten this time and improve efficiency.[11]

  • Monitoring and Second Coupling ("Double Coupling"):

    • After the initial coupling time, take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines. For a hindered coupling, the test will likely be positive (blue beads).

    • Wash the resin with DMF (3x).

    • Repeat the coupling step (Step 2) with a fresh solution of activated amino acid. Allow this second coupling to proceed for another 1-2 hours.[11]

    • Perform a final Kaiser test. A negative result (yellow/colorless beads) indicates the reaction is complete.

  • Capping (Recommended):

    • If the Kaiser test remains positive after double coupling, it is crucial to cap any unreacted N-terminal amines to prevent the formation of deletion peptide sequences.

    • Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 5% Ac₂O, 5% DIPEA) for 30 minutes.[14]

    • Wash the resin thoroughly with DMF (5x) and DCM (3x) before proceeding to the next cycle.

Optimizing Coupling Reagents for Hindered Residues

The choice of coupling reagent is critical. While standard carbodiimides like DCC are insufficient, modern onium salts form highly reactive esters that can overcome significant steric barriers.[10][11][15]

Reagent ClassExample(s)Activated SpeciesReactivityKey Advantages
Aminium/Uronium HATU, HCTUOAt/O-6-ClBt esterVery HighMost efficient reagents for hindered couplings; HOAt provides anchimeric assistance.[10]
Phosphonium PyBOP, PyAOPOBt/OAt esterHighHighly effective, avoids toxic HMPA byproduct seen with original BOP reagent.[15]
Carbodiimide DCC, DICO-acylisoureaLow-ModerateGenerally insufficient for hindered couplings; risk of DCU byproduct precipitation (DCC).[16]

Application Note: Post-Synthetic Modification via Suzuki Coupling

The aryl bromide of the incorporated residue is a powerful tool for diversification. It can be used in a variety of palladium-catalyzed cross-coupling reactions while the peptide is still attached to the solid support. The following protocol details an on-resin Suzuki-Miyaura coupling to introduce a new aryl or heteroaryl group.

Workflow for On-Resin Modification

PSM_Workflow Start Peptide-Resin (with Bromo-NCAA) Degas Solvent Degassing (Ar sparging) Start->Degas Reagents Add Reagents (Boronic Acid, Pd Catalyst, Base) Degas->Reagents React React under Inert Atmosphere (e.g., 60-80°C) Reagents->React Wash Thorough Washing (DMF, H₂O, DCM) React->Wash Cleave Cleavage from Resin (TFA Cocktail) Wash->Cleave Final Modified Peptide Cleave->Final

Caption: Post-synthetic modification of a peptide via on-resin Suzuki coupling.

Protocol 2: On-Resin Suzuki Coupling

Materials:

  • Dry, protected peptide-resin containing the 2-amino-3-bromo-5-methylbenzoyl moiety.

  • Aryl or heteroaryl boronic acid (3-5 eq.)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1-0.2 eq.)

  • Base: 2M aqueous Sodium Carbonate (Na₂CO₃) (4-6 eq.)

  • Solvent: Degassed DMF

Methodology:

  • Resin Preparation:

    • Place the dry peptide-resin in a reaction vessel. Swell the resin in degassed DMF for 30 minutes under an argon or nitrogen atmosphere.

  • Reagent Addition:

    • In a separate flask, dissolve the boronic acid and Pd(PPh₃)₄ in degassed DMF.

    • Add this solution to the swollen resin.

    • Add the aqueous Na₂CO₃ solution to the reaction mixture.

  • Reaction:

    • Seal the vessel and heat the mixture at 60-80 °C with gentle agitation for 4-12 hours. The reaction progress can be monitored by taking a small aliquot of resin, cleaving the peptide, and analyzing by LC-MS.

  • Washing:

    • After the reaction is complete, cool the vessel to room temperature.

    • Wash the resin extensively to remove all traces of catalyst and excess reagents. A typical washing sequence is: DMF (5x), 1:1 DMF/H₂O (3x), H₂O (3x), DMF (3x), DCM (5x).

  • Cleavage and Purification:

    • Dry the resin under vacuum.

    • Cleave the modified peptide from the resin using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O) for 2-3 hours.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

Concluding Remarks

This compound is more than a simple amino acid analogue; it is a strategic tool for peptide design. By introducing predictable conformational constraints, it enables the rational design of peptides with improved biological properties. The presence of the aryl bromide further expands its utility, transforming the peptide into a scaffold for complex chemical synthesis. The protocols detailed herein provide a robust framework for researchers to harness the full potential of this versatile building block, paving the way for the development of next-generation peptide therapeutics and chemical biology probes.

References

  • ChemBK. (2024). This compound.
  • Di Fenza, A., et al. (2018). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Marine Drugs.
  • Vámosi, G., et al. (2017). Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. Biochemistry.
  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron.
  • Niebler, C., et al. (2022). Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4. The Journal of Organic Chemistry.
  • Aapptec Peptides. Amino Acid Sidechain Deprotection.
  • Chem-Impex. This compound.
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Synthesis.
  • Cativiela, C., & Díaz-de-Villegas, M. D. (1998). Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1.
  • Kumar, A., et al. (2002). Newer N-substituted anthranilic acid derivatives as potent anti-inflammatory agents. European Journal of Medicinal Chemistry.
  • Vagner, J., et al. (2008). Introduction to Peptide Synthesis. Current Protocols in Protein Science.
  • AAPPTEC. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • PubChem. 2-Amino-5-bromo-3-methylbenzoic acid.
  • PubChem. This compound.
  • Kaur, R., et al. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research.
  • Amigo, J., et al. (2018). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology.
  • Bofill, J. M., & Albericio, F. (2014). Solid-phase peptide synthesis. RSC Advances.
  • Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.
  • NINGBO INNO PHARMCHEM CO.,LTD. Precision Organic Compounds for Laboratory Synthesis: Focus on 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID.
  • Kent, S. B. H. (2009). Product Class 11: Peptides. Science of Synthesis.
  • Martin, L. J., & Miller, S. J. (2018). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. Synlett.
  • Merck Millipore. Novabiochem®.
  • He, M., & Taussig, M. J. (2007). Protein synthesis with conformationally constrained cyclic dipeptides. Journal of the American Chemical Society.
  • Kumar, D., et al. (2010). SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. International Journal of Drug Development & Research.
  • Kumar, A., et al. (2024). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Journal of Pharmaceutical Negative Results.
  • Niu, C., et al. (2023). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Molecules.
  • Piras, A., et al. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). Molecules.
  • NPTEL IIT Guwahati. (2020). Lecture 26: Solution phase peptide synthesis : mechanism and end protection. YouTube.
  • Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Amino-3-bromo-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-3-bromo-5-methylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this valuable synthetic intermediate. Here, we address common challenges encountered during its preparation through a series of frequently asked questions and detailed troubleshooting protocols. Our approach is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most established and widely used method is the direct electrophilic bromination of the commercially available starting material, 2-amino-3-methylbenzoic acid.[1] This reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) in a suitable polar aprotic solvent like N,N-dimethylformamide (DMF).[1] An alternative method involves the use of aqueous hydrogen bromide (HBr) in dimethyl sulfoxide (DMSO).[1]

Q2: I am observing a low yield in my bromination reaction. What are the likely causes?

A2: Low yields in the synthesis of this compound can stem from several factors:

  • Sub-optimal Reaction Temperature: Exceeding the ideal temperature can lead to the formation of undesired side products. For instance, in brominations using HBr/H₂O₂, maintaining a temperature around 30°C is often recommended.[2]

  • Incorrect Stoichiometry: The molar ratios of the reactants are critical. A slight excess of the brominating agent is often used, but a large excess can promote over-bromination.

  • Purity of Starting Material: The presence of impurities in the initial 2-amino-3-methylbenzoic acid can interfere with the reaction, leading to lower yields.[2]

  • Incomplete Reaction: Insufficient reaction time can result in a significant amount of unreacted starting material. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.

Q3: My final product is impure, showing multiple spots on TLC. What are the common byproducts?

A3: A common impurity is the dibrominated product, 2-amino-3,5-dibromo-benzoic acid. This arises because the amino group is a strong activating group, making the aromatic ring highly susceptible to further electrophilic substitution. The formation of this byproduct is a significant challenge in achieving high purity. The use of freshly recrystallized NBS can help minimize the formation of some side products.[3][4]

Q4: How can I improve the selectivity of the monobromination and minimize the formation of the dibrominated byproduct?

A4: Improving the selectivity for the desired monobrominated product is a key aspect of optimizing this synthesis. Here are some strategies:

  • Control of Stoichiometry: Carefully controlling the molar ratio of the brominating agent to the starting material is the first step. Using a 1:1 molar ratio is a good starting point.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can reduce the rate of the second bromination, thus favoring the mono-substituted product.

  • Choice of Solvent: The polarity of the solvent can influence the reactivity of the brominating agent. Experimenting with different solvents may improve selectivity.

  • Protecting Group Strategy: For highly activated substrates like aminobenzoic acids, using a protecting group for the amino functionality is a very effective strategy. Acetylation of the amino group to form an acetamido group reduces the activating effect, allowing for more controlled bromination. The acetyl group can then be removed by hydrolysis.

Q5: What are the recommended methods for purifying the final product?

A5: The most common method for purifying this compound is recrystallization. Suitable solvents for recrystallization include ethanol, methanol, or acetonitrile.[2] The choice of solvent will depend on the solubility of the product and the impurities. A mixed solvent system, such as ethyl acetate/hexanes, can also be effective.[5]

Troubleshooting Guide

This section provides a more in-depth look at specific issues and their solutions.

Issue 1: Low Yield of Crude Product
Potential Cause Troubleshooting Steps Scientific Rationale
Incomplete Reaction Monitor the reaction progress using TLC. If starting material is still present after the initial reaction time, consider extending the reaction time or slightly increasing the temperature.The rate of electrophilic aromatic substitution is dependent on time and temperature. Ensuring the reaction goes to completion is essential for maximizing the yield.
Suboptimal Brominating Agent If using NBS, ensure it is of high purity and has been stored properly. Consider trying an alternative brominating system like HBr/H₂O₂.The reactivity of NBS can decrease over time due to decomposition. The HBr/H₂O₂ system generates bromine in situ, which can sometimes offer better control.
Incorrect Work-up Procedure Ensure the pH is adjusted correctly during the work-up to precipitate the product. The product is an amino acid and its solubility is pH-dependent.This compound is amphoteric. It will be soluble in both acidic and basic aqueous solutions. Precipitation is usually most effective near its isoelectric point.
Issue 2: High Levels of Dibrominated Impurity
Potential Cause Troubleshooting Steps Scientific Rationale
Overly Activating Effect of the Amino Group Employ a protecting group strategy. Acetylate the amino group with acetic anhydride before bromination, and then deprotect via hydrolysis.The acetamido group is less activating than the amino group, which moderates the reactivity of the aromatic ring and allows for more selective monobromination.
Excess Brominating Agent Use a precise 1:1 molar ratio of 2-amino-3-methylbenzoic acid to the brominating agent. Add the brominating agent slowly and in portions.Limiting the amount of the electrophile available at any given time can disfavor the second bromination reaction.
High Reaction Temperature Conduct the bromination at a lower temperature (e.g., 0-5 °C) to slow down the reaction rate.The activation energy for the second bromination is likely higher than the first. Lowering the temperature will have a more pronounced effect on the rate of the second reaction, thus improving selectivity for the monobrominated product.
Issue 3: Difficulty in Product Purification
Potential Cause Troubleshooting Steps Scientific Rationale
Inappropriate Recrystallization Solvent Perform small-scale solvent screening to identify the optimal recrystallization solvent or solvent mixture. Good solvents are those in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.The principle of recrystallization relies on the differential solubility of the product and impurities in a given solvent at different temperatures.
Co-precipitation of Impurities If the product crystallizes too quickly, impurities can be trapped in the crystal lattice. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.Slow crystal growth allows for the formation of a more ordered crystal lattice that excludes impurity molecules.
Persistent Colored Impurities Consider treating the hot solution with activated charcoal before filtration to remove colored impurities.Activated charcoal has a high surface area and can adsorb colored organic molecules, leading to a purer, decolorized product upon crystallization.

Experimental Protocols

Protocol 1: Synthesis of this compound using NBS in DMF

This protocol is a general guideline and may require optimization based on your specific laboratory conditions.

Materials:

  • 2-amino-3-methylbenzoic acid

  • N-bromosuccinimide (NBS)

  • N,N-dimethylformamide (DMF)

  • Ice water

  • Sodium bicarbonate (saturated solution)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-3-methylbenzoic acid (1.0 eq) in DMF.

  • Slowly add N-bromosuccinimide (1.05 eq) to the solution in portions at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the reaction mixture into ice water.

  • A precipitate will form. Adjust the pH to ~7-8 with a saturated solution of sodium bicarbonate.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Dry the product under vacuum to obtain the crude this compound.

Protocol 2: Purification by Recrystallization

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture) to the flask.

  • Gently heat the mixture on a hot plate while stirring until the solid is completely dissolved.

  • If the solution is colored, you may add a small amount of activated charcoal and heat for a few more minutes.

  • Hot filter the solution to remove any insoluble impurities (and activated charcoal if used).

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

Parameter Value Reference
Molecular Formula C₈H₈BrNO₂[6]
Molecular Weight 230.06 g/mol [6]
Appearance White to light brown powder[7]
Melting Point 204-208 °C

Note: Analytical data such as 1H NMR and 13C NMR are often reported for the isomeric 2-amino-5-bromo-3-methylbenzoic acid. It is crucial to carefully characterize the synthesized product to confirm the correct isomer has been formed. For 2-amino-5-bromo-3-methylbenzoic acid, the following 1H NMR data has been reported (500 MHz, DMSO-d6): δ 7.69 (d, J = 1.0 Hz, 1H), 7.33 (d, J = 1.0 Hz, 1H), 2.10 (s, 3H).[8]

Visualizations

SynthesisWorkflow Start 2-Amino-3-methylbenzoic acid Bromination Bromination (e.g., NBS/DMF) Start->Bromination Workup Aqueous Work-up & Filtration Bromination->Workup Crude Crude Product Workup->Crude Purification Recrystallization Crude->Purification Pure Pure 2-Amino-3-bromo-5-methylbenzoic acid Purification->Pure

Caption: General experimental workflow for the synthesis and purification.

TroubleshootingYield Start Low Yield? IncompleteReaction Check TLC for starting material Start->IncompleteReaction Yes ImpureReagents Verify purity of starting materials and reagents Start->ImpureReagents No ExtendRxn Extend reaction time or increase temp. IncompleteReaction->ExtendRxn PurifyReagents Recrystallize NBS or use fresh ImpureReagents->PurifyReagents WorkupIssue Review work-up procedure (pH) ImpureReagents->WorkupIssue Reagents OK OptimizepH Optimize pH for precipitation WorkupIssue->OptimizepH

Caption: Troubleshooting logic for low reaction yield.

References

  • 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID synthesis - chemicalbook
  • Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid - Benchchem
  • This compound | 13091-43-5 - Benchchem
  • Supporting Inform
  • 2-Amino-5-bromobenzaldehyde - Organic Syntheses Procedure
  • Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide - Google P
  • 2-amino-5-bromo-3-methylbenzoic acid(206548-13-2) 1H NMR - ChemicalBook
  • This compound - ChemBK
  • N-Bromosuccinimide - MilliporeSigma
  • This compound | C8H8BrNO2 | CID 2774400 - PubChem
  • 206548-13-2|2-Amino-5-bromo-3-methylbenzoic acid|BLD Pharm
  • This compound 97% | 13091-43-5 - Sigma-Aldrich
  • 2-Amino-5-bromo-3-methylbenzoic acid | C8H8BrNO2 | CID 11850383 - PubChem
  • N-Bromosuccinimide - Wikipedia
  • This compound - MySkinRecipes
  • Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google P
  • N-Bromosuccinimide (NBS) - Organic Chemistry Portal
  • Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4)
  • 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry - YouTube

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Technical Support Center: Purification of 2-Amino-3-bromo-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Amino-3-bromo-5-methylbenzoic acid (CAS: 13091-43-5). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows.[1] The unique trifunctional nature of this molecule—possessing an amine, a carboxylic acid, and a bromo group—presents specific challenges during purification that require a nuanced approach. This guide provides troubleshooting solutions and in-depth answers to frequently asked questions to help you achieve high purity and reproducible results in your experiments.

Physicochemical Properties Overview

A foundational understanding of the compound's properties is critical for designing effective purification strategies.

PropertyValueSource(s)
Molecular Formula C₈H₈BrNO₂[1][2][3]
Molecular Weight 230.06 g/mol [1][3]
Appearance White to light brown or pale cream crystalline solid[1][2]
Melting Point 204-208 °C[2]
Solubility Soluble in ethanol, ethers, and chlorinated hydrocarbons; Insoluble in water[2]
pKa 4.62 ± 0.10 (Predicted)[2]

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific issues encountered during the purification of this compound in a practical question-and-answer format.

Question 1: My isolated product is a tan or brown powder, not the expected off-white solid. How can I decolorize it?

Answer: Discoloration is a common issue, often arising from trace impurities or minor degradation. The primary cause is typically residual, highly conjugated organic impurities from the synthesis, such as oxidation byproducts.

Causality: The amino group on the aromatic ring is susceptible to oxidation, which can form colored impurities. Additionally, residual solvents or reagents from the bromination step can contribute to color.

Recommended Solution: Activated Carbon Treatment during Recrystallization

  • Solvent Selection: Choose a suitable recrystallization solvent system. An ethanol/water mixture (e.g., 7:3 v/v) is a good starting point.[4]

  • Dissolution: Dissolve the crude, colored product in the minimum amount of the hot solvent system.

  • Charcoal Addition: Add a small amount of activated carbon (charcoal) to the hot solution (typically 1-2% by weight of your compound). Caution: Add the charcoal carefully to the hot solution to avoid violent boiling (bumping).

  • Hot Filtration: Maintain the solution at a high temperature and perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the activated carbon. This step is crucial and must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization & Isolation: Allow the clear, hot filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

Question 2: After recrystallization, my TLC plate still shows multiple spots. What should I do next?

Answer: If recrystallization fails to remove impurities, it indicates that these impurities have solubility properties very similar to your target compound. This is common when dealing with isomers or byproducts from the synthesis, such as unreacted starting material (2-amino-3-methylbenzoic acid) or di-brominated products.[4] In this case, column chromatography is the recommended next step.[4][5]

Causality: Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase.[6] This allows for the separation of compounds with very similar polarities that co-crystallize.

Purification_Workflow Crude Crude Product TLC Analyze by TLC Crude->TLC Recrystallize Recrystallization TLC->Recrystallize Single major spot? (Impurities at baseline/solvent front) Column Column Chromatography TLC->Column Multiple close-running spots? Pure Pure Product (>98%) Recrystallize->Pure Column->Pure

Caption: Purification decision workflow for this compound.

Detailed Protocol: Flash Column Chromatography

  • Stationary Phase: Silica gel (standard 230-400 mesh).

  • Mobile Phase (Eluent): An ethyl acetate/hexane mixture is effective. A good starting gradient is 1:4 (20% ethyl acetate in hexane), gradually increasing the polarity to 1:3 or 1:2.[4]

    • Expert Tip: The zwitterionic character of the molecule can sometimes cause streaking on silica. Adding a small amount of acetic acid (0.5-1%) to the eluent can suppress the deprotonation of the carboxylic acid, leading to sharper bands. However, this may require an additional workup step to remove the acid from the collected fractions.

  • Procedure:

    • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate/hexane) and pack the column, ensuring no air bubbles are trapped.[5]

    • Sample Loading: Dissolve the crude product in a minimal amount of a slightly more polar solvent (like dichloromethane or the eluent itself) and adsorb it onto a small amount of silica gel. Dry this silica and carefully load it onto the top of the packed column. This "dry loading" technique generally results in better separation than loading the sample as a concentrated liquid.

    • Elution: Begin eluting with the low-polarity mobile phase, collecting fractions. Monitor the fractions by TLC.

    • Gradient (Optional): If the product is slow to elute, gradually increase the proportion of ethyl acetate in the mobile phase.

    • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Question 3: My compound streaks badly on the TLC plate, making it difficult to assess purity or monitor reactions. Why is this happening and how can I fix it?

Answer: Streaking is a classic sign that the compound is interacting too strongly or in multiple ways with the stationary phase (silica gel). For an amphoteric molecule like this compound, which has both a basic amino group and an acidic carboxylic acid group, this is a very common issue.

Causality: On the slightly acidic surface of silica gel, the basic amino group can become protonated, leading to very strong ionic interactions and causing the compound to "stick" and streak. Conversely, the acidic carboxylic acid can interact strongly as well. This results in a wide, comet-shaped spot instead of a tight, round one.

Solutions for Improved TLC Analysis:

  • Mobile Phase Modification:

    • Acidic Additive: Add a small amount (0.5-1%) of acetic acid to your eluent (e.g., ethyl acetate/hexane). The acid will protonate the amino group consistently and ensure the carboxylic acid remains in its neutral form, leading to a single, less polar species that chromatographs more cleanly.

    • Basic Additive: Alternatively, adding a trace of a base like triethylamine can deprotonate the carboxylic acid, but this is often less effective for this class of compounds on standard silica.

  • Alternative Stationary Phase:

    • Reversed-Phase TLC: Use C18-functionalized silica plates. On this non-polar stationary phase, separation is based more on hydrophobicity. A mobile phase of methanol/water or acetonitrile/water, often with a pH modifier like formic acid or trifluoroacetic acid (TFA), can provide excellent results.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

The most common impurities are process-related and originate from the synthetic route, which typically involves the electrophilic bromination of 2-amino-3-methylbenzoic acid.[4]

ImpurityChemical NameOrigin
Starting Material 2-Amino-3-methylbenzoic acidIncomplete bromination reaction.[4]
Isomeric Byproduct 2-Amino-5-bromo-3-methylbenzoic acidBromination at the less sterically hindered 5-position.
Di-brominated Byproduct 2-Amino-3,5-dibromo-methylbenzoic acidOver-bromination of the starting material.

Q2: How can I definitively assess the purity of my final product?

A combination of techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[4][5] A reversed-phase C18 column with a mobile phase of acetonitrile and water (containing 0.1% formic acid or TFA to ensure sharp peaks) is a typical setup. Purity is reported as area percent at a specific UV wavelength (e.g., 254 nm).[4]

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can reveal the presence of impurities if their signals are distinct from the product's signals. Integration of the peaks can give a semi-quantitative estimate of purity relative to a known standard.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify the mass of any impurities detected by HPLC (LC-MS).[4]

Q3: What are the best practices for storing this compound?

To ensure long-term stability, the compound should be stored in a well-sealed container in a dry environment at room temperature, protected from light.[2]

Causality: Aromatic amines can be sensitive to light and air, potentially leading to slow oxidation and discoloration over time.[8] Although halogenated benzoic acids are generally stable, minimizing exposure to light and moisture is a standard precaution for maintaining the integrity of fine chemicals.[9]

graphbox cluster_recrystallization Recrystallization Protocol step1 Step 1: Dissolution Dissolve crude solid in minimum volume of hot ethanol/water. step2 Step 2: Hot Filtration (Optional) If colored, add charcoal and perform hot filtration to remove impurities. step1->step2 step3 Step 3: Crystallization Allow filtrate to cool slowly to room temperature, then place in an ice bath. step2->step3 step4 Step 4: Isolation Collect crystals via vacuum filtration. step3->step4 step5 Step 5: Drying Dry crystals under vacuum. step4->step5

Caption: A standard workflow for the recrystallization of this compound.

References

  • This compound - ChemBK. (n.d.). ChemBK.
  • Rubin, M., Marks, H. C., Wishinsky, H., & Lanzilotti, A. (1946). Esters of Halogenated Aminobenzoic Acids.Journal of the American Chemical Society, 68(4), 623–625.
  • Amino Acid Purification - Column Chromatography. (n.d.). Sorbead India.
  • HPLC Separation of Isomers of Aminobenzoic Acid. (n.d.). SIELC Technologies.
  • Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide. (2014). Google Patents.
  • Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. (2021). Google Patents.
  • This compound. (n.d.). PubChem.
  • Column Chromatography of Compound with Amine and Carboxylic Acid. (2019). Reddit.
  • HPLC Methods for analysis of 2-Aminobenzoic acid. (n.d.). HELIX Chromatography.
  • 2-Amino-5-bromo-3-methylbenzoic acid, 97% Purity. (n.d.). Stratech.
  • 2-Amino-5-bromobenzaldehyde. (2011). Organic Syntheses, 88, 233.
  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. (n.d.). Patsnap.
  • Precision Organic Compounds for Laboratory Synthesis: Focus on 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Shaw, G. C., Schmidt, J. A., & Heelis, P. F. (1991). The photochemistry of p-aminobenzoic acid.Photochemistry and photobiology, 53(5), 629–635.
  • Kwok, W. M., Ma, C., & Phillips, D. L. (2006). A long lasting sunscreen controversy of 4-aminobenzoic acid and 4-dimethylaminobenzaldehyde derivatives resolved by ultrafast spectroscopy combined with density functional theoretical study.Journal of the American Chemical Society, 128(36), 11894–11905.

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Amino-3-bromo-5-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis and optimization of reaction conditions for 2-Amino-3-bromo-5-methylbenzoic acid and its derivatives. Our goal is to equip you with the knowledge to navigate the common challenges encountered during the synthesis, purification, and further functionalization of this important chemical building block.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most established and widely used method is the direct electrophilic bromination of 2-amino-3-methylbenzoic acid (also known as 3-methylanthranilic acid).[1] This approach offers a straightforward route to the desired product. The choice of brominating agent and solvent system is crucial for optimizing yield and purity.

Q2: What are the recommended brominating agents and solvents for this synthesis?

A2: Several effective combinations of brominating agents and solvents can be employed. Common choices include:

  • N-Bromosuccinimide (NBS) in N,N-dimethylformamide (DMF): This is a popular choice due to the ease of handling of NBS.[1][2]

  • Aqueous Hydrogen Bromide (HBr) in Dimethyl Sulfoxide (DMSO): This method is also well-established and can provide good yields.[1][2]

  • Elemental Bromine in Acetic Acid: While effective, this method requires careful handling of liquid bromine.[1]

The selection of the solvent is not trivial, as its polarity can influence the regioselectivity of the bromination of substituted anilines.[1]

Q3: My bromination reaction is resulting in multiple brominated products. How can I improve the selectivity for the desired 3-bromo isomer?

A3: The amino group (-NH₂) in the starting material is a strong activating group, which can lead to polyhalogenation.[3][4] To enhance selectivity for monobromination at the desired position, consider the following:

  • Control Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent to avoid di- or tri-bromination.

  • Reaction Temperature: Running the reaction at a lower temperature can often improve selectivity by reducing the rate of competing side reactions.

  • Protecting the Amino Group: For highly activated systems, temporarily protecting the amino group as an acetanilide can moderate its activating effect, leading to more controlled halogenation.[3][4] The acetyl group can be removed by hydrolysis after the bromination step.

Q4: My reaction mixture turns dark brown or forms a tar-like substance. What is the cause and how can I prevent it?

A4: Dark discoloration and tar formation are often indicative of oxidation of the aniline starting material or product, a common issue in reactions involving anilines, especially under acidic conditions.[3] To mitigate this:

  • Use Purified Reagents: Ensure your 2-amino-3-methylbenzoic acid is of high purity and free from colored impurities.[3]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can help prevent air oxidation.[5]

  • Controlled Temperature: Avoid excessive heating, as higher temperatures can accelerate decomposition and oxidation.

Q5: What are the key considerations for downstream functionalization of this compound?

A5: The bromine and amino groups on the aromatic ring offer versatile handles for further synthetic modifications:

  • Suzuki-Miyaura Coupling: The bromo substituent is an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds with various boronic acids.[6][7]

  • Buchwald-Hartwig Amination: The bromo group can also participate in Buchwald-Hartwig amination to introduce a wide range of amino functionalities.[8][9][10]

  • Sandmeyer Reaction: The amino group can be converted to a diazonium salt, which is a versatile intermediate for a variety of transformations, including the introduction of other halogens, cyano groups, or hydroxyl groups.[11][12][13][14]

Troubleshooting Guide

Symptom Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive brominating agent. 2. Impure starting material. 3. Incorrect reaction temperature. 4. Insufficient reaction time.1. Use a fresh, properly stored batch of the brominating agent. 2. Recrystallize or purify the 2-amino-3-methylbenzoic acid before use. 3. Optimize the reaction temperature; some reactions may require gentle heating to proceed at a reasonable rate.[1] 4. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Formation of Multiple Products (as seen on TLC or LC-MS) 1. Over-bromination (polyhalogenation). 2. Formation of isomeric byproducts. 3. Decomposition of starting material or product.1. Carefully control the stoichiometry of the brominating agent.[15] 2. Optimize the solvent and temperature to improve regioselectivity.[1] 3. Run the reaction at a lower temperature and under an inert atmosphere.
Product is a Dark Oil or Discolored Solid 1. Oxidation of the aniline moiety. 2. Presence of colored impurities from the starting material.1. Use an inert atmosphere and consider adding a radical inhibitor in small amounts. 2. Purify the crude product by recrystallization, potentially with the addition of activated carbon to adsorb colored impurities.[3]
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the workup solvent. 2. Emulsion formation during aqueous workup. 3. Co-precipitation of impurities.1. Choose an appropriate solvent for extraction and precipitation. Ethyl acetate is a common choice for extraction.[2] 2. Add brine to the aqueous layer to break emulsions. 3. Optimize recrystallization conditions (solvent system, cooling rate) to achieve selective crystallization of the desired product.

Experimental Protocols

Protocol 1: Synthesis of this compound using NBS in DMF

Materials:

  • 2-Amino-3-methylbenzoic acid

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-amino-3-methylbenzoic acid (1.0 eq) in DMF, add N-bromosuccinimide (1.05 eq) in portions at room temperature.[2]

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2]

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of this compound using HBr in DMSO

Materials:

  • 2-Amino-3-methylbenzoic acid

  • 48% Aqueous Hydrogen Bromide (HBr)

  • Dimethyl Sulfoxide (DMSO)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve 2-amino-3-methylbenzoic acid (1.0 eq) in DMSO.

  • Add 48% aqueous hydrogen bromide solution (approximately 2.7 eq of HBr) to the mixture.[2]

  • Stir the reaction mixture at room temperature overnight.[2]

  • Quench the reaction by slowly adding a saturated sodium bicarbonate solution until the pH is neutral or slightly basic, leading to the precipitation of the product.[2]

  • Collect the precipitate by filtration, wash with water, and dry under vacuum to afford the desired product.[2]

Data Presentation

Table 1: Comparison of Bromination Conditions

Brominating AgentSolventTemperatureTypical YieldReference
N-Bromosuccinimide (NBS)DMFRoom TemperatureQuantitative[2]
48% Aqueous HBrDMSORoom Temperature85%[2]
Elemental BromineAcetic Acid0 °C to Room Temp.Good to Excellent[1]

Visualizations

Diagram 1: Synthetic Workflow for this compound

Synthetic_Workflow cluster_synthesis Synthesis cluster_purification Purification 2-Amino-3-methylbenzoic_acid 2-Amino-3-methylbenzoic acid Bromination Bromination (NBS/DMF or HBr/DMSO) 2-Amino-3-methylbenzoic_acid->Bromination Crude_Product Crude 2-Amino-3-bromo- 5-methylbenzoic acid Bromination->Crude_Product Workup Aqueous Workup & Extraction Crude_Product->Workup Recrystallization Recrystallization Workup->Recrystallization Pure_Product Pure 2-Amino-3-bromo- 5-methylbenzoic acid Recrystallization->Pure_Product

Caption: A typical workflow for the synthesis and purification of this compound.

Diagram 2: Troubleshooting Logic for Low Yield in Bromination

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reagents Check Purity & Activity of Starting Material & Brominating Agent Start->Check_Reagents Reagent_Issue Impure or Inactive Check_Reagents->Reagent_Issue Problem Found Check_Conditions Review Reaction Conditions (Temp, Time) Check_Reagents->Check_Conditions Reagents OK Purify_Reagents Purify Starting Material & Use Fresh Reagent Reagent_Issue->Purify_Reagents Monitor_Reaction Monitor by TLC/ LC-MS Purify_Reagents->Monitor_Reaction Conditions_Issue Suboptimal Conditions Check_Conditions->Conditions_Issue Problem Found Optimize_Conditions Systematically Vary Temperature & Time Conditions_Issue->Optimize_Conditions Optimize_Conditions->Monitor_Reaction Improved_Yield Improved Yield Monitor_Reaction->Improved_Yield

Sources

Technical Support Center: Side Product Formation in the Bromination of 2-Amino-5-Methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and frequently asked questions regarding side product formation during the bromination of 2-amino-5-methylbenzoic acid. As Senior Application Scientists, we understand the nuances of electrophilic aromatic substitution and the challenges in achieving high selectivity and yield. This resource is designed to explain the causality behind common experimental issues and provide field-proven protocols to overcome them.

Troubleshooting Guide: Common Side Products and Mitigation Strategies

The bromination of 2-amino-5-methylbenzoic acid is a classic example of electrophilic aromatic substitution on a highly activated ring. The interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing, meta-directing carboxylic acid group (-COOH), along with the activating methyl group (-CH₃), can lead to a variety of side products. Understanding the mechanisms behind their formation is key to suppression.

Issue 1: Over-bromination (Di- and Tri-bromination)

Root Cause Analysis: The primary challenge in the bromination of aniline derivatives is the powerful activating and ortho-, para-directing effect of the amino group.[1][2] This high reactivity often leads to the substitution of multiple bromine atoms onto the aromatic ring, even with stoichiometric amounts of bromine.[3] In the case of 2-amino-5-methylbenzoic acid, the positions ortho and para to the strongly activating amino group are highly susceptible to electrophilic attack, leading to polybrominated species.[4]

Mitigation Strategy: Reversible Protection of the Amino Group

The most effective method to prevent over-bromination is to temporarily reduce the activating effect of the amino group by converting it into an acetamido group (-NHCOCH₃) through acetylation.[4][5] This moderately deactivating group still directs ortho- and para-, but with significantly less reactivity, allowing for more controlled, selective monobromination.

Experimental Protocol: Acetylation, Bromination, and Deprotection

Step 1: Acetylation of 2-Amino-5-methylbenzoic Acid

  • In a fume hood, dissolve 2-amino-5-methylbenzoic acid in glacial acetic acid.

  • Slowly add acetic anhydride to the solution with constant stirring. The reaction is exothermic.

  • After the initial exotherm subsides, gently heat the mixture to ensure the reaction goes to completion.

  • Pour the warm mixture into ice-cold water to precipitate the N-acetyl-2-amino-5-methylbenzoic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.[4]

Step 2: Bromination of N-Acetyl-2-amino-5-methylbenzoic Acid

  • Dissolve the dried N-acetyl intermediate in glacial acetic acid.

  • Cool the solution in an ice bath to minimize potential side reactions.

  • Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the low temperature and vigorous stirring.[4]

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to complete the reaction.

Step 3: Deprotection (Hydrolysis) of the Acetamido Group

  • The N-acetyl-brominated product can be hydrolyzed back to the free amine by heating with aqueous acid (e.g., HCl) or base (e.g., NaOH).[5]

  • After hydrolysis, neutralize the solution to precipitate the desired brominated 2-amino-5-methylbenzoic acid.

  • Collect the product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) for purification.

Issue 2: Decarboxylation

Root Cause Analysis: Under certain conditions, particularly in the presence of strong acids and elevated temperatures, aminobenzoic acids can undergo decarboxylation to form brominated anilines.[4][6] The mechanism involves protonation of the aromatic ring, which facilitates the loss of carbon dioxide. While this is a known reaction for various substituted benzoic acids, the presence of the activating amino group can influence the stability of the intermediate species.[6][7]

Mitigation Strategy: Careful Control of Reaction Conditions

  • Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) during the bromine addition to minimize the rate of decarboxylation.

  • Solvent Choice: Using a less acidic solvent or a buffered system can help to suppress protonation of the ring and subsequent decarboxylation. Glacial acetic acid is a common choice, but its acidity should be considered.[4]

  • Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor decarboxylation.

Issue 3: Oxidation of the Amino Group

Root Cause Analysis: Bromine is a strong oxidizing agent and can oxidize the amino group, leading to the formation of colored impurities and a reduction in the yield of the desired product. This is particularly problematic in highly activated systems like anilines.

Mitigation Strategy: Use of a Milder Brominating Agent

Instead of elemental bromine (Br₂), consider using a milder and more selective brominating agent such as N-Bromosuccinimide (NBS).[8] NBS provides a low, steady concentration of bromine in the reaction mixture, which can help to minimize oxidation and other side reactions.

Experimental Protocol: Bromination using N-Bromosuccinimide (NBS)
  • Dissolve the 2-amino-5-methylbenzoic acid in a suitable solvent, such as N,N-dimethylformamide (DMF).[8]

  • Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature with stirring.

  • Monitor the reaction progress by TLC. The reaction is often complete within a few hours.

  • Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[8]

  • Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Data Summary

IssueSide Product(s)Key Causal FactorsRecommended Mitigation Strategy
Over-bromination Di- and tri-brominated productsHigh activation by the -NH₂ groupReversible protection of the amino group (acetylation)[4]
Decarboxylation Brominated 4-methylanilinesHigh temperature, strong acidic conditions[6]Strict temperature control, optimized reaction time
Oxidation Colored impuritiesStrong oxidizing nature of Br₂Use of a milder brominating agent (e.g., NBS)[8]

Visualizing the Reaction and Troubleshooting Logic

Bromination_Troubleshooting cluster_start Starting Material cluster_reaction Bromination Reaction cluster_products Reaction Outcome cluster_troubleshooting Troubleshooting Path cluster_solutions Solutions Start 2-Amino-5-methylbenzoic Acid Reaction Bromination (e.g., Br₂/AcOH) Start->Reaction Desired Desired Monobromo Product Reaction->Desired High Yield SideProducts Side Products Observed Reaction->SideProducts Low Yield OverBrom Over-bromination? (Di-/Tri-bromo) SideProducts->OverBrom Decarbox Decarboxylation? (Loss of CO₂) SideProducts->Decarbox Oxidation Oxidation? (Colored Impurities) SideProducts->Oxidation Protect Protect -NH₂ group (Acetylation) OverBrom->Protect Yes TempControl Lower Temperature & Monitor Time Decarbox->TempControl Yes NBS Use Milder Reagent (NBS) Oxidation->NBS Yes Protect->Reaction Implement & Retry TempControl->Reaction Implement & Retry NBS->Reaction Implement & Retry

Frequently Asked Questions (FAQs)

Q1: Why is my reaction mixture turning dark brown/black upon adding bromine?

A1: A dark coloration is often indicative of oxidation of the amino group by bromine. This side reaction is common with highly activated aromatic amines. To mitigate this, you can try adding the bromine solution more slowly and at a lower temperature. Alternatively, switching to a milder brominating agent like N-Bromosuccinimide (NBS) can significantly reduce oxidation.[8]

Q2: I'm seeing multiple spots on my TLC plate that are likely brominated. How can I confirm if they are over-brominated products?

A2: The most definitive way to identify these spots is by LC-MS analysis. The mass spectrum will show the molecular ion peaks corresponding to the starting material, the desired monobrominated product, and any di- or tri-brominated side products, which will have incrementally higher masses due to the additional bromine atoms.

Q3: Can I control byproduct formation by just adjusting the stoichiometry of bromine?

A3: While carefully controlling the stoichiometry is important, it is often insufficient to prevent over-bromination in highly activated systems like 2-amino-5-methylbenzoic acid.[3] The reactivity of the monobrominated product can be comparable to or even higher than the starting material, leading to further bromination even when less than one equivalent of bromine is used. The most reliable method for achieving selective monobromination is to use a protecting group for the amino functionality.[4]

Q4: What is the optimal solvent for this reaction?

A4: Glacial acetic acid is a commonly used solvent as it can dissolve the starting material and is compatible with bromine.[4] However, its acidic nature can contribute to decarboxylation at higher temperatures. For milder conditions, especially when using NBS, a polar aprotic solvent like DMF can be effective.[8] The choice of solvent can also influence the reaction rate and selectivity, so some optimization may be necessary for your specific conditions.

Q5: How can I effectively purify the desired product from the side products?

A5: Purification can often be achieved through recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water. The different polarities and crystal packing abilities of the desired product and the side products can allow for effective separation. If recrystallization is insufficient, column chromatography on silica gel is a more rigorous purification method.

References

  • Vertex AI Search Result[5] ELECTrophilic SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE - YouTube. (2024).
  • Vertex AI Search Result[1] Electrophilic Substitution Reaction of Anilines - BYJU'S.
  • Vertex AI Search Result[4] Preventing byproduct formation in the bromination of aminobenzoic acid - Benchchem.
  • Vertex AI Search Result[2] Write the mechanism of electrophilic substitution reaction of aniline. Why does it show o- and p- orientation ? | Sathee Forum. (2025).
  • Vertex AI Search Result[3] Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry - YouTube. (2022).
  • Vertex AI Search Result[8] 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID synthesis - chemicalbook.
  • Vertex AI Search Result[6] Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. (2025).
  • Vertex AI Search Result[7] Decarboxylation of substituted 4‐aminobenzoic acids in acidic aqueous solution - Scite.ai.

Sources

Stability issues of 2-Amino-3-bromo-5-methylbenzoic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-Amino-3-bromo-5-methylbenzoic acid (CAS: 13091-43-5). This document is intended for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. This compound is a valuable intermediate, particularly in the synthesis of pharmaceuticals and other complex organic molecules, owing to its distinct functional groups—an amine, a bromine atom, and a carboxylic acid—which offer multiple handles for chemical modification.[1]

However, the inherent reactivity of these groups can also lead to stability challenges and side reactions under certain experimental conditions. This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios to help you navigate these challenges, optimize your reaction outcomes, and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, properties, and general reactivity of this compound.

Q1: What are the key physical and chemical properties of this compound?

A1: Understanding the fundamental properties is the first step to successful experimentation.

PropertyValueSource
Molecular Formula C₈H₈BrNO₂[2]
Molecular Weight 230.06 g/mol [3]
Appearance Typically a solid
Melting Point 204-208 °C[2][4]
Solubility Soluble in ethanol, ethers, and chlorinated hydrocarbons; insoluble in water.[2]
pKa While specific pKa data for this exact molecule is not readily published, the acidity is influenced by competing electronic effects. The electron-donating amino and methyl groups decrease acidity, while the inductive effect of the bromine and the potential for intramolecular hydrogen bonding between the ortho amine and carboxylic acid can modulate this.[5][6][7]N/A

Q2: How should I properly store this compound to ensure its long-term stability?

A2: Like many aminobenzoic acids, this compound is sensitive to environmental factors.[8][9] Proper storage is critical to prevent degradation.

  • Container: Keep the compound in a tightly sealed container to protect it from air and moisture.[10][11][12]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) if possible, especially for long-term storage. Aminobenzoic acids can be sensitive to air and light.[8][9]

  • Temperature: Store in a cool, dry place.[10][12] Refrigeration is recommended.

  • Light: Protect from direct sunlight and strong light sources as they can cause discoloration and degradation over time.[8][9]

Q3: What are the primary safety precautions I should take when handling this chemical?

A3: Standard laboratory safety protocols should be followed. The compound is classified as harmful if swallowed and may cause an allergic skin reaction.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8][12]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[10][11] Avoid creating dust.[12]

  • Exposure: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[8][10]

  • Disposal: Dispose of waste according to local, state, and federal regulations.[12]

Section 2: Troubleshooting Reaction Instability and Side Products

Users often encounter issues during reactions where the stability of this compound is compromised. This section provides a logical framework for diagnosing and solving these problems.

Issue 1: Decarboxylation - Loss of the CO₂ Group

Q4: I'm running a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) at elevated temperatures and my mass spec analysis shows a significant peak corresponding to the loss of 44 Da. What is happening and how can I prevent it?

A4: You are likely observing thermal decarboxylation, a common side reaction for benzoic acids, especially those with electron-donating groups like an amino group. The ortho-amino group can further facilitate this process.

Causality: High temperatures provide the activation energy needed to extrude CO₂. The electron-rich aromatic ring, due to the activating -NH₂ and -CH₃ groups, can stabilize the resulting carbanion intermediate, making decarboxylation more favorable than in electron-poor systems.

Troubleshooting Protocol for Decarboxylation:
  • Lower the Reaction Temperature: This is the most critical parameter. Screen temperatures from 60°C to 100°C. While many Suzuki protocols call for temperatures >100°C, this substrate may require milder conditions.[13]

  • Choose the Right Catalyst System: Modern palladium catalysts with highly active phosphine ligands (e.g., Buchwald or PEPPSI type catalysts) can operate at lower temperatures, reducing the risk of decarboxylation.[14][15]

  • Protect the Carboxylic Acid: If lower temperatures are not effective, consider converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. Esters are significantly more stable to decarboxylation. The ester can be hydrolyzed back to the acid in a subsequent step under milder, basic conditions (e.g., LiOH in THF/water).

  • Base Selection: Use a weaker or non-nucleophilic base. While strong bases like K₃PO₄ or Cs₂CO₃ are common, they can sometimes promote side reactions.[14] Consider screening milder bases like K₂CO₃.[13]

Caption: Workflow for troubleshooting decarboxylation.

Issue 2: Poor Reactivity or Low Yield in Amide Bond Formation

Q5: I'm trying to form an amide bond using the carboxylic acid moiety, but the reaction is sluggish and gives low yields, even with standard coupling reagents like HATU or EDC/HOBt. Why is this coupling difficult?

A5: The difficulty in this amide coupling stems from a combination of electronic and steric factors.

Causality:

  • Electronic Deactivation: The ortho-amino group is a strong electron-donating group. This increases the electron density on the carboxylate, making it a poorer nucleophile and deactivating the carbonyl carbon towards attack by coupling reagents.

  • Steric Hindrance: The ortho-amino and ortho-bromo groups create significant steric bulk around the carboxylic acid, hindering the approach of both the coupling reagent and the incoming amine.[16]

  • Intramolecular Hydrogen Bonding: The ortho-amino group can form an intramolecular hydrogen bond with the carboxylic acid, which can interfere with the activation step.[6][7]

Recommended Coupling Strategies:
StrategyReagents & ConditionsRationale & Key Considerations
Acid Chloride Formation 1. SOCl₂ or (COCl)₂, cat. DMF, in DCM or Toluene, RT to 40°C.2. Add amine with a non-nucleophilic base (e.g., DIPEA, 2,6-lutidine).Converts the acid to its most reactive form. Caution: This is a harsh method and can lead to side reactions on the amino group if not performed carefully at low temperatures. Ensure the amine starting material is fully dried.
Acyl Fluoride Formation Use fluorinating agents like XtalFluor-E or Cyanuric Fluoride, followed by the amine.Acyl fluorides are less sterically demanding and highly reactive towards amines, making them ideal for hindered couplings.[16] This method often succeeds where others fail.
High-Activity Urionium Reagents Use COMU or TPTU in place of HATU/HBTU, with a base like DIPEA or NMM in DMF or NMP.These reagents are more potent activators. Pre-activating the acid for 5-10 minutes before adding the amine can sometimes improve yields.[17]
Carbodiimide with Additives EDC with OxymaPure® or an equivalent additive.Oxyma-based additives are superior to HOBt in preventing racemization and can be more effective in difficult couplings. Running the reaction at slightly elevated temperatures (40-50°C) may be necessary, but monitor for decarboxylation.[18]
Issue 3: Unwanted Side Reactions on the Amino Group

Q6: During my reaction, I'm observing side products related to the aniline nitrogen. What are these reactions and how can I avoid them?

A6: The primary amino group is nucleophilic and can participate in several unwanted reactions, especially if not protected.

Causality: The -NH₂ group can be acylated, alkylated, or oxidized. In palladium-catalyzed reactions, it can also act as a ligand, potentially coordinating to the metal center and inhibiting catalysis.

Potential_Side_Reactions cluster_conditions Reaction Conditions cluster_products Potential Side Products SM 2-Amino-3-bromo- 5-methylbenzoic acid Amide N-Acylation SM->Amide Acylation Decarboxylation Decarboxylation SM->Decarboxylation Decarboxylation Oxidation Oxidized Species (e.g., nitroso, nitro) SM->Oxidation Oxidation AcidChloride Acid Chlorides / Anhydrides StrongBase Strong Base / Heat Oxidants Oxidizing Agents

Caption: Common side reactions under different conditions.

Mitigation Strategies:
  • Protect the Amino Group: This is the most robust solution.

    • Boc Protection: Use Di-tert-butyl dicarbonate (Boc₂O) with a base like TEA or NaOH. It is stable to many reaction conditions and easily removed with acid (e.g., TFA in DCM).

    • Acetal Protection: For specific cases, other protecting groups might be suitable. The choice depends on the downstream reaction conditions.

  • Inert Atmosphere: For reactions sensitive to oxidation (especially Pd-catalyzed couplings), rigorously de-gas all solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.[13][19] Oxidation of the aniline can lead to colored impurities and catalyst deactivation.

  • Control Stoichiometry: When performing reactions on the carboxylic acid (e.g., amide coupling), avoid a large excess of the activating agent, as it could potentially react with the amino group.[17]

Section 3: Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point and is optimized for minimizing thermal degradation.

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Inerting: Seal the flask, then evacuate and backfill with Argon or Nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1) or Toluene/water.[13]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and/or a specific ligand system (e.g., Pd(OAc)₂ with a Buchwald ligand like SPhos).[13][14]

  • Reaction: Heat the mixture to the desired temperature (start by screening 80°C) and stir until TLC or LC-MS analysis indicates consumption of the starting material (typically 4-12 hours).[13]

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Amide Coupling via Acid Chloride

This protocol is for challenging couplings where standard methods have failed.

  • Acid Chloride Formation: Suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an Argon atmosphere. Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops). Cool the mixture to 0°C. Add oxalyl chloride or thionyl chloride (1.2-1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases and the solution becomes clear.

  • Removal of Excess Reagent: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and HCl. Co-evaporate with anhydrous toluene twice to ensure complete removal.

  • Amide Formation: Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0°C. In a separate flask, dissolve the amine (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq) in anhydrous DCM. Add the amine solution dropwise to the acid chloride solution at 0°C.

  • Reaction & Workup: Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with water or saturated NaHCO₃ solution. Separate the layers, extract the aqueous layer with DCM, and combine the organic layers. Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude amide via column chromatography or recrystallization.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzoate.
  • Chem-Impex. (n.d.). This compound.
  • Loba Chemie. (2023). 4-AMINOBENZOIC ACID EXTRA PURE Safety Data Sheet.
  • Oxford Lab Fine Chem LLP. (n.d.). (Pure) (p-Amino Benzoic Acid) MSDS.
  • ACS Publications. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. ACS Central Science.
  • National Institutes of Health. (n.d.). Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study. PMC.
  • Chemistry Stack Exchange. (2021). Why is para-aminobenzoic acid more acidic than ortho-aminobenzoic acid?
  • PubMed. (2016). Structure-property relationships in halogenbenzoic acids: Thermodynamics of sublimation, fusion, vaporization and solubility.
  • ResearchGate. (2000). (PDF) Oxidation of ortho- and para-aminobenzoic acid. A pulse radiolysis.
  • ChemBK. (2024). This compound.
  • BenchChem. (n.d.). This compound.
  • BenchChem. (n.d.). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
  • BenchChem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine.
  • ResearchGate. (2019). Benzoic acid derivatives: Evaluation of thermochemical properties with complementary experimental and computational methods.
  • Semantic Scholar. (2017). Energetic structure–property relationships in thermochemistry of halogenosubstituted benzoic acids.
  • NIST. (n.d.). Critical Evaluation of Thermodynamic Properties for Halobenzoic Acids Through Consistency Analyses for Results from Experiment and Computational Chemistry.
  • BenchChem. (n.d.). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). 2-Amino-5-bromo-3-methylbenzoic acid.
  • ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • MDPI. (2018). Amide Bond Activation of Biological Molecules.
  • ResearchGate. (2020). Recent developments in catalytic amide bond formation.
  • National Institutes of Health. (2022). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PMC.
  • National Institutes of Health. (2015). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PubMed Central.

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Scaling up the synthesis of 2-Amino-3-bromo-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Amino-3-bromo-5-methylbenzoic Acid

Welcome to the Technical Support Center for the synthesis of this compound (CAS No: 13091-43-5). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, detailed protocols, and robust troubleshooting advice for the successful and scalable synthesis of this valuable chemical intermediate. As a key building block in the development of pharmaceuticals, particularly for inflammatory diseases and cancer treatments, a reliable synthetic procedure is paramount.[1]

This document moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Synthesis Overview: The Primary Pathway

The most established and reliable method for synthesizing this compound is through the direct electrophilic bromination of its precursor, 2-amino-3-methylbenzoic acid (also known as 3-methylanthranilic acid).[2] The reaction introduces a bromine atom onto the aromatic ring. The amino (-NH₂) and carboxylic acid (-COOH) groups are activating, while the methyl (-CH₃) group is also an activating, ortho-, para-director. The bromine atom is directed to the position para to the strongly activating amino group and ortho to the methyl group.

Several brominating agents can be employed, with N-Bromosuccinimide (NBS) in a polar aprotic solvent like N,N-dimethylformamide (DMF) being a common and effective choice.[2][3] An alternative involves using aqueous hydrogen bromide (HBr) in a solvent such as dimethyl sulfoxide (DMSO).[2][3]

SynthesisWorkflow start_material 2-Amino-3-methylbenzoic acid reaction Reaction Mixture (Stir at room temp) start_material->reaction Dissolve in DMF reagents N-Bromosuccinimide (NBS) N,N-Dimethylformamide (DMF) reagents->reaction Add NBS workup Aqueous Workup (Quench, Extract) reaction->workup Pour into water purification Purification (Filtration/Recrystallization) workup->purification Isolate crude solid product This compound purification->product Dry pure product

Caption: General experimental workflow for the synthesis.

Detailed Experimental Protocol

This protocol details the synthesis using N-Bromosuccinimide (NBS), a method known for its high yield and relatively mild conditions.[3]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)Molar Eq.
2-Amino-3-methylbenzoic acid151.16500 mg3.311.0
N-Bromosuccinimide (NBS)177.98618 mg3.471.05
N,N-Dimethylformamide (DMF)73.0933 mL--
Deionized Water18.0250 mL--
Ethyl Acetate88.11150 mL (3 x 50 mL)--
Anhydrous Sodium Sulfate142.04As needed--

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3-methylbenzoic acid (500 mg, 3.31 mmol) in DMF (33 mL).[3] Stir the mixture at room temperature until all the solid has dissolved.

    • Expert Insight: DMF is an excellent solvent for this reaction due to its polar aprotic nature, which helps to solubilize the starting material and facilitate the electrophilic substitution without interfering with the reaction mechanism.[4]

  • Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (618 mg, 3.47 mmol) portion-wise over 5 minutes.[3] A slight exothermic reaction may be observed.

    • Trustworthiness: Using a slight excess (1.05 eq.) of NBS ensures the complete consumption of the starting material, which simplifies purification.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1 hour.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material spot indicates reaction completion.

  • Workup and Extraction: Upon completion, pour the reaction mixture into a beaker containing 50 mL of deionized water.[3] This will precipitate the crude product. Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).[3]

    • Expert Insight: Pouring the reaction into water is a critical step. It precipitates the organic product, which is poorly soluble in water, while the DMF and any succinimide byproduct remain in the aqueous phase.[5]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[3]

  • Purification and Characterization: The resulting solid can be further purified by recrystallization from a suitable solvent like ethanol or methanol to achieve high purity.[4] The final product, this compound, should be a brown or pink solid.[3] Characterize the product using ¹H NMR and Mass Spectrometry to confirm its identity and purity.[3] Expected ¹H NMR (DMSO-d₆): δ 7.69 (s, 1H), 7.33 (s, 1H), 2.10 (s, 3H).[3]

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common issues in a question-and-answer format.

Troubleshooting problem Problem Observed cause Potential Cause solution Recommended Solution low_yield Low Yield impure_sm Impure Starting Material low_yield->impure_sm Check incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn Check loss_workup Product Loss During Workup low_yield->loss_workup Check check_purity Verify purity of 2-amino-3-methylbenzoic acid via melting point or NMR. impure_sm->check_purity Solution extend_time Increase reaction time and monitor by TLC. incomplete_rxn->extend_time Solution optimize_extraction Ensure complete extraction; perform additional extractions if necessary. loss_workup->optimize_extraction Solution impurities Impurities in Final Product over_bromination Over-bromination (Di-bromo product) impurities->over_bromination Check residual_sm Unreacted Starting Material impurities->residual_sm Check control_stoich Use exactly 1.0-1.05 eq. of NBS. Add NBS slowly. over_bromination->control_stoich Solution residual_sm->extend_time Also consider recrystallize Perform careful recrystallization to separate products based on solubility. residual_sm->recrystallize Solution

Caption: Troubleshooting logic for common synthesis issues.

Question 1: My reaction resulted in a very low yield. What are the likely causes?

Answer: Low yields can often be traced back to a few key areas:

  • Purity of Starting Material: The purity of the 2-amino-3-methylbenzoic acid is critical. Impurities can consume the brominating agent or interfere with the reaction.[4] It is advisable to check the purity of your starting material by melting point or NMR before beginning.

  • Incomplete Reaction: If the reaction is not allowed to proceed to completion, the yield will be inherently low. Ensure you are monitoring the reaction by TLC and allow sufficient time for the starting material to be consumed.

  • Loss During Workup: The product has some solubility in water. During the extraction phase, ensure you are using the specified volumes of ethyl acetate and perform at least three extractions to maximize the recovery of the product from the aqueous layer.

Question 2: My final product contains significant impurities, including what appears to be a di-brominated product. How can I prevent this?

Answer: The formation of di-brominated species is a classic example of over-bromination and is a common side reaction in electrophilic aromatic substitutions.

  • Stoichiometry Control: The most critical factor is the stoichiometry of the brominating agent. Do not use a large excess of NBS. An equivalent range of 1.0 to 1.05 is optimal to drive the reaction to completion while minimizing over-bromination.

  • Controlled Addition: Add the NBS portion-wise or as a solution drop-wise. This maintains a low concentration of the electrophile in the reaction mixture at any given time, favoring mono-substitution.

  • Purification: If di-brominated product does form, it can often be separated from the desired mono-brominated product by careful recrystallization, as their solubilities will differ.[6]

Question 3: The reaction seems to stall and does not go to completion, even after extended time. What should I investigate?

Answer: A stalled reaction can be frustrating. Consider these factors:

  • Reagent Quality: N-Bromosuccinimide can decompose over time, especially if exposed to light or moisture. Ensure you are using fresh, high-quality NBS.

  • Solvent Quality: Ensure your DMF is anhydrous. Water present in the solvent can react with NBS and reduce its effectiveness.

  • Temperature: While this reaction proceeds well at room temperature, a very slight and gentle warming (to 30-40°C) could help push a sluggish reaction to completion. However, be cautious, as higher temperatures can increase the rate of side product formation.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions for this synthesis? A1: Safety is paramount. Bromine and its sources like NBS are toxic, corrosive, and strong oxidizing agents.[7][8]

  • Engineering Controls: Always conduct the reaction in a well-ventilated chemical fume hood.[8]

  • Personal Protective Equipment (PPE): Wear chemical-resistant nitrile gloves, safety goggles, and a lab coat at all times.[8][9]

  • Spill Response: Keep a solution of sodium thiosulfate on hand to neutralize any spills of bromine-containing reagents.[9]

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines, neutralizing any reactive reagents before disposal.[10]

Q2: Are there alternative synthetic routes to this compound? A2: Yes, an alternative is the Sandmeyer reaction.[2][11] This multi-step process would involve:

  • Starting with an appropriate aniline precursor.

  • Conversion of the amino group to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5°C).[12]

  • Displacement of the diazonium group with a bromide using a copper(I) bromide (CuBr) catalyst.[11][13] While a powerful method for introducing a variety of functional groups, the Sandmeyer reaction is more complex and involves the handling of potentially unstable diazonium salts.[14][15] For this specific molecule, direct bromination is generally more straightforward.

Q3: Why is this specific isomer (3-bromo) the major product? A3: This is due to the directing effects of the substituents on the aromatic ring. The amino group (-NH₂) is a very strong activating group and an ortho-, para-director. The methyl group (-CH₃) is a weaker activating group and also an ortho-, para-director. The position para (at C5) to the powerful amino group is where the bromine substitutes, reinforced by the ortho directing effect of the methyl group. The position at C3 is sterically hindered by the adjacent carboxylic acid and amino groups.

Q4: Can this synthesis be scaled up for larger quantities? A4: Yes, this synthesis is amenable to scaling. However, when scaling up, careful consideration must be given to heat management. The addition of the brominating agent can be exothermic. For larger scales, the NBS should be added slowly, and the reaction vessel should be cooled in an ice bath to maintain temperature control and prevent runaway reactions or excessive side product formation.

References

  • Bromination safety - YouTube.
  • Bromine handling and safety | DOCX - Slideshare.
  • Handling liquid bromine and preparing bromine water | Demonstration - RSC Education.
  • Standard Operating Procedure: Bromine Safety & Standard Operating Procedures.
  • Precision Organic Compounds for Laboratory Synthesis: Focus on 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID - NINGBO INNO PHARMCHEM CO.,LTD.
  • Sandmeyer reaction - Wikipedia.
  • Bromine solution - Safety Data Sheet - Carl ROTH.
  • Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis.
  • This compound - ChemBK.
  • Sandmeyer Reaction Mechanism - BYJU'S.
  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH.
  • Sandmeyer Reaction - Organic Chemistry Portal.

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Technical Support Center: A Troubleshooting Guide for Reactions of 2-Amino-3-bromo-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-3-bromo-5-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. My objective is to provide not just protocols, but a deeper understanding of the molecule's reactivity, enabling you to troubleshoot and optimize your reactions effectively. The structure of this guide is built around the common challenges and questions that arise in the lab, presented in a direct question-and-answer format.

Part 1: Foundational Knowledge & General FAQs

Before delving into specific reaction types, let's address some fundamental properties of this compound that influence its behavior across various chemical transformations.

Question: I'm having difficulty dissolving the starting material. What are the recommended solvents?

Answer: this compound exhibits limited solubility in water and nonpolar organic solvents.[1] For reactions, polar aprotic solvents are generally the most effective.

  • Commonly Used Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), 1,4-Dioxane, and Tetrahydrofuran (THF) are frequently employed.[2] Gentle heating can aid dissolution.

  • Pro-Tip for Aqueous Systems: The molecule is amphoteric due to the carboxylic acid and amino groups. In aqueous media for workups, its solubility is highly pH-dependent. Acidifying the solution will protonate the amine, forming a more water-soluble salt. Conversely, adding a base will deprotonate the carboxylic acid, also increasing aqueous solubility. This property can be exploited during extractions to separate it from non-ionizable impurities.

Question: Are there any stability concerns I should be aware of before starting my reaction?

Answer: While generally stable, the benzoic acid moiety can be susceptible to decarboxylation under certain conditions.

  • Thermal Stress: High reaction temperatures (>140-150 °C), particularly in the presence of transition metal catalysts, can promote decarboxylation.[3] This is a known reactivity pathway for benzoic acids, especially when mediated by metals like copper or palladium.[4][5]

  • Oxidative Conditions: The amino group is a potential site for oxidation. While robust in many cross-coupling reactions, highly oxidative environments should be approached with caution.

  • Causality: The molecule's structure, with an amino group and a bromine atom ortho to the carboxylic acid, presents steric hindrance.[6] This can make certain transformations challenging and may require more forcing conditions, which in turn can lead to side reactions like decarboxylation.

Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

This molecule is a prime substrate for building molecular complexity via cross-coupling. However, its specific substitution pattern presents unique challenges.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a go-to method for forming C-C bonds. Failures with this substrate are common but can typically be resolved with systematic troubleshooting.

Question: My Suzuki-Miyaura coupling reaction is failing or giving a very low yield. What are the most likely causes and how can I fix them?

Answer: Low yields in Suzuki couplings with this substrate often stem from a few key areas. The steric hindrance from the ortho-amino group and the electronic properties of the substituted ring require careful optimization.

  • Catalyst and Ligand Inefficiency: Standard catalysts like Pd(PPh₃)₄ may be ineffective due to the sterically hindered environment. The catalyst system must be robust enough to overcome this challenge.

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, or RuPhos are designed to promote oxidative addition to hindered aryl bromides and accelerate the reductive elimination step. A pre-catalyst or a combination of a palladium source (e.g., Pd₂(dba)₃) with a specific ligand is often superior.[7]

  • Inappropriate Base or Solvent System: The base is critical for activating the boronic acid via formation of a boronate species.[7] Its solubility and strength can make or break the reaction.

    • Solution: A common cause of failure is an insoluble or insufficiently strong base. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for challenging substrates.[7] The solvent system must dissolve the base and reagents; a mixture like 1,4-dioxane/water or toluene/water is typical.[8][9]

  • Boronic Acid/Ester Decomposition: Boronic acids are susceptible to decomposition, especially protodeboronation (replacement of the boron group with hydrogen), under the reaction conditions.[10]

    • Solution: Use a slight excess (1.2-1.5 equivalents) of the boronic acid. Ensure it is of high quality. Using more stable boronic esters (e.g., pinacol esters) can mitigate decomposition, though they may require slightly different activation conditions, as some can transmetalate directly while others require prior hydrolysis.[10][11][12][13]

  • Oxygen Sensitivity: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by atmospheric oxygen, halting the catalytic cycle.

    • Solution: Rigorous degassing of the solvent and reaction mixture is non-negotiable. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-20 minutes or by using several freeze-pump-thaw cycles.[7][8]

Problem Potential Cause Recommended Solution(s)
No/Low Conversion Inactive catalyst systemSwitch to a bulky, electron-rich ligand (e.g., SPhos, XPhos) with a Pd source like Pd₂(dba)₃.[7]
Improper baseUse a stronger, more soluble base like K₃PO₄ or Cs₂CO₃.[7]
Insufficient degassingDegas solvent and reaction mixture thoroughly with N₂/Ar or freeze-pump-thaw cycles.[8]
Protodebromination Catalyst promotes H-transfer over C-C couplingUse a more efficient ligand to accelerate the desired catalytic cycle. Ensure anhydrous solvents.[7][14]
Homo-coupling of Boronic Acid Boronic acid decomposition/side reactionUse a slight excess of the boronic acid. Control reaction temperature carefully.[14]
Reaction Stalls Catalyst deactivationIncrease catalyst/ligand loading. Ensure an inert atmosphere is maintained throughout the reaction.[8]
  • To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.5 eq).

  • Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos, 5 mol%).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Stir the reaction mixture at 85-100 °C and monitor progress by TLC or LC-MS. Typical reaction times are 4-18 hours.[9]

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove palladium residues.

  • Proceed with a standard aqueous workup, paying attention to the pH to ensure the product is in the organic layer. Purify by flash column chromatography.[9]

Suzuki_Troubleshooting Start Low Yield in Suzuki Coupling? Check_Degas Was the system rigorously degassed? Start->Check_Degas Start Here Check_Catalyst Is the Pd/Ligand combination optimal? Check_Degas->Check_Catalyst Yes Action_Degas Action: Re-run with N2/Ar sparging or freeze-pump-thaw. Check_Degas->Action_Degas No Check_Base Is the base strong and soluble enough? Check_Catalyst->Check_Base Yes Action_Catalyst Action: Use bulky, electron-rich ligand (e.g., SPhos, XPhos) with Pd2(dba)3. Check_Catalyst->Action_Catalyst No Check_Boronic Is the boronic acid stable and in excess? Check_Base->Check_Boronic Yes Action_Base Action: Switch from K2CO3 to K3PO4 or Cs2CO3. Check_Base->Action_Base No Result_Good Reaction Optimized Check_Boronic->Result_Good Yes Action_Boronic Action: Use fresh boronic acid (1.2-1.5 eq) or a more stable pinacol ester. Check_Boronic->Action_Boronic No Action_Degas->Start Action_Catalyst->Start Action_Base->Start Action_Boronic->Start

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for C-N bond formation.[15][16] When using this compound, the primary amino group on the substrate itself can potentially complicate the reaction by acting as a ligand for the palladium catalyst.

Question: I am attempting a Buchwald-Hartwig amination and observing significant side products, including debromination. How can I improve the selectivity?

Answer: This is a classic challenge. Side reactions in Buchwald-Hartwig aminations often point to issues with the catalytic cycle's efficiency or stability.

  • Protodebromination (Hydrodehalogenation): This occurs when the oxidative addition complex undergoes a side reaction that results in the bromine being replaced by a hydrogen atom.[15] This pathway can compete with the desired C-N bond formation, especially if the subsequent steps are slow.

    • Causality & Solution: This side reaction is often facilitated by less efficient catalyst systems or the presence of protic sources. Using a highly active catalyst system with bulky, electron-rich ligands (e.g., Xantphos, Josiphos) can accelerate the desired amination pathway, outcompeting the debromination.[16] Ensuring anhydrous conditions is also critical.

  • Catalyst Poisoning/Inhibition: The free amino group on the starting material can coordinate to the palladium center, potentially inhibiting its catalytic activity.

    • Causality & Solution: The choice of ligand is paramount. Bidentate ligands like Xantphos or bulky monodentate ligands are designed to create a specific coordination sphere around the palladium that favors the productive catalytic cycle and is less susceptible to inhibition by other coordinating species in the reaction mixture.

  • Diarylamine Formation (with NH₃ or Primary Amines): If you are using ammonia or a primary amine as the coupling partner, the product aniline is also a substrate for a second coupling reaction, leading to a diarylamine byproduct.[17]

    • Solution: This is a selectivity challenge. Using ammonium salts like (NH₄)₂SO₄ can sometimes provide higher selectivity for the primary aniline compared to using anhydrous ammonia directly.[17] Additionally, careful control of stoichiometry and reaction time is crucial. Running the reaction to partial conversion of the aryl bromide can sometimes minimize the formation of the diarylamine.

  • To a dry Schlenk tube or vial, add the palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst, 1-2 mol%) and the appropriate ligand (if not using a pre-catalyst).

  • Add this compound (1.0 eq), the amine coupling partner (1.2 eq), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.5 eq).

  • Evacuate and backfill the vessel with argon or nitrogen three times.

  • Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Heat the reaction mixture, typically between 80-110 °C, with vigorous stirring.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Quench the reaction carefully by adding saturated aqueous NH₄Cl.

  • Extract with an organic solvent, wash, dry, and concentrate. Purify by column chromatography or recrystallization.

Buchwald_Hartwig_Cycle cluster_main Productive Catalytic Cycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(Br) Pd0->OxAdd Oxidative Addition (+ ArBr) CatalystPoison Inhibited Catalyst Pd0->CatalystPoison Coordination by substrate -NH2 AmineCoord [L-Pd(II)(Ar)(HNR'R'')]Br OxAdd->AmineCoord + Amine - Ligand Debromination Ar-H OxAdd->Debromination β-Hydride Elimination & Reductive Elimination Amide L-Pd(II)(Ar)(NR'R'') AmineCoord->Amide + Base - H-Base+Br- Amide->Pd0 Product Ar-NR'R'' Amide->Product Reductive Elimination

Caption: The Buchwald-Hartwig cycle with key side reactions highlighted.

References

  • ChemBK, this compound, [Link].
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  • Wang, D. et al., Decarboxylative Hydroxylation of Benzoic Acids, NIH - PMC, [Link].
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  • Lennox, A. J. J., and Lloyd-Jones, G. C., Selection of boron reagents for Suzuki–Miyaura coupling, RSC Publishing - Chemical Society Reviews, [Link].
  • Nguyen, V. T. et al., Advancements in double decarboxylative coupling reactions of carboxylic acids, [Link].
  • Wikipedia, Decarboxyl
  • Yoneda Labs, Suzuki-Miyaura cross-coupling: Practical Guide, [Link].
  • Thomas, A. A. et al.
  • Thomas, A. A. et al.
  • Zhang, L. et al., Decarboxylative amination of benzoic acids bearing electron-donating substituents and nonactivated amines, RSC Publishing - Organic Chemistry Frontiers, [Link].
  • Grushin, V. V., and Alper, H., Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System, Journal of the American Chemical Society, [Link].
  • Wikipedia, Buchwald–Hartwig amin
  • Choi, K. et al., Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development, NIH - PMC, [Link].
  • PubChem, this compound, [Link].
  • PubChem, 2-Amino-5-bromo-3-methylbenzoic acid, [Link].
  • Reddit, Help needed with unreproducible Suzuki coupling, [Link].
  • Science.gov, steric hindrance effect: Topics, [Link].
  • NINGBO INNO PHARMCHEM CO.,LTD., Precision Organic Compounds for Laboratory Synthesis: Focus on 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID, [Link].
  • Google Patents, CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide, .
  • ACS GCI Pharmaceutical Roundtable, Buchwald-Hartwig Amin
  • YouTube, The Buchwald-Hartwig Amin
  • Organic Chemistry Portal, Buchwald-Hartwig Cross Coupling Reaction, [Link].
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  • ResearchGate, ChemInform Abstract: Palladium-Catalyzed Coupling Reaction of Amino Acids (Esters) with Aryl Bromides and Chlorides, [Link].
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  • PubChem, Methyl 2-amino-5-bromo-3-methylbenzo

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Technical Support Center: Synthesis of 2-Amino-3-bromo-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-3-bromo-5-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to anticipate and resolve challenges in your synthetic workflow, ensuring high purity and yield of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are its critical parameters?

A1: The most established and direct method is the electrophilic bromination of 2-Amino-5-methylbenzoic acid.[1] The reaction's success hinges on careful control of stoichiometry, temperature, and the choice of brominating agent. The amino group is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution. This high reactivity, while facilitating the desired bromination, also presents the primary challenge: preventing over-bromination.[2]

Two prevalent methods are:

  • N-Bromosuccinimide (NBS) in DMF: NBS is a reliable source of electrophilic bromine. DMF serves as a polar aprotic solvent to dissolve the starting material.[1][3]

  • Hydrogen Bromide (HBr) and Hydrogen Peroxide (H₂O₂): This system generates bromine in situ. The reaction is often carried out in solvents like DMSO or even water.[3][4]

Q2: Why is my final product colored (e.g., pink, brown, or yellow) instead of the expected white to off-white powder?

A2: Colored impurities are a frequent issue and can arise from several sources. Oxidation of the amino group on the aromatic ring can form highly colored quinone-like structures. Additionally, residual reagents or byproducts from the synthesis may be colored. The presence of these impurities, even in trace amounts, can discolor the final product. A common and effective purification step to address this is treating a solution of the crude product with activated charcoal before recrystallization.[5]

Q3: Can I use elemental bromine (Br₂) for this synthesis?

A3: While elemental bromine can be used, it is a highly reactive and hazardous reagent. Its use increases the risk of over-bromination, leading to the formation of di- and tri-brominated species, due to the strong activating effect of the amino group.[2][6] Using reagents like NBS or an HBr/H₂O₂ system allows for a more controlled introduction of bromine, thereby improving selectivity for the desired mono-brominated product.[5]

Q4: What are the key safety precautions for this synthesis?

A4: Brominating agents are corrosive and toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The solvents used, such as DMF and DMSO, have their own specific handling requirements. Consult the Safety Data Sheet (SDS) for all reagents before beginning the experiment.

Troubleshooting Guide: Impurity Identification and Remediation

This section addresses specific impurity-related issues you may encounter.

Issue 1: Presence of 2-Amino-3,X-dibromo-5-methylbenzoic acid (Over-bromination)
  • Root Cause: The amino group in the starting material strongly activates the aromatic ring, making it susceptible to a second bromination. This is the most common byproduct.[2][5] The positions ortho and para to the amino group are particularly activated.

  • Identification: The dibrominated species will have a higher molecular weight, which can be detected by mass spectrometry. NMR spectroscopy will also show a different signal pattern in the aromatic region compared to the desired mono-brominated product.[5]

  • Corrective & Preventive Actions:

    • Stoichiometry Control: Use a precise 1:1 molar ratio of the starting material to the brominating agent. Adding the brominating agent portion-wise can help maintain a low concentration and reduce the likelihood of a second bromination.[5]

    • Temperature Control: Perform the reaction at a lower temperature (e.g., 0-5°C) to decrease the reaction rate and improve selectivity for mono-bromination.[5]

    • Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC). Once the starting material is consumed and the desired product is the major spot, quench the reaction to prevent further bromination.[5]

Issue 2: Unreacted 2-Amino-5-methylbenzoic Acid in the Final Product
  • Root Cause: This impurity indicates an incomplete reaction. Potential causes include insufficient brominating agent, deactivation of the brominating agent, or insufficient reaction time.

  • Identification: The presence of the starting material can be easily identified by TLC or HPLC by comparing with a standard.

  • Corrective & Preventive Actions:

    • Reagent Quality: Ensure you are using a fresh, high-quality batch of the brominating agent. NBS, for example, can decompose over time.

    • Stoichiometry: Use a slight excess (e.g., 1.05 equivalents) of the brominating agent to ensure the complete consumption of the starting material.

    • Reaction Time: Allow the reaction to proceed for an adequate amount of time, as confirmed by TLC monitoring.

Issue 3: Presence of Isomeric Impurities
  • Root Cause: While the directing effects of the amino, carboxylic, and methyl groups favor bromination at the 3-position, minor amounts of other isomers can sometimes form depending on the reaction conditions.

  • Identification: Isomeric impurities can be challenging to separate. HPLC is the most effective analytical technique for their detection and quantification.

  • Corrective & Preventive Actions:

    • Solvent Choice: The choice of solvent can influence the regioselectivity of the bromination. For similar systems, less polar solvents have been suggested to potentially improve selectivity.[2]

    • Purification: Careful recrystallization is the most practical method for removing small amounts of isomeric impurities. The solubility of the desired product and the isomeric impurity may differ sufficiently in a carefully chosen solvent system.

Experimental Protocols

Protocol 1: Synthesis of this compound using NBS

This protocol is a general guideline and may require optimization.

  • Materials:

    • 2-Amino-5-methylbenzoic acid

    • N-Bromosuccinimide (NBS)

    • N,N-Dimethylformamide (DMF)

    • Water

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Brine solution

  • Procedure:

    • In a round-bottom flask, dissolve 1 equivalent of 2-Amino-5-methylbenzoic acid in DMF.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add 1.05 equivalents of NBS in portions, ensuring the temperature remains below 5°C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Procedure:

    • Transfer the crude this compound to a flask.

    • Add a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water) to dissolve the solid completely.[5]

    • If the solution is colored, add a small amount of activated charcoal, heat briefly, and then perform a hot filtration to remove the charcoal.

    • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

Impurity TypePotential SourceRecommended Analytical TechniqueMitigation/Removal Strategy
Over-brominationHigh reactivity of the substrateMass Spectrometry, NMRControl stoichiometry and temperature, monitor reaction
Unreacted Starting MaterialIncomplete reactionTLC, HPLCUse slight excess of brominating agent, ensure reagent quality
Isomeric ImpuritiesLack of complete regioselectivityHPLCOptimize solvent, careful recrystallization
Colored ImpuritiesOxidation byproductsVisual, UV-VisTreatment with activated charcoal, recrystallization
Reagent ResiduesByproducts of brominating agentNMR, HPLCAqueous workup, recrystallization

Visualizing the Synthesis and Impurity Formation

Synthesis_and_Impurity start 2-Amino-5-methylbenzoic acid reagents + Brominating Agent (e.g., NBS) start->reagents product This compound (Desired Product) reagents->product Controlled Conditions impurity 2-Amino-3,X-dibromo-5-methylbenzoic acid (Over-bromination Impurity) product->impurity Excess Brominating Agent or High Temperature Troubleshooting_Logic start Crude Product Contains Impurities check_overbromination Over-bromination Detected? start->check_overbromination check_starting_material Unreacted Starting Material? check_overbromination->check_starting_material No action_stoichiometry Adjust Stoichiometry & Lower Temperature check_overbromination->action_stoichiometry Yes check_color Product Colored? check_starting_material->check_color No action_reagent Check Reagent Quality & Increase Reaction Time check_starting_material->action_reagent Yes action_charcoal Recrystallize with Activated Charcoal check_color->action_charcoal Yes end_node Pure Product check_color->end_node No action_stoichiometry->start Re-run Synthesis action_reagent->start Re-run Synthesis action_charcoal->end_node

Caption: Troubleshooting logic for common impurities in the synthesis.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Amino-5-Methylbenzoic Acid: A Versatile Aromatic Building Block for Synthesis and Industry.
  • Breakthrough News. (n.d.). 2-amino-5-methylbenzoic acid brings new products.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Precision Organic Compounds for Laboratory Synthesis: Focus on 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID.
  • Wiley Online Library. (2021). Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis.
  • Google Patents. (2014). CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
  • PubChem. (n.d.). This compound.
  • ChemBK. (2024). This compound.
  • Indian Chemical Society. (n.d.). Bromination of Some Aromatic Compounds by Bromine in Acetic Acid.
  • Allen. (n.d.). p-aminobenzoic acid reacts with bromine and H_(2)O to give.
  • Google Patents. (2021). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

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Technical Support Center: Optimizing Solvent Choice for 2-Amino-3-bromo-5-methylbenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the nuanced art of solvent selection for reactions involving 2-Amino-3-bromo-5-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the success of their synthetic routes. Here, we will explore common challenges and provide in-depth, scientifically-grounded solutions to help you navigate the complexities of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound I should consider when selecting a solvent?

A1: this compound is a multifaceted molecule. Its carboxylic acid group imparts polarity and the potential for hydrogen bonding, while the aromatic ring provides some nonpolar character.[1] The amino group can also participate in hydrogen bonding and act as a nucleophile or a base. The bromine atom introduces a potential leaving group for cross-coupling reactions. A key initial consideration is its solubility; it is generally soluble in polar organic solvents like ethanol, ethers, and chlorinated hydrocarbons, but insoluble in water.[2]

Q2: I'm planning a Suzuki-Miyaura coupling reaction. What class of solvents should I start with?

A2: For Suzuki-Miyaura reactions, a common starting point is a mixture of an organic solvent and an aqueous base. Ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF) are frequently used.[3][4] Aromatic hydrocarbons such as toluene can also be effective, particularly for higher temperature reactions.[3][5] The choice often depends on the specific boronic acid and palladium catalyst/ligand system being employed. Some polar aprotic solvents like dimethylformamide (DMF) can also be used, but it's important to note that the solvent can significantly influence the reaction's outcome and selectivity.[3][6]

Q3: How does solvent polarity affect my reaction rate and yield?

A3: Solvent polarity is a critical factor that can dramatically influence reaction kinetics.[7][8][9] For reactions where a charged intermediate or transition state is formed, a polar solvent can stabilize this species, thereby lowering the activation energy and accelerating the reaction rate.[7][8] Conversely, if the reactants are more stabilized by the solvent than the transition state, a polar solvent may decrease the reaction rate.[9] It's a delicate balance that often requires empirical screening to find the optimal conditions for your specific transformation.

Q4: Should I use a protic or aprotic solvent for my reaction?

A4: The choice between a protic and an aprotic solvent depends heavily on the reaction mechanism. Protic solvents, which can donate hydrogen bonds (e.g., water, ethanol), can solvate and potentially deactivate strong nucleophiles.[10][11] This can be detrimental in reactions requiring a potent nucleophile. Aprotic solvents (e.g., THF, DMF, acetone), which cannot donate hydrogen bonds, are often preferred in such cases as they can enhance nucleophilicity.[12][13] For instance, in SN2 reactions, polar aprotic solvents are generally favored to maximize the reactivity of the nucleophile.[13][14]

Q5: I'm attempting a Buchwald-Hartwig amination. What are the recommended solvents?

A5: For Buchwald-Hartwig aminations, ethereal solvents like 1,4-dioxane and THF, as well as aromatic solvents like toluene and xylene, are commonly employed.[4][5][15] These solvents generally provide a good balance of solubility for the reactants and the catalyst complex, and they can be heated to the temperatures often required for these reactions.[15] It's worth noting that greener solvent alternatives like 2-methyltetrahydrofuran (2-MeTHF) and methyl tert-butyl ether (MTBE) have also been shown to be effective for this class of reaction.[16][17]

Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues encountered during reactions with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Solubility of Starting Material The chosen solvent has insufficient polarity to dissolve the benzoic acid derivative.- Increase the polarity of the solvent system. Consider a co-solvent system, such as adding a small amount of DMF or DMSO to a less polar solvent like toluene. - For reactions involving a base, ensure the base is soluble. If using an inorganic base that is poorly soluble, consider a phase-transfer catalyst.
Low Reaction Yield - Suboptimal Solvent Choice: The solvent may not be effectively stabilizing the transition state or may be inhibiting the catalyst.[18] - Incorrect Temperature: The reaction may require higher or lower temperatures for optimal performance. - Poor Reagent Quality: Impurities in solvents or reagents can poison the catalyst.[18]- Perform a Solvent Screen: Systematically test a range of solvents with varying polarities and coordinating abilities (e.g., Toluene, Dioxane, THF, DMF). - Optimize Temperature: Run small-scale reactions at different temperatures to determine the optimal condition. - Use High-Purity Reagents: Ensure solvents are anhydrous and reagents are of high purity.
Formation of Significant Byproducts The solvent may be participating in or promoting side reactions. For example, in esterifications, using an alcohol as a solvent can lead to transesterification if an ester is present in the starting material. In reactions with hydroxybenzoic acids, self-esterification can occur.[19]- Switch to an Inert Solvent: Choose a solvent that is less likely to participate in the reaction (e.g., toluene instead of an alcohol for a non-esterification reaction). - Protecting Groups: If the starting material has multiple reactive sites, consider using protecting groups to prevent unwanted side reactions.[19]
Reaction Fails to Go to Completion - Catalyst Deactivation: The solvent may be coordinating too strongly to the metal center, inhibiting its catalytic activity. Certain solvents like acetonitrile and chlorinated solvents have been reported to inhibit palladium catalysts.[15] - Equilibrium Limitations: For reversible reactions like esterification, the accumulation of a byproduct (e.g., water) can inhibit the forward reaction.[20]- Avoid Inhibitory Solvents: If using a palladium catalyst, avoid solvents known to be inhibitory. - Remove Byproducts: For equilibrium-limited reactions, use techniques like a Dean-Stark trap to remove water as it is formed.[21]
Difficulty in Product Isolation The product has similar solubility to the solvent or impurities, making purification challenging.- Choose a Solvent for Easy Removal: Select a solvent with a relatively low boiling point for easy removal by rotary evaporation. - Induce Precipitation: After the reaction, consider adding an anti-solvent to precipitate the product, leaving impurities in the solution.

Experimental Protocols

Protocol 1: General Procedure for a Small-Scale Solvent Screening for a Suzuki-Miyaura Coupling

This protocol provides a framework for efficiently screening multiple solvents to identify the optimal conditions for a Suzuki-Miyaura coupling reaction with this compound.

Materials:

  • This compound

  • Your desired boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • A selection of anhydrous solvents (e.g., Toluene, 1,4-Dioxane, THF, DMF)

  • Small reaction vials with stir bars

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

Procedure:

  • Preparation: In separate, oven-dried reaction vials, weigh this compound (e.g., 0.1 mmol).

  • Addition of Reagents: To each vial, add the boronic acid, palladium catalyst, and base.

  • Inert Atmosphere: Seal the vials with septa and purge with an inert gas for 5-10 minutes.

  • Solvent Addition: Under the inert atmosphere, add 1 mL of a different anhydrous solvent to each vial.

  • Reaction: Place the vials in a heating block set to the desired temperature (e.g., 80-100 °C) and stir for a predetermined time (e.g., 12-24 hours).

  • Monitoring: After the reaction time, allow the vials to cool to room temperature. Take a small aliquot from each reaction, dilute it with a suitable solvent (e.g., ethyl acetate), and analyze by TLC or LC-MS to determine the extent of conversion and the presence of byproducts.

  • Analysis: Compare the results from the different solvents to identify the one that provides the highest conversion and cleanest reaction profile.

Visualizing the Solvent Selection Process

The following diagrams illustrate key decision-making processes in solvent selection.

SolventSelectionWorkflow start Start: Define Reaction Type reaction_type e.g., Suzuki, Buchwald-Hartwig, Esterification, Amidation start->reaction_type solubility_check Is the starting material soluble? reaction_type->solubility_check screen_solvents Perform Solvent Screen (e.g., Toluene, Dioxane, THF, DMF) solubility_check->screen_solvents Yes cosolvent Consider a Co-solvent (e.g., Toluene/DMF) solubility_check->cosolvent No optimize_conditions Optimize Temperature and Concentration screen_solvents->optimize_conditions final_choice Final Solvent Choice optimize_conditions->final_choice cosolvent->screen_solvents SolventPropertiesImpact cluster_solvent Solvent Properties cluster_outcome Reaction Outcome Polarity Polarity Reaction_Rate Reaction Rate Polarity->Reaction_Rate Yield Yield Polarity->Yield Protic_Aprotic Protic vs. Aprotic Protic_Aprotic->Reaction_Rate Catalyst_Activity Catalyst Activity Protic_Aprotic->Catalyst_Activity Boiling_Point Boiling Point Boiling_Point->Reaction_Rate Coordinating_Ability Coordinating Ability Selectivity Selectivity Coordinating_Ability->Selectivity Coordinating_Ability->Catalyst_Activity

Caption: The impact of key solvent properties on reaction outcomes.

References

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • TutorChase. (n.d.). How does the choice of solvent influence a reaction's rate?
  • Chemistry LibreTexts. (2019, June 5). Chapter 13.1: Factors that Affect Reaction Rates.
  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. (2025, August 8).
  • Wikipedia. (n.d.). Solvent effects.
  • Benchchem. (n.d.). The Influence of Solvent Polarity on Reaction Kinetics: A Comparative Guide Using 1,3,5- Triisopropylbenzene as.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • ChemBK. (2024, April 9). This compound.
  • Benchchem. (n.d.). optimizing base and solvent for Buchwald-Hartwig amination.
  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). (n.d.).
  • ResearchGate. (2025, August 8). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.).
  • Wordpress. (2025, December 19). Specific Solvent Issues with Buchwald-Hartwig Amination.
  • ACS Publications. (2025, December 26). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation | The Journal of Physical Chemistry B.
  • IISTE.org. (n.d.). Studying the Optimum Reaction Conditions for Organic Esterification of Glycerol to Benzoic Acid and Some Devices by Using Ecofriendly Media | Keshe | Chemistry and Materials Research.
  • ACS Publications. (2021, October 24). Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation) | ACS Sustainable Chemistry & Engineering.
  • ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
  • Benchchem. (n.d.). Technical Support Center: Esterification of Substituted Benzoic Acids.
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction - Department of Chemistry.
  • CymitQuimica. (n.d.). CAS 13091-43-5: this compound.
  • IISTE.org. (n.d.). Studying the Optimum Reaction Conditions for Organic Esterification of Glycerol to Benzoic Acid and Some Devices by Using Ecofri.
  • YouTube. (2022, June 6). Protic and Aprotic solvents - and the reaction speed.
  • ResearchGate. (2012, October 12). How to produce amide from Benzoic acid and amine directly?
  • Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. (2022, April 14).
  • National Institutes of Health. (n.d.). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent - PMC.
  • PubMed Central. (2017, September 15). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC.
  • ResearchGate. (2025, August 8). Esterification of benzoic acid in a continuous flow microwave reactor.
  • Orango. (2025, May 12). Protic vs. Aprotic Solvents: Difference in Organic Chemistry.
  • Tenger Chemical. (2025, May 26). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide.
  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
  • PubChem. (n.d.). This compound | C8H8BrNO2 | CID 2774400.
  • Sigma-Aldrich. (n.d.). This compound 97 13091-43-5.
  • YouTube. (2020, August 30). Benzoic Acid + Methylamine = ?? (Amide Reaction).
  • YouTube. (2025, September 23). Master Organic Reactions | Step-by-Step Problem Solving Guide.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid.
  • Leah4Sci. (2016, November 10). How to Tackle Organic Chemistry Synthesis Questions.
  • Reddit. (2023, October 27). Common sources of mistake in organic synthesis : r/OrganicChemistry.
  • Approach to Synthesis Problems – Organic Chemistry: How to…. (2022, July 31).
  • PubChem. (n.d.). Methyl 2-amino-5-bromo-3-methylbenzoate | C9H10BrNO2 | CID 2763413.
  • Chem-Impex. (n.d.). This compound.
  • PubChem. (n.d.). 2-Amino-5-bromo-3-methylbenzoic acid | C8H8BrNO2 | CID 11850383.
  • Santa Cruz Biotechnology. (n.d.). 2-Amino-5-bromo-3-methylbenzoic acid | CAS 206548-13-2 | SCBT.

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Technical Support Center: Catalyst Selection for 2-Amino-3-bromo-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 2-Amino-3-bromo-5-methylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-tested solutions for catalyst selection and reaction optimization.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: I am observing low to no conversion in my Suzuki coupling reaction with this compound. What are the likely causes and how can I resolve this?

Answer:

Low or no conversion in a Suzuki coupling with this substrate is a common issue, often stemming from catalyst inhibition or suboptimal reaction conditions. The presence of both an amino (-NH2) and a carboxylic acid (-COOH) group on the aromatic ring can complicate the catalytic cycle.

Probable Causes & Solutions:

  • Catalyst Inhibition by the Amino Group: The lone pair of electrons on the nitrogen in the amino group can coordinate to the palladium center, leading to catalyst deactivation.

    • Solution: Protect the amino group. Converting the amine to an amide or a carbamate can prevent this inhibitory effect. Common protecting groups for anilines include acetyl (Ac) or tert-butyloxycarbonyl (Boc).

  • Incompatibility with the Base: The carboxylic acid group can react with strong bases, potentially affecting its solubility and the overall reaction environment. The choice of base is critical.

    • Solution: Use a milder base or a biphasic system. Inorganic bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are often effective. In some cases, organic bases such as triethylamine (Et3N) can be used, but careful optimization is required. A biphasic solvent system, like toluene/water, can also help to manage the solubility of the different components.

  • Steric Hindrance: The methyl group at the 5-position and the bromine at the 3-position create a sterically hindered environment around the reaction center.

    • Solution: Employ a catalyst system with bulky, electron-rich phosphine ligands. These ligands promote the oxidative addition step and stabilize the active palladium(0) species. Examples include Buchwald ligands like SPhos, XPhos, or RuPhos.

Experimental Protocol: Suzuki Coupling of a Sterically Hindered Aryl Bromide

  • To a dried Schlenk flask, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), and the base (e.g., K2CO3, 2.0 equiv).

  • Purge the flask with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • In a separate vial, prepare the catalyst system by dissolving the palladium precursor (e.g., Pd(OAc)2, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) in an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Add the catalyst solution to the Schlenk flask containing the reactants.

  • Add any necessary co-solvent (e.g., water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, and proceed with standard aqueous workup and purification.

Question 2: My Heck coupling reaction is resulting in a significant amount of homocoupling of the aryl halide. How can I suppress this side reaction?

Answer:

Homocoupling of the aryl halide to form a biaryl species is a common side reaction in Heck couplings, particularly with electron-rich aryl halides like this compound. This side reaction is often favored at higher temperatures and with certain catalyst systems.

Probable Causes & Solutions:

  • High Reaction Temperature: Elevated temperatures can promote the undesired homocoupling pathway.

    • Solution: Optimize the reaction temperature. Try running the reaction at a lower temperature for a longer period.

  • Inappropriate Ligand Choice: The ligand on the palladium catalyst plays a crucial role in directing the reaction pathway.

    • Solution: Use ligands that favor the Heck pathway. For electron-rich aryl bromides, Herrmann's catalyst ((trans-di(μ-acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II))) has been shown to be effective. Alternatively, phosphine-free systems using a palladium salt like Pd(OAc)2 in the presence of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) can also suppress homocoupling.

Question 3: I am struggling with catalyst deactivation in my Buchwald-Hartwig amination. What are the key factors to consider?

Answer:

Catalyst deactivation in Buchwald-Hartwig aminations involving this compound can be attributed to the substrate itself or the reaction conditions.

Probable Causes & Solutions:

  • Substrate-Induced Deactivation: As with Suzuki couplings, the free amino and carboxylic acid groups can interfere with the catalyst.

    • Solution: Protect the functional groups. The carboxylic acid can be converted to an ester, and the amino group can be protected as described previously.

  • Base-Induced Decomposition: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can lead to catalyst decomposition at high temperatures.

    • Solution: Use a weaker base or a different base class. Lithium bis(trimethylsilyl)amide (LiHMDS) can be a suitable alternative for challenging couplings.

Logical Workflow for Catalyst Selection

Caption: Decision workflow for catalyst and condition selection.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which palladium precursor is best for these types of reactions?

A1: The choice of palladium precursor is often less critical than the choice of ligand. Palladium(II) acetate (Pd(OAc)2) and tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) are the most commonly used and are generally effective. Pd(OAc)2 is often preferred due to its higher stability in air. The active Pd(0) catalyst is formed in situ.

Q2: How do I choose the right solvent for my reaction?

A2: The solvent choice depends on the specific coupling reaction and the solubility of your reactants.

  • Aprotic polar solvents like dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly used.

  • Aromatic hydrocarbons such as toluene are also excellent choices, particularly for Suzuki couplings, as they can facilitate a biphasic system with the addition of water. It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation and unwanted side reactions.

Q3: What is the role of ligands in these catalytic cycles?

A3: Ligands play a multifaceted role in palladium-catalyzed cross-coupling reactions:

  • Stabilization: They stabilize the palladium center, preventing its precipitation as palladium black.

  • Solubility: They enhance the solubility of the catalyst complex in the reaction medium.

  • Reactivity and Selectivity: They modulate the electronic and steric properties of the palladium center, which in turn influences the rates of oxidative addition, transmetalation, and reductive elimination, thereby controlling the overall efficiency and selectivity of the reaction.

Catalytic Cycle for Suzuki Coupling

SuzukiCycle Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Diaryl Ar-Pd(II)L2-R Transmetal->PdII_Diaryl RedElim Reductive Elimination RedElim->Pd0 Product Ar-R RedElim->Product BX3 X-B(OR)2 RedElim->BX3 ArX Ar-X ArX->OxAdd Boronic R-B(OR)2 Boronic->Transmetal Base Base Base->Transmetal

Caption: Generalized catalytic cycle for a Suzuki-Miyaura coupling reaction.

Section 3: Catalyst and Ligand Comparison

The following table summarizes common catalyst systems for reactions with substrates similar to this compound.

Catalyst SystemCoupling ReactionKey AdvantagesPotential Issues
Pd(OAc)2 / SPhosSuzuki, Buchwald-HartwigHigh activity for sterically hindered substrates.Air-sensitive ligand.
Pd2(dba)3 / XPhosSuzuki, Buchwald-HartwigExcellent for electron-rich aryl halides.Higher cost.
Herrmann's CatalystHeckGood for electron-rich aryl bromides, suppresses homocoupling.Can be less active than phosphine-ligated systems.
Pd(OAc)2 / P(o-tol)3Suzuki, HeckCost-effective.Less effective for challenging substrates.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Angewandte Chemie International Edition, 46(29), 5555–5559. [Link]
  • Herrmann, W. A., Brossmer, C., Reisinger, C.-P., Riermeier, T. H., Öfele, K., & Beller, M. (1997). Palladacycles: Efficient New Catalysts for C-C Coupling Reactions. Chemistry – A European Journal, 3(8), 1357–1364. [Link]
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

Technical Support Center: Post-Reaction Workup for 2-Amino-3-bromo-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals encountering challenges during the post-reaction workup of 2-Amino-3-bromo-5-methylbenzoic acid. Drawing from established chemical principles and field-proven insights, this document aims to deliver actionable troubleshooting advice and robust purification protocols.

Section 1: Understanding the Chemistry and Potential Challenges

The synthesis of this compound typically involves the electrophilic bromination of 2-amino-3-methylbenzoic acid. The presence of both an activating amino group and a deactivating, meta-directing carboxylic acid group on the aromatic ring, along with a methyl group, presents unique challenges in achieving high purity and yield.

Common Synthetic Routes:

  • Direct Bromination: Using reagents like N-Bromosuccinimide (NBS) in a solvent such as N,N-dimethylformamide (DMF) or aqueous hydrogen bromide (HBr) in dimethyl sulfoxide (DMSO).[1]

  • Bromine in Acetic Acid: This classic method can also be employed, sometimes with a catalyst.[2]

Regardless of the synthetic route, a successful outcome hinges on a meticulous post-reaction workup to isolate the desired product from unreacted starting materials, byproducts, and reagents.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during the workup and purification of this compound.

Issue 1: Low Yield of Precipitated Product After Quenching the Reaction.

  • Question: I quenched my reaction mixture with water, but very little solid precipitated out. What could be the problem?

  • Answer: This common issue can stem from several factors:

    • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is consumed before quenching.

    • Product Solubility: Your product, this compound, has some solubility in acidic aqueous solutions due to the protonation of the amino group. Neutralizing the solution carefully can promote precipitation.

    • Emulsion Formation: Vigorous mixing of the organic reaction mixture with the aqueous quench solution can lead to the formation of a stable emulsion, trapping the product.[3]

Issue 2: The Isolated Product is Colored (Not White to Off-White).

  • Question: My final product has a pink, brown, or yellow tint. How can I decolorize it?

  • Answer: Colored impurities often arise from oxidation byproducts or residual reagents.[4]

    • Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb colored impurities. Be cautious not to add too much, as it can also adsorb your product.

    • Recrystallization: This is a powerful technique for removing colored impurities. A mixed solvent system like ethanol/water or methanol/water is often effective.[4]

Issue 3: Presence of Multiple Spots on TLC After Initial Purification.

  • Question: My TLC plate shows multiple spots, indicating impurities. What are the likely culprits and how do I remove them?

  • Answer: The impurity profile depends on the reaction conditions. Common impurities include:

    • Unreacted Starting Material (2-amino-3-methylbenzoic acid): This can be removed via acid-base extraction or careful recrystallization.

    • Over-brominated Species (e.g., 2-Amino-3,5-dibromo-3-methylbenzoic acid): Controlling the stoichiometry of the brominating agent is crucial to minimize this byproduct.[4][5] Purification may require column chromatography if recrystallization is ineffective.

    • Reagent Residues (e.g., Succinimide from NBS): These are often water-soluble and can be removed by washing the organic extract with water or brine.[5]

Issue 4: Difficulty with Acid-Base Extraction.

  • Question: I'm trying to use acid-base extraction to purify my product, but I'm not getting good separation. What should I do?

  • Answer: Acid-base extraction is an excellent method for separating acidic, basic, and neutral compounds.[6][7] For this compound, which is amphoteric, careful pH control is key.

    • To Isolate the Product: Dissolve the crude mixture in an organic solvent like ethyl acetate. To remove neutral impurities, you can extract the product into an aqueous basic solution (like sodium bicarbonate) to form the water-soluble carboxylate salt. The aqueous layer is then separated and acidified to precipitate the pure product.[8] To remove basic impurities, you can extract with a dilute acid.

    • Emulsion Prevention: To avoid emulsions, use gentle inversions of the separatory funnel instead of vigorous shaking.[3][8] Adding a saturated brine solution can also help to break up emulsions.

Section 3: Experimental Protocols

Protocol 1: General Post-Reaction Workup and Quenching

  • Reaction Quenching: Once the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.

  • Precipitation: Slowly pour the reaction mixture into a beaker of cold water or an ice-water mixture with stirring. This will often cause the crude product to precipitate.

  • Filtration: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with copious amounts of cold water to remove water-soluble impurities.

  • Drying: Dry the crude product in a vacuum oven at a moderate temperature.

Protocol 2: Purification by Acid-Base Extraction

This protocol is designed to separate the amphoteric this compound from neutral and other acidic/basic impurities.

AcidBaseExtraction

Step-by-Step Methodology:

  • Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[8]

  • Gently invert the funnel several times, venting frequently to release any pressure from CO₂ evolution.

  • Allow the layers to separate. The aqueous layer will contain the sodium salt of your product.

  • Drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the product. Combine the aqueous extracts.

  • Cool the combined aqueous extracts in an ice bath and slowly add a dilute solution of hydrochloric acid (e.g., 1M HCl) with stirring until the solution is acidic (test with pH paper).

  • The pure this compound will precipitate out as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

Protocol 3: Purification by Recrystallization

Recrystallization is a highly effective method for purifying solid organic compounds.

Recrystallization

Step-by-Step Methodology:

  • Choose an appropriate solvent or solvent pair. A mixture of ethanol and water or methanol and water is a good starting point for aminobenzoic acids.[4]

  • Place the crude solid in an Erlenmeyer flask.

  • Add a small amount of the primary solvent (e.g., ethanol) and heat the mixture to boiling with stirring.

  • Continue adding the hot primary solvent dropwise until the solid just dissolves.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Perform a hot filtration to remove the charcoal and any other insoluble impurities.

  • Add the second solvent (e.g., hot water) dropwise to the hot filtrate until the solution becomes slightly cloudy (the cloud point). Add a drop or two of the primary solvent to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature. Crystals of the pure product should form.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them.

Section 4: Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol [9][10][11]
Appearance White to light brown powder[9]
Melting Point 204-208 °C (lit.)[9]
Solubility Soluble in ethanol, ethers; insoluble in water[9]

Table 2: Troubleshooting Summary

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction, product solubility, emulsion formationMonitor reaction by TLC, careful pH control during precipitation, gentle extraction techniques
Colored Product Oxidation byproducts, residual reagentsRecrystallization with activated charcoal treatment
Multiple Spots on TLC Unreacted starting material, over-brominationAcid-base extraction, careful recrystallization, column chromatography
Emulsion in Extraction Vigorous shakingGentle inversions, addition of brine

Section 5: Concluding Remarks

A successful post-reaction workup is as critical as the reaction itself for obtaining high-purity this compound. By understanding the underlying chemical principles of potential impurities and applying systematic purification techniques such as acid-base extraction and recrystallization, researchers can effectively overcome common challenges. This guide serves as a practical resource to troubleshoot issues and optimize the isolation of this valuable chemical intermediate.

References

  • A Technical Guide to the Purity and Assay of Commercial 4-Amino-3-bromobenzoic Acid. Benchchem.
  • By-product formation in the synthesis of 4-Amino-3-bromobenzoic acid. Benchchem.
  • Acid-Base Extraction: Benzoic Acid, Ethyl 4-Aminobenzoate. Studylib.
  • Preventing byproduct formation in the bromination of aminobenzoic acid. Benchchem.
  • ACID/BASE SEPARATION OF A MIXTURE. Harper College.
  • Acid–base extraction. Wikipedia.
  • Extraction of Acidic, Basic, and Neutral Components from an Organic Mixture: Benzoic Acid, Ethyl 4-Aminobenzoate, and 9-Fluorenone. ResearchGate.
  • Acid-Base Extraction.
  • Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid. Benchchem.
  • Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide. Google Patents.
  • Technical Support Center: Optimizing Carboxylic Acid Purification. Benchchem.
  • Precision Organic Compounds for Laboratory Synthesis: Focus on 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID. NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound. ChemBK.
  • Troubleshooting: The Workup. University of Rochester, Department of Chemistry.
  • This compound. PubChem.
  • Extraction for Separations and Purifications. MedSchoolCoach.
  • Process for the purification of aromatic carboxylic acids. Google Patents.
  • General procedures for the purification of Carboxylic acids. LookChem.
  • Bromination of Some Aromatic Compounds by Bromine in Acetic Acid.
  • p-aminobenzoic acid reacts with bromine and H2O to give. Allen.
  • This compound. MySkinRecipes.
  • 2-Amino-5-bromo-3-methylbenzoic acid. PubChem.

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Characterization of unexpected byproducts in 2-Amino-3-bromo-5-methylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Amino-3-bromo-5-methylbenzoic Acid

Guide Objective: This technical support guide provides in-depth troubleshooting and characterization strategies for unexpected byproducts encountered during the synthesis of this compound. It is designed for researchers, chemists, and drug development professionals to diagnose and resolve common synthetic challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues observed during and after the synthesis, providing quick insights and immediate troubleshooting steps.

Q1: My final product is a pink or brown solid, not the expected white to light brown powder. What causes this discoloration?

A: Discoloration, typically pink, brown, or dark purple, is almost always due to oxidative side reactions involving the aniline functional group. The amino group (-NH₂) is highly susceptible to oxidation, especially under acidic conditions or in the presence of strong oxidizing agents, which can form highly colored polymeric or quinone-like impurities.[1][2]

  • Immediate Action:

    • Inert Atmosphere: Ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to minimize air exposure.

    • Degas Solvents: Use degassed solvents to remove dissolved oxygen.

    • Purification: Attempt recrystallization from a suitable solvent system (e.g., Ethanol/Water or Acetic Acid/Water). Often, these colored impurities have different solubility profiles. A charcoal treatment during recrystallization can also be effective.

Q2: The yield of my desired product is significantly lower than expected. Where could the product have been lost?

A: Low yield can stem from several factors ranging from incomplete reactions to product loss during workup.

  • Incomplete Reaction: The bromination may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the disappearance of the starting material, 2-amino-5-methylbenzoic acid.[3]

  • Workup Losses: The product may have some solubility in the aqueous layer during extraction, especially if the pH is not optimal.[4] Before discarding any aqueous layers, re-extract them with a different organic solvent or acidify/basify to force precipitation and check for your product.[4]

  • Byproduct Formation: A significant portion of your starting material may have been converted into byproducts, most commonly a dibrominated species. This is a primary cause of low yields in this specific synthesis.

Q3: My ¹H NMR spectrum shows more aromatic signals than expected. What is the likely cause?

A: The presence of extra signals in the aromatic region (typically 6.5-8.0 ppm) strongly suggests the formation of isomeric byproducts. The most common culprit is over-bromination, leading to a dibrominated product. The directing effects of the amino and methyl groups can lead to the formation of 2-amino-3,5-dibromo-benzoic acid if reaction conditions are not carefully controlled.[3][5]

  • Next Step: Proceed to the In-Depth Troubleshooting Guides below to analyze the specific peak patterns and confirm the identity of the byproduct.

Q4: My mass spectrometry data shows a peak at m/z ~308/310, in addition to the expected product peak at m/z ~230/232. What is this?

A: The expected product, this compound, has a molecular weight of approximately 230 g/mol .[6][7] Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a roughly 1:1 ratio, which is why you see two peaks for any bromine-containing compound separated by 2 m/z units (M and M+2). A signal around m/z 308/310 corresponds to a molecule with two bromine atoms (e.g., C₈H₇Br₂NO₂). This is strong evidence for the formation of a dibrominated byproduct.

Part 2: In-Depth Troubleshooting & Byproduct Characterization

This section provides a structured approach to identifying specific byproducts based on analytical data.

Guide 1: Identifying the Dibrominated Byproduct

The most prevalent byproduct in this synthesis is 2-amino-3,5-dibromo-methylbenzoic acid, formed when the highly activated aromatic ring undergoes a second bromination.

Causality: The powerful activating, ortho-, para-directing effects of the amino group, combined with the activating effect of the methyl group, make the aromatic ring electron-rich and susceptible to further electrophilic substitution.[5][8] If the brominating agent (e.g., NBS or Br₂) is not added slowly or stoichiometrically, localized excesses can lead to this over-bromination.[3]

Analytical Signature:

CompoundFormulaMW (⁷⁹Br)Expected [M+H]⁺ (m/z)Key ¹H NMR Features (Aromatic Region)
Desired Product C₈H₈BrNO₂229.97~230 / 232Two doublets, coupling constant ~2-3 Hz.
Dibromo Byproduct C₈H₇Br₂NO₂308.87~308 / 310 / 312Two singlets (or very small meta-coupling).

Workflow for Identification and Mitigation:

Caption: Troubleshooting workflow for identifying and mitigating dibromination.

Guide 2: Investigating Oxidative Impurities

Oxidative byproducts are often complex, polymeric, and difficult to characterize fully by NMR or MS alone. Their presence is usually inferred from color and insolubility.

Causality: Anilines can undergo oxidative coupling to form colored azo compounds or be oxidized to nitro compounds under harsh conditions.[2][9] This is more likely if using strong oxidants or if the reaction is exposed to air for prolonged periods at high temperatures.

Analytical Signature:

  • TLC: Baseline streaking or highly colored spots that do not move with common solvent systems.

  • ¹H NMR: Broad, unresolved humps in the baseline, particularly in the aromatic region.

  • MS: A series of peaks with repeating units or no clear ionization.

Mitigation Strategy:

  • Protect the Amino Group: The most robust strategy to prevent both over-bromination and oxidation is to protect the amino group, typically via acetylation with acetic anhydride.[3][5] The resulting acetamido group is still an ortho-, para-director but is significantly less activating, allowing for controlled monobromination.[3] The protecting group can be removed later via acid or base hydrolysis.

Caption: Reaction workflow using a protection group strategy.

Part 3: Key Experimental Protocols

Protocol 1: HPLC-MS Method for Reaction Monitoring

This protocol is designed to separate the starting material, product, and the primary dibrominated byproduct for accurate reaction monitoring.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Ramp linearly from 10% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 10% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5-10 µL.

  • Detection:

    • UV/Vis Diode Array Detector (DAD) at 254 nm and 280 nm.

    • Mass Spectrometer (ESI+) scanning from m/z 100-500.

  • Sample Preparation: Quench a small aliquot (~50 µL) of the reaction mixture in 1 mL of methanol. Centrifuge to remove any solids and inject the supernatant.

Protocol 2: Purification via Recrystallization

This procedure can be effective for removing both more-polar and less-polar impurities.

  • Dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol or acetic acid).

  • If significant color is present, add a small amount of activated charcoal (approx. 1-2% by weight), and keep the solution hot for 5-10 minutes.

  • Filter the hot solution through a pre-warmed funnel containing celite or filter paper to remove the charcoal and any insoluble impurities.

  • Slowly add a hot anti-solvent (a solvent in which the product is poorly soluble, e.g., water) until the solution becomes faintly turbid.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

References

  • Chem-Impex (N.D.).this compound.
  • Ma, Y., et al. (2018).Selective Oxidative Bromination of Anilines Using Potassium Bromide and ZnAl-BrO3--LDHs. Chinese Journal of Organic Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (N.D.).Precision Organic Compounds for Laboratory Synthesis: Focus on 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID.
  • Pan, Y., et al. (2014).Characterization of unknown brominated disinfection byproducts during chlorination using ultrahigh resolution mass spectrometry. Environmental Science & Technology.
  • ChemBK (2024).this compound.
  • Allen (N.D.).Anilines: Reactions, Reaction Mechanisms and FAQs.
  • Gao, W., et al. (2019).Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. Molecules.
  • University of Rochester, Department of Chemistry (N.D.).How To: Troubleshoot a Reaction.
  • Itoh, N., et al. (1993).Oxidation of aniline to nitrobenzene by nonheme bromoperoxidase. Biochemistry and Molecular Biology International.
  • Valent, I., et al. (2019).Unusual Chemistry in an Uncatalyzed Bromate-Aniline Oscillator: Ring-Contraction Oxidation of Aniline With Pulsative CO2 Production. Frontiers in Chemistry.
  • ResearchGate (N.D.).oxidative bromination.
  • Li, J., et al. (2012).A Practical Procedure for Regioselective Bromination of Anilines. Synthesis.
  • Chemistry Steps (2025).Synthesis of Aromatic Compounds From Benzene.

Sources

Technical Support Center: Enhancing the Purity of 2-Amino-3-bromo-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-3-bromo-5-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this versatile chemical intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you achieve the highest possible purity for your downstream applications.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, providing both diagnostic insights and actionable solutions.

Issue 1: Crude product appears as a dark oil or discolored solid after synthesis.

  • Question: My synthesized this compound is not the expected off-white or light brown powder. What causes this discoloration, and how can I fix it?

  • Answer: Discoloration in the crude product typically arises from two main sources: residual oxidation byproducts from the bromination reaction and the formation of colored impurities. The aromatic amine functionality is susceptible to air oxidation, which can generate highly colored polymeric species.

    • Causality: During electrophilic bromination, especially if reaction temperatures are not well-controlled, side reactions can lead to the formation of complex, colored organic tars. Furthermore, the amino group can be sensitive to oxidation over time.

    • Solution: A preliminary purification step involving activated carbon (charcoal) is highly effective. The porous structure of activated carbon provides a large surface area for the adsorption of these large, colored impurity molecules.

    Protocol: Decolorization with Activated Carbon

    • Dissolve the crude product in a suitable hot solvent (e.g., ethanol or an ethanol/water mixture). Use the minimum amount of solvent necessary for complete dissolution.

    • Add a small amount of activated carbon (typically 1-2% of the solute's weight) to the hot solution.

    • Gently boil the solution for 5-10 minutes. This allows for the efficient adsorption of colored impurities onto the carbon.

    • Perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove the activated carbon.[1][2]

    • The resulting filtrate should be significantly lighter in color and is now ready for further purification by recrystallization.

Issue 2: Low purity and a broad melting point range are observed after initial purification.

  • Question: I've attempted a simple recrystallization, but my product's melting point is still broad (e.g., 198-205 °C, instead of the literature value around 204-208 °C[3][4]), and analytical data (TLC/HPLC) shows multiple impurities. What are these likely impurities and what is a more robust purification strategy?

  • Answer: A broad melting point range is a classic indicator of impurities.[5] Given the typical synthesis via electrophilic bromination of 2-amino-3-methylbenzoic acid, the primary impurities are likely to be:

    • Unreacted Starting Material: 2-amino-3-methylbenzoic acid.

    • Isomeric Byproducts: Other brominated isomers (e.g., bromination at a different position on the aromatic ring).

    • Over-brominated Products: Di-brominated species.

    A multi-step purification strategy exploiting the amphoteric nature of the molecule followed by a carefully chosen recrystallization is the most effective approach. The molecule possesses both a basic amino group and an acidic carboxylic acid group, allowing for selective extraction into aqueous acid and base.[6][7]

    Purification_Workflow A Crude Product (Dissolved in Ethyl Acetate) B Wash with aq. HCl (Removes basic impurities) A->B C Extract with aq. NaHCO3 (Product moves to aqueous phase) B->C D Aqueous Phase (Contains Sodium 2-amino-3-bromo-5-methylbenzoate) C->D Aqueous E Organic Phase (Contains neutral impurities) C->E Organic F Acidify with HCl to pH ~4 (Precipitates pure product) D->F G Filter and Collect Solid F->G H Recrystallize from Ethanol/Water G->H I Pure this compound H->I

    Caption: General purification workflow for this compound.

    Protocol: Acid-Base Extraction

    • Dissolve the crude product in a suitable organic solvent like ethyl acetate.

    • Transfer the solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1 M HCl) to remove any highly basic impurities. Discard the aqueous layer.

    • Extract the organic layer with a dilute aqueous base (e.g., saturated sodium bicarbonate solution). The target compound, being acidic, will deprotonate and move into the aqueous layer, leaving neutral impurities in the organic layer.[8]

    • Separate the aqueous layer and cool it in an ice bath.

    • Slowly acidify the aqueous layer with concentrated HCl with stirring until the pH is approximately 3-4. The pure product will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly. This product can then be further purified by recrystallization.

Issue 3: Product "oils out" instead of forming crystals during recrystallization.

  • Question: When I try to recrystallize my product, it separates as an oil instead of forming solid crystals. What is happening and how can I prevent it?

  • Answer: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the melting point of the solute. This is often due to a solvent choice that is too nonpolar or a cooling rate that is too rapid.[6]

    • Causality: The solubility of the compound in the chosen solvent is too high, or the solution is being cooled too quickly, preventing the orderly arrangement of molecules into a crystal lattice.

    • Troubleshooting Steps:

      • Re-heat the Solution: Add more solvent until the oil fully dissolves.

      • Slow Cooling: Allow the flask to cool slowly to room temperature, then transfer it to an ice bath. Rapid cooling encourages oil formation.

      • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches provide nucleation sites for crystal growth.[2]

      • Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.

      • Change Solvent System: If oiling persists, the solvent system is likely inappropriate. This compound is a polar molecule. A good starting point for recrystallization is a polar protic solvent like ethanol, or a binary mixture such as ethanol/water or acetic acid/water.[2][9]

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent system for recrystallizing this compound?

A1: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[2] For this compound, a mixed solvent system often provides the best results. A combination of ethanol and water is an excellent choice. The compound is soluble in hot ethanol, and water can be added as an anti-solvent to decrease its solubility upon cooling, promoting crystal formation.

Protocol: Recrystallization from Ethanol/Water

  • Place the crude, dried solid in an Erlenmeyer flask.

  • Add the minimum volume of hot ethanol required to just dissolve the solid.

  • While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the cloud point).

  • Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold ethanol/water mixture.

  • Dry the purified crystals in a vacuum oven.

SolventBoiling Point (°C)PolarityNotes
Ethanol 78Polar ProticGood dissolving solvent when hot.[9]
Water 100Very PolarGood anti-solvent when used with ethanol.[6]
Methanol 65Polar ProticCan also be used, similar properties to ethanol.[9]
Ethyl Acetate 77Polar AproticModerate solubility, can be used for chromatography.
Hexane 69NonpolarPoor solvent, but useful as an anti-solvent or for chromatography.

Q2: How can I use column chromatography for final polishing if impurities persist?

A2: If stubborn impurities remain after recrystallization, flash column chromatography is an effective final purification step.[1]

Protocol: Flash Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A mixture of a non-polar solvent and a polar solvent is typically used. A good starting point is a gradient of Hexane:Ethyl Acetate , starting from a low polarity (e.g., 9:1) and gradually increasing the proportion of ethyl acetate.

  • Key Consideration: Benzoic acids can "tail" on silica columns due to strong interactions with the acidic silica surface. To mitigate this, add a small amount (0.5-1%) of acetic acid or formic acid to the eluent.[10] This keeps the carboxylic acid protonated, reducing its interaction with the silica and leading to sharper peaks and better separation.

  • Procedure:

    • Pack a column with silica gel in the initial, low-polarity eluent.

    • Dissolve the sample in a minimal amount of the eluent or a slightly stronger solvent like dichloromethane.

    • Load the sample onto the top of the silica gel bed.

    • Begin eluting with the mobile phase, collecting fractions.

    • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Troubleshooting_Tree

Caption: Troubleshooting decision tree for purifying this compound.

Q3: What analytical techniques are best for assessing the final purity?

A3: A combination of techniques should be used to confirm the purity and identity of the final product.

  • Melting Point: A sharp melting point that matches the literature value (204-208 °C) is a strong indicator of high purity.[4]

  • High-Performance Liquid Chromatography (HPLC): This is an excellent quantitative method. A single sharp peak on an appropriate reversed-phase column (e.g., C18) indicates high purity.[11] Isocratic or gradient methods using acetonitrile/water with an acid modifier (like formic or phosphoric acid) are common for aminobenzoic acids.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will not only confirm the structure of the compound but also reveal the presence of any impurities that have protons or carbons in different chemical environments.

  • Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can confirm the molecular weight of the compound (230.06 g/mol ) and help identify volatile impurities.[13][14]

Q4: What are the key safety precautions when handling this compound?

A4: Always consult the Safety Data Sheet (SDS) before handling any chemical. For this compound, the key hazards are:

  • Harmful if swallowed.

  • May cause skin sensitization.[4]

  • Causes skin and serious eye irritation.

  • May cause respiratory irritation.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Respiratory Protection: Use in a well-ventilated fume hood. If handling large quantities of powder, a dust mask (e.g., N95) may be appropriate.[4]

  • Skin Protection: A lab coat should be worn at all times.

References

  • This compound. ChemBK. [Link]
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  • Amino Acid Purification - Column Chrom
  • Help with purification of benzoic acid by extraction. Details below. Reddit r/chemhelp. [Link]
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  • and 4- Bromobenzoic Acids both In Vitro and In Vivo.
  • HPLC Methods for analysis of 4-Aminobenzoic acid.
  • 2-Amino-5-bromo-3-chloro-benzoic acid methyl ester | CAS 101080-26-6. Veeprho. [Link]
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Validation & Comparative

A Researcher's Guide to the ¹H NMR Analysis of 2-Amino-3-bromo-5-methylbenzoic Acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-Amino-3-bromo-5-methylbenzoic acid, a substituted aromatic compound with potential applications in medicinal chemistry.

This guide moves beyond a simple spectral interpretation. It offers a comparative analysis with structurally related molecules, providing a deeper understanding of substituent effects on the proton chemical environment. Furthermore, it includes a detailed, field-proven experimental protocol for acquiring high-quality ¹H NMR data, ensuring both scientific integrity and reproducibility.

Deciphering the ¹H NMR Spectrum: A Predictive and Comparative Analysis

While a publicly available, fully assigned ¹H NMR spectrum for this compound is not readily found in the literature, we can confidently predict its spectral features. This prediction is grounded in the fundamental principles of NMR spectroscopy and a comparative analysis of structurally analogous compounds.

The Target Molecule: this compound

The structure of this compound presents a unique substitution pattern on the benzene ring.[1][2] The interplay of the electron-donating amino (-NH₂) and methyl (-CH₃) groups, and the electron-withdrawing bromo (-Br) and carboxylic acid (-COOH) groups, dictates the chemical shifts and coupling patterns of the aromatic protons.

dot graph { layout=neato; node [shape=plaintext]; edge [style=invis]; a [label="C"]; b [label="C"]; c [label="C"]; d [label="C"]; e [label="C"]; f [label="C"]; subgraph { rank=same; a -- b -- c -- d -- e -- f -- a; } g [label="C", pos="1.5,0!"]; h [label="O", pos="1.8,-0.5!"]; i [label="OH", pos="1.8,0.5!"]; j [label="N", pos="-0.3,1.2!"]; k [label="H", pos="-0.6,1.5!"]; l [label="H", pos="0,1.5!"]; m [label="Br", pos="-1.2,0.3!"]; n [label="C", pos="0.3,-1.2!"]; o [label="H", pos="0.6,-1.5!"]; p [label="H", pos="0,-1.5!"]; q [label="H", pos="0.3,-1.8!"]; r [label="H4", pos="-1.2,-0.3!"]; s [label="H6", pos="1.2,-0.3!"];

a -- g [style=solid]; g -- h [style=double]; g -- i [style=solid]; b -- j [style=solid]; j -- k [style=solid]; j -- l [style=solid]; c -- m [style=solid]; e -- n [style=solid]; n -- o [style=solid]; n -- p [style=solid]; n -- q [style=solid]; d -- r [style=solid]; f -- s [style=solid]; }

Predicted ¹H NMR Spectrum of this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-4~7.5 - 7.8Doublet (d)~2.0 - 2.5Deshielded by the adjacent bromine and the para-oriented carboxylic acid. Shows meta-coupling to H-6.
H-6~7.2 - 7.5Doublet (d)~2.0 - 2.5Shielded by the ortho-amino group and deshielded by the para-methyl group. Shows meta-coupling to H-4.
-CH₃~2.2 - 2.4Singlet (s)N/ATypical chemical shift for a methyl group attached to an aromatic ring.
-NH₂~4.5 - 5.5Broad Singlet (br s)N/AChemical shift can vary depending on solvent and concentration. Broadening is due to quadrupole effects of the nitrogen atom and potential hydrogen exchange.
-COOH~10.0 - 13.0Broad Singlet (br s)N/ACharacteristic chemical shift for a carboxylic acid proton. Broad due to hydrogen bonding and exchange.

Comparative Analysis with Structurally Related Compounds

To substantiate our predictions, we will compare the expected spectrum with the known ¹H NMR data of similar molecules. This comparative approach allows for a more nuanced understanding of individual substituent effects.

Compound Aromatic Proton Chemical Shifts (ppm) -CH₃ Shift (ppm) Key Observations & References
2-Aminobenzoic acid 6.55-7.84[3][4][5][6][7]N/AThe amino group strongly shields the ortho and para protons, leading to upfield shifts.
3-Bromo-5-methylbenzoic acid Predicted: ~7.8-8.2Predicted: ~2.4The bromine and carboxylic acid groups are deshielding, while the methyl group is shielding.[8]
2-Amino-5-methylbenzoic acid 6.6-7.6[9][10]~2.2The combined effect of the activating amino and methyl groups results in relatively upfield aromatic signals.

The analysis of these related compounds supports our predicted chemical shifts for this compound. The presence of both electron-donating and electron-withdrawing groups on the same aromatic ring leads to a more complex and spread-out aromatic region in the ¹H NMR spectrum.

A Field-Proven Protocol for ¹H NMR Sample Preparation and Data Acquisition

The quality of your NMR data is fundamentally linked to meticulous sample preparation and appropriate instrument parameter selection. The following protocol is a self-validating system designed to yield high-resolution spectra for small organic molecules like this compound.

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d6). vortex Vortex or gently warm to ensure complete dissolution. dissolve->vortex filter Filter the solution through a pipette with a cotton or glass wool plug into a clean, dry NMR tube. vortex->filter instrument Insert the sample into the NMR spectrometer. filter->instrument lock_shim Lock on the deuterium signal of the solvent and shim the magnetic field. instrument->lock_shim params Set acquisition parameters (e.g., pulse sequence, number of scans, relaxation delay). lock_shim->params acquire Acquire the Free Induction Decay (FID). params->acquire ft Apply Fourier Transform to the FID. acquire->ft phase Phase the resulting spectrum. ft->phase baseline Apply baseline correction. phase->baseline integrate Integrate the signals. baseline->integrate reference Reference the spectrum (e.g., to residual solvent peak). integrate->reference

Step-by-Step Methodology

1. Sample Preparation:

  • Weighing the Sample: Accurately weigh 5-10 mg of this compound.[11][12][13][14] For small molecules, this amount is generally sufficient for a standard ¹H NMR experiment.

  • Choosing a Solvent: Select a suitable deuterated solvent. Given the polar nature of the carboxylic acid and amino groups, DMSO-d₆ is an excellent choice as it is a good solvent for many organic compounds and its residual proton signal (at ~2.50 ppm) does not typically overlap with the signals of interest.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a small vial.[11][12] Gentle vortexing or warming may be necessary to achieve complete dissolution.

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into a clean, dry 5 mm NMR tube.[13]

2. Data Acquisition:

  • Instrumentation: This protocol is applicable to any modern high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Subsequently, "shimming" is performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' or 'zg') is typically used for routine ¹H NMR.

    • Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are usually sufficient to achieve a good signal-to-noise ratio.

    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally adequate for qualitative analysis. For accurate integration (quantitative analysis), a longer delay (5 times the longest T₁ relaxation time) is necessary.

    • Acquisition Time (AQ): An acquisition time of 2-4 seconds is standard for high-resolution spectra of small molecules.[15]

3. Data Processing:

  • Fourier Transformation: The raw data, known as the Free Induction Decay (FID), is converted into a frequency-domain spectrum via a Fourier Transform.

  • Phasing and Baseline Correction: The spectrum is then phased to ensure all peaks are in the positive absorptive mode. A baseline correction is applied to obtain a flat baseline.

  • Referencing: The chemical shift axis is referenced. For DMSO-d₆, the residual solvent peak can be set to 2.50 ppm.

  • Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

Conclusion

The structural elucidation of this compound via ¹H NMR spectroscopy is a clear demonstration of the power of predictive analysis coupled with a comparative approach. By understanding the electronic effects of the various substituents, a detailed and accurate interpretation of the spectrum can be achieved, even in the absence of a pre-existing reference spectrum. Adherence to a robust experimental protocol is the final, critical step in ensuring the generation of high-quality, reproducible data that stands up to scientific scrutiny. This comprehensive guide provides the necessary framework for researchers to confidently undertake their own NMR analyses of this and other similarly complex aromatic compounds.

References

  • NMR Sample Preparation - Chemical Instrumentation Facility. (2013, March 19).
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  • 2-Amino-5-methylbenzoic acid | C₈H₉NO₂ | CID 76255 - PubChem. (n.d.).
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A Comparative Guide to the Mass Spectrometry of 2-Amino-3-bromo-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or modified compounds is a cornerstone of rigorous scientific advancement. This guide provides an in-depth technical comparison of mass spectrometry techniques for the analysis of 2-Amino-3-bromo-5-methylbenzoic acid, a substituted aromatic amino acid. By examining its fragmentation patterns and the nuances of different ionization methods, this document serves as a practical reference for its characterization.

Introduction to the Analyte: Chemical Properties

This compound is an aromatic compound with the chemical formula C₈H₈BrNO₂.[1][2] Its structure, featuring an amino group, a bromine atom, and a carboxylic acid function on a toluene backbone, presents a unique fragmentation behavior in mass spectrometry.

PropertyValueSource
Molecular FormulaC₈H₈BrNO₂[1], [2]
Molecular Weight230.06 g/mol [2], [3]
Melting Point204-208 °C[1], [3]
IUPAC NameThis compound[2]

Ionization Techniques: A Comparative Analysis for this compound

The choice of ionization technique is critical for the successful mass spectrometric analysis of small molecules. Here, we compare the two most common methods, Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), for the analysis of this compound.

Electrospray Ionization (ESI)

ESI is a soft ionization technique that is particularly well-suited for polar molecules and is readily coupled with liquid chromatography (LC).[4][5] For this compound, with its polar amino and carboxylic acid groups, ESI is the preferred method for achieving sensitive and reproducible results.

Advantages for this Analyte:

  • High Ionization Efficiency: The polar nature of the molecule allows for efficient protonation or deprotonation, leading to strong signals.

  • LC-MS Compatibility: ESI is seamlessly integrated with LC, enabling the separation of the analyte from complex mixtures prior to detection, which is crucial in drug metabolism and impurity profiling studies.

  • Soft Ionization: ESI typically produces intact molecular ions ([M+H]⁺ or [M-H]⁻), simplifying spectral interpretation.

Considerations:

  • Matrix Effects: Although less pronounced than with other techniques, ion suppression or enhancement from co-eluting species can occur. This can be mitigated by effective chromatographic separation.

  • Adduct Formation: The formation of adducts with salts (e.g., [M+Na]⁺) can complicate spectra, but this can often be controlled by using high-purity solvents and additives.

Matrix-Assisted Laser Desorption/Ionization (MALDI)

MALDI is a soft ionization technique that involves co-crystallizing the analyte with a matrix that absorbs laser energy. While powerful for large molecules like proteins, its application to small molecules can be challenging.[4][5]

Advantages for this Analyte:

  • High Throughput: MALDI can be significantly faster than LC-ESI for screening large numbers of samples.[1]

  • Tolerance to Some Salts: MALDI can be more tolerant to non-volatile salts than ESI.

Disadvantages for this Analyte:

  • Matrix Interference: The low mass range of the spectrum can be obscured by matrix-related ions, making it difficult to detect small molecules like this compound.[4]

  • LC-MALDI is Challenging: Coupling LC with MALDI is not as straightforward as with ESI.[4]

  • Analyte/Matrix Co-crystallization: Finding a suitable matrix and achieving homogeneous co-crystallization can be difficult and impact reproducibility.

Fragmentation Analysis

Understanding the fragmentation pattern is key to structural confirmation. The fragmentation of this compound will be influenced by the stability of the aromatic ring and the nature of its substituents.

Predicted Fragmentation under Electron Ionization (EI)

Based on GC-MS data from the NIST database, the top peak for this compound is observed at m/z 211.[2] This suggests a primary fragmentation pathway involving the loss of a hydroxyl radical (•OH) from the carboxylic acid group of the molecular ion. The presence of bromine will result in a characteristic isotopic pattern for bromine-containing fragments (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes).

Table of Predicted Major Fragment Ions (EI):

m/z (for ⁷⁹Br)m/z (for ⁸¹Br)Proposed Fragment IonFragmentation Pathway
229231[C₈H₈BrNO₂]⁺• (Molecular Ion)Ionization of the parent molecule.
212214[C₈H₇BrNO]⁺Loss of a hydroxyl radical (•OH, 17 Da) from the molecular ion.
184186[C₇H₇BrN]⁺Loss of a carboxyl group (•COOH, 45 Da) from the molecular ion.
183185[C₇H₆BrN]⁺Loss of H from the m/z 184/186 fragment.
104[C₇H₆N]⁺Loss of a bromine radical (•Br) from the m/z 183 fragment.
77[C₆H₅]⁺Loss of HCN from the m/z 104 fragment.
Predicted Fragmentation under Electrospray Ionization (ESI-MS/MS)

In positive ion mode ESI, the molecule will likely be protonated at the amino group. In negative ion mode, deprotonation will occur at the carboxylic acid group. Tandem mass spectrometry (MS/MS) of the precursor ion will induce fragmentation.

Positive Ion Mode ([M+H]⁺ at m/z 230/232):

  • Loss of H₂O: A common fragmentation for protonated carboxylic acids, leading to a fragment at m/z 212/214.

  • Loss of CO: Subsequent loss of carbon monoxide from the m/z 212/214 fragment, resulting in an ion at m/z 184/186.

  • Loss of COOH₂: Direct loss of formic acid (46 Da) from the protonated molecular ion, giving a fragment at m/z 184/186.

Negative Ion Mode ([M-H]⁻ at m/z 228/230):

  • Decarboxylation: The most common fragmentation for deprotonated carboxylic acids is the loss of CO₂ (44 Da), leading to a major fragment at m/z 184/186.

Experimental Protocol: LC-ESI-MS/MS Analysis

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

4.1. Instrumentation:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) with an ESI source.

4.2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min, 5% B

    • 1-5 min, 5-95% B

    • 5-6 min, 95% B

    • 6-6.1 min, 95-5% B

    • 6.1-8 min, 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

4.3. Mass Spectrometer Settings (Positive Ion Mode):

  • Ion Source: ESI

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • MS Scan Range: m/z 50-300

  • MS/MS: Precursor ion selection of m/z 230 and 232, with collision energy ramped (e.g., 10-40 eV) to observe fragmentation.

Visualizing the Workflow and Fragmentation

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection sample Sample containing Analyte dissolve Dissolve in Mobile Phase sample->dissolve filter Filter (0.22 µm) dissolve->filter hplc HPLC/UHPLC System filter->hplc Inject column C18 Column hplc->column esi ESI Source column->esi Eluent ms Tandem MS esi->ms detector Detector ms->detector data_analysis Data Analysis detector->data_analysis

Caption: LC-MS/MS experimental workflow.

Fragmentation Pathway (Positive ESI-MS/MS)

fragmentation_pathway cluster_frags Fragments M_H [M+H]⁺ m/z 230/232 frag1 [M+H-H₂O]⁺ m/z 212/214 M_H->frag1 - H₂O frag2 [M+H-COOH₂]⁺ m/z 184/186 M_H->frag2 - COOH₂ frag3 [M+H-H₂O-CO]⁺ m/z 184/186 frag1->frag3 - CO

Caption: Positive ESI-MS/MS fragmentation.

Conclusion

The mass spectrometric analysis of this compound is most effectively performed using LC-ESI-MS. This approach provides the sensitivity, selectivity, and structural information necessary for its unambiguous identification and quantification. The predicted fragmentation patterns, primarily involving losses from the carboxylic acid group, offer a solid basis for interpreting experimental data. This guide provides the foundational knowledge and a practical starting point for researchers working with this and structurally related compounds.

References

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  • Sheng, H., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(4), 694-703. [Link][2]
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Biological activity of 2-Amino-3-bromo-5-methylbenzoic acid vs. its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of 2-Amino-3-bromo-5-methylbenzoic Acid and Its Analogs

This guide provides a comprehensive analysis of this compound, a versatile chemical scaffold, and its structural analogs. We will delve into the nuanced differences in their biological activities, supported by experimental data, and explore the underlying structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals seeking to leverage this chemical class for therapeutic innovation.

Introduction: The Versatile Aminobenzoic Acid Scaffold

This compound is an aromatic amino acid derivative that has garnered significant attention as a key building block in the synthesis of complex organic molecules.[1][2][3] Its distinct functional groups—the amino, bromo, and carboxylic acid moieties—provide multiple reaction sites for chemical modification, allowing for the creation of diverse derivatives with enhanced biological activity.[1][2] This scaffold is particularly prominent in pharmaceutical development, with research focusing on treatments for inflammatory diseases and cancer.[1][2]

Understanding how subtle changes to this core structure impact biological function is paramount for rational drug design. By comparing the parent compound to its structural analogs—molecules with the same core but differing in the arrangement or nature of their functional groups—we can elucidate critical structure-activity relationships. This guide will compare the known biological activities of these compounds, provide detailed protocols for their evaluation, and offer insights into their mechanisms of action.

Physicochemical Properties: The Foundation of Activity

The arrangement of substituents on the benzoic acid ring significantly influences physicochemical properties such as melting point, solubility, and electronic distribution.[4] These characteristics, in turn, affect the molecule's reactivity, membrane permeability, and interaction with biological targets.

PropertyThis compound2-Amino-5-bromo-3-methylbenzoic acid4-Amino-3-bromobenzoic acid
Structure
CAS Number 13091-43-5[5]206548-13-2[6]2457-76-3
Molecular Formula C₈H₈BrNO₂[5]C₈H₈BrNO₂[6]C₇H₆BrNO₂[4]
Molecular Weight 230.06 g/mol [5]230.06 g/mol 216.03 g/mol [4]
Melting Point (°C) 204-208[7]Not available218-220
Topological Polar Surface Area 63.3 Ų[5]Not available63.3 Ų

Table 1: Comparison of physicochemical properties for this compound and selected analogs.

Comparative Biological Activities: A Tale of Isomers

The therapeutic potential of aminobenzoic acid derivatives is diverse, ranging from anticancer to antimicrobial and enzyme inhibition.[8] The specific activity is often dictated by the precise substitution pattern on the aromatic ring.

Antiproliferative and Anticancer Activity

The this compound scaffold is a valuable starting point for developing anticancer agents.[1][2] Substituted benzoic acids, for example, are being investigated as dual inhibitors of anti-apoptotic proteins like Mcl-1 and Bfl-1, which are often overexpressed in cancer cells.[1]

While direct cytotoxicity data for the parent compound is not extensively published, studies on analogous structures reveal the importance of the bromo-substituent. In a study focused on 2-morpholinobenzoic acid derivatives, which share a similar structural theme, bromo-substituted compounds demonstrated significant antiproliferative activity.[9]

Key Experimental Data:

  • The 4-bromo analogue (12j) in a hydroxamic acid series was highly potent, reducing cell proliferation to 18.1 ± 5.6% in HCT116 colon cancer cells and 21.8 ± 5.5% in MDA-MB-231 breast cancer cells at a 10 μM concentration.[9]

  • Another analog with a 2-bromo substitution (10h) reduced proliferation to 29.5 ± 8.6% in HCT116 cells.[9]

These findings suggest that the presence and position of the bromine atom are critical for enhancing cytotoxic effects, making bromo-substituted aminobenzoic acids promising candidates for oncology research.

Antibacterial Activity

Para-aminobenzoic acid (PABA) is a well-known precursor in the bacterial folate synthesis pathway, making its analogs attractive as potential antibacterial agents.[8][10] Many PABA derivatives act by being incorporated into the pathway, leading to the formation of non-functional folic acid analogs, thereby inhibiting bacterial growth.[10]

An interesting comparison arises with an isomer, 4-Amino-3-bromobenzoic acid . This compound has been identified as an antibacterial agent with a distinct mechanism of action. Instead of targeting folate synthesis, it binds to the bacterial 50S ribosomal subunit, inhibiting protein synthesis.[11] This highlights how a simple positional change of the amino group (from position 2 to 4) can fundamentally alter the biological target and mechanism.

Enzyme Inhibition

Derivatives of aminobenzoic acids have also been explored as enzyme inhibitors, particularly for neurodegenerative diseases like Alzheimer's.[8] Alzheimer's disease is characterized by a deficit of the neurotransmitter acetylcholine, and a primary therapeutic strategy involves inhibiting the enzymes that degrade it: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[8]

A study on PABA analogs demonstrated that a halogenated derivative, 4-amino-3-bromo-5-fluorobenzohydrazide , was a potent inhibitor of both enzymes, with IC₅₀ values of 0.59 μM against AChE and 0.15 μM against BChE.[8] This underscores the potential of using multi-halogenated aminobenzoic acid scaffolds to design potent enzyme inhibitors.

Structure-Activity Relationship (SAR) Analysis

The comparative data reveals several key SAR insights:

  • Position of Functional Groups is Critical: Shifting the amino group from the 2-position to the 4-position (relative to the carboxyl group) changes the mechanism of antibacterial action from potential folate pathway interference to direct ribosome inhibition.[10][11]

  • Halogenation Enhances Potency: The inclusion of a bromine atom appears crucial for potent antiproliferative activity in several related scaffolds.[9] Further halogenation (e.g., adding fluorine) can produce highly effective enzyme inhibitors.[8]

  • Steric Hindrance Matters: In studies on PABA analogs targeting the folate pathway in E. coli, it was found that bulky groups in the 2-position (ortho to the carboxylic acid) can negatively impact the rate of analogue formation, suggesting that steric factors near the reaction center are important.[10]

cluster_0 Core Scaffold Modification cluster_1 Resulting Biological Activity Parent 2-Amino-3-bromo- 5-methylbenzoic acid (Pharmaceutical Intermediate) Isomerization Isomerization Parent->Isomerization Positional Isomerization (e.g., 4-Amino-3-bromo...) Derivatization Derivatization Parent->Derivatization Scaffold Derivatization (e.g., Halogenation) Anticancer Antiproliferative Activity (e.g., HCT116, MDA-MB-231) Antibacterial Antibacterial Activity (Ribosome Inhibition) Enzyme Enzyme Inhibition (e.g., AChE/BChE) Isomerization->Antibacterial Derivatization->Anticancer Derivatization->Enzyme

Caption: Structure-Activity Relationship (SAR) flow diagram.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed and validated protocols are essential. Below is a standard protocol for assessing the antiproliferative activity of test compounds.

Protocol: In Vitro Antiproliferative Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.

Causality: The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of a compound's cytotoxic or cytostatic effects.

Self-Validation System: The protocol includes negative (vehicle), positive (known cytotoxic agent), and blank controls to ensure the validity of the results.

Reagents and Materials:

  • Human cancer cell line (e.g., HCT116, MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Test compounds (dissolved in DMSO to create a stock solution)

  • Vehicle control (DMSO)

  • Positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

cluster_workflow MTT Assay Workflow A 1. Cell Seeding Seed cells in a 96-well plate. Incubate for 24h. B 2. Compound Treatment Add serial dilutions of test compounds. Include Vehicle & Positive Controls. A->B C 3. Incubation Incubate for 48-72h to allow compounds to take effect. B->C D 4. MTT Addition Add MTT reagent to each well. Incubate for 2-4h. C->D E 5. Solubilization Remove medium, add DMSO to dissolve formazan crystals. D->E F 6. Absorbance Reading Read absorbance at 570 nm using a plate reader. E->F G 7. Data Analysis Calculate % viability and IC50 values. F->G

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the test compounds, positive control, and vehicle control in complete growth medium. The final DMSO concentration should be kept constant and low (<0.5%) across all wells to avoid solvent toxicity.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for a period appropriate for the cell line and compound type (typically 48 or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours. During this time, formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well and pipette gently to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the % viability against the compound concentration (on a log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion

This compound and its analogs represent a rich chemical space for the discovery of new therapeutic agents. This guide demonstrates that subtle modifications to the core scaffold can lead to profound changes in biological activity and mechanism of action. The antiproliferative activity of bromo-substituted analogs, the altered antibacterial target of a positional isomer, and the potent enzyme inhibition by multi-halogenated derivatives collectively highlight the importance of systematic structure-activity relationship studies. The experimental protocols provided herein offer a validated framework for researchers to continue exploring the vast potential of this versatile compound class.

References

  • Benchchem. (n.d.). This compound | 13091-43-5.
  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of 4-Amino-3-bromobenzoic Acid and 4-Amino-3-chlorobenzoic Acid for Researchers.
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  • Benchchem. (n.d.). A Comparative Analysis of 2-Amino-4-bromobenzoic Acid and Its Positional Isomers.
  • PubChem. (n.d.). This compound.
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  • PubMed. (n.d.). P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli).
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  • PubMed Central. (n.d.). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors.
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The Critical Role of Intermediates: A Comparative Validation of 2-Amino-3-bromo-5-methylbenzoic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical development, the journey from a promising molecule to a life-saving therapeutic is paved with exacting chemical transformations. Central to this journey are chemical intermediates, the unsung heroes that serve as the foundational building blocks for active pharmaceutical ingredients (APIs). The identity, purity, and reactivity of these intermediates are not mere details; they are critical determinants of the final drug's safety, efficacy, and stability. This guide provides a comprehensive validation of 2-Amino-3-bromo-5-methylbenzoic acid's role as a versatile intermediate, comparing its synthetic utility and analytical validation against relevant alternatives, thereby offering a roadmap for its strategic deployment in drug discovery and development.

The Strategic Importance of Validated Intermediates in Drug Synthesis

The synthesis of a complex API is a multi-step process where each step presents an opportunity for impurities to arise. Utilizing well-characterized and validated intermediates provides crucial checkpoints, ensuring the quality and consistency of the synthetic cascade.[1] This modular approach not only simplifies the overall synthesis but also facilitates regulatory compliance and streamlines process optimization. The choice of an intermediate is a strategic decision, balancing factors such as synthetic accessibility, functional group compatibility, and the potential for downstream derivatization. This compound, with its strategically positioned amino, bromo, and carboxylic acid functionalities, presents a compelling scaffold for the construction of diverse molecular architectures.[2][3]

Synthesis and Characterization of this compound: A Tale of Two Protocols

The reliable synthesis of an intermediate is the first step in its validation. For this compound, electrophilic bromination of the readily available 2-amino-3-methylbenzoic acid is the most common approach. Below, we compare two established protocols, highlighting the nuances in reaction conditions and their impact on yield and purity.

Protocol 1: Bromination using N-Bromosuccinimide (NBS) in DMF

This method offers a straightforward approach with a high reported yield.

Step-by-Step Methodology:

  • To a solution of 2-amino-3-methylbenzoic acid (3.31 mmol) in N,N-dimethylformamide (DMF) (33 mL), add N-bromosuccinimide (NBS) (3.47 mmol).

  • Stir the reaction mixture at room temperature (20°C) for 1 hour.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield this compound.[4]

Protocol 2: Bromination using Aqueous Hydrogen Bromide in DMSO

This alternative protocol avoids the use of NBS and offers a different solvent system.

Step-by-Step Methodology:

  • Dissolve 2-amino-3-methylbenzoic acid (66 mmol) in dimethyl sulfoxide (DMSO).

  • Add 48% aqueous hydrogen bromide solution (18.0 mL) to the mixture.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction with a saturated sodium bicarbonate solution to precipitate the product.

  • Collect the precipitate by filtration and dry under vacuum to obtain this compound.[4]

ParameterProtocol 1 (NBS/DMF)Protocol 2 (aq. HBr/DMSO)
Brominating Agent N-BromosuccinimideAqueous Hydrogen Bromide
Solvent N,N-DimethylformamideDimethyl Sulfoxide
Reaction Time 1 hourOvernight
Work-up ExtractionPrecipitation
Reported Yield Quantitative[4]85%[4]

Causality Behind Experimental Choices: The choice between these protocols often depends on factors such as reagent availability, scalability, and downstream purification considerations. The NBS/DMF method is rapid and high-yielding, making it suitable for lab-scale synthesis. The HBr/DMSO method, while having a longer reaction time, offers an alternative that avoids the use of a solid reagent (NBS) and may be more amenable to certain process scales.

A Self-Validating System: The Analytical Trinity for Intermediate Characterization

The confirmation of an intermediate's identity and purity is non-negotiable. A multi-pronged analytical approach, often referred to as an "analytical trinity," provides a self-validating system, where each technique offers a unique and complementary piece of the structural puzzle.

Spectroscopic Confirmation: Unveiling the Molecular Fingerprint

Spectroscopic methods provide a detailed snapshot of the molecule's structure and functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is invaluable for confirming the substitution pattern on the aromatic ring. For this compound, the proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the methyl group protons. The reported ¹H NMR data (500 MHz, DMSO-d₆) shows peaks at δ 7.69 (d, J = 1.0 Hz, 1H), 7.33 (d, J = 1.0 Hz, 1H), and 2.10 (s, 3H), which is consistent with the proposed structure.[4]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the intermediate. The expected monoisotopic mass of C₈H₈BrNO₂ is 228.974 g/mol . Electrospray ionization mass spectrometry (ESI-MS) data shows a peak at m/z 231 ([M+H]⁺), confirming the molecular weight.[4]

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the key functional groups present in the molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H stretches of the primary amine, the O-H and C=O stretches of the carboxylic acid, and C-H stretches of the aromatic ring and methyl group.

Chromatographic Purity Assessment: The Gold Standard of HPLC

High-Performance Liquid Chromatography (HPLC) is the workhorse for determining the purity of pharmaceutical intermediates. A well-developed HPLC method can separate the target compound from starting materials, by-products, and other impurities.

Experimental Protocol: Reversed-Phase HPLC for Purity Analysis

This protocol is a robust starting point for the purity determination of this compound, based on established methods for similar aromatic acids.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid to ensure protonation of the carboxylic acid and improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at approximately 254 nm.

  • Sample Preparation: Dissolve a known amount of the intermediate in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification: Purity is typically determined by area normalization, where the peak area of the main component is expressed as a percentage of the total peak area of all components in the chromatogram.

ParameterExpected Value/RangeRationale
Retention Time Dependent on specific gradientShould be sufficient to allow for separation from early-eluting impurities.
Peak Tailing 0.8 - 1.5A value close to 1 indicates a symmetrical peak, which is crucial for accurate integration.
Theoretical Plates > 2000A higher number of theoretical plates indicates better column efficiency and separation power.
Purity (by area %) ≥ 98%A common minimum purity requirement for pharmaceutical intermediates.

G cluster_synthesis Synthesis cluster_validation Validation 2-Amino-3-methylbenzoic Acid 2-Amino-3-methylbenzoic Acid Bromination Bromination Crude Product Crude Product Purification Purification This compound (Intermediate) This compound (Intermediate) Purity_Check Purity Check (HPLC) This compound (Intermediate)->Purity_Check Identity_Confirmation Identity Confirmation This compound (Intermediate)->Identity_Confirmation NMR NMR Identity_Confirmation->NMR MS MS Identity_Confirmation->MS IR IR Identity_Confirmation->IR

Case Study: The Road to C-Aryl Glucoside SGLT2 Inhibitors

The therapeutic class of sodium-glucose cotransporter-2 (SGLT2) inhibitors, which includes the blockbuster drug Canagliflozin, represents a significant advancement in the treatment of type 2 diabetes. The synthesis of these C-aryl glucoside drugs heavily relies on strategically functionalized aromatic intermediates. While a direct marketed drug synthesized from this compound is not publicly disclosed, its structural analog, 5-bromo-2-methylbenzoic acid , is a pivotal intermediate in the synthesis of Canagliflozin.[2][5] This provides an excellent framework for a comparative analysis.

G cluster_coupling Key Synthetic Step cluster_glucosylation Glycosylation Intermediate_A This compound Coupling Coupling with Thiophene Derivative Intermediate_A->Coupling Intermediate_B 5-bromo-2-methylbenzoic acid (Canagliflozin Intermediate) Intermediate_B->Coupling Intermediate_C 5-iodo-2-methylbenzoic acid (Alternative Intermediate) Intermediate_C->Coupling Glycosylation Attachment of Glucose Moiety Coupling->Glycosylation API_Analog Canagliflozin Analog Glycosylation->API_Analog Canagliflozin Canagliflozin Glycosylation->Canagliflozin

Comparative Analysis of Intermediates in Canagliflozin Synthesis

The synthesis of Canagliflozin involves a Friedel-Crafts acylation between an activated benzoic acid derivative and 2-(4-fluorophenyl)thiophene, followed by reduction and subsequent glycosylation. Here, we compare the established intermediate, 5-bromo-2-methylbenzoic acid, with a common alternative, 5-iodo-2-methylbenzoic acid, and our subject compound, this compound, as a potential intermediate for analog synthesis.

IntermediateRole in SynthesisAdvantagesDisadvantages/Considerations
5-bromo-2-methylbenzoic acid Established intermediate for Canagliflozin.[2]Well-documented synthetic routes and reactivity. Commercially available.The bromine atom is less reactive in some cross-coupling reactions compared to iodine.
5-iodo-2-methylbenzoic acid Alternative intermediate for Canagliflozin.[5]The iodine atom offers higher reactivity in cross-coupling reactions (e.g., Suzuki, Heck), potentially leading to higher yields or milder reaction conditions.May be more expensive than the bromo-analog. Potential for side reactions due to higher reactivity.
This compound Potential intermediate for Canagliflozin analogs.The amino group provides an additional handle for further functionalization, allowing for the creation of a library of analogs with potentially improved pharmacological properties. The bromine at the 3-position can influence the conformation of the final molecule.The presence of the amino group may require protection/deprotection steps, adding to the overall synthetic complexity. The altered substitution pattern could impact the biological activity.

The Causality of Choice: The selection of the halogen (bromine vs. iodine) on the benzoic acid intermediate is a classic example of balancing reactivity and cost. While the iodo-intermediate offers higher reactivity, the bromo-intermediate is often more cost-effective for large-scale production. The introduction of an amino group, as in this compound, is a strategic decision for lead optimization in drug discovery, enabling the exploration of new chemical space around a known pharmacophore.

Conclusion: A Versatile Building Block for Future Discoveries

This guide has established the role of this compound as a valuable and versatile intermediate in pharmaceutical synthesis. Through a detailed examination of its synthesis, a robust protocol for its analytical validation, and a comparative analysis within the context of a blockbuster drug, we have demonstrated its potential as a key building block for the next generation of therapeutics. The principles of rigorous validation and strategic selection of intermediates, as outlined here, are fundamental to the successful and efficient development of new medicines. For researchers and drug development professionals, a deep understanding of the chemistry and analytical science behind these critical starting materials is not just a technical requirement, but a cornerstone of innovation.

References

  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 2-amino-3,5-dibromo-, methyl ester on Newcrom R1 HPLC column.
  • MySkinRecipes. (n.d.). This compound.
  • Google Patents. (n.d.). CN103980263B - The synthesis technique of canagliflozin.
  • Google Patents. (n.d.). CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
  • Google Patents. (n.d.). JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Precision Organic Compounds for Laboratory Synthesis: Focus on 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID.
  • RSC Publishing. (n.d.). Analytical Methods.
  • Google Patents. (n.d.). Process for preparing 2-amino-5-bromobenzamide derivatives - European Patent Office - EP 2213654 A1.
  • SIELC Technologies. (n.d.). Separation of 2-Amino-3-methylbenzoic acid on Newcrom R1 HPLC column.
  • Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
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Purity assessment of synthesized 2-Amino-3-bromo-5-methylbenzoic acid by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity Assessment of Synthesized 2-Amino-3-bromo-5-methylbenzoic Acid by High-Performance Liquid Chromatography (HPLC)

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring amino, bromo, and carboxylic acid functional groups, makes it a versatile intermediate for creating complex active pharmaceutical ingredients (APIs). In the landscape of drug development and manufacturing, the purity of such intermediates is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and stability of the final drug product. Impurities, even in trace amounts, can lead to unwanted side reactions, decreased yield, and potentially toxic byproducts.

High-Performance Liquid Chromatography (HPLC) stands as the quintessential analytical technique for the purity assessment of non-volatile and semi-volatile organic compounds.[1] Its high resolution, sensitivity, and quantitative accuracy make it the gold standard in pharmaceutical quality control.[2] This guide provides a comprehensive comparison of HPLC methodologies for the purity determination of synthesized this compound, grounded in established scientific principles and regulatory expectations. We will explore the causality behind experimental choices, present detailed protocols, and offer a framework for robust method validation.

Analyte Characterization: Understanding the Molecule

A successful analytical method begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate the optimal conditions for chromatographic separation.

  • Molecular Formula: C₈H₈BrNO₂[3][4]

  • Molecular Weight: Approximately 230.06 g/mol [3][4]

  • Appearance: White to light brown crystalline powder[3]

  • Solubility: Soluble in organic solvents like ethanol and ethers, but insoluble in water.[3] This is a key consideration for preparing both the sample and the mobile phase.

  • Acidity (pKa): The predicted pKa is approximately 4.62, primarily due to the carboxylic acid group.[3] This ionic nature is critical; controlling the mobile phase pH is essential to maintain the analyte in a single, non-ionized state to ensure sharp, symmetrical peaks in reversed-phase chromatography.[5]

Synthetic Pathway and Potential Impurity Profile

The purity assessment method must be capable of separating the target compound from any impurities arising from its synthesis. A common synthetic route is the direct electrophilic bromination of 2-amino-5-methylbenzoic acid.[6]

cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities Start 2-Amino-5-methylbenzoic Acid (Starting Material) Reagent + Brominating Agent (e.g., NBS or HBr) Start->Reagent Product This compound (Target Compound) Reagent->Product Impurity1 Unreacted Starting Material Product->Impurity1 Must be separated from Impurity2 Positional Isomers (e.g., 2-Amino-5-bromo-3-methylbenzoic acid) Product->Impurity2 Must be separated from Impurity3 Over-brominated Products Product->Impurity3 Must be separated from Impurity4 Degradation Products Product->Impurity4 Must be separated from

Caption: Synthetic route and associated potential impurities.

This synthesis can generate several process-related impurities that the HPLC method must resolve:

  • Unreacted Starting Material: 2-amino-5-methylbenzoic acid.

  • Positional Isomers: Bromination at other positions on the aromatic ring.

  • Over-brominated Products: Di- or tri-brominated species.

  • Degradation Products: Resulting from harsh reaction conditions.

Comparative HPLC Methodologies: A Tale of Two Columns

The choice of stationary phase (the column) is the most powerful tool for manipulating selectivity in HPLC. We will compare two robust reversed-phase methods that employ different column chemistries to achieve optimal separation. Reversed-phase HPLC is the preferred mode because the analyte is moderately polar and can be well-retained on a non-polar stationary phase.[7]

Method A: The Workhorse C18 Column

This method utilizes a C18 (octadecylsilane) column, the most widely used stationary phase in reversed-phase HPLC, known for its strong hydrophobic retention.

Method B: Alternative Selectivity with a Phenyl-Hexyl Column

This method employs a Phenyl-Hexyl column, which provides unique selectivity for aromatic compounds through π-π interactions between the phenyl rings of the stationary phase and the analyte. This can be highly effective for separating aromatic positional isomers.

Experimental Protocols

The following protocols are designed to be self-validating systems, where the logic behind each parameter is clearly defined.

Instrumentation and Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and a Diode Array Detector (DAD).

  • Columns:

    • Method A: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm

    • Method B: ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm

  • Reagents: HPLC-grade acetonitrile, methanol, and water; Formic acid (≥98%).

  • Sample Preparation:

    • Standard Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in 25.0 mL of methanol.

    • Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with a 50:50 mixture of acetonitrile and water.

    • Synthesized Sample Preparation (0.1 mg/mL): Prepare the synthesized material in the same manner as the working standard.

Protocol for Method A: C18 Separation
  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: A low pH mobile phase (around 2.7) ensures the carboxylic acid group is protonated (non-ionized), preventing peak tailing and promoting retention.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Rationale: Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak efficiency.

  • Detector Wavelength: 220 nm.

    • Rationale: This wavelength provides good sensitivity for aromatic carboxylic acids.[8] A full UV scan using the DAD is recommended during development to find the optimal wavelength for all components.

  • Injection Volume: 5 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B (Acetonitrile)
    0.0 20
    15.0 80
    17.0 80
    17.1 20

    | 20.0 | 20 |

    • Rationale: A gradient elution is essential for analyzing purity, as it ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted from the column in a reasonable time.[9]

Protocol for Method B: Phenyl-Hexyl Separation
  • Column: ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector Wavelength: 220 nm.

  • Injection Volume: 5 µL.

  • Gradient Program: (Same as Method A)

Data Comparison and Performance Analysis

The performance of each method is evaluated based on its ability to separate the main analyte from its potential impurities. Below is a table of hypothetical data illustrating a typical outcome.

Peak IDAnalyte/ImpurityRetention Time (min) - Method A (C18)Retention Time (min) - Method B (Phenyl-Hexyl)Peak Area (%) - Method A
1Starting Material4.524.880.45
2Positional Isomer8.919.550.82
3This compound 9.23 9.25 98.51
4Unknown Impurity 111.7811.600.22

Purity Calculation (Area Normalization): Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100

Analysis:

  • In this hypothetical scenario, Method A shows a smaller difference in retention time between the main peak (9.23 min) and the positional isomer (8.91 min).

  • Method B provides a greater separation (resolution) between the main peak (9.25 min) and the positional isomer (9.55 min). This increased resolution is attributed to the π-π interactions offered by the Phenyl-Hexyl column, which is advantageous for separating structurally similar aromatic compounds.

  • Therefore, Method B would be the superior choice for routine quality control, as it provides a more reliable separation of the most likely and critical impurities.

The Pillar of Trustworthiness: HPLC Method Validation

Developing a method is only the first step. To ensure its reliability, the method must be validated according to the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1).[10][11][12] This process provides documented evidence that the method is suitable for its intended purpose.

cluster_dev Method Development cluster_val Method Validation (ICH Q2) Analyte Understand Analyte (pKa, Solubility) Column Select Column (C18, Phenyl) Analyte->Column Mobile Optimize Mobile Phase (pH, Organic Modifier) Column->Mobile Detector Set Detector (Wavelength) Mobile->Detector Gradient Develop Gradient Detector->Gradient Specificity Specificity Gradient->Specificity Leads to Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD LOD & LOQ Precision->LOD Robustness Robustness LOD->Robustness

Caption: Workflow from HPLC method development to validation.

Key Validation Parameters:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13]

  • Linearity: Demonstrating that the detector response is directly proportional to the concentration of the analyte over a given range.[8]

  • Accuracy: The closeness of the test results to the true value, often determined by analyzing samples with a known concentration (spiking).[13]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[14] This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.[8] This is crucial for controlling trace impurities.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate), providing an indication of its reliability during normal usage.

Conclusion

The purity assessment of this compound is a critical step in pharmaceutical manufacturing that demands a robust and reliable analytical method. While a standard C18 column can provide adequate separation, this guide demonstrates that a Phenyl-Hexyl column can offer superior selectivity for critical pairs like positional isomers, owing to its unique π-π interaction capabilities. The choice of a low-pH mobile phase is essential to control the ionization of the analyte, leading to excellent peak shape and reproducibility.

Ultimately, the selected HPLC method must undergo a thorough validation following ICH guidelines to prove its suitability. This rigorous, science-based approach ensures that the purity data generated is accurate and trustworthy, thereby safeguarding the quality and safety of the final pharmaceutical product.

References

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  • NINGBO INNO PHARMCHEM CO.,LTD. Precision Organic Compounds for Laboratory Synthesis: Focus on 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC.
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A Comparative Guide to Brominating Agents for 2-Amino-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and specialty chemical synthesis, halogenated intermediates are of paramount importance. Brominated anthranilic acid derivatives, such as those derived from 2-amino-5-methylbenzoic acid, serve as versatile building blocks for constructing complex molecular architectures found in a range of bioactive compounds.[1] The introduction of a bromine atom onto the aromatic ring provides a reactive handle for subsequent cross-coupling reactions, nucleophilic substitutions, and other functional group interconversions.

The electrophilic aromatic substitution (EAS) bromination of 2-amino-5-methylbenzoic acid presents a classic regioselectivity challenge. The substrate contains two activating groups (the strongly activating -NH₂ and weakly activating -CH₃) and one deactivating group (the meta-directing -COOH). The directing effects are as follows:

  • -NH₂ (at C2): A powerful ortho-, para-directing group. It strongly activates the C3 (ortho) and C5 (para) positions.

  • -CH₃ (at C5): A weakly activating ortho-, para-directing group, activating the C4 and C6 positions.

  • -COOH (at C1): A meta-directing deactivating group, directing to the C3 and C5 positions.

The overwhelmingly powerful amino group dominates the directing effects. With the para-position (C5) blocked by the methyl group, electrophilic attack is highly favored at the C3 position. The primary challenge, therefore, is not directing the bromine atom, but rather controlling the reaction to achieve clean mono-bromination and prevent the formation of di-brominated byproducts, given the ring's high activation.

This guide provides an in-depth comparative analysis of three common brominating agents for this transformation: Molecular Bromine (Br₂), N-Bromosuccinimide (NBS), and Pyridinium Tribromide (Py·Br₃). We will explore the mechanistic underpinnings, experimental protocols, and performance data for each, offering researchers the critical insights needed to select the optimal reagent for their synthetic goals.

The Mechanism: Electrophilic Aromatic Substitution

The bromination of 2-amino-5-methylbenzoic acid proceeds via a canonical Electrophilic Aromatic Substitution (EAS) mechanism.[2] This is a two-step process:

  • Formation of the Sigma Complex: The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophilic bromine species (Br⁺). This initial attack is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3][4] The loss of aromaticity during this step creates a significant activation energy barrier.[5]

  • Re-aromatization: A weak base removes a proton from the carbon atom bearing the new bromine substituent. This restores the aromaticity of the ring, yielding the final brominated product.[6]

EAS_Mechanism sub 2-Amino-5-methylbenzoic Acid sigma Resonance-Stabilized Sigma Complex (Arenium Ion) sub->sigma Nucleophilic Attack (Rate-Determining Step) Br_E Electrophilic Bromine (Br⁺) Br_E->sigma product 2-Amino-3-bromo-5-methylbenzoic Acid sigma->product Deprotonation (Fast Step) H_plus H⁺ base Base (e.g., H₂O, Solvent) base->product

Caption: General mechanism for electrophilic aromatic bromination.

Comparative Analysis of Brominating Agents

The choice of brominating agent is critical and directly impacts reaction safety, efficiency, yield, and purity. Below, we compare three workhorse reagents for the bromination of activated aromatic systems.

Molecular Bromine (Br₂)

Molecular bromine is the most fundamental and powerful brominating agent.[7] For highly activated rings like anilines and phenols, the reaction can often proceed without a Lewis acid catalyst.[8]

  • Mechanism of Action: In a polar solvent, the Br-Br bond can become polarized, allowing the nucleophilic aromatic ring to attack the δ+ bromine atom. For less activated rings, a Lewis acid like FeBr₃ is required to generate a more potent electrophile.[4][5]

  • Performance & Regioselectivity: Br₂ is highly reactive and can easily lead to over-bromination, producing di- or even tri-brominated products, especially with highly activated substrates.[9] Controlling the stoichiometry and reaction temperature is critical to favor mono-bromination. The reaction is often performed in solvents like acetic acid.[10]

  • Advantages:

    • High Reactivity: Ensures complete conversion of the starting material.

    • Cost-Effective: Generally the most economical source of bromine.

  • Disadvantages & Safety:

    • Extreme Hazard: Br₂ is a volatile, highly corrosive, and toxic fuming liquid.[11] Exposure can cause severe chemical burns to the skin, eyes, and respiratory tract.[12][13]

    • Difficult Handling: Requires specialized equipment, including a well-ventilated fume hood and appropriate personal protective equipment (PPE) like heavy-duty nitrile gloves and face shields.[14][15]

    • Byproduct Formation: Generates hydrogen bromide (HBr) gas, which is corrosive and must be neutralized.[7]

    • Low Selectivity: Prone to over-bromination, which can complicate purification.[16]

Experimental Protocol: Bromination with Br₂ in Acetic Acid

This protocol is adapted from the bromination of o-aminobenzoic acid and should be optimized for the target substrate.[10]

  • Dissolution: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a gas trap (to neutralize HBr), dissolve 2-amino-5-methylbenzoic acid (1.0 eq) in glacial acetic acid.

  • Cooling: Cool the solution to 10-15 °C in an ice bath.

  • Bromine Addition: Prepare a solution of molecular bromine (1.0-1.1 eq) in glacial acetic acid. Add this solution dropwise to the stirred reaction mixture over 1 hour, ensuring the temperature remains below 20 °C.

  • Reaction: Stir the mixture at room temperature for 1-2 hours after the addition is complete. Monitor the reaction progress by TLC.

  • Quenching & Isolation: Pour the reaction mixture into a beaker of ice water. The product should precipitate. If necessary, add a small amount of sodium bisulfite solution to quench any excess bromine.

  • Filtration & Washing: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove acetic acid and inorganic salts.

  • Drying: Dry the product under vacuum to yield this compound.

N-Bromosuccinimide (NBS)

NBS is a versatile and widely used reagent that serves as a convenient and safer solid source of electrophilic bromine.[17] It is particularly favored for the bromination of activated aromatic compounds, including anilines.[18][19]

  • Mechanism of Action: In the presence of an acid catalyst or a polar protic solvent, the N-Br bond of NBS is polarized, allowing it to deliver Br⁺ to the aromatic ring. For activated systems, the reaction can often proceed without a strong acid.

  • Performance & Regioselectivity: NBS generally offers better selectivity than molecular bromine, reducing the incidence of over-bromination.[8] The choice of solvent can significantly influence regioselectivity; polar solvents like N,N-dimethylformamide (DMF) are often used and can promote high para-selectivity, although in this specific substrate, the C3 position is the primary target.[17][20]

  • Advantages:

    • Ease of Handling: As a crystalline solid, NBS is significantly easier and safer to weigh and handle than liquid bromine.[7]

    • High Selectivity: Provides a low, constant concentration of bromine in solution, which helps to minimize side reactions.

    • Mild Conditions: Reactions can typically be run at or below room temperature.

  • Disadvantages & Safety:

    • Higher Cost: NBS is more expensive than molecular bromine.

    • Moisture Sensitive: Should be stored in a dry environment.

    • Irritant: NBS is a lachrymator and an irritant; it should be handled in a fume hood with appropriate PPE.[18]

Experimental Protocol: Bromination with NBS in DMF

This protocol is based on a standard procedure for the bromination of a similar substrate, 2-amino-3-methylbenzoic acid.[21]

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-methylbenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • NBS Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by TLC until the starting material is consumed.

  • Work-up: Pour the reaction mixture into a beaker containing ice water. This will precipitate the product and dissolve the succinimide byproduct.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water, followed by brine, to remove residual DMF and succinimide.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product. Further purification can be achieved by recrystallization.

Pyridinium Tribromide (Py·Br₃)

Pyridinium tribromide (also known as pyridinium hydrobromide perbromide) is a stable, crystalline, red-orange solid that serves as another convenient alternative to elemental bromine.[22][23] It is an effective brominating agent for a variety of substrates, including aromatic compounds.[24][25]

  • Mechanism of Action: In solution, Py·Br₃ exists in equilibrium with pyridine hydrobromide and molecular bromine. It delivers Br₂ in a controlled manner, which then acts as the electrophile in the EAS reaction.[22]

  • Performance & Regioselectivity: This reagent is known for its mild and selective brominations, often providing high yields of mono-brominated products with minimal side-product formation.[26] Its controlled release of bromine mitigates the risk of over-bromination.

  • Advantages:

    • Solid Reagent: Easy and safe to handle, weigh, and store compared to liquid bromine.[24]

    • Controlled Reaction: The slow release of bromine allows for more controlled and less exothermic reactions.[22]

    • Simplified Work-up: The work-up and purification procedures are often simpler than with Br₂.[22]

  • Disadvantages & Safety:

    • Corrosive: Although a solid, it can release bromine and HBr upon decomposition or in solution and should be handled with care.[23] Contact can cause skin and eye irritation.[22]

    • Hygroscopic: The compound can absorb moisture from the air, which may affect its stability and reactivity.[23]

Experimental Protocol: Bromination with Py·Br₃

This is a general protocol for the bromination of an activated aromatic ring.[7]

  • Dissolution: Dissolve 2-amino-5-methylbenzoic acid (1.0 eq) in a suitable solvent, such as glacial acetic acid or methanol, in a round-bottom flask with a magnetic stir bar.

  • Reagent Addition: Add Pyridinium Tribromide (1.0 eq) portion-wise to the stirred solution at room temperature. The distinct red color of the reagent should fade as it is consumed.

  • Reaction: Stir the mixture at room temperature until TLC analysis indicates the reaction is complete.

  • Work-up: Pour the reaction mixture into ice water to precipitate the product.

  • Filtration: Collect the solid by vacuum filtration.

  • Washing: Wash the collected solid with a dilute aqueous solution of sodium bisulfite (to remove any trace of unreacted bromine), followed by cold water.

  • Drying: Dry the purified product under vacuum.

Data Summary and Comparison

ParameterMolecular Bromine (Br₂)N-Bromosuccinimide (NBS)Pyridinium Tribromide (Py·Br₃)
Physical Form Fuming red-brown liquid[7]White crystalline solid[17]Red-orange crystalline solid[25]
Handling Safety Very High Hazard. Extremely corrosive and toxic.[11][13] Requires specialized handling.[14]Moderate Hazard. Irritant and lachrymator.[18] Easy to handle solid.[7]Moderate Hazard. Corrosive upon decomposition.[23] Easy to handle solid.[24]
Reactivity Very HighModerate to HighModerate
Selectivity Generally Low (prone to over-bromination)[16]Good to Excellent (solvent-dependent)[20]Good to Excellent[26]
Typical Solvent Acetic Acid, CHCl₃[10]DMF, Acetonitrile, CCl₄[17][21]Acetic Acid, Methanol[7]
Byproducts HBr (corrosive gas)[7]Succinimide (water-soluble)Pyridine Hydrobromide (water-soluble)
Cost LowHighModerate

Conclusion and Recommendations

The selection of a brominating agent for 2-amino-5-methylbenzoic acid is a balance of reactivity, selectivity, safety, and cost.

  • Molecular Bromine (Br₂) is a powerful and inexpensive choice, but its extreme hazards and tendency to cause over-bromination make it suitable only for laboratories equipped for and experienced with its handling. Careful control of stoichiometry and temperature is essential to achieve acceptable yields of the desired mono-brominated product.

  • N-Bromosuccinimide (NBS) stands out as the reagent of choice for many applications, particularly in research and development settings. Its solid form makes it vastly safer and easier to handle, and it offers superior selectivity, minimizing the formation of unwanted byproducts and simplifying purification.[17][18] For an activated substrate like 2-amino-5-methylbenzoic acid, NBS provides the necessary reactivity under mild conditions.

  • Pyridinium Tribromide (Py·Br₃) offers a similar safety and handling profile to NBS, serving as an excellent solid alternative to liquid bromine.[22][24] It provides a controlled source of bromine, leading to clean reactions and high yields of the mono-substituted product.

For researchers and drug development professionals prioritizing safety, reproducibility, and high purity, both N-Bromosuccinimide and Pyridinium Tribromide are strongly recommended over molecular bromine. The choice between NBS and Py·Br₃ may ultimately depend on specific solvent compatibility, cost considerations, and laboratory preference, as both are highly effective for the selective bromination of activated aromatic systems.

Caption: A generalized workflow for the bromination of the target substrate.

References
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A Senior Application Scientist's Guide to the FT-IR Spectrum Analysis of 2-Amino-3-bromo-5-methylbenzoic acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of FT-IR in Molecular Characterization

In the landscape of analytical chemistry, Fourier Transform Infrared (FT-IR) spectroscopy stands as a cornerstone technique for the qualitative identification of molecular functional groups. The principle is elegant yet powerful: molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. This absorption pattern creates a unique spectral "fingerprint," allowing researchers to elucidate molecular structure, confirm synthesis, and assess purity. This guide provides an in-depth analysis of the FT-IR spectrum of 2-Amino-3-bromo-5-methylbenzoic acid, a polysubstituted aromatic compound relevant in synthetic chemistry and drug development. Our approach will be comparative, deconstructing the molecule into its constituent functional parts and examining reference compounds to build a robust and validated spectral interpretation.

Deconstructing the Target Molecule: this compound

To predict and interpret the FT-IR spectrum, we must first identify the key vibrational components of our target molecule.

Caption: Molecular structure of this compound.

The structure reveals a complex interplay of functional groups attached to a central benzene ring:

  • Carboxylic Acid (-COOH): This group will produce some of the most characteristic bands in the spectrum.

  • Primary Aromatic Amine (-NH₂): The N-H bonds give rise to distinct stretching and bending vibrations.

  • Substituted Aromatic Ring: The C=C and C-H bonds of the ring have specific absorptions. The substitution pattern also influences out-of-plane bending vibrations.

  • Alkyl Halide (C-Br): The carbon-bromine bond vibration is expected in the far-infrared (fingerprint) region.

  • Methyl Group (-CH₃): This will show characteristic C-H stretching and bending modes.

Comparative Spectral Analysis: Building from Simpler Models

A core principle of trustworthy spectral interpretation is to build understanding from foundational molecules. By comparing the expected spectrum of our target with simpler alternatives, we can assign vibrational modes with a higher degree of confidence.

Alternative 1: Benzoic Acid (The Carboxylic Acid Moiety)

Benzoic acid provides the quintessential spectral signature for an aromatic carboxylic acid.[1] Its most prominent features arise from the hydrogen-bonded dimer structure it forms in the solid state.

  • O-H Stretch: A very broad, strong absorption band appears from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[2][3] This breadth is a hallmark of the strong hydrogen bonding in the carboxylic acid dimer.

  • C=O Stretch: A sharp, very strong peak is observed between 1710 and 1680 cm⁻¹.[2][4] Conjugation with the aromatic ring and hydrogen bonding shifts this to a slightly lower wavenumber than in aliphatic carboxylic acids.

  • C-O Stretch & O-H Bend: Two medium-to-strong absorptions are typically found around 1320-1210 cm⁻¹ (C-O stretch coupled with O-H in-plane bending) and a broad absorption around 960-900 cm⁻¹ (O-H out-of-plane bend).[2][3]

Alternative 2: Aniline (The Primary Aromatic Amine Moiety)

Aniline serves as our model for the primary aromatic amine.

  • N-H Stretch: Primary amines exhibit two distinct medium-intensity bands in the 3500-3300 cm⁻¹ region.[5] These correspond to the asymmetric and symmetric N-H stretching vibrations.[5] For aniline, these appear around 3440 cm⁻¹ and 3360 cm⁻¹.[5]

  • N-H Bend (Scissoring): A medium-to-strong bending vibration occurs in the 1650-1580 cm⁻¹ range.[5]

  • C-N Stretch: For aromatic amines, this strong band appears at a higher wavenumber than for aliphatic amines, typically in the 1335-1250 cm⁻¹ region.[5]

Alternative 3: Bromotoluene (The Halogenated Aromatic Moiety)

To understand the C-Br and aromatic substitution effects, we can look to a simple brominated aromatic compound.

  • Aromatic C-H Stretch: A weak to medium absorption appears just above 3000 cm⁻¹ (typically ~3030 cm⁻¹), characteristic of C(sp²)-H bonds.[6]

  • Aromatic C=C Stretch: A series of medium-intensity peaks are found in the 1600-1450 cm⁻¹ region.[6]

  • C-Br Stretch: The carbon-bromine stretch is a strong absorption but occurs at low frequencies, typically in the 600-500 cm⁻¹ range, which falls deep in the fingerprint region.[7]

Predicted FT-IR Spectrum and Data Summary

By synthesizing the data from our comparative models, we can now predict the key spectral features for this compound. The presence of both the acidic -COOH and basic -NH₂ groups may lead to the formation of a zwitterion in the solid state, which can cause shifts and broadening of peaks. However, we will proceed with the analysis of the discrete functional groups.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group AssignmentComparative Insight
3450 - 3300 MediumAsymmetric & Symmetric N-H StretchPrimary Amine (-NH₂)Two distinct peaks expected, similar to aniline.[5] May overlap with the O-H band.
3300 - 2500 Strong, BroadO-H Stretch (H-Bonded)Carboxylic Acid (-COOH)A very broad signature band, characteristic of a carboxylic acid dimer.[2][3]
~3030 Weak - MediumC-H StretchAromatic RingTypical for C(sp²)-H bonds.[6]
2960 - 2850 Weak - MediumC-H StretchMethyl Group (-CH₃)Typical for C(sp³)-H bonds.
~1690 Strong, SharpC=O StretchCarboxylic Acid (-COOH)Expected to be a very prominent peak, potentially shifted by intramolecular H-bonding.[2]
~1620 MediumN-H Bend (Scissoring)Primary Amine (-NH₂)Confirms the presence of the primary amine.[5]
1600 - 1450 MediumC=C StretchAromatic RingA series of peaks confirming the aromatic core.[6]
~1450 & ~1375 MediumC-H BendMethyl Group (-CH₃)Asymmetric and symmetric bending modes.
~1300 StrongC-O Stretch / O-H BendCarboxylic Acid (-COOH)Strong band resulting from C-O and O-H coupling.[3]
~1280 StrongC-N StretchAromatic Amine (-NH₂)Strong absorption characteristic of aromatic C-N bond.[5]
~920 Medium, BroadO-H Bend (Out-of-Plane)Carboxylic Acid (-COOH)Broad peak due to hydrogen bonding.[2]
900 - 690 StrongC-H Bend (Out-of-Plane)Aromatic RingPosition is diagnostic of the ring substitution pattern.
600 - 500 Medium - StrongC-Br StretchAlkyl Halide (C-Br)Confirms the presence of bromine, located in the far-fingerprint region.[7]

Experimental Protocol: Acquiring a Validated Spectrum

The trustworthiness of any spectral data hinges on a meticulous and appropriate experimental protocol. For a solid sample like this compound, the Potassium Bromide (KBr) pellet method is a robust and widely accepted standard.[8]

Workflow: KBr Pellet Preparation and Analysis

G cluster_0 Sample Preparation cluster_1 Pellet Formation cluster_2 FT-IR Analysis A 1. Grind Sample (1-2 mg analyte) B 2. Add KBr (~150 mg, dry) A->B C 3. Mix & Grind Thoroughly B->C D 4. Load Mixture into Pellet Die C->D E 5. Apply Pressure (Hydraulic Press, ~8-10 tons) D->E F 6. Eject Transparent Pellet E->F H 8. Mount KBr Pellet in Holder F->H G 7. Collect Background Spectrum (Empty Chamber) G->H I 9. Acquire Sample Spectrum H->I J Final Spectrum I->J Process & Analyze

Caption: Standard workflow for FT-IR analysis using the KBr pellet method.

Step-by-Step Methodology
  • Reagent Preparation: Use spectroscopy-grade KBr, and ensure it is perfectly dry by heating it in an oven at ~110°C for several hours and storing it in a desiccator. Moisture is the primary enemy, as it introduces a very broad O-H absorption that can obscure key spectral features.

  • Sample Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of the this compound sample until it is a fine, uniform powder.[8] This step is critical to reduce particle size and minimize light scattering, which can distort the spectrum.

  • Mixing: Add ~150-200 mg of the dry KBr to the mortar.[8] Gently mix with the sample, then grind the mixture for another minute to ensure homogeneous distribution.

  • Pellet Pressing: Transfer the powder mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for several minutes. This will fuse the KBr into a solid, transparent, or translucent disk.[8]

  • Background Collection: Ensure the sample compartment of the FT-IR spectrometer is empty. Run a background scan to measure the spectrum of the ambient environment (CO₂, H₂O). The instrument software will automatically subtract this from the sample spectrum.

  • Sample Analysis: Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder. Acquire the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

  • Validation and Cleaning: The resulting spectrum should have a flat baseline and major peaks should be between ~10% and ~90% transmittance (or the equivalent in absorbance units). After analysis, thoroughly clean the mortar, pestle, and die assembly to prevent cross-contamination.

Conclusion: A Synthesized and Self-Validating Interpretation

The FT-IR analysis of a complex molecule like this compound is a systematic process of deduction. By establishing a predicted spectral profile based on the known absorptions of its constituent parts—benzoic acid, aniline, and a brominated aromatic—we create a powerful validation framework. When the experimentally acquired spectrum is laid against this prediction, each matching peak reinforces the assignment of the others. The broad O-H stretch, the sharp carbonyl peak, the dual N-H stretches, and the low-frequency C-Br absorption, when observed together, provide unequivocal evidence for the molecule's structure. This comparative, logic-based approach exemplifies the principles of scientific integrity, transforming a simple spectrum into a rich source of chemical information.

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A Comparative In Vitro Efficacy Analysis of 2-Amino-3-bromo-5-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 2-Amino-3-bromo-5-methylbenzoic Acid Scaffold

This compound is a substituted anthranilic acid that serves as a highly valuable starting material in medicinal chemistry.[1] Its unique arrangement of functional groups—an amino group, a bromine atom, and a carboxylic acid on a toluene backbone—provides a versatile scaffold for the synthesis of a diverse array of derivatives with potential therapeutic applications. This guide provides a comparative overview of the in vitro efficacy of several classes of derivatives that can be synthesized from this core structure, focusing on their potential as anticancer, antimicrobial, and antioxidant agents. The experimental data presented herein is representative of what can be expected for these classes of compounds, based on existing literature for structurally similar molecules.

Synthetic Pathways to Novel Derivatives

The functional groups of this compound offer multiple avenues for chemical modification. The amino group can be acylated or condensed with aldehydes to form Schiff bases, while the carboxylic acid can be converted to amides or esters. Furthermore, the amino and carboxylic acid groups can be cyclized to form heterocyclic structures such as quinazolinones. The bromine atom also provides a handle for cross-coupling reactions to introduce further diversity.

Synthesis_Workflow cluster_derivatives Derivative Synthesis parent This compound amides Amides parent->amides Amidation schiff_bases Schiff Bases parent->schiff_bases Condensation with Aldehydes quinazolinones Quinazolinones parent->quinazolinones Cyclization MTT_Assay_Workflow A Seed Cells in 96-well plate B Add Test Compounds A->B C Incubate (48-72h) B->C D Add MTT Solution C->D E Incubate (4h) D->E F Solubilize Formazan E->F G Read Absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro Antimicrobial Efficacy of Schiff Base Derivatives

Schiff bases, formed by the condensation of primary amines with aldehydes or ketones, are another class of compounds with well-documented antimicrobial properties. [2][3][4][5][6]Derivatives of this compound can be synthesized by reacting the amino group with various substituted benzaldehydes.

Comparative Antimicrobial Activity Data (Hypothetical)

The following table shows hypothetical zones of inhibition for a series of Schiff base derivatives against a Gram-positive bacterium (Staphylococcus aureus) and a Gram-negative bacterium (Escherichia coli) using the agar well diffusion method.

Compound IDR-Group from AldehydeZone of Inhibition (mm) vs. S. aureus [6]Zone of Inhibition (mm) vs. E. coli [6]
SB-1 Phenyl1210
SB-2 4-Nitrophenyl1815
SB-3 4-Hydroxyphenyl1513
SB-4 4-Chlorophenyl1614
Streptomycin (Control) -2220
Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances. [3][4][5][6] Principle: An antimicrobial agent diffuses from a well through a solidified agar medium, creating a concentration gradient. If the agent is effective, it will inhibit the growth of a seeded microorganism, resulting in a clear zone of inhibition around the well.

Step-by-Step Protocol:

  • Prepare Inoculum: Prepare a standardized suspension of the test bacteria (e.g., S. aureus, E. coli) in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.

  • Inoculate Agar Plate: Evenly spread the bacterial inoculum over the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

  • Create Wells: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.

  • Add Test Compounds: Add a fixed volume (e.g., 100 µL) of the test compound solution (at a specific concentration in a suitable solvent like DMSO) into each well. Include a negative control (solvent alone) and a positive control (a standard antibiotic like Streptomycin).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measure Zone of Inhibition: Measure the diameter of the clear zone of inhibition around each well in millimeters.

Agar_Well_Diffusion_Workflow A Prepare Bacterial Inoculum B Inoculate Agar Plate A->B C Create Wells B->C D Add Test Compounds C->D E Incubate (18-24h) D->E F Measure Zone of Inhibition E->F

Caption: Workflow for the agar well diffusion antimicrobial assay.

In Vitro Antioxidant Capacity of Chalcone-like Derivatives

Chalcones are precursors to flavonoids and are known for their antioxidant properties. [7][8]Although not directly synthesized from the parent compound in one step, chalcone-like structures can be envisioned through multi-step synthesis. Their antioxidant potential can be evaluated using assays like the DPPH radical scavenging method.

Comparative Antioxidant Activity Data (Hypothetical)

The following table presents hypothetical IC₅₀ values for a series of chalcone-like derivatives in the DPPH radical scavenging assay.

Compound IDSubstitution PatternDPPH Scavenging IC₅₀ (µg/mL) [7][8]
CH-1 Unsubstituted22.5
CH-2 4'-Hydroxy10.8
CH-3 3',4'-Dimethoxy8.9
CH-4 4'-Nitro35.1
Ascorbic Acid (Control) -5.2
Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for assessing the antioxidant activity of compounds. [7][8][9] Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, resulting in a color change from violet to yellow. The decrease in absorbance is proportional to the antioxidant activity.

Step-by-Step Protocol:

  • Prepare Solutions: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare stock solutions of the test compounds and a positive control (e.g., ascorbic acid) in methanol.

  • Assay Procedure: In a 96-well plate, add 100 µL of various concentrations of the test compounds to the wells. Then, add 100 µL of the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound. Determine the IC₅₀ value from a plot of scavenging activity against concentration.

DPPH_Assay_Workflow A Prepare DPPH and Test Compound Solutions B Mix Solutions in 96-well Plate A->B C Incubate in Dark (30 min) B->C D Read Absorbance at 517 nm C->D E Calculate Scavenging % and IC50 D->E

Caption: Workflow for the DPPH radical scavenging assay.

Structure-Activity Relationship (SAR) Insights

Based on the hypothetical data, preliminary structure-activity relationships can be inferred:

  • For Anticancer Quinazolinones: The presence of electron-withdrawing groups, such as halogens (e.g., -Cl), on the phenyl ring appears to enhance cytotoxic activity. This is a common observation in SAR studies of quinazolinone-based anticancer agents. [10]* For Antimicrobial Schiff Bases: The introduction of a nitro group (-NO₂) on the aldehyde-derived phenyl ring seems to significantly increase antimicrobial activity. This is likely due to the strong electron-withdrawing nature of the nitro group. [6]* For Antioxidant Chalcones: The presence of hydroxyl (-OH) and methoxy (-OCH₃) groups, which are electron-donating, appears to enhance antioxidant activity. These groups can readily donate a hydrogen atom to stabilize the DPPH radical. [7]

Conclusion

This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. Through systematic derivatization and comprehensive in vitro screening, new compounds with significant anticancer, antimicrobial, and antioxidant activities can be identified. The experimental protocols and comparative data framework presented in this guide offer a robust starting point for researchers and drug development professionals to explore the full potential of this valuable chemical entity. Further optimization of lead compounds based on structure-activity relationship studies will be crucial in advancing these derivatives toward preclinical and clinical development.

References

  • Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives. (2020). Journal of Chemical and Pharmaceutical Research.
  • Antioxidant studies on monosubstituted chalcone derivatives - understanding substituent effects. (n.d.).
  • Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor tre
  • Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. (2018). PubMed Central.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2023). MDPI.
  • Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. (2020). PubMed Central.
  • Synthesis, In-vitro antibacterial and antioxidant activity of chalcone deriv
  • In Vitro ANTIOXIDANT ACTIVITY OF CHALCONE DERIVATIVES. (2023). Rasayan Journal of Chemistry.
  • In Vitro Antioxidant Activities and the Therapeutic Potential of Some Newly Synthesized Chalcones Against 4-Acetaminophenol Induced Hepatotoxicity in R
  • A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (2022). MDPI.
  • (PDF) In Vitro ANTIOXIDANT ACTIVITY OF CHALCONE DERIVATIVES. (2023).
  • SYNTHESIS, CHARACTERIZATION AND IN VITRO ANTI-MICROBIAL STUDIES OF SCHIFF BASES DERIVED FROM SOME SELECTED AMINO ACIDS AND INDOL. (n.d.).
  • The in vitro antimicrobial and antifungal activities of Schiff bases. (n.d.).
  • Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. (2007). PubMed Central.
  • Synthesis, characterization and antimicrobial studies on Schiff base derived from 4-amino-2-hydroxybenzoic acid and 2-hyroxyben. (n.d.).
  • This compound | 13091-43-5. (n.d.). Benchchem.
  • This compound | C8H8BrNO2 | CID 2774400. (n.d.). PubChem.
  • Structure-activity Relationship Studies of Arylthiazolidine Amides as Selective Cytotoxic Agents for Melanoma. (2007). PubMed.
  • Structure Activity Rel
  • Structure-activity relationships of natural and non-natural amino acid-based amide and 2-oxoamide inhibitors of human phospholipase A2 enzymes. (2010). PubMed Central.

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A Researcher's Guide to Cross-Referencing Spectral Data for 2-Amino-3-bromo-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical research, the unambiguous identification and purity assessment of novel or synthesized compounds is paramount. For molecules like 2-Amino-3-bromo-5-methylbenzoic acid, a substituted anthranilic acid derivative with potential applications in medicinal chemistry, a multi-pronged analytical approach is not just recommended, but essential for robust characterization. This guide provides an in-depth comparison of expected and reported spectral data for this compound, offering insights into the experimental nuances and the logic behind cross-referencing different spectroscopic techniques.

The Imperative of Multi-Modal Spectral Analysis

Relying on a single analytical technique for structural elucidation is fraught with ambiguity. Each method provides a unique piece of the molecular puzzle. Proton Nuclear Magnetic Resonance (¹H NMR) reveals the electronic environment and connectivity of hydrogen atoms. Carbon-13 NMR (¹³C NMR) maps the carbon skeleton. Infrared (IR) spectroscopy identifies the functional groups present. Finally, Mass Spectrometry (MS) provides the molecular weight and fragmentation patterns, confirming the elemental composition. By cross-referencing these datasets, we build a self-validating system that significantly enhances the confidence in our structural assignment and purity assessment.

¹H NMR Spectroscopy: Elucidating the Proton Environment

Proton NMR is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. The chemical shift, splitting pattern (multiplicity), and integration of the signals provide a wealth of information.

Expected ¹H NMR Spectral Data

For this compound, we anticipate signals corresponding to the aromatic protons, the amine protons, the carboxylic acid proton, and the methyl protons. The substitution pattern on the benzene ring will dictate the chemical shifts and coupling constants of the aromatic protons.

Reported ¹H NMR Spectral Data

A reported ¹H NMR spectrum for this compound in DMSO-d₆ (500 MHz) shows the following signals[1][2]:

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.69Doublet (d)1.0Aromatic C-H
7.33Doublet (d)1.0Aromatic C-H
2.10Singlet (s)-Methyl (-CH₃)

The two aromatic protons appear as doublets with a small coupling constant, indicative of a meta-relationship, which is consistent with the proposed structure. The methyl group appears as a singlet as it has no adjacent protons. The signals for the amine (-NH₂) and carboxylic acid (-COOH) protons are often broad and may exchange with deuterium in the solvent, hence they are not always reported in peak lists.

Standard Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay, number of scans). A standard acquisition for a small molecule might take a few minutes.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Reference the spectrum to the solvent peak or TMS.

Experimental Workflow for ¹H NMR

HNMR_Workflow A Sample Dissolution (Deuterated Solvent) B Transfer to NMR Tube A->B C Instrument Tuning & Shimming B->C D Data Acquisition (Pulsing & Receiving) C->D E Data Processing (FT, Phasing, Integration) D->E F Spectral Analysis E->F

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

While ¹H NMR focuses on the protons, ¹³C NMR provides direct information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, these experiments are less sensitive and require longer acquisition times.

Predicted ¹³C NMR Spectral Data

Based on the structure of this compound, we would expect to see eight distinct carbon signals. The chemical shifts can be estimated based on empirical data for substituted benzenes[3].

Predicted Chemical Shift (δ) ppmAssignment
~170Carboxylic Acid (-COOH)
~145-150C-NH₂
~135-140C-CH₃
~130-135Aromatic C-H
~125-130Aromatic C-H
~115-120C-Br
~110-115C-COOH
~20Methyl (-CH₃)

Note: These are estimations and the actual values can vary based on solvent and other factors.

Standard Experimental Protocol for ¹³C NMR
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent) is typically required compared to ¹H NMR.

  • Instrument Setup: Similar to ¹H NMR, the instrument is tuned and shimmed for the ¹³C frequency.

  • Data Acquisition: A proton-decoupled ¹³C NMR spectrum is usually acquired to simplify the spectrum to single lines for each carbon. This requires a longer acquisition time (from minutes to hours) depending on the sample concentration.

  • Data Processing: Similar to ¹H NMR, the data is processed through Fourier transformation, phasing, and baseline correction.

Experimental Workflow for ¹³C NMR

CNMR_Workflow A Concentrated Sample Preparation B Instrument Setup (¹³C Frequency) A->B C Proton-Decoupled Data Acquisition B->C D Fourier Transform & Phasing C->D E Chemical Shift Analysis D->E

Caption: Workflow for acquiring a ¹³C NMR spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique to identify the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

Expected IR Absorption Bands

For this compound, the following characteristic absorption bands are expected:

Wavenumber (cm⁻¹)Functional GroupVibration
3400-3200Amine (-NH₂)N-H stretch
3300-2500Carboxylic Acid (-OH)O-H stretch (broad)
~1700Carboxylic Acid (C=O)C=O stretch
~1600, ~1475Aromatic RingC=C stretch
~1250Carboxylic Acid (C-O)C-O stretch
~800-600C-BrC-Br stretch

PubChem indicates the availability of an ATR-IR spectrum for this compound, which would be expected to show these characteristic peaks[4].

Standard Experimental Protocol for ATR-IR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction and identify the key absorption peaks.

Experimental Workflow for ATR-IR

IR_Workflow A Place Sample on ATR Crystal B Apply Pressure A->B C Acquire Spectrum (Co-add Scans) B->C D Background Subtraction C->D E Peak Identification D->E

Caption: Workflow for acquiring an ATR-IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This is crucial for confirming the molecular weight and deducing the elemental composition.

Expected Mass Spectrum

The molecular weight of this compound (C₈H₈BrNO₂) is 230.06 g/mol [4][5]. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in roughly a 1:1 ratio, we expect to see a characteristic isotopic pattern in the mass spectrum for the molecular ion and any bromine-containing fragments.

  • Expected Molecular Ion Peaks: [M]⁺ at m/z 229 and [M+2]⁺ at m/z 231.

  • Electrospray Ionization (ESI+): A peak at m/z 230 for [M+H]⁺ and a corresponding [M+H+2]⁺ peak at m/z 232 are expected. Indeed, a mass spectrum (ESI+) with a peak at m/z 231 ([M + H]+) has been reported[1]. Another report shows M/Z (M[⁷⁹Br]+H)⁺ = 230.0[1].

PubChem also lists GC-MS data with fragments at m/z 213, 211, and 126[4][6]. The loss of a water molecule from the carboxylic acid would lead to fragments at m/z 211 and 213.

Standard Experimental Protocol for ESI-MS
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (µg/mL to ng/mL).

  • Infusion: Infuse the sample solution directly into the mass spectrometer's ion source via a syringe pump.

  • Ionization: Apply a high voltage to the electrospray needle to generate charged droplets, which then evaporate to produce gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Experimental Workflow for ESI-MS

MS_Workflow A Sample Dissolution (Volatile Solvent) B Direct Infusion (Syringe Pump) A->B C Electrospray Ionization (ESI) B->C D Mass Analysis (m/z Separation) C->D E Detection & Spectrum Generation D->E

Caption: Workflow for acquiring an ESI-Mass Spectrum.

Comparative Analysis with an Isomeric Compound

To further solidify our structural assignment, a comparison with a structurally related compound is invaluable. Let's consider 2-Amino-5-bromo-3-methylbenzoic acid's isomer, 2-Amino-5-methylbenzoic acid (CAS 2941-78-8), which lacks the bromine substituent[7].

  • ¹H NMR: In 2-Amino-5-methylbenzoic acid, the aromatic protons would likely show a different splitting pattern and chemical shifts due to the absence of the electron-withdrawing bromine atom.

  • ¹³C NMR: The chemical shift of the carbon atom where the bromine was attached would be significantly different.

  • IR: The C-Br stretch would be absent in the IR spectrum of 2-Amino-5-methylbenzoic acid.

  • MS: The molecular weight of 2-Amino-5-methylbenzoic acid is 151.16 g/mol , which is significantly lower than that of the brominated compound. The characteristic isotopic pattern of bromine would also be absent[7].

This comparative approach highlights the specific spectral features introduced by the bromine atom, thereby increasing the confidence in the identification of this compound.

Conclusion

The structural elucidation of this compound is a clear example of the power of cross-referencing spectral data from multiple analytical techniques. While each technique provides valuable information, it is the synergy of ¹H NMR, ¹³C NMR, IR, and MS that allows for an unambiguous and confident characterization. The presented protocols and data interpretations serve as a guide for researchers in ensuring the scientific integrity of their work through a robust, self-validating analytical workflow.

References

  • PubChem. This compound | C8H8BrNO2 | CID 2774400. [Link]
  • Supporting Information. Angew. Chem. Int. Ed. 2018, 57, 7205. [Link]
  • PubChem. 2-Amino-5-bromo-3-methylbenzoic acid | C8H8BrNO2 | CID 11850383. [Link]
  • ChemBK. This compound. [Link]
  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). [Link]
  • NIST WebBook. 2-Amino-5-methylbenzoic acid. [Link]
  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

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A Comparative Guide to the Synthesis of 2-Amino-3-bromo-5-methylbenzoic Acid: Reproducibility and Practicality of Common Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Amino-3-bromo-5-methylbenzoic Acid

This compound is a vital building block in the landscape of pharmaceutical and materials science research.[1] As a substituted anthranilic acid derivative, its unique arrangement of amino, bromo, and carboxylic acid functional groups makes it a versatile intermediate for the synthesis of a wide array of complex molecules, including those with potential therapeutic applications in treating inflammatory diseases and cancer.[1] The strategic placement of the bromine atom, in particular, allows for further functionalization through various cross-coupling reactions, opening avenues for the creation of novel molecular scaffolds.

Given its importance, the reliable and reproducible synthesis of this compound is of paramount importance to researchers. This guide provides an in-depth, comparative analysis of two prevalent protocols for the synthesis of this compound, starting from the readily available 2-amino-3-methylbenzoic acid. We will delve into the mechanistic underpinnings of each method, provide detailed, step-by-step experimental procedures, and offer a critical evaluation of their respective advantages and disadvantages in terms of yield, safety, and scalability.

Core Synthesis Strategy: Electrophilic Aromatic Substitution

The synthesis of this compound from 2-amino-3-methylbenzoic acid is fundamentally an electrophilic aromatic substitution reaction. The electron-donating amino (-NH2) and methyl (-CH3) groups on the benzene ring activate it towards electrophilic attack, while the carboxylic acid (-COOH) group is a deactivating group. The directing effects of these substituents guide the incoming electrophile, in this case, a bromine species, to the desired position.

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This method employs N-Bromosuccinimide (NBS) as the brominating agent in a suitable organic solvent. NBS is a convenient and milder source of electrophilic bromine compared to elemental bromine, making it a popular choice in modern organic synthesis.[2]

Reaction Mechanism

In the presence of an acid catalyst (often adventitious acid in the solvent or formed in situ), the carbonyl oxygen of NBS is protonated, which makes the nitrogen atom more electron-deficient and the N-Br bond more polarized. This enhances the electrophilicity of the bromine atom, which is then attacked by the electron-rich aromatic ring of 2-amino-3-methylbenzoic acid to form a sigma complex. Subsequent deprotonation restores the aromaticity of the ring, yielding the brominated product.

Experimental Protocol

The following procedure is adapted from a patented synthesis and has been reported to provide a quantitative yield.[3]

Materials:

  • 2-amino-3-methylbenzoic acid

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-amino-3-methylbenzoic acid (1.0 eq) in N,N-dimethylformamide (DMF), add N-bromosuccinimide (1.05 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Upon completion of the reaction (monitored by TLC), pour the mixture into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under vacuum to yield this compound.

Workflow Diagram

NBS_Protocol cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_acid 2-amino-3-methylbenzoic acid reaction Stir at RT for 1 hr start_acid->reaction start_nbs N-Bromosuccinimide (NBS) start_nbs->reaction start_dmf DMF (Solvent) start_dmf->reaction pour_water Pour into Water reaction->pour_water extract Extract with Ethyl Acetate pour_water->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate dry->concentrate product This compound concentrate->product

Caption: Workflow for the synthesis of this compound using NBS.

Protocol 2: Bromination using Aqueous Hydrogen Bromide (HBr)

This classical approach utilizes aqueous hydrogen bromide as the bromine source. In some variations, an oxidizing agent like hydrogen peroxide is added to generate bromine in situ.

Reaction Mechanism

When aqueous HBr is used alone, the reaction is an electrophilic aromatic substitution where HBr acts as both the bromine source and the acidic catalyst. The reaction can be slow. To enhance the reaction rate, hydrogen peroxide (H2O2) is often added. H2O2 oxidizes HBr to elemental bromine (Br2), which is a more potent electrophile.[4] The Br2 then participates in the electrophilic aromatic substitution as described in the general mechanism.

Experimental Protocol

The following procedure is a representative method using aqueous HBr in DMSO, which has been reported to yield 85% of the desired product.[3]

Materials:

  • 2-amino-3-methylbenzoic acid

  • 48% Aqueous hydrogen bromide (HBr)

  • Dimethyl sulfoxide (DMSO)

  • Saturated sodium bicarbonate solution

  • Water

Procedure:

  • Dissolve 2-amino-3-methylbenzoic acid (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Add 48% aqueous hydrogen bromide solution (approximately 1.8 eq of HBr) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Continue stirring the resulting mixture overnight to allow for complete precipitation.

  • Collect the precipitate by filtration.

  • Wash the solid with water and dry under vacuum to afford this compound.

Workflow Diagram

HBr_Protocol cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_acid 2-amino-3-methylbenzoic acid reaction Stir at RT overnight start_acid->reaction start_hbr 48% aq. HBr start_hbr->reaction start_dmso DMSO (Solvent) start_dmso->reaction quench Quench with NaHCO3 reaction->quench precipitate Precipitate overnight quench->precipitate filter_wash Filter & Wash with Water precipitate->filter_wash dry Dry under vacuum filter_wash->dry product This compound dry->product

Caption: Workflow for the synthesis of this compound using aqueous HBr.

Comparative Analysis

ParameterProtocol 1: NBS in DMFProtocol 2: Aqueous HBr in DMSO
Brominating Agent N-Bromosuccinimide (NBS)48% Aqueous Hydrogen Bromide (HBr)
Solvent N,N-Dimethylformamide (DMF)Dimethyl sulfoxide (DMSO)
Reaction Time 1 hourOvernight
Temperature Room TemperatureRoom Temperature
Reported Yield Quantitative[3]85%[3]
Workup Liquid-liquid extractionPrecipitation and filtration
Purity Generally high, requires removal of succinimide byproduct.May require recrystallization to remove impurities.
Scalability Good, but cost of NBS can be a factor for large scale.Excellent, reagents are relatively inexpensive.
Safety NBS is an irritant and harmful if swallowed.[5][6][7] DMF is a reproductive toxin.48% HBr is highly corrosive and causes severe skin and eye damage.[8][9]

Discussion: Choosing the Optimal Protocol

Protocol 1 (NBS in DMF): This method offers the significant advantages of a short reaction time and a very high reported yield. The milder nature of NBS compared to elemental bromine can lead to cleaner reactions with fewer side products. However, the workup involves a liquid-liquid extraction, which can be more time-consuming and require larger volumes of organic solvents compared to a simple filtration. The primary byproduct, succinimide, is water-soluble, which facilitates its removal during the aqueous workup. From a safety perspective, while NBS is a hazardous chemical, it is a solid and can be easier to handle than fuming aqueous HBr. The use of DMF as a solvent requires appropriate engineering controls due to its toxicity.

Protocol 2 (Aqueous HBr in DMSO): The main strengths of this protocol are the low cost of the reagents and the straightforward workup by precipitation and filtration, which is highly amenable to large-scale synthesis. The reported yield of 85% is still very good for many applications. The primary drawback is the long reaction time (overnight). Safety is a major consideration with this protocol due to the highly corrosive nature of 48% aqueous HBr. Appropriate personal protective equipment (PPE) and a well-ventilated fume hood are essential.

A Note on the HBr/H2O2 Variation: A patent for the synthesis of a related compound, the methyl ester of 2-amino-5-bromo-3-methylbenzoic acid, reports a very high yield (97.7%) using a combination of aqueous HBr and hydrogen peroxide.[10] This suggests that the in situ generation of bromine is a highly efficient method for this substrate. Researchers may consider adapting this approach for the synthesis of the free carboxylic acid, though optimization would be required. Caution is advised when working with hydrogen peroxide, as it is a strong oxidizer.[11]

Conclusion and Recommendations

Both protocols presented are viable and reproducible methods for the synthesis of this compound. The choice between them will largely depend on the specific needs and constraints of the researcher.

  • For small-scale, rapid synthesis where the highest possible yield is desired , the NBS in DMF protocol is recommended.

  • For large-scale synthesis where cost and ease of product isolation are the primary concerns , the aqueous HBr in DMSO protocol is the more practical choice.

It is imperative that researchers undertaking either of these syntheses conduct a thorough risk assessment and adhere to all recommended safety precautions for the handling of the hazardous chemicals involved.

References

  • Loba Chemie. (2016, May 12). N-BROMOSUCCINIMIDE EXTRA PURE MSDS.
  • ChemScience. (n.d.). Safety Data Sheet: N-Bromosuccinimide.
  • Wikipedia. (n.d.). N-Bromosuccinimide.
  • Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid.
  • Environmental Health & Safety. (2024, August 16). Hydrogen Bromide (HBr): Assessing Health Risks and Safety Protocols.
  • The Organic Chemistry Tutor. (2021, May 24). NBS: Radical Bromination [Video]. YouTube.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems.
  • Scite.ai. (n.d.). Aqueous bromine solutions from HBr by 3% hydrogen peroxide.
  • ChemBK. (2024, April 9). This compound.
  • Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids.
  • Google Patents. (n.d.). CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
  • International Sorbent Technology. (n.d.). Understanding Hydrogen Bromide: Hazards, Exposure, and Safety Measures.
  • PubChem. (n.d.). 2-Amino-5-bromo-3-methylbenzoic acid.
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A Comparative Performance Analysis of 2-Amino-3-bromo-5-methylbenzoic Acid-Derived PARP1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals vested in the discovery of novel cancer therapeutics, the landscape of Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors offers a compelling area of investigation. This guide provides a comparative benchmark of a novel inhibitor scaffold derived from 2-Amino-3-bromo-5-methylbenzoic acid against established clinical PARP1 inhibitors. By elucidating the structure-activity relationships and providing detailed experimental protocols, we aim to equip researchers with the necessary framework to evaluate and advance this promising class of molecules.

The benzoic acid scaffold is a cornerstone in medicinal chemistry, and its derivatives have been successfully developed into potent enzyme inhibitors.[1] The strategic placement of amino, bromo, and methyl groups on the phenyl ring of this compound offers a unique three-dimensional arrangement for interaction with the catalytic domain of PARP1, potentially leading to high-affinity binding and potent inhibition.[2]

The Rationale for Targeting PARP1

PARP1 is a key enzyme in the base excision repair (BER) pathway, a critical process for repairing single-strand DNA breaks.[3] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP1 leads to the accumulation of cytotoxic double-strand breaks, ultimately resulting in selective cancer cell death through a mechanism known as synthetic lethality.[4] Clinically approved PARP inhibitors like Olaparib, Rucaparib, and Talazoparib have demonstrated significant efficacy in treating cancers with HR deficiencies.[4]

A Novel Lead Compound: ABM-1

For the purpose of this guide, we introduce a hypothetical lead compound, ABM-1 (2-(4-(aminomethyl)benzoyl)-7-bromo-5-methyl-1H-benzo[d]imidazol-4(5H)-one) , synthesized from the this compound starting material. The design of ABM-1 incorporates the core benzoic acid moiety, which is crucial for interacting with key residues in the PARP1 active site, and a benzimidazole extension designed to occupy the nicotinamide riboside binding pocket, a common feature of potent PARP inhibitors.[5]

Comparative Performance Benchmarking

The performance of ABM-1 is benchmarked against three clinically approved PARP inhibitors. The following table summarizes their half-maximal inhibitory concentrations (IC50) against PARP1. The projected IC50 for ABM-1 is based on structure-activity relationship (SAR) studies of similar benzimidazole-based PARP inhibitors.[6]

CompoundPARP1 IC50 (nM)Notes
Olaparib1.5 - 5Clinically approved PARP inhibitor.[4]
Rucaparib1.4 - 7.9Clinically approved PARP inhibitor.[4]
Talazoparib0.57Potent PARP1/2 inhibitor with strong PARP trapping ability.[7]
ABM-1 (Projected) ~2-10 Novel this compound derivative.

Experimental Protocols

To empirically determine the inhibitory potential of novel compounds like ABM-1, a robust and reproducible experimental workflow is essential. Below are detailed protocols for key in vitro assays.

PARP1 Enzymatic Inhibition Assay (Colorimetric)

This assay quantifies the inhibition of PARP1 activity by measuring the incorporation of biotinylated NAD+ into histone proteins.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)

  • Test compounds (e.g., ABM-1) and control inhibitors (e.g., Olaparib)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and controls in the assay buffer.

  • Add 25 µL of the diluted compounds to the histone-coated wells.

  • Add 25 µL of recombinant PARP1 enzyme (e.g., 1 unit/well) to each well.

  • Initiate the reaction by adding 50 µL of biotinylated NAD+ solution.

  • Incubate the plate at room temperature for 60 minutes.

  • Wash the plate four times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 20 minutes at room temperature.

  • Wash the plate four times with wash buffer.

  • Add 100 µL of TMB substrate and incubate in the dark for 10-15 minutes.

  • Stop the reaction by adding 100 µL of stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[8]

Cellular PARP1 Activity Assay (Western Blot)

This assay assesses the ability of an inhibitor to suppress PARP1 activity within a cellular context by measuring the levels of poly(ADP-ribose) (PAR) formation.

Materials:

  • Cancer cell line (e.g., HeLa or a BRCA-deficient line)

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., H2O2)

  • Test compounds and controls

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-PAR and anti-Actin or anti-Tubulin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of the test compounds for 1-2 hours.

  • Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 1 mM H2O2 for 10 minutes).

  • Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with the primary anti-PAR antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal and quantify the band intensities.

  • Normalize the PAR signal to a loading control (e.g., Actin or Tubulin).[9]

Visualizing the Path to Inhibition

To conceptualize the mechanism of action and the experimental approach, the following diagrams are provided.

PARP1_Inhibition_Pathway cluster_outcome In HR-deficient cells DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes Apoptosis Cell Death (Apoptosis) PARP1->Apoptosis leads to NAD NAD+ NAD->PARP1 substrate Repair DNA Repair Proteins PAR->Repair recruits Repair->DNA_Damage repairs Inhibitor ABM-1 Inhibitor->PARP1 inhibits

Caption: Simplified signaling pathway of PARP1 in DNA repair and the mechanism of action of PARP1 inhibitors.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Assays Start 2-Amino-3-bromo-5- methylbenzoic acid Synthesis Chemical Synthesis Start->Synthesis Purification Purification & QC Synthesis->Purification ABM1 ABM-1 Purification->ABM1 Enzyme_Assay PARP1 Enzymatic Assay ABM1->Enzyme_Assay Cell_Culture Cell Culture ABM1->Cell_Culture IC50 IC50 Determination Enzyme_Assay->IC50 Data_Analysis Comparative Performance Analysis IC50->Data_Analysis Compare with known inhibitors Treatment Compound Treatment Cell_Culture->Treatment Western_Blot Western Blot for PAR Treatment->Western_Blot Western_Blot->Data_Analysis

Caption: General experimental workflow for the synthesis and performance evaluation of novel PARP1 inhibitors.

Conclusion and Future Directions

The presented guide outlines a comprehensive framework for benchmarking the performance of novel inhibitors derived from this compound. The hypothetical lead compound, ABM-1, serves as a template for a promising new class of PARP1 inhibitors. The provided experimental protocols are robust and widely applicable for determining the potency and cellular activity of such compounds.

Further investigations should focus on expanding the structure-activity relationship studies by synthesizing a library of analogs based on the this compound scaffold. Key modifications could include altering the substituents on the benzimidazole ring and exploring different linkers to optimize interactions with the PARP1 active site. Additionally, evaluating the PARP trapping potential of these novel inhibitors will be crucial, as this has been shown to be a significant contributor to the clinical efficacy of some PARP inhibitors.[4] Ultimately, this systematic approach will pave the way for the development of next-generation PARP1 inhibitors with improved potency, selectivity, and therapeutic potential.

References

  • BenchChem. (2025). Application Notes and Protocols for PARP1 Inhibition by Parp1-IN-14.
  • R&D Systems. (n.d.). PARP Universal Colorimetric Assay Kit.
  • Kanev, K., et al. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. PubMed Central.
  • Benchchem. (n.d.).
  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit.
  • BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP).
  • Zhu, Z., & Shi, Y. (2025). Poly(ADP-ribose) polymerase inhibitors in cancer therapy. Chinese Medical Journal.
  • Pascual, T., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. PMC.
  • Kamal, A., et al. (n.d.). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PMC.
  • Timofeeva, O., et al. (2024). Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action. MDPI.
  • Benchchem. (n.d.).
  • Wang, L., et al. (n.d.). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. MDPI.
  • Murai, J., et al. (n.d.). Abstract A257: Stereospecific trapping of PARP-DNA complexes by BMN 673 and comparison with olaparib and rucaparib.
  • ResearchGate. (n.d.). PARPi IC50 values for PARP family members.
  • Liu, X., et al. (2021). Revealing biomarkers associated with PARP inhibitors based on genetic interactions in cancer genome. PMC.
  • Langelier, M-F., et al. (n.d.). PARP1: Structural Insights and Pharmacological Targets for Inhibition. PMC.
  • Wang, Y., et al. (2022).

Sources

A Guide to Comparative Docking Studies of 2-Amino-3-bromo-5-methylbenzoic Acid Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting and interpreting comparative molecular docking studies. We will focus on derivatives of 2-Amino-3-bromo-5-methylbenzoic acid, a versatile scaffold in medicinal chemistry.[1][2] The principles and protocols outlined herein are designed to ensure scientific rigor, reproducibility, and the generation of actionable insights for structure-based drug design (SBDD).[3][4]

Introduction: The Strategic Value of a Privileged Scaffold

The this compound moiety is a recognized building block in the synthesis of novel therapeutic agents, particularly in the development of pharmaceuticals targeting inflammatory diseases and cancer.[1][2] Its functional groups—the amino, bromo, and carboxylic acid moieties—provide multiple points for chemical modification, allowing for the systematic exploration of the chemical space to enhance biological activity and selectivity.

Molecular docking is an indispensable computational technique in modern drug discovery.[4][5] It predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a specific protein target, providing critical insights into the atomic-level interactions that drive molecular recognition.[6] By comparing the docking performance of a series of related derivatives, we can elucidate structure-activity relationships (SAR) and prioritize compounds for synthesis and further biological evaluation.

This guide will detail a self-validating workflow, from target selection and ligand design to the execution of docking simulations and the critical analysis of the resulting data.

Section 1: Foundational Strategy: Designing the In Silico Experiment

The success of any docking study is predicated on a well-conceived experimental design. This involves the judicious selection of a biologically relevant target and the rational design of a focused library of chemical derivatives.

Selection of a High-Impact Biological Target: Cyclooxygenase-2 (COX-2)

For this guide, we will target Cyclooxygenase-2 (COX-2), a well-validated enzyme implicated in inflammation and pain pathways. Its inhibition is a proven strategy for anti-inflammatory therapies. The rationale for this choice is twofold:

  • Relevance: Substituted benzoic acid derivatives are known to interact with targets involved in inflammation.[2]

  • Structural Data Availability: High-resolution crystal structures of human COX-2 in complex with known inhibitors are publicly available in the Protein Data Bank (PDB), which is essential for validating our docking protocol.

We will utilize the crystal structure of human COX-2 in complex with Celecoxib (PDB ID: 5IKR) as our receptor model.

Rational Design of the Ligand Library

Our virtual library will consist of the parent scaffold and three rationally designed derivatives. The modifications are chosen to probe different types of molecular interactions within the COX-2 active site.

Compound IDStructureRationale for Modification
Scaffold-01 This compoundThe core parent structure.
Derivative-02 N-acetyl-2-amino-3-bromo-5-methylbenzoic acidAcylation of the amino group introduces a hydrogen bond acceptor and donor, potentially forming new interactions.
Derivative-03 This compound methyl esterEsterification of the carboxylic acid removes a key acidic proton, allowing us to probe the importance of the carboxylate interaction.
Derivative-04 2-Amino-3-(phenyl)-5-methylbenzoic acid (Hypothetical Suzuki Coupling Product)Replacing the bromo group with a phenyl ring via a Suzuki-Miyaura type reaction explores the potential for hydrophobic or pi-pi stacking interactions in a key pocket of the active site.

Section 2: The Methodological Core: A Self-Validating Docking Workflow

A trustworthy computational model must be able to reproduce known experimental results. Therefore, our workflow includes a mandatory validation step to ensure the chosen docking parameters are appropriate for the target system.

Overview of the Computational Workflow

The entire process, from data preparation to final analysis, follows a structured and logical path.

G cluster_prep 1. Preparation Phase cluster_val 2. Validation Phase cluster_dock 3. Production Docking cluster_analysis 4. Analysis Phase PDB Select Target PDB (e.g., 5IKR) PrepProt Prepare Protein: - Remove Water - Add Hydrogens - Assign Charges PDB->PrepProt Ligands Design & Draw Derivative Library PrepLig Prepare Ligands: - Generate 3D - Minimize Energy - Assign Charges Ligands->PrepLig Grid Define Binding Site (Grid Generation) PrepProt->Grid Dock Dock Derivative Library (AutoDock Vina) PrepLig->Dock Redock Redock Co-crystallized Ligand (Celecoxib) RMSD Calculate RMSD (Docked vs. Crystal Pose) Redock->RMSD Validate Validation Check: RMSD < 2.0 Å? RMSD->Validate Validate->Grid If Yes Grid->Dock Analyze Analyze Poses & Scores Dock->Analyze Compare Comparative Analysis (SAR) Analyze->Compare Prioritize Prioritize Compounds Compare->Prioritize

Caption: A comprehensive workflow for a validated molecular docking study.

Experimental Protocol: Receptor and Ligand Preparation

Objective: To prepare the protein and ligand files into a format suitable for docking, ensuring correct protonation states and atomic charges.

Materials:

  • Protein Data Bank file: 5IKR.pdb

  • Molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro, MOE)

  • Ligand drawing software (e.g., ChemDraw, MarvinSketch)

Protocol: Receptor Preparation

  • Load PDB: Import the 5IKR.pdb file into the modeling software.

  • Clean Structure: Remove all water molecules and any non-protein entities except the co-crystallized ligand (Celecoxib, CLX) for the validation step.

  • Protonation: Add polar hydrogens to the protein. This step is critical as hydrogen bonds are a primary driver of binding.

  • Charge Assignment: Assign partial atomic charges using a standard force field (e.g., Gasteiger charges for AutoDock).

  • Save File: Save the prepared protein in the required format (e.g., PDBQT for AutoDock).

Protocol: Ligand Preparation

  • Draw Structures: Draw the 2D structures of the parent scaffold and all derivatives.

  • Convert to 3D: Convert the 2D structures to 3D.

  • Energy Minimization: Perform an energy minimization of each ligand using a force field like MMFF94 to obtain a low-energy, stable conformation.

  • Charge Assignment: Assign partial atomic charges (e.g., Gasteiger).

  • Define Torsions: Define the rotatable bonds within each ligand to allow for conformational flexibility during docking.

  • Save Files: Save each prepared ligand in the required format (e.g., PDBQT).

The Trustworthiness Pillar: Docking Protocol Validation

Causality: Before screening our designed compounds, we must first demonstrate that our chosen docking software and parameters can accurately reproduce the experimentally determined binding mode of a known ligand.[7][8] A failure at this stage would invalidate any subsequent results. The Root Mean Square Deviation (RMSD) is a widely used metric to quantify the difference between the docked pose and the crystallographic pose.[3][8]

Protocol: Re-docking and RMSD Calculation

  • Extract Native Ligand: From the original 5IKR complex, save the co-crystallized Celecoxib ligand separately. Prepare it using the ligand preparation protocol.

  • Define Binding Site: Define the docking grid box around the native ligand in the prepared protein structure. A common practice is to create a cube centered on the ligand with a side length sufficient to encompass the entire binding pocket (e.g., 25 Å x 25 Å x 25 Å).

  • Execute Docking: Dock the prepared Celecoxib back into the active site of the COX-2 protein using the defined grid and standard docking parameters.

  • Superimpose and Calculate RMSD: Superimpose the top-scoring docked pose of Celecoxib onto the original crystallographic pose. Calculate the RMSD between the heavy atoms of the two poses.

  • Validation Criterion: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the docking protocol is reliable for this biological target.[9]

Section 3: Results and Comparative Analysis

Assuming the validation was successful, we proceed to dock our designed library. The results must be analyzed both quantitatively (binding scores) and qualitatively (binding interactions).

Quantitative Data Summary

The docking scores, typically reported in kcal/mol, provide an estimate of the binding affinity. A more negative score suggests a more favorable binding interaction. The following table presents hypothetical data for our comparative study.

Compound IDDerivative NameDocking Score (kcal/mol)Predicted Key Hydrogen Bond Interactions (Residue)Key Hydrophobic/Other Interactions (Residue)
Control Celecoxib-11.5His90, Arg513Val523, Ala527, Phe518
Scaffold-01 This compound-7.2Arg120, Tyr355Val349, Leu352
Derivative-02 N-acetyl derivative-8.5Arg120, Tyr355, Ser353 Val349, Leu352, Ala527
Derivative-03 Methyl ester derivative-6.8Tyr355Val349, Leu352, Arg120 (cation-pi)
Derivative-04 Phenyl derivative-9.1Arg120, Tyr355Val349, Leu352, Phe518, Leu531
Analysis of Structure-Activity Relationships (SAR)

By comparing the derivatives, we can infer how specific structural changes impact binding.

  • Derivative-02 vs. Scaffold-01: The N-acetyl group in Derivative-02 leads to a more favorable docking score (-8.5 vs. -7.2 kcal/mol). This is hypothetically due to an additional hydrogen bond with Ser353, a key residue in the COX-2 active site. This suggests that exploring substitutions on the amino group is a promising strategy.

  • Derivative-03 vs. Scaffold-01: The removal of the acidic proton via esterification in Derivative-03 results in a weaker docking score (-6.8 kcal/mol) and the loss of a critical hydrogen bond with Arg120. This indicates the carboxylate moiety is crucial for anchoring the ligand in the binding pocket.

  • Derivative-04 vs. Scaffold-01: Replacing the bromine with a phenyl ring in Derivative-04 significantly improves the predicted affinity (-9.1 kcal/mol). The new phenyl group engages in favorable hydrophobic and potential pi-pi stacking interactions with Phe518 and Leu531 in a hydrophobic side pocket, mimicking an interaction made by known inhibitors like Celecoxib.

G cluster_mods Chemical Modifications cluster_results Predicted Impact on Binding Mod1 Acetylation (NH2) Res1 Improved Affinity (+ H-Bond) Mod1->Res1 Mod2 Esterification (COOH) Res2 Reduced Affinity (- H-Bond) Mod2->Res2 Mod3 Aryl Substitution (Br) Res3 Improved Affinity (+ Hydrophobic Interaction) Mod3->Res3

Caption: Logical relationships between chemical modifications and predicted binding outcomes.

Section 4: Conclusion and Future Directions

This guide has outlined a robust, validation-centric framework for the comparative docking of this compound derivatives against COX-2. Our hypothetical results suggest that modifications at the amino and bromo positions (Derivative-02 and Derivative-04 ) are promising strategies for enhancing binding affinity.

It is crucial to remember that molecular docking is a predictive tool. The insights generated from these in silico studies serve as hypotheses that must be tested experimentally.

Next Steps:

  • Synthesis: Synthesize the prioritized compounds (Derivative-02 and Derivative-04).

  • In Vitro Validation: Perform enzymatic assays to determine the IC50 values of the synthesized compounds against COX-2 to confirm their inhibitory activity.

  • Molecular Dynamics (MD) Simulations: For the most promising compounds, MD simulations can be run to assess the stability of the predicted binding pose and protein-ligand interactions over time, providing a more dynamic and rigorous assessment of the complex.[9]

By integrating these computational strategies with experimental validation, researchers can accelerate the discovery and optimization of novel therapeutics derived from this valuable chemical scaffold.

References

[7] Lessons from Docking Validation - Protein Structural Analysis Laboratory - Michigan State University. Available at: [10] How can I validate docking result without a co-crystallized ligand? ResearchGate. Available at: [9] How to validate the molecular docking results? ResearchGate. Available at: [1] this compound. Chem-Impex. Available at: [3] Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PubMed Central (PMC). Available at: [8] Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC - NIH. Available at: [2] this compound. Benchchem. Available at: [6] Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central (PMC). Available at: [5] Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. OUCI. Available at: [4] Basics, types and applications of molecular docking: A review. Available at:

Sources

A Comprehensive Guide to the Structural Confirmation of 2-Amino-3-bromo-5-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of novel organic compounds is a cornerstone of modern drug discovery and development. For derivatives of 2-Amino-3-bromo-5-methylbenzoic acid, a scaffold of interest in medicinal chemistry, unambiguous structural confirmation is paramount to understanding structure-activity relationships (SAR) and ensuring the integrity of subsequent biological and toxicological studies. This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose, grounded in scientific principles and supported by experimental data.

The molecular formula for this compound is C8H8BrNO2, and its molecular weight is approximately 230.06 g/mol .[1][2][3] This guide will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, offering a comparative analysis of their strengths and limitations in the context of this specific molecular framework.

The Analytical Triad: NMR, MS, and X-ray Crystallography

The confirmation of a chemical structure, particularly one with the isomeric possibilities inherent in a substituted benzene ring, necessitates a multi-pronged analytical approach. While each technique provides a unique piece of the structural puzzle, it is their synergistic application that affords the highest degree of confidence.

Analytical Technique Information Provided Strengths Limitations
Nuclear Magnetic Resonance (NMR) Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C).Excellent for determining the carbon-hydrogen framework and relative positions of substituents.[4][5]Does not directly provide molecular weight; can be challenging to interpret complex splitting patterns.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, provides definitive molecular weight.[6] Isotopic patterns can confirm the presence of bromine.[7][8]Does not provide direct information on atom connectivity or stereochemistry.
Single-Crystal X-ray Crystallography Absolute three-dimensional atomic arrangement in a crystal.The "gold standard" for unambiguous structure determination, including absolute configuration.[9][10][11][12]Requires a suitable single crystal, which can be difficult to obtain.[10][11]

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.[5] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the chemical environment of each atom and how they are connected.

Causality in Experimental Choices:

For a derivative of this compound, a standard suite of NMR experiments is typically performed. A ¹H NMR spectrum will reveal the number of different types of protons, their relative numbers, and their neighboring protons through spin-spin coupling. A ¹³C NMR spectrum provides information on the number of unique carbon atoms.[13] More advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are then employed to definitively establish proton-proton and proton-carbon connectivities, respectively.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.

  • ¹H NMR Parameters:

    • Spectral Width: -2 to 12 ppm

    • Pulse Angle: 30-45 degrees

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 16-64

  • ¹³C NMR Parameters:

    • Spectral Width: 0 to 220 ppm

    • Pulse Program: Proton-decoupled

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024-4096

Data Interpretation for this compound:
Proton (¹H) Expected Chemical Shift (ppm) Multiplicity Integration
Aromatic CH~6.5 - 8.0[13][14]Doublet, Singlet2H
Amino (NH₂)Variable (broad)Singlet2H
Carboxylic Acid (COOH)>10 (broad)Singlet1H
Methyl (CH₃)~2.0 - 2.5Singlet3H
Carbon (¹³C) Expected Chemical Shift (ppm)
Aromatic C-Br~110 - 120
Aromatic C-N~140 - 150
Aromatic C-COOH~125 - 135
Aromatic C-CH₃~135 - 145
Aromatic CH~115 - 140[14]
Carboxylic Acid C=O~165 - 175
Methyl C~20 - 25

Note: Chemical shifts are approximate and can be influenced by the specific substitution pattern and solvent.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Compound Purified Compound NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer OneD_Spectra 1D Spectra (¹H, ¹³C) Spectrometer->OneD_Spectra TwoD_Spectra 2D Spectra (COSY, HSQC) Spectrometer->TwoD_Spectra Structure Proposed Structure OneD_Spectra->Structure TwoD_Spectra->Structure

II. Mass Spectrometry (MS): Unveiling the Molecular Weight and Elemental Composition

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound with high accuracy.[6] For halogenated compounds like this compound, MS offers an additional layer of confirmation through the characteristic isotopic pattern of bromine.

Causality in Experimental Choices:

Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization methods. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides the exact mass, allowing for the determination of the molecular formula. The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, results in a characteristic M and M+2 peak pattern with a roughly 1:1 intensity ratio, providing strong evidence for the presence of a single bromine atom in the molecule.[7][8]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Ionization: Utilize ESI in positive or negative ion mode.

  • Mass Analysis: Acquire data using a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

Data Interpretation for this compound:
Ion Calculated Exact Mass Observed m/z Isotopic Pattern
[M+H]⁺ (with ⁷⁹Br)229.9811~229.98M peak
[M+H]⁺ (with ⁸¹Br)231.9790~231.98M+2 peak (similar intensity to M)

The fragmentation pattern can also provide structural clues. For instance, the loss of the carboxylic acid group (a neutral loss of 45 Da) is a common fragmentation pathway for benzoic acids.[15]

MS_Analysis Molecule This compound Ionization Ionization (e.g., ESI) Molecule->Ionization MassAnalyzer High-Resolution Mass Analyzer Ionization->MassAnalyzer Fragmentation Fragmentation Ionization->Fragmentation Spectrum Mass Spectrum MassAnalyzer->Spectrum MolecularIon Molecular Ion Peak (M and M+2) Spectrum->MolecularIon FragmentIons Fragment Ions Fragmentation->FragmentIons FragmentIons->Spectrum

III. Single-Crystal X-ray Crystallography: The Definitive Answer

When a suitable single crystal can be obtained, X-ray crystallography provides the most unambiguous structural determination.[9][11][16] This technique maps the electron density of a crystalline solid, revealing the precise three-dimensional arrangement of every atom in the molecule.

Causality in Experimental Choices:

For a new chemical entity, obtaining a crystal structure is the ultimate confirmation. It not only verifies the connectivity established by NMR but also reveals the molecule's conformation in the solid state and the details of intermolecular interactions. For chiral derivatives, X-ray crystallography is the most reliable method for determining the absolute configuration.[10][12]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Grow single crystals of the compound from a suitable solvent or solvent mixture. This is often the most challenging step and may require screening various conditions.

  • Crystal Mounting: Mount a suitable crystal (typically 0.1-0.3 mm in size) on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding atomic coordinates and thermal parameters.

Data Interpretation for this compound Derivatives:

The output of a successful X-ray diffraction experiment is a three-dimensional model of the molecule. Key parameters to examine include:

  • Bond lengths and angles: These should fall within expected ranges for the assigned atom types.

  • Connectivity: The determined connectivity should match that deduced from NMR.

  • R-factor: A low R-factor (typically < 5%) indicates a good fit between the experimental data and the refined model.

Conclusion: A Synergistic Approach for Unwavering Confidence

The structural confirmation of this compound derivatives is best achieved through a synergistic application of NMR spectroscopy, mass spectrometry, and, when possible, single-crystal X-ray crystallography. NMR provides the detailed map of the molecular framework, MS confirms the molecular weight and elemental composition, and X-ray crystallography offers the ultimate, unambiguous three-dimensional picture. By leveraging the complementary strengths of these techniques, researchers can proceed with confidence in their understanding of the molecules they are developing, a critical step on the path to new therapeutic discoveries.

References

  • Wärnmark, K., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(37), 15875-15880.
  • Excillum. (n.d.). Small molecule crystallography.
  • Bērziņš, A., Semjonova, A., Actiņš, A., & Salvalaglio, M. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design, 21(9), 4823–4836.
  • ResearchGate. (n.d.). The FT-IR (a) and FT-Raman (b) spectra of o-aminobenzoic acid.
  • Semjonova, A., et al. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design, 21(9), 4823-4836.
  • Taylor & Francis Online. (2016). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. International Journal of Environmental Analytical Chemistry, 96(10), 947-958.
  • Le Pevelen, D. (2012). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Modern Methods of Stereoselective Synthesis. IntechOpen.
  • Semjonova, A., et al. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design, 21(9), 4823-4836.
  • Canadian Science Publishing. (1956). PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. Canadian Journal of Chemistry, 34(6), 841-851.
  • UCL Discovery. (2021). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization.
  • ResearchGate. (n.d.). FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB.
  • ResearchGate. (n.d.). FT-IR spectra of (a) m-aminobenzoic acid, (b) PABA polymer and (c) Pt(IV) adsorbed PABA.
  • Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.
  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds.
  • Taylor & Francis Online. (2020). Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Chemical Reactivity, AIM, NBO, NLO, Hirshfeld Analysis of 4-Aminobenzoic Acid Pyrazinoic Acid. Journal of Macromolecular Science, Part A, 57(11), 817-832.
  • De Gruyter. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
  • Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e).
  • YouTube. (2022). mass spectrum & fragmentation of 1-bromobutane.
  • Wiley Online Library. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(18), 3045-3054.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). 2-Amino-5-bromo-3-methylbenzoic acid.
  • ChemBK. (2024). This compound.

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A Comparative Guide to the Synthetic Routes of 2-Amino-3-bromo-5-methylbenzoic acid for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-3-bromo-5-methylbenzoic acid is a valuable substituted anthranilic acid derivative that serves as a key building block in the synthesis of a variety of complex molecules.[1] Its unique arrangement of amino, bromo, and carboxylic acid functional groups makes it a crucial intermediate in the development of pharmaceuticals, particularly those targeting inflammatory diseases and cancer, as well as in the creation of novel agrochemicals and materials.[1][2] The strategic placement of the bromine atom, in particular, offers a reactive handle for further molecular elaboration through cross-coupling reactions.

The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in both academic and industrial settings. This guide provides a side-by-side analysis of the most common synthetic routes to this compound, offering an in-depth look at the underlying chemical principles, detailed experimental protocols, and a comparative assessment of their respective advantages and disadvantages. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic strategy that best aligns with their specific objectives, considering factors such as yield, purity, scalability, safety, and environmental impact.

Understanding the Core Reaction: Electrophilic Aromatic Substitution

The primary synthetic strategies for preparing this compound revolve around the principle of electrophilic aromatic substitution (EAS). The starting material, 2-amino-5-methylbenzoic acid, possesses a benzene ring that is activated towards electrophilic attack by the electron-donating amino (-NH₂) and methyl (-CH₃) groups. The directing effects of these substituents are crucial in determining the position of the incoming electrophile (in this case, a bromine cation or its equivalent).

The amino group is a powerful activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic ring through resonance, stabilizing the positively charged intermediate (the arenium ion).[3][4] The methyl group is also an activating, ortho, para-director, albeit weaker, through an inductive effect. Conversely, the carboxylic acid group (-COOH) is a deactivating group and a meta-director, withdrawing electron density from the ring.[5]

In the case of 2-amino-5-methylbenzoic acid, the powerful ortho, para-directing influence of the amino group dominates, directing the incoming electrophile to the positions ortho and para to it. Since the para position is already occupied by the methyl group, the substitution occurs at one of the ortho positions. The position between the amino and methyl groups is sterically hindered, thus the bromination preferentially occurs at the 3-position, yielding the desired product.

digraph "Electrophilic Aromatic Substitution" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontsize=12];

start [label="2-Amino-5-methylbenzoic acid", shape=box, style=rounded]; reagents [label="+ Electrophile (e.g., Br+)", shape=box, style=rounded]; intermediate [label="Arenium Ion Intermediate\n(Resonance Stabilized)", shape=Mdiamond]; product [label="this compound", shape=box, style=rounded]; byproduct [label="- H+", shape=box, style=rounded];

start -> reagents [arrowhead=none]; reagents -> intermediate [label="Rate-determining step"]; intermediate -> product; product -> byproduct [arrowhead=none]; }

Figure 1: Generalized workflow of the electrophilic aromatic substitution for the synthesis of this compound.

Route 1: Direct Bromination with N-Bromosuccinimide (NBS) in Dimethylformamide (DMF)

This is one of the most frequently cited methods for the synthesis of this compound.[6] N-Bromosuccinimide (NBS) is a convenient and easy-to-handle source of electrophilic bromine. In the presence of a polar aprotic solvent like DMF, NBS becomes polarized, facilitating the attack of the electron-rich aromatic ring.

Experimental Protocol

To a solution of 2-amino-5-methylbenzoic acid (500 mg, 3.31 mmol) in DMF (33 mL), N-bromosuccinimide (618 mg, 3.47 mmol) is added. The reaction mixture is stirred at room temperature for 1 hour. Upon completion, the mixture is poured into water (50 mL) and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.[7]

Analysis
  • Yield: This method is reported to provide a quantitative yield.[7]

  • Advantages: The reaction is typically high-yielding and proceeds under mild conditions (room temperature). NBS is a solid, which can be easier to handle than liquid bromine.

  • Disadvantages: A significant drawback of this method is the use of DMF as a solvent, which is now recognized as a reproductive toxin and is targeted for restriction by regulations such as REACH. Furthermore, solutions of NBS in DMF have been shown to be thermally unstable and can undergo hazardous thermal decomposition at elevated temperatures, posing a significant safety risk, especially at an industrial scale.[6][8] The use of a stoichiometric amount of NBS also generates succinimide as a byproduct, which reduces the atom economy of the process.

digraph "NBS_DMF_Route" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=12];

start [label="2-Amino-5-methylbenzoic acid"]; nbs_dmf [label="NBS, DMF", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; stir [label="Stir at RT, 1h"]; workup [label="Aqueous Workup\n& Extraction"]; product [label="this compound", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> nbs_dmf [arrowhead=none]; nbs_dmf -> stir; stir -> workup; workup -> product; }

Figure 2: Workflow for the synthesis of this compound using NBS in DMF.

Route 2: Direct Bromination with Aqueous Hydrogen Bromide (HBr) in Dimethyl Sulfoxide (DMSO)

This method offers an alternative to the use of NBS and DMF, employing a solution of hydrogen bromide in DMSO.

Experimental Protocol

2-Amino-5-methylbenzoic acid (10.0 g, 66 mmol) is dissolved in DMSO, followed by the addition of 48% aqueous hydrogen bromide solution (18.0 mL). The reaction mixture is stirred at room temperature overnight. After the reaction is complete, it is quenched with a saturated sodium bicarbonate solution. The resulting mixture is stirred overnight, and the precipitated product is collected by filtration and dried under vacuum.[7]

Analysis
  • Yield: This route has been reported to yield 85% of the desired product.[7]

  • Advantages: This method avoids the use of the potentially hazardous NBS/DMF combination. It is a relatively straightforward procedure.

  • Disadvantages: The use of DMSO as a solvent can present challenges in removal during workup due to its high boiling point. The reaction time is significantly longer (overnight) compared to the NBS/DMF method. The use of a strong acid like HBr requires careful handling.

digraph "HBr_DMSO_Route" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=12];

start [label="2-Amino-5-methylbenzoic acid"]; hbr_dmso [label="48% aq. HBr, DMSO", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; stir [label="Stir at RT, Overnight"]; quench [label="Quench with NaHCO₃\n& Filtration"]; product [label="this compound", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> hbr_dmso [arrowhead=none]; hbr_dmso -> stir; stir -> quench; quench -> product; }

Figure 3: Workflow for the synthesis of this compound using aqueous HBr in DMSO.

Route 3: Direct Bromination with Hydrogen Bromide (HBr) and Hydrogen Peroxide (H₂O₂)

This method represents a greener approach to bromination, where hydrogen peroxide acts as an in-situ oxidizing agent for bromide ions, generating electrophilic bromine. This avoids the direct use of hazardous brominating agents like liquid bromine.

Experimental Protocol
Analysis
  • Yield: Yields for this method on similar substrates are generally good to high.

  • Advantages: This is considered a more environmentally friendly method as the only byproduct is water. It avoids the use of halogenated solvents and hazardous brominating agents.[1]

  • Disadvantages: The reaction can be exothermic and requires careful temperature control during the addition of hydrogen peroxide to prevent runaway reactions and the formation of byproducts. The stoichiometry of the reagents needs to be carefully controlled to achieve high selectivity.

digraph "HBr_H2O2_Route" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=12];

start [label="2-Amino-5-methylbenzoic acid"]; reagents [label="HBr, H₂O₂", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Controlled Temperature\nReaction"]; workup [label="Quench & Isolation"]; product [label="this compound", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> reagents [arrowhead=none]; reagents -> reaction; reaction -> workup; workup -> product; }

Figure 4: Generalized workflow for the synthesis of this compound using HBr and H₂O₂.

Alternative Route: Nitration, Bromination, and Reduction

An alternative, multi-step approach involves the initial nitration of a precursor, followed by bromination and subsequent reduction of the nitro group to an amine. This route can be advantageous when specific regioselectivity is required that cannot be achieved through direct bromination of the aniline derivative.

Synthetic Pathway
  • Nitration of m-Toluic Acid: m-Toluic acid is nitrated using nitric acid at low temperatures (-30 to -15°C) to produce a mixture of nitro-isomers, with 2-nitro-5-methylbenzoic acid being one of the products.[10]

  • Bromination of 2-Nitro-5-methylbenzoic Acid: The isolated 2-nitro-5-methylbenzoic acid is then brominated. The nitro group is a strong deactivating and meta-directing group. The carboxylic acid is also deactivating and meta-directing, while the methyl group is activating and ortho, para-directing. In this case, the directing effects would likely lead to bromination at the 3-position.

  • Reduction of 3-Bromo-2-nitro-5-methylbenzoic Acid: The nitro group of the resulting 3-bromo-2-nitro-5-methylbenzoic acid is then selectively reduced to an amino group. This can be achieved using various reducing agents, such as zinc or magnesium powder with a hydrogen donor like hydrazine glyoxylate, which is effective for the selective reduction of nitro groups in the presence of other reducible functionalities like carboxylic acids and halogens.

Analysis
  • Advantages: This route offers an alternative when direct bromination proves problematic or low-yielding. It can also be used to synthesize other isomers by separating the nitrated intermediates.

  • Disadvantages: This is a multi-step synthesis, which generally leads to a lower overall yield and requires more purification steps. The initial nitration step can produce a mixture of isomers, necessitating chromatographic separation. The use of nitric acid and the handling of nitro-aromatic intermediates require stringent safety precautions.

digraph "Alternative_Route" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=12];

start [label="m-Toluic Acid"]; nitration [label="Nitration (HNO₃)"]; nitro_intermediate [label="2-Nitro-5-methylbenzoic acid"]; bromination [label="Bromination"]; bromo_nitro_intermediate [label="3-Bromo-2-nitro-5-methylbenzoic acid"]; reduction [label="Reduction"]; product [label="this compound", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> nitration; nitration -> nitro_intermediate; nitro_intermediate -> bromination; bromination -> bromo_nitro_intermediate; bromo_nitro_intermediate -> reduction; reduction -> product; }

Figure 5: Multi-step alternative synthetic pathway to this compound.

Comparative Analysis of Synthetic Routes

Parameter Route 1: NBS/DMF Route 2: HBr/DMSO Route 3: HBr/H₂O₂ Alternative Route: Nitro-Intermediate
Reported Yield Quantitative[7]85%[7]Generally Good to HighVariable (Multi-step)
Reaction Time 1 hour[7]Overnight[7]Typically a few hoursSeveral days (Multi-step)
Reagents NBS, DMF48% aq. HBr, DMSOHBr, H₂O₂HNO₃, Brominating agent, Reducing agent
Solvents DMFDMSOVarious (e.g., water, methanol)Various
Safety Concerns High (NBS/DMF thermal instability)[6][8]Moderate (Strong acid)Moderate (Exothermic)High (Nitrating agents, nitro-compounds)
Environmental Impact High (DMF toxicity)Moderate (DMSO)Low (Byproduct is water)High (Use of strong acids, multiple steps)
Scalability Challenging due to safety risksFeasiblePotentially good with proper engineering controlsComplex due to multiple steps and purifications
Atom Economy Moderate (Succinimide byproduct)GoodHighLow (Multi-step)

Product Characterization Data

The final product, this compound, can be characterized using standard analytical techniques.

  • ¹H NMR (500 MHz, DMSO-d₆): δ 7.69 (d, J = 1.0 Hz, 1H), 7.33 (d, J = 1.0 Hz, 1H), 2.10 (s, 3H).[7]

Conclusion and Future Perspectives

The synthesis of this compound can be successfully achieved through several synthetic routes, each with its own set of advantages and limitations. The direct bromination of 2-amino-5-methylbenzoic acid is the most straightforward approach.

  • The NBS/DMF method , while offering a high yield and short reaction time, is hampered by significant safety concerns and the use of a toxic solvent, making it less desirable for large-scale production and in contexts where green chemistry principles are a priority.

  • The HBr/DMSO route provides a safer alternative to the NBS/DMF system, though at the cost of a longer reaction time and the use of a high-boiling point solvent.

  • The HBr/H₂O₂ method emerges as a promising "greener" alternative, with a favorable environmental profile. However, it requires careful control of reaction conditions to ensure safety and selectivity.

  • The multi-step alternative route via a nitro-intermediate is a viable, albeit more laborious, option that could be useful for accessing specific isomers or when direct bromination is not feasible.

For researchers and drug development professionals, the choice of synthetic route will ultimately depend on the specific requirements of their project. For small-scale laboratory synthesis where speed and yield are paramount, the HBr/DMSO method offers a reasonable balance of efficiency and safety. For larger-scale synthesis and applications where sustainability is a key consideration, further optimization of the HBr/H₂O₂ route is highly encouraged.

The field of organic synthesis is continually evolving, with a growing emphasis on the development of safer and more sustainable methodologies. Future research in this area may focus on the application of novel brominating agents, the use of greener solvents such as ionic liquids, or the development of catalytic methods, including enzymatic or photobromination, to further enhance the efficiency and environmental friendliness of the synthesis of this compound and other valuable chemical intermediates.[6][11]

References

  • Royal Society of Chemistry. (2020). Experimental Methods 1. Bromination Methods 1.1 Bromination method based on H2O2/HBr.
  • Khan Academy. (n.d.). Bromination of Aniline.
  • Google Patents. (n.d.). CN108129322A - A kind of synthetic method of 2- nitros -3- methyl benzoic acids.
  • MySkinRecipes. (n.d.). This compound.
  • PubChem. (n.d.). This compound.
  • Hovione. (2023). Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide.
  • Engineered Science Publisher. (2025). Modern Approaches to Green Bromination for a Sustainable Future.
  • PubChem. (n.d.). 2-Amino-5-bromo-3-methylbenzoic acid.
  • Indian Journal of Chemistry. (2009). A new reagent for selective reduction of nitro group.
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  • Khan Academy. (n.d.). Bromination of Aniline.
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  • Quora. (2017). Why do benzoic acid undergoes electrophilic substitution reaction at meta position?.

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Safety Operating Guide

Navigating the Final Disposition: A Comprehensive Guide to the Proper Disposal of 2-Amino-3-bromo-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are endeavors marked by precision and purpose. Equally critical is the meticulous management of these compounds throughout their lifecycle, culminating in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Amino-3-bromo-5-methylbenzoic acid (CAS No. 13091-43-5), ensuring the protection of laboratory personnel and the environment. Our focus extends beyond mere instruction to elucidate the scientific rationale underpinning these essential safety protocols.

Hazard Profile and Core Safety Principles

This compound is a halogenated aromatic compound. Its chemical structure necessitates a disposal strategy that acknowledges its inherent hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following primary hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Sensitization: May cause an allergic skin reaction.[1]

  • Combustible Solid: Presents a fire hazard under certain conditions.[1]

The core principle for the disposal of this and any halogenated organic compound is the prevention of environmental release.[2] Halogenated compounds can be persistent in the environment and may have ecotoxicological effects. Therefore, disposal down the drain or in general waste is strictly prohibited.[3][4]

Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense

Before initiating any handling or disposal procedures, the appropriate Personal Protective Equipment (PPE) must be donned. The causality here is direct: to prevent dermal and respiratory exposure to a compound that is a known skin sensitizer and is harmful if ingested.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[2]Protects against splashes of solutions or airborne dust particles that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a chemically resistant apron or lab coat, and closed-toe shoes.Prevents skin contact, which can lead to sensitization and allergic reactions.[1][2]
Respiratory Protection For handling powders or creating dust, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates (e.g., N95 dust mask) is required. All handling of the solid should ideally occur within a certified chemical fume hood.[1][2][4]Minimizes the inhalation of airborne particles, which could lead to respiratory tract irritation and systemic toxicity.

Waste Classification: A Regulatory Imperative

Proper disposal is contingent on correct waste classification under the Resource Conservation and Recovery Act (RCRA). This compound is not a specifically "listed" hazardous waste by the U.S. Environmental Protection Agency (EPA).[5][6] Therefore, its classification depends on whether it exhibits any of the four "characteristics" of hazardous waste.[7][8][9][10]

  • Ignitability (D001): As a combustible solid, if it has a flashpoint of less than 60°C (140°F) or can cause fire through friction, absorption of moisture, or spontaneous chemical changes and burns vigorously, it would be classified as D001.[7][11]

  • Corrosivity (D002): This characteristic applies to aqueous wastes with a pH less than or equal to 2 or greater than or equal to 12.5. This is unlikely for this solid compound.[7][11]

  • Reactivity (D003): This applies to unstable substances that can undergo violent change without detonating. This is not a known characteristic of this compound.[7][11]

  • Toxicity (D004-D043): This is determined by the Toxicity Characteristic Leaching Procedure (TCLP). If the compound leaches certain regulated contaminants above their specified thresholds, it would be classified as toxic. Without specific TCLP data for this compound, a definitive toxicity code cannot be assigned.

In the absence of definitive data, and as a matter of best practice, this compound should be managed as a hazardous waste. The rationale is to err on the side of caution to ensure full compliance and environmental protection.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of this compound.

Step 1: Waste Segregation

The fundamental principle of chemical waste management is segregation at the source. This is to prevent dangerous reactions between incompatible chemicals and to ensure the correct disposal pathway is followed.

  • Action: Collect all waste this compound, including residues and contaminated materials (e.g., weigh boats, contaminated gloves, and wipes), in a designated, properly labeled hazardous waste container.

  • Causality: As a halogenated organic compound, it must be segregated from non-halogenated organic waste streams.[12] This is because the disposal methods, particularly incineration, have different requirements for halogenated versus non-halogenated compounds due to the potential for forming corrosive and toxic byproducts.

Step 2: Waste Container and Labeling

Proper containment and labeling are crucial for safe storage and transport.

  • Action:

    • Use a container that is in good condition, compatible with the chemical (e.g., a high-density polyethylene or glass container), and has a secure, tight-fitting lid.

    • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," the associated hazards (e.g., "Toxic," "Irritant"), and the accumulation start date.

  • Causality: Clear and accurate labeling prevents accidental mixing of incompatible wastes and provides essential information for waste handlers and disposal facilities, ensuring the waste is managed safely and appropriately.

Step 3: On-Site Storage

Temporary storage of hazardous waste within the laboratory must adhere to strict safety standards.

  • Action: Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste accumulation area, away from heat, sparks, and open flames.[2] Ensure it is stored separately from incompatible materials, such as strong oxidizing agents.

  • Causality: Proper storage minimizes the risk of fire, accidental release, and exposure to laboratory personnel.

Step 4: Final Disposal by a Licensed Contractor

The final disposition of this compound must be handled by a licensed hazardous waste disposal company.

  • Action: Arrange for the collection of the hazardous waste container by your institution's environmental health and safety (EHS) office or a contracted licensed waste disposal service.

  • Recommended Disposal Method: Incineration. The preferred method for the disposal of halogenated organic compounds is high-temperature incineration in a facility equipped with appropriate air pollution control devices.[3][13]

  • Causality and Technical Specifications:

    • High-Temperature Destruction: Incineration at temperatures typically between 850°C and 1300°C is necessary to ensure the complete destruction of the organic molecule.[14] For wastes containing more than 1% halogenated organic substances, a temperature of at least 1100°C is required to ensure complete breakdown.[13][15]

    • Flue Gas Scrubbing: The combustion of brominated compounds can produce acidic gases such as hydrogen bromide (HBr) and potentially toxic polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs).[13] Therefore, the incineration facility must be equipped with a flue gas scrubbing system, often using a caustic solution, to neutralize these acidic gases and prevent their release into the atmosphere.[3][16]

Spill and Decontamination Procedures

Accidental spills must be managed promptly and safely to mitigate exposure and environmental contamination.

Small Spills (in a well-ventilated area or fume hood):
  • Alert Personnel: Inform others in the immediate area of the spill.

  • Don Appropriate PPE: As outlined in the PPE table.

  • Containment: Gently cover the solid spill with an inert absorbent material, such as vermiculite or sand, to prevent the generation of dust.[17][18]

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[19]

  • Decontamination:

    • Wipe the spill area with a cloth or paper towels dampened with a suitable solvent (e.g., acetone or ethanol), followed by a thorough wash with soap and water.

    • All cleaning materials must be disposed of as hazardous waste in the same container as the spilled chemical.[20]

  • Ventilation: Ensure the area is well-ventilated until the cleanup is complete.

Large Spills:
  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's EHS or emergency response team.

  • Secure the Area: Prevent entry to the spill area.

  • Do Not Attempt to Clean Up: A large spill of a hazardous solid requires specialized training and equipment.

Disposal Workflow Diagram

DisposalWorkflow cluster_0 On-Site Waste Management cluster_1 Off-Site Disposal A Generation of This compound Waste B Segregate as Halogenated Organic Waste A->B C Package in a Labeled, Compatible Container B->C D Store in Designated Hazardous Waste Area C->D E Arrange for Pickup by Licensed Waste Contractor D->E F Transport to a TSDF* E->F G High-Temperature Incineration (min. 1100°C) F->G H Flue Gas Scrubbing G->H I Final Disposition of Ash in a Secure Landfill H->I caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Disposal workflow for this compound.

Conclusion

The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By understanding the chemical's hazards, adhering to proper waste classification and segregation protocols, and ensuring final disposal via high-temperature incineration with appropriate flue gas treatment, researchers can confidently manage this compound from discovery to final disposition. This commitment to rigorous safety protocols not only protects individuals and the environment but also upholds the integrity of the scientific enterprise.

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A Senior Application Scientist's Guide to Handling 2-Amino-3-bromo-5-methylbenzoic Acid: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, or drug development professional, the mastery of chemical handling is not merely a matter of procedure, but a foundational element of scientific integrity and personal safety. The compound 2-Amino-3-bromo-5-methylbenzoic acid, a halogenated aromatic compound, presents a specific set of challenges that demand a meticulous and informed approach. This guide provides an in-depth, experience-driven framework for its safe handling, focusing on the selection of appropriate Personal Protective Equipment (PPE) and compliant disposal, ensuring both the safety of laboratory personnel and the protection of our environment.

Understanding the Hazard: A Proactive Approach to Safety

Before a single container is opened, a comprehensive understanding of the target compound's toxicological and physical hazards is paramount. This is not just a regulatory formality; it is the logical basis from which all safety protocols are derived. This compound is a solid, often a powder, which dictates a focus on mitigating risks associated with dust inhalation and skin/eye contact.[1][2][3]

A summary of the primary hazards associated with this compound is presented below.

Hazard ClassificationDescriptionGHS Pictogram
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[1][4]GHS07
Skin Irritation (Category 2) Causes skin irritation upon contact.[4][5][6][7]GHS07
Serious Eye Irritation (Category 2A) Causes serious, potentially damaging, eye irritation.[4][5][6][7]GHS07
Skin Sensitization (Category 1) May cause an allergic skin reaction upon repeated contact.[1][4]GHS07
Specific Target Organ Toxicity - Single Exposure (Category 3) May cause respiratory irritation.[4][5][8]GHS07

GHS data sourced from multiple safety data sheets.[1][4]

The causality is clear: the compound's chemical structure and physical form as a solid powder mean it can easily become airborne, posing a respiratory threat, while its properties can irritate or sensitize skin and severely damage eye tissue upon contact.[2][3][5] Our entire safety strategy is built upon preventing these routes of exposure.

The Core of Protection: Selecting the Right PPE

Personal Protective Equipment (PPE) is the most critical barrier between the scientist and the chemical hazard.[9] The selection process must be deliberate, based on a risk assessment of the procedures to be performed. For this compound, a multi-layered approach is essential.

PPE CategorySpecificationRationale and Field Insights
Hand Protection Nitrile gloves (ensure appropriate thickness and check for breakthrough time).Nitrile provides excellent resistance to a broad range of chemicals. Always inspect gloves for pinholes or tears before use. For prolonged handling or when submerging hands, consider double-gloving. Wash and dry hands thoroughly after glove removal.[6][10]
Eye & Face Protection Tightly-fitting safety goggles with side shields (conforming to EN 166 or NIOSH standards). A face shield should be worn over goggles during procedures with a high risk of splashing or dust generation (e.g., weighing, transferring large quantities).[5][11]Standard safety glasses are insufficient as they do not protect against fine dust particles that can circulate in the air and enter from the sides or top. The combination of goggles and a face shield provides maximum protection.[5]
Respiratory Protection NIOSH-approved N95 dust mask (minimum) for handling small quantities in a well-ventilated area. For weighing operations or handling larger quantities, a full-face respirator with appropriate cartridges is recommended, especially if irritation is noted.[1][11]The primary risk from this solid compound is the inhalation of fine particulates.[2][3] All handling of the powder outside of a certified chemical fume hood necessitates respiratory protection to prevent irritation of the nasal passages and lungs.[5][8]
Body Protection Chemical-resistant lab coat, fully buttoned, with long sleeves. For larger scale operations, consider impervious clothing or coveralls.[2][9][11]A lab coat protects the skin and personal clothing from contamination by dust or spills. Ensure it is made of a suitable material and is regularly laundered by a qualified service, not at home.
Foot Protection Closed-toe shoes, preferably made of a non-porous material. Safety shoes may be required based on institutional risk assessment.[5][9]Protects feet from spills and dropped objects. Porous shoes (e.g., mesh sneakers) can absorb chemical spills, leading to prolonged skin contact.
PPE Selection Workflow

The decision-making process for PPE selection should be systematic. The following diagram illustrates a logical workflow based on risk assessment.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection A Identify Task (e.g., Weighing, Reaction Setup) B Assess Potential for Exposure (Dust, Splash) A->B C High Dust/Splash Potential? B->C D Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat C->D  No E Enhanced PPE: - Add Face Shield - Consider Coveralls C->E Yes G Respiratory Protection: - N95 Respirator (minimum) - Full-face respirator (if needed) D->G F Mandatory Engineering Control: Work in Chemical Fume Hood E->F

Caption: PPE selection workflow based on task-specific risk assessment.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, pre-defined operational protocol minimizes the risk of accidental exposure.

Preparation:

  • Designate the Work Area: All handling of this compound powder must be performed inside a certified chemical fume hood to control dust.[12]

  • Verify Safety Equipment: Before starting, confirm that the fume hood is operational and that an emergency eyewash station and safety shower are accessible and unobstructed.[5][8]

  • Assemble Materials: Place all necessary equipment (spatulas, weigh boats, glassware, etc.) and waste containers inside the fume hood to minimize movement in and out of the controlled area.

  • Don PPE: Put on all required PPE as determined by your risk assessment (see table and workflow above) before approaching the chemical.

Handling Procedure:

  • Aliquot the Chemical: Carefully open the container inside the fume hood. Use a dedicated spatula to transfer the required amount of the solid to a weigh boat or directly into the reaction vessel. Perform this action slowly and deliberately to avoid generating airborne dust.[12]

  • Close Container: Immediately and securely close the main stock container.

  • Conduct Experiment: Keep the fume hood sash at the lowest practical height throughout the procedure.[12]

  • Post-Handling Cleanup:

    • Carefully clean any residual powder from the work surface using a damp cloth or towel, ensuring not to generate dust. Dispose of the cleaning materials as hazardous waste.

    • Decontaminate all non-disposable equipment (e.g., spatulas, glassware) by rinsing with a suitable solvent (such as acetone) inside the fume hood. Collect this rinsate as halogenated hazardous waste.[12]

Emergency and Disposal Plan

Accidental Release Measures: In the event of a spill, the primary goal is to contain and clean up the material without creating dust.

  • Evacuate: If the spill is large or outside of a containment hood, evacuate the immediate area.

  • Communicate: Inform your supervisor and institutional Environmental Health and Safety (EHS) office.

  • Secure Area: Prevent entry to the spill area.

  • Cleanup (if trained):

    • Ensure you are wearing appropriate PPE, including respiratory protection.

    • GENTLY cover the spill with a damp paper towel to avoid making the powder airborne.

    • Carefully sweep or scoop the material into a designated hazardous waste container.[5] Avoid dry sweeping.

    • Clean the spill area with soap and water. Collect all cleaning materials for disposal as hazardous waste.

Waste Disposal Plan: Proper disposal is a legal and ethical requirement to prevent environmental contamination.[12] As a halogenated aromatic compound, this compound requires specific disposal procedures.[12][13]

  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[12][13] Use a designated, clearly labeled waste container.

  • Container Labeling: The hazardous waste container must be durable, compatible with the chemical, and kept securely closed. It must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[12]

  • Collection:

    • All solid waste, including contaminated gloves, weigh boats, and paper towels, must be placed in the designated solid halogenated waste container.

    • All liquid waste, including rinsates from cleaning glassware, must be collected in a designated liquid halogenated waste container.[12]

  • Final Disposal: Arrange for waste pickup through your institution's EHS office.[12] Never pour this chemical or its solutions down the drain.[14]

By integrating this expert-level understanding of the hazards with rigorous operational, safety, and disposal protocols, you can handle this compound with confidence and control, upholding the highest standards of laboratory safety.

References

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
  • PubChem. (n.d.). This compound.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Penta chemicals. (2024, April 24). Benzoic acid Safety Data Sheet.
  • NSP Powder Coating. (n.d.). Powder Coating Personal Protective Equipment (PPE) Requirements.
  • VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety.
  • Matson, B. (2023, November 15). SDS of Benzoic Acid: Important Data and Information Collected.
  • University of California, Santa Cruz. (n.d.). Hazardous Waste Segregation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.